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Azo yellow

Cat. No.: B086743
CAS No.: 12627-77-9
M. Wt: 539.4 g/mol
InChI Key: ITEPKMYUXWHBGC-UHFFFAOYSA-M
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Description

Azo Yellow is an organic chemical reagent belonging to the extensive class of azo dyes, characterized by the presence of one or more azo (-N=N-) functional groups . These compounds are synthesized through a classic two-step sequence involving the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile . With azo dyes constituting over 60% of all synthetic dyes, this compound serves as a vital model system in materials science and industrial chemistry research . This high-purity reagent is designed for research applications that leverage the properties of azo compounds. Its well-defined conjugated aromatic system contributes to its strong coloration and makes it a subject of interest in studying optical properties, including laser-induced fluorescence and optical anisotropy (birefringence) . Researchers value this compound for its thermal stability, with related azo compounds exhibiting melting points above 220°C, making them suitable for investigations into high-performance materials . Potential research domains include exploring its behavior as a liquid crystal, its application in the synthesis of metal complexes for catalytic or biological activity studies, and its use in the development of advanced polymeric materials . This product is strictly labeled "For Research Use Only (RUO)." It is not intended for diagnostic, therapeutic, or any personal uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H10N7NaO10S B086743 Azo yellow CAS No. 12627-77-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;4-[[4-(2,4-dinitro-N-nitrosoanilino)-2-nitrophenyl]diazenyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N7O10S.Na/c26-21-22(16-8-4-13(23(27)28)10-18(16)25(31)32)12-3-7-15(17(9-12)24(29)30)20-19-11-1-5-14(6-2-11)36(33,34)35;/h1-10H,(H,33,34,35);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEPKMYUXWHBGC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C=C(C=C2)N(C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])N=O)[N+](=O)[O-])S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N7NaO10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80648747
Record name Sodium 4-[(E)-{4-[(2,4-dinitrophenyl)(nitroso)amino]-2-nitrophenyl}diazenyl]benzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

539.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12627-77-9
Record name Sodium 4-[(E)-{4-[(2,4-dinitrophenyl)(nitroso)amino]-2-nitrophenyl}diazenyl]benzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Structure and Synthesis of Azo Yellow Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core principles governing the structure and synthesis of Azo yellow dyes. Azo dyes represent a significant class of synthetic organic colorants, characterized by the presence of one or more azo groups (–N=N–) connecting aromatic moieties.[1][2] Their versatile chemistry and accessible synthesis have led to their widespread application in textiles, printing, and various industrial processes.[3] This document details the fundamental reaction mechanisms, provides comprehensive experimental protocols for the synthesis of key this compound compounds, and presents relevant quantitative data for comparative analysis.

Core Concepts: The Chemistry of Azo Dyes

The vibrant colors of azo dyes, particularly in the yellow, orange, and red spectrum, arise from the extended π-conjugated system created by the azo linkage between aromatic rings.[1] This delocalization of electrons lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), allowing for the absorption of light in the visible region. The specific hue of an this compound dye is determined by the nature and substitution pattern of the aromatic rings.

The synthesis of azo dyes is primarily achieved through a two-step process:

  • Diazotization: The conversion of a primary aromatic amine to a diazonium salt.[4][5]

  • Azo Coupling: The reaction of the diazonium salt with a coupling agent, typically an electron-rich aromatic compound such as a phenol (B47542) or an aromatic amine.[6][7]

Quantitative Data Summary

The following table summarizes key quantitative data for several representative this compound and related azo dyes to facilitate comparison.

Dye NameMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)λmax (nm)Molar Absorptivity (L·mol⁻¹·cm⁻¹)Yield (%)Reference
Aniline (B41778) YellowC₁₂H₁₁N₃197.24123-126--~4 g (expected)[8][9]
Martius YellowC₁₀H₆N₂O₅234.17144-145 (ammonium salt)--73.5[4][10]
Para RedC₁₆H₁₁N₃O₃293.28248-2525201.5989 x 10⁴61.27[11][12][13]
Disperse Orange 1C₁₈H₁₄N₄O₂318.33151439> 35,000-[2][14]
Sunset Yellow (Yellow 6)C₁₆H₁₀N₂Na₂O₇S₂452.36> 300---[15]

Synthesis Mechanisms and Signaling Pathways

The synthesis of this compound dyes is a classic example of electrophilic aromatic substitution. The following diagrams, rendered in DOT language, illustrate the key reaction pathways.

General Synthesis Pathway

The overall synthesis of an azo dye involves the initial formation of a diazonium salt from a primary aromatic amine, which then acts as an electrophile in the subsequent coupling reaction with an electron-rich aromatic compound.

G cluster_diazotization Diazotization cluster_coupling Azo Coupling Primary Aromatic Amine Primary Aromatic Amine Diazonium Salt Diazonium Salt Primary Aromatic Amine->Diazonium Salt NaNO2, HCl, 0-5 °C Sodium Nitrite (B80452) (NaNO2) Sodium Nitrite (NaNO2) Sodium Nitrite (NaNO2)->Diazonium Salt Acid (e.g., HCl) Acid (e.g., HCl) Acid (e.g., HCl)->Diazonium Salt Azo Dye Azo Dye Diazonium Salt->Azo Dye Electrophilic Aromatic Substitution Coupling Agent Coupling Agent Coupling Agent->Azo Dye

Caption: General two-step synthesis of azo dyes.

Detailed Mechanism of Diazotization

The diazotization reaction proceeds through the in-situ formation of nitrous acid, which is then converted to the highly electrophilic nitrosonium ion. The primary aromatic amine then attacks the nitrosonium ion, leading to the formation of the diazonium salt after a series of proton transfers and dehydration.

G NaNO2 + HCl NaNO2 + HCl HNO2 HNO2 NaNO2 + HCl->HNO2 In situ formation H2O+-N=O H2O+-N=O HNO2->H2O+-N=O + H+ N≡O+ Nitrosonium ion H2O+-N=O->N≡O+ - H2O Ar-NH2+-N=O Ar-NH2+-N=O N≡O+->Ar-NH2+-N=O Ar-NH2 Ar-NH2 Ar-NH2->Ar-NH2+-N=O Nucleophilic attack Ar-N=N-OH Ar-N=N-OH Ar-NH2+-N=O->Ar-N=N-OH Proton transfer Ar-N≡N+ Ar-N≡N+ Ar-N=N-OH->Ar-N≡N+ + H+, - H2O

Caption: Mechanism of diazonium salt formation.

Detailed Mechanism of Azo Coupling

The azo coupling reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile. The electron-rich coupling agent, such as aniline, attacks the terminal nitrogen of the diazonium ion. Subsequent deprotonation restores aromaticity and yields the final azo dye.

G Ar-N≡N+ Diazonium Ion Intermediate Sigma Complex Ar-N≡N+->Intermediate Coupling Agent (Aniline) Coupling Agent (Aniline) Coupling Agent (Aniline)->Intermediate Electrophilic attack Azo Dye Azo Dye Intermediate->Azo Dye - H+

Caption: Mechanism of azo coupling with aniline.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of representative this compound dyes.

Synthesis of Aniline Yellow (p-Aminoazobenzene)

Aniline Yellow is synthesized through the coupling of a diazonium salt derived from aniline with another molecule of aniline.[6][8][9]

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Beakers

  • Magnetic Stirrer and Stir Bar

  • Büchner Funnel and Filter Paper

  • Carbon Tetrachloride (for recrystallization)

Procedure:

  • Diazotization:

    • In a beaker, combine 4.5 ml of aniline with a mixture of 10 ml of concentrated HCl and 20 ml of water.[8]

    • Cool the solution to 0-5 °C in an ice bath with continuous stirring.[6][8]

    • In a separate beaker, dissolve 4 g of sodium nitrite in 20 ml of water.[8]

    • Slowly add the cold sodium nitrite solution to the aniline hydrochloride solution while maintaining the temperature between 0-5 °C.[8]

    • Continue stirring for 15-20 minutes to ensure the complete formation of the benzenediazonium (B1195382) chloride solution.

  • Azo Coupling:

    • In a separate beaker, prepare a solution of 4 ml of aniline in 4 ml of hydrochloric acid.[6]

    • Slowly and with constant stirring, add the freshly prepared benzenediazonium chloride solution to the cold aniline solution.[6][8]

    • A yellow precipitate of Aniline Yellow will form.[8]

    • Continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure complete precipitation.

  • Isolation and Purification:

    • Collect the yellow precipitate by vacuum filtration using a Büchner funnel.[8]

    • Wash the crude product with cold water.[8]

    • Recrystallize the crude sample from carbon tetrachloride to obtain the pure dye.[8]

    • Dry the purified crystals.

Synthesis of Martius Yellow (2,4-Dinitro-1-naphthol)

Martius Yellow is synthesized by the nitration of 1-naphthol (B170400).[4][16]

Materials:

  • 1-Naphthol (α-naphthol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Ammonium (B1175870) Hydroxide (B78521) (NH₄OH)

  • Ammonium Chloride (NH₄Cl)

  • Distilled Water

  • Ice

  • Erlenmeyer Flasks

  • Beakers

  • Magnetic Stirrer and Stir Bar

  • Büchner Funnel and Filter Paper

Procedure:

  • Sulfonation of 1-Naphthol:

    • In a 100 ml Erlenmeyer flask, dissolve 1 g of 1-naphthol in 2 ml of concentrated H₂SO₄ by heating on a steam bath for 5-10 minutes.[4]

    • Cool the flask in an ice bath and then add 4 ml of water.[4]

  • Nitration:

    • While keeping the temperature below 10 °C, add 1.2 ml of concentrated HNO₃ dropwise with constant stirring.[4]

    • After the addition is complete, allow the mixture to stand for a few minutes.

    • Add 25 ml of ice water to the flask and stir to precipitate the product.[4]

    • Collect the yellow solid by vacuum filtration and wash with water.[4]

  • Formation of the Ammonium Salt:

    • Transfer the crude product to a beaker and add 30 ml of hot water and 2 ml of concentrated ammonium hydroxide.[4]

    • Heat the mixture on a water bath until the solid completely dissolves.[4]

    • Filter the hot solution and add 2 g of ammonium chloride to the filtrate.[4]

    • The orange ammonium salt of Martius Yellow will precipitate upon cooling.[4]

    • Collect the crystals by vacuum filtration.

Synthesis of Sunset Yellow (Yellow 6)

Sunset Yellow is a commercially significant food dye synthesized from sulfanilic acid and 6-hydroxynaphthalene-2-sulfonic acid.[15]

Materials:

  • Sulfanilic acid (4-aminobenzenesulfonic acid)

  • Sodium Carbonate (Na₂CO₃)

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • 6-hydroxynaphthalene-2-sulfonic acid

  • Sodium Hydroxide (NaOH)

  • Sodium Chloride (NaCl)

  • Ethanol

  • Distilled Water

  • Ice

  • Erlenmeyer Flasks

  • Beakers

  • Magnetic Stirrer and Stir Bar

  • Büchner Funnel and Filter Paper

Procedure:

  • Preparation of the Diazo Component Solution:

    • In a 50 ml Erlenmeyer flask, mix 175 mg of sulfanilic acid and 100 mg of sodium carbonate in 5 ml of water. Gently heat to dissolve and then cool to room temperature.[15]

    • Add a solution of 100 mg of sodium nitrite in 1 ml of water to the above solution and cool the mixture in an ice-water bath.[15]

  • Diazotization:

    • In a separate beaker, slowly add 0.5 ml of concentrated HCl to 3 g of ice.[15]

    • Dropwise, add the solution from the Erlenmeyer flask to the ice-acid mixture, ensuring the temperature does not exceed 5 °C.[15]

    • Let the resulting diazonium salt solution stand in the ice bath for 5 minutes.[15]

  • Preparation of the Coupling Component Solution:

    • In a 50 ml Erlenmeyer flask, dissolve 225 mg of 6-hydroxynaphthalene-2-sulfonic acid in 10 ml of 2.5 M sodium hydroxide solution.[15]

    • Cool this solution in an ice-water bath for 5 minutes.[15]

  • Azo Coupling:

    • Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.

    • Continue stirring the resulting mixture in the ice-water bath for 10 minutes.[15]

  • Isolation and Purification:

    • Add 1 g of NaCl to the mixture and gently heat until all solids dissolve.[15]

    • Cool the mixture to room temperature and then in an ice-water bath to induce precipitation.[15]

    • Collect the product by vacuum filtration.[15]

    • Recrystallize the crude product from a 1:1 ethanol/water mixture.[15]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis of an this compound dye.

G Start Start Prepare Amine Solution Prepare Amine Solution Start->Prepare Amine Solution Cool to 0-5 °C Cool to 0-5 °C Prepare Amine Solution->Cool to 0-5 °C Add NaNO2 to Amine Diazotization Cool to 0-5 °C->Add NaNO2 to Amine Prepare NaNO2 Solution Prepare NaNO2 Solution Prepare NaNO2 Solution->Add NaNO2 to Amine Combine Solutions Azo Coupling Add NaNO2 to Amine->Combine Solutions Prepare Coupling Agent Solution Prepare Coupling Agent Solution Cool Coupling Agent Cool Coupling Agent Prepare Coupling Agent Solution->Cool Coupling Agent Cool Coupling Agent->Combine Solutions Stir in Ice Bath Stir in Ice Bath Combine Solutions->Stir in Ice Bath Isolate Product (Filtration) Isolate Product (Filtration) Stir in Ice Bath->Isolate Product (Filtration) Wash Product Wash Product Isolate Product (Filtration)->Wash Product Recrystallize Recrystallize Wash Product->Recrystallize Dry Product Dry Product Recrystallize->Dry Product Characterize Product Characterize Product Dry Product->Characterize Product End End Characterize Product->End

Caption: General experimental workflow for azo dye synthesis.

Conclusion

This guide has provided a comprehensive overview of the structure and synthesis of this compound dyes, tailored for a technical audience. The fundamental principles of diazotization and azo coupling have been detailed, along with specific, actionable experimental protocols for the synthesis of key compounds. The provided quantitative data and mechanistic diagrams offer valuable resources for researchers and professionals in the fields of chemistry and drug development. The straightforward and versatile nature of azo dye synthesis continues to make it a cornerstone of synthetic organic chemistry with ongoing applications in various scientific and industrial domains.

References

Principle of Azo Yellow as a pH Indicator: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of Azo yellow, specifically Alizarin Yellow R, as a pH indicator. It delves into the core chemical mechanisms, presents quantitative data for spectrophotometric analysis, and offers detailed experimental protocols for its synthesis and use in acid-base titrations.

Core Principle: Azo-Hydrazone Tautomerism and pH-Dependent Color Change

Alizarin Yellow R is a synthetic azo dye that functions as a pH indicator, exhibiting a distinct color change from yellow in acidic to neutral solutions to red in alkaline solutions.[1] The operational pH range for this transition is typically between pH 10.1 and 12.0.[1][2] The underlying principle of this color change is rooted in the structural transformation of the dye molecule in response to varying hydrogen ion concentrations, a phenomenon known as azo-hydrazone tautomerism.

In solution, Alizarin Yellow R exists in equilibrium between its azo and hydrazone tautomeric forms. The position of this equilibrium is dictated by the pH of the solution.

  • In acidic to weakly alkaline conditions (below pH 10.1): The molecule exists predominantly in its yellow-colored forms. At very low pH, the molecule can be protonated (LH+3 and LH2). As the pH increases, it deprotonates to the monoanionic form (LH-). In these states, the extended π-conjugated system involving the -N=N- (azo) group is the primary chromophore, which absorbs light in the blue-violet region of the spectrum, resulting in the observed yellow color.[3]

  • In strongly alkaline conditions (above pH 12.0): The equilibrium shifts towards the dianionic hydrazone tautomer (L2-). This is triggered by the deprotonation of both the carboxylic acid and the phenolic hydroxyl groups. This structural rearrangement alters the electronic delocalization within the molecule, leading to a shift in the absorption maximum to a longer wavelength (red light is absorbed less, and the solution appears red).[3]

The equilibrium between these forms is what allows Alizarin Yellow R to be an effective visual indicator for titrations where the equivalence point lies in the alkaline range.

Quantitative Data Presentation

The spectrophotometric properties of Alizarin Yellow R are crucial for its application in quantitative analysis. The absorption maximum (λmax) and molar absorptivity are dependent on the pH of the solution, corresponding to the different protonated and deprotonated species of the dye.

SpeciespH RangeColorλmax (nm)
LH+3< 7.5Yellow365
LH27.5 - 10.5Yellow380
LH-> 10.5Yellow390
L2-> 12.0Red520

Table 1: Spectrophotometric data for the different ionic species of Alizarin Yellow R in a 50% (v/v) ethanol-water mixture.[3]

pKa Values: The acid dissociation constants (pKa) for Alizarin Yellow R in a 50% (v/v) ethanol-water medium have been reported as:[3]

  • pKa1 = 7.5 (LH2 ⇌ LH- + H+)

  • pKa2 = 10.5 (LH- ⇌ L2- + 2H+)

Experimental Protocols

Synthesis of Alizarin Yellow R

The synthesis of Alizarin Yellow R is a classic example of an azo coupling reaction, which involves two main steps: diazotization of an aromatic amine followed by coupling with a coupling agent.

Materials:

Procedure:

  • Diazotization of 4-Nitroaniline:

    • Dissolve a specific molar equivalent of 4-nitroaniline in concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite with constant stirring, maintaining the temperature between 0-5 °C. The formation of the diazonium salt is indicated by a change in the solution's appearance.

  • Azo Coupling:

    • In a separate beaker, dissolve a molar equivalent of salicylic acid in an aqueous sodium hydroxide solution.

    • Cool this solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the cold salicylic acid solution with vigorous stirring.

    • A yellow-orange precipitate of Alizarin Yellow R will form.

    • The product can be collected by filtration, washed with cold water, and dried.

Preparation of Alizarin Yellow R Indicator Solution

Materials:

  • Alizarin Yellow R powder

  • Distilled or deionized water

Procedure:

  • Dissolve 0.1 g of Alizarin Yellow R in 100 mL of distilled water to prepare a 0.1% (w/v) indicator solution.

Acid-Base Titration using Alizarin Yellow R

This protocol describes the titration of a weak acid (e.g., acetic acid) with a strong base (e.g., sodium hydroxide) using Alizarin Yellow R as the indicator.

Materials:

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Acetic acid (CH3COOH) solution of unknown concentration

  • Alizarin Yellow R indicator solution (0.1%)

  • Burette, pipette, Erlenmeyer flask, and other standard titration equipment

Procedure:

  • Preparation:

    • Rinse the burette with a small amount of the standardized NaOH solution and then fill it. Record the initial volume.

    • Pipette a known volume (e.g., 25.00 mL) of the acetic acid solution into an Erlenmeyer flask.

    • Add 2-3 drops of the Alizarin Yellow R indicator solution to the flask. The solution should be yellow.

  • Titration:

    • Slowly add the NaOH solution from the burette to the acetic acid solution in the flask while constantly swirling the flask to ensure thorough mixing.

    • As the NaOH is added, the pH of the solution will gradually increase.

    • Continue adding the NaOH drop by drop as you approach the endpoint. The endpoint is indicated by the first persistent color change from yellow to a distinct reddish-orange.

  • Endpoint Determination and Calculation:

    • Record the final volume of the NaOH solution in the burette.

    • Calculate the volume of NaOH added by subtracting the initial volume from the final volume.

    • Use the volume and molarity of the NaOH solution and the initial volume of the acetic acid solution to calculate the concentration of the acetic acid.

Mandatory Visualizations

Chemical_Structure_Equilibrium cluster_acidic Acidic/Neutral (pH < 10.1) cluster_alkaline Alkaline (pH > 12.0) Acidic Alizarin Yellow R (Azo Form) Yellow Alkaline Alizarin Yellow R (Hydrazone Form) Red Acidic->Alkaline + OH- Alkaline->Acidic + H+

Caption: pH-dependent equilibrium of Alizarin Yellow R.

Synthesis_Workflow Start Start Materials: 4-Nitroaniline Salicylic Acid Diazotization Diazotization (NaNO2, HCl, 0-5°C) Start->Diazotization Azo_Coupling Azo Coupling (NaOH, 0-5°C) Start->Azo_Coupling Diazonium_Salt 4-Nitrobenzenediazonium Chloride Diazotization->Diazonium_Salt Diazonium_Salt->Azo_Coupling Product Alizarin Yellow R Azo_Coupling->Product

Caption: Synthesis workflow for Alizarin Yellow R.

Titration_Workflow cluster_preparation Preparation cluster_titration Titration cluster_endpoint Endpoint Prep_Analyte Prepare Analyte (e.g., Acetic Acid) Add_Indicator Add Alizarin Yellow R (Solution turns Yellow) Prep_Analyte->Add_Indicator Add_Titrant Slowly add Titrant (e.g., NaOH) from burette Add_Indicator->Add_Titrant Observe_Color Observe for color change Add_Titrant->Observe_Color Endpoint Persistent Yellow to Red color change observed Observe_Color->Endpoint Endpoint Reached Record_Volume Record Volume of Titrant Endpoint->Record_Volume Calculate Calculate Analyte Concentration Record_Volume->Calculate

Caption: Experimental workflow for acid-base titration.

References

A Technical Guide to the Spectrophotometric Properties of Azo Yellow Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the spectrophotometric properties of azo yellow compounds, a class of molecules characterized by the presence of one or more azo groups (–N=N–). Their unique light-absorbing capabilities, which are sensitive to molecular structure and environment, make them crucial in various applications, from industrial dyes to photoswitchable materials in advanced drug delivery systems. Understanding their interaction with light is fundamental to harnessing their full potential.

Core Principles of Azo Compound Spectrophotometry

The characteristic color of azo compounds originates from their ability to absorb light in the visible region of the electromagnetic spectrum. This absorption is due to electronic transitions within the molecule. The electronic spectra of azo compounds typically exhibit two main absorption bands.[1]

  • π–π Transition:* A high-intensity absorption band, usually found in the UV region (around 320-380 nm for the trans isomer). This transition is attributed to the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system.[1][2]

  • n–π Transition:* A lower-intensity absorption band located in the visible range (around 400-450 nm for the trans isomer), which is responsible for the compound's yellow color.[2][3] This transition involves the excitation of an electron from a non-bonding (n) orbital, specifically from the lone pair of the nitrogen atoms in the azo group, to a π* antibonding orbital.[1] For the stable trans isomer, this transition is symmetry-forbidden, resulting in a weak absorption.[2]

The position and intensity of these bands are highly dependent on the molecular structure, particularly the nature of substituent groups on the aromatic rings, and the compound's environment.

Photoisomerization: A Light-Induced Transformation

A key feature of azobenzene (B91143) and its derivatives is their ability to undergo reversible photoisomerization. The thermodynamically stable trans isomer can be converted to the less stable cis isomer upon irradiation with UV light corresponding to its π–π* transition.[4][5] The reverse process, from cis back to trans, can be triggered by irradiation with visible light (often blue light) or by thermal relaxation in the dark.[2][5]

This isomerization induces significant changes in the molecule's geometry and, consequently, its absorption spectrum:[2]

  • Trans Isomer: Characterized by a strong π–π* absorption band and a weak n–π* band.

  • Cis Isomer: The π–π* band intensity decreases and shifts to shorter wavelengths (a hypsochromic shift).[2] Conversely, the n–π* transition becomes symmetry-allowed, leading to a notable increase in its intensity.[2]

These spectral differences allow for the monitoring of the isomerization process and are the basis for their use as molecular photoswitches.[4]

G trans Trans Isomer (Thermally Stable) cis Cis Isomer (Metastable) trans->cis UV Light (π→π) cis->trans Vis Light (n→π) or Thermal Relaxation (Δ)

Caption: Reversible trans-cis photoisomerization cycle of azo compounds.

Environmental Effects on Absorption Spectra

The spectrophotometric properties of this compound compounds are highly sensitive to their local environment, a phenomenon that can be exploited for sensing and characterization.

3.1. Solvatochromism: The Influence of Solvents The polarity of the solvent can significantly alter the position of the absorption maxima (λmax). This effect, known as solvatochromism, arises from differential solvation of the ground and excited states of the dye molecule.[6]

  • Bathochromic Shift (Red Shift): An increase in solvent polarity often stabilizes the more polar excited state more than the ground state, leading to a shift of the λmax to longer wavelengths. This is commonly observed in solvents with high proton acceptor ability and dipolarity.[1][6] For example, the absorption maximum of some thiophene-based azo dyes shifts from ~500 nm in methanol (B129727) to ~650 nm in the more polar DMF.[7]

  • Hypsochromic Shift (Blue Shift): In some cases, particularly for n-π* transitions, increasing solvent polarity can lead to a shift to shorter wavelengths. This occurs if the ground state is stabilized more than the excited state, often through hydrogen bonding to the nitrogen lone pairs.[8]

3.2. Halochromism: The Effect of pH Many azo dyes contain acidic or basic functional groups, making their UV-Vis spectra sensitive to changes in pH.[9] Protonation or deprotonation of these groups alters the electronic distribution within the conjugated system, resulting in distinct color changes. This property allows some azo compounds to be used as acid-base indicators.[9] The dissociation constants (pKa) of these dyes can be determined spectrophotometrically by monitoring the change in absorbance at a specific wavelength as a function of pH.[10][11]

Quantitative Spectrophotometric Data

The following tables summarize the absorption maxima (λmax) and, where available, the molar absorptivity (ε) for several common and representative this compound compounds in various solvents.

Table 1: Spectrophotometric Properties of Selected this compound Dyes

Compound NameSolventλmax 1 (nm)λmax 2 (nm)λmax 3 (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Reference(s)
TartrazineWater259425-Not Specified[12][13]
Sunset YellowWater238315476Not Specified[12][13]
Yellow-GRNot Specified415--Not Specified[14]
Dye I (Chromotropic Acid Azo Dye)Water515--1.34 × 10⁴[10]
Dye IV (Chromotropic Acid Azo Dye)Water525--8.33 × 10³[10]
Azo Dye A1THF388--2.5 × 10⁴[15]
Azo Dye A1DMF400--2.4 × 10⁴[15]
Azo Dye A1DMSO405--2.3 × 10⁴[15]

Experimental Protocols

Precise and reproducible spectrophotometric analysis requires standardized protocols. Below are methodologies for key experiments.

5.1. Protocol for General UV-Vis Spectrophotometric Analysis

This protocol outlines the standard procedure for obtaining the absorption spectrum of an azo compound.

  • Stock Solution Preparation: Accurately weigh a small amount of the solid azo dye and dissolve it in a known volume of a suitable solvent (e.g., water, ethanol, DMF) in a volumetric flask to create a stock solution of a specific concentration (e.g., 100 µg/mL or 10⁻³ M).[10][12][16]

  • Working Solution Preparation: Perform serial dilutions of the stock solution with the same solvent to prepare working solutions within the optimal absorbance range of the spectrophotometer (typically 0.1 to 1.0).

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.

  • Baseline Correction: Fill a quartz cuvette (typically with a 1 cm path length) with the pure solvent that was used to prepare the dye solutions.[11] Place it in the spectrophotometer and perform a baseline correction or "blank" measurement across the desired wavelength range (e.g., 200-700 nm).[12][14]

  • Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl).[16]

G prep Sample Preparation (Stock & Working Solutions) blank Baseline Correction (Measure Pure Solvent) prep->blank instr Instrument Setup (Warm-up, Wavelength Range) instr->blank measure Sample Measurement (Record Absorbance Spectrum) blank->measure analyze Data Analysis (Determine λmax, Calculate ε) measure->analyze

Caption: General workflow for UV-Vis spectrophotometric analysis.

5.2. Protocol for a Photoisomerization Study

This protocol describes how to induce and monitor the trans-to-cis isomerization of an azo compound.

  • Initial Spectrum: Prepare a solution of the azo compound in a suitable solvent and record its initial UV-Vis spectrum, which represents the predominantly trans form.

  • UV Irradiation: Irradiate the solution in the cuvette with a UV lamp at a wavelength corresponding to the π–π* transition (e.g., 365 nm).[17]

  • Spectral Monitoring: At set time intervals during irradiation, stop the UV exposure and record the full UV-Vis spectrum.

  • Analysis: Observe the decrease in the π–π* absorption band and the increase in the n–π* band over time, indicating the conversion from the trans to the cis isomer.[17][18]

  • Reverse Isomerization (Optional): After reaching the photostationary state (no further spectral change with UV exposure), irradiate the sample with visible light (e.g., >450 nm) or leave it in the dark to monitor the cis-to-trans back-isomerization.[5]

Conclusion

The spectrophotometric properties of this compound compounds are defined by their distinct π–π* and n–π* electronic transitions. These properties are not static; they can be dynamically modulated by external stimuli such as light (photoisomerization) and environmental factors like solvent polarity and pH. A thorough understanding and precise measurement of these characteristics are essential for professionals in research and drug development, enabling the rational design of photoswitchable therapeutics, advanced materials, and sensitive analytical reagents.

References

An In-depth Technical Guide to Azo Yellow Derivatives: Chemical Structures, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azo yellow derivatives represent a significant class of synthetic organic compounds characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings. Their versatile chemistry allows for a wide spectrum of shades, primarily in the yellow, orange, and red regions, leading to their extensive use as colorants in various industries, including textiles, food, and cosmetics. Beyond their coloring properties, the unique electronic and structural characteristics of these derivatives have garnered increasing interest in the fields of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the core chemical structures of this compound derivatives, detailed experimental protocols for their synthesis, and a summary of their key physicochemical properties. Furthermore, it explores their emerging applications in pharmacology, offering insights for researchers and professionals in drug discovery and development.

Core Chemical Structure and Derivatives

Azo dyes are organic compounds bearing the functional group R−N=N−R′, in which R and R′ are usually aryl and substituted aryl groups.[1] The color of these compounds is a consequence of the extended π-delocalization across the molecule.[1] Variations in the substituents on the aromatic rings can significantly alter the electronic properties and, consequently, the color and other physicochemical characteristics of the dye.

The fundamental structure of this compound derivatives is based on the azobenzene (B91143) backbone. By introducing different functional groups at various positions on the aromatic rings, a diverse library of derivatives can be synthesized, each with unique properties.

Key this compound Derivatives

Several this compound derivatives have found widespread use in various applications. The chemical structures of some of the most prominent examples are presented below:

  • Aniline (B41778) Yellow: Also known as para-aminoazobenzene, it is one of the simplest azo dyes.[2] It is synthesized through the coupling of a diazonium salt with aniline.[2]

  • Sunset Yellow FCF (FD&C Yellow No. 6): A petroleum-derived orange azo dye, it is a disodium (B8443419) salt of 6-hydroxy-5-[(4-sulfophenyl)azo]-2-naphthalenesulfonic acid.[3][4] It is commonly used as a food colorant.[4]

  • Tartrazine (FD&C Yellow No. 5): This synthetic lemon yellow azo dye is a trisodium (B8492382) salt of 5-hydroxy-1-(4-sulfonatophenyl)-4-(4-sulfonatophenylazo)-H-pyrazol-3-carboxylate.[5][6] It is widely used in food, pharmaceuticals, and cosmetics.[6]

  • Methyl Yellow: An azo dye derived from dimethylaniline, it is used as a pH indicator.[7]

  • Alizarin Yellow R: This azo dye is used as a pH indicator, changing from yellow at pH 10.2 to red at pH 12.0.[8]

Physicochemical Properties of this compound Derivatives

The utility of this compound derivatives is largely dictated by their physicochemical properties. Key parameters include their absorption maximum (λmax), molar extinction coefficient (ε), and solubility in various solvents. A summary of these properties for selected derivatives is presented in the table below.

DerivativeChemical FormulaMolecular Weight ( g/mol )λmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Solubility
Aniline Yellow C₁₂H₁₁N₃197.24~460Not readily availableSparingly soluble in water; soluble in organic solvents.
Sunset Yellow FCF C₁₆H₁₀N₂Na₂O₇S₂452.36482 (in acidic mobile phase)Not readily available19.0 g/100 mL in water (25 °C).[3]
Tartrazine C₁₆H₉N₄Na₃O₉S₂534.37426530 (for a 1g/100mL solution)20 g/100 mL in water.[5]
Alizarin Yellow R C₁₃H₉N₃O₅287.23Not readily availableNot readily availableSoluble in water and ethanol.[8][9]

Synthesis of this compound Derivatives: Experimental Protocols

The synthesis of azo dyes is a well-established process that typically involves two main steps: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling agent.

General Synthesis Workflow

The general workflow for the synthesis of this compound derivatives can be visualized as a two-step process. First, a primary aromatic amine is converted to a diazonium salt. This highly reactive intermediate is then immediately coupled with an aromatic compound, such as a phenol (B47542) or an aromatic amine, to form the final azo dye.

G cluster_0 Diazotization cluster_1 Azo Coupling Primary Aromatic Amine Primary Aromatic Amine Diazonium Salt Diazonium Salt Primary Aromatic Amine->Diazonium Salt  + NaNO2, HCl (0-5 °C) Sodium Nitrite (B80452) (NaNO2) Sodium Nitrite (NaNO2) Sodium Nitrite (NaNO2)->Diazonium Salt Mineral Acid (e.g., HCl) Mineral Acid (e.g., HCl) Mineral Acid (e.g., HCl)->Diazonium Salt This compound Derivative This compound Derivative Diazonium Salt->this compound Derivative  + Coupling Agent Coupling Agent\n(e.g., Phenol, Aniline) Coupling Agent (e.g., Phenol, Aniline) Coupling Agent\n(e.g., Phenol, Aniline)->this compound Derivative

Caption: General workflow for the synthesis of this compound derivatives.

Detailed Experimental Protocol: Synthesis of Aniline Yellow

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Ice

  • Beakers

  • Stirring rod

  • Buchner funnel and filter paper

  • Carbon tetrachloride (for recrystallization)

Procedure:

  • Diazotization: In a beaker, dissolve 4.5 ml of aniline in a mixture of 10 ml of concentrated HCl and 20 ml of water. Cool the solution to 5°C in an ice bath. In a separate beaker, prepare a solution of 4 g of sodium nitrite in 20 ml of water. Slowly add the sodium nitrite solution to the cooled aniline solution with constant stirring. This process forms the benzene (B151609) diazonium chloride.[2]

  • Azo Coupling: In another beaker, prepare a solution of 4 ml of aniline in 4 ml of HCl. Slowly add the freshly prepared benzene diazonium chloride solution to this aniline solution with constant and vigorous stirring.[2]

  • Isolation and Purification: A yellow precipitate of Aniline Yellow (p-aminoazobenzene) will form.[10] Filter the precipitate using a Buchner funnel and wash it with cold water. The crude product can be recrystallized from carbon tetrachloride to obtain the pure dye.[2][10]

Detailed Experimental Protocol: Synthesis of Sunset Yellow FCF

Materials:

  • Sulfanilic acid

  • Sodium carbonate (Na₂CO₃)

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • 6-hydroxynaphthalene-2-sulfonic acid

  • 2.5 M Sodium hydroxide (B78521) (NaOH) solution

  • Sodium chloride (NaCl)

  • Erlenmeyer flasks

  • Beakers

  • Ice bath

  • Stirring bar

  • Hotplate

  • Vacuum filtration apparatus

Procedure:

  • Preparation of Sulfanilic Acid Solution: In a 50 mL Erlenmeyer flask, mix 175 mg of sulfanilic acid and 100 mg of sodium carbonate in 5 mL of water. Gently heat the suspension to dissolve the reagents, then allow the solution to cool to room temperature.[4]

  • Diazotization: Add a solution of 100 mg of sodium nitrite in 1 mL of water to the sulfanilic acid solution and cool the mixture in an ice-water bath. In a small beaker, slowly add 0.5 mL of concentrated hydrochloric acid to 3 g of ice. Dropwise, add the cooled sulfanilic acid/sodium nitrite mixture to the iced hydrochloric acid with constant swirling, ensuring the temperature does not exceed 5°C. After the addition is complete, leave the beaker in the ice-water bath for another 5 minutes.[4]

  • Preparation of Coupling Solution: In a 50 mL Erlenmeyer flask, dissolve 225 mg of 6-hydroxynaphthalene-2-sulfonic acid in 10 mL of 2.5 M sodium hydroxide solution. Cool this solution in an ice-water bath for 5 minutes.[4]

  • Azo Coupling: Slowly add the diazonium salt solution from step 2 to the cooled alkaline solution of 6-hydroxynaphthalene-2-sulfonic acid with stirring.[3]

  • Isolation and Purification: Continue stirring the mixture in the ice-water bath for another 10 minutes. Add 1 g of NaCl to the mixture and gently heat the flask on a hotplate until all solids dissolve. Cool the mixture to room temperature and then in an ice-water bath until a precipitate forms. Collect the product by vacuum filtration. The crude product can be recrystallized from a 1:1 ethanol/water mixture.[4]

Detailed Experimental Protocol: Synthesis of Tartrazine

The synthesis of Tartrazine is a more complex process that involves the condensation of phenylhydrazine-p-sulfonic acid with oxalacetic ester, followed by coupling with diazotized sulfanilic acid and subsequent hydrolysis.[11] A detailed, step-by-step laboratory protocol for this synthesis is less commonly available in general literature and often involves proprietary industrial methods. However, the general principle follows the diazotization and coupling reactions. The synthesis typically involves reacting 4-amino-benzenesulfonic acid (sulfanilic acid) with sodium nitrite and hydrochloric acid to form the diazonium salt. This is then coupled with 1-(4-sulfophenyl)-5-pyrazolone-3-carboxylic acid.[5][6]

Applications in Drug Development

While traditionally known for their use as dyes, this compound derivatives have shown significant potential in the pharmaceutical and biomedical fields.[12] Their unique chemical structures can be tailored to interact with biological targets, leading to a range of pharmacological activities.

Signaling Pathways and Mechanisms of Action

The biological activity of azo compounds is diverse. Some have been investigated for their antibacterial, antiviral, antifungal, and cytotoxic properties.[13] In drug delivery, the azo bond can be designed to be cleaved by specific enzymes, such as azoreductases found in the gut microbiota, allowing for targeted drug release in the colon.[14]

G Azo-based Prodrug Azo-based Prodrug Intestinal Azoreductases Intestinal Azoreductases Azo-based Prodrug->Intestinal Azoreductases  Cleavage of Azo Bond Active Drug Active Drug Intestinal Azoreductases->Active Drug Inactive Carrier Inactive Carrier Intestinal Azoreductases->Inactive Carrier Therapeutic Effect Therapeutic Effect Active Drug->Therapeutic Effect

Caption: Targeted drug release mechanism of an azo-based prodrug in the colon.

Current and Future Perspectives

The versatility of azo chemistry allows for the synthesis of a vast number of derivatives with potential therapeutic applications. Research is ongoing to explore their use as:

  • Antimicrobial Agents: Azo compounds incorporating heterocyclic moieties have shown promising antibacterial and antifungal activities.[15]

  • Anticancer Agents: Certain azo derivatives have demonstrated cytotoxic effects against various cancer cell lines.[12]

  • Antiviral Agents: Some heterocyclic azo dye derivatives have been synthesized and tested for their antiviral properties.[15]

  • Drug Delivery Systems: The targeted release mechanism makes them attractive for developing colon-specific drug delivery systems for conditions like inflammatory bowel disease.

Conclusion

This compound derivatives are a class of compounds with a rich history and a promising future. While their primary application has been in the coloration industry, their unique chemical and physical properties make them valuable candidates for further exploration in medicinal chemistry and drug development. The ability to systematically modify their structures provides a powerful tool for tuning their biological activity and developing novel therapeutic agents and drug delivery systems. This guide serves as a foundational resource for researchers and scientists looking to delve into the chemistry and potential applications of these versatile molecules.

References

The Dawn of Synthetic Color: A Technical Guide to the Discovery and Chemistry of Azo Yellow Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and fundamental chemistry of azo yellow dyes. From their serendipitous discovery in the mid-19th century to their ubiquitous use in modern science and industry, this document details the key scientific breakthroughs, experimental methodologies, and physicochemical properties of these foundational synthetic colorants.

A Historical Perspective: The Genesis of Azo Dyes

The story of azo dyes begins in 1858 with the German chemist Johann Peter Griess.[1][2] While working at the University of Marburg, Griess discovered the "diazotization" reaction, a process that converts a primary aromatic amine into a reactive diazonium salt when treated with nitrous acid at low temperatures.[1][2] This pivotal discovery laid the groundwork for the synthesis of an entirely new class of synthetic dyes.

The first azo dye, Aniline (B41778) Yellow (p-aminoazobenzene), was synthesized in 1861 by C. Mène, and it was commercialized in 1864, marking the advent of the first commercial azo dye.[3] This was followed by the discovery of Bismarck Brown in 1863 and Chrysoidine.[1][2] The initial development of azo dyes was gradual, but a significant breakthrough occurred in 1875 with the introduction of the "Orangés," which spurred the systematic production of these colorants.[1][2] Initially, chemists feared the color range of azo dyes was limited to yellows and oranges, but the synthesis of the first useful red azo dye, Fast Red A, in 1877 dispelled these concerns and opened the door to a vast spectrum of colors.[1][2]

Another significant milestone in the history of this compound dyes was the discovery of Tartrazine in 1884 by the Swiss chemist Johann Heinrich Ziegler.[4][5] Patented by BASF in 1885, Tartrazine, also known as Acid Yellow 23, became a widely used and stable synthetic lemon-yellow food coloring.[4]

Historical Development of Early this compound Dyes

Historical_Timeline cluster_1850s 1850s cluster_1860s 1860s cluster_1870s 1870s cluster_1880s 1880s 1858 1858: Peter Griess discovers the diazotization reaction. 1861 1861: C. Mène synthesizes Aniline Yellow, the first azo dye. 1858->1861 Leads to 1863 1863: Bismarck Brown is discovered. 1861->1863 1864 1864: Aniline Yellow is commercialized. 1863->1864 1875 1875: The 'Orangés' are introduced, leading to systematic production. 1864->1875 Sparks further research 1877 1877: Fast Red A, the first useful red azo dye, is synthesized. 1875->1877 1884 1884: Johann Heinrich Ziegler discovers Tartrazine. 1877->1884 Expands color palette 1885 1885: BASF patents Tartrazine. 1884->1885

Caption: A timeline illustrating the key discoveries in the early history of azo dyes.

The Core Chemistry: Diazotization and Azo Coupling

The synthesis of azo dyes is fundamentally a two-step process:

  • Diazotization: A primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.[6] The low temperature is crucial as diazonium salts are generally unstable at higher temperatures.

  • Azo Coupling: The resulting diazonium salt, a weak electrophile, is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542) or an aromatic amine.[6] This reaction is an electrophilic aromatic substitution.

General Synthesis Pathway for Azo Dyes

Azo_Dye_Synthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A Primary Aromatic Amine (Ar-NH2) C Diazonium Salt (Ar-N2+Cl-) A->C 0-5 °C B Sodium Nitrite (NaNO2) + Strong Acid (e.g., HCl) B->C E Azo Dye (Ar-N=N-Ar') C->E Electrophilic Aromatic Substitution D Coupling Component (e.g., Phenol, Aniline) D->E

Caption: The two-stage process for the synthesis of azo dyes.

Quantitative Data of Selected this compound Dyes

The following tables summarize key quantitative data for several historically and commercially significant this compound dyes.

Dye Name C.I. Name CAS Number Molecular Formula Molar Mass ( g/mol ) Melting Point (°C)
Aniline YellowSolvent Yellow 160-09-3C₁₂H₁₁N₃197.24123-126
TartrazineAcid Yellow 231934-21-0C₁₆H₉N₄Na₃O₉S₂534.37>300
Disperse Yellow 3Disperse Yellow 32832-40-8C₁₅H₁₅N₃O₂269.30192-195 (decomposes)
Pigment Yellow 1Pigment Yellow 12512-29-0C₁₇H₁₆N₄O₄340.33280-300
Dye Name λmax (nm) Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) Lightfastness (Blue Wool Scale) Heat Resistance (°C)
Aniline Yellow3864.2 x 10⁴Good125
Tartrazine425-42753 (in water, as absorptivity l/(g·cm))--
Disperse Yellow 3----
Pigment Yellow 1--5-6140

Note: Data is compiled from various sources and may vary depending on the specific experimental conditions and purity of the sample. The Blue Wool Scale ranges from 1 (very poor) to 8 (excellent).[7][8][9][10][11]

Detailed Experimental Protocols

The following are detailed methodologies for the synthesis of key this compound dyes.

Synthesis of Aniline Yellow (Solvent Yellow 1)

Reaction: Benzene (B151609) diazonium chloride + Aniline → Aniline Yellow

Experimental Workflow for Aniline Yellow Synthesis

Aniline_Yellow_Workflow cluster_diazotization Diazotization cluster_coupling Coupling cluster_workup Work-up and Purification start Dissolve aniline in HCl and water. cool_diaz Cool to 0-5 °C in an ice bath. start->cool_diaz add_nitrite Slowly add aqueous sodium nitrite solution. cool_diaz->add_nitrite diaz_complete Stir for 10-15 minutes to form benzene diazonium chloride. add_nitrite->diaz_complete add_diaz Slowly add the cold diazonium salt solution to the aniline solution with stirring. diaz_complete->add_diaz aniline_sol Dissolve aniline in HCl. aniline_sol->add_diaz precipitate A yellow precipitate of Aniline Yellow forms. add_diaz->precipitate filter Filter the crude product using a Buchner funnel. precipitate->filter wash Wash the precipitate with cold water. filter->wash dry Dry the crude product. wash->dry recrystallize Recrystallize from carbon tetrachloride or ethanol. dry->recrystallize

Caption: A step-by-step workflow for the laboratory synthesis of Aniline Yellow.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Carbon Tetrachloride or Ethanol (for recrystallization)

Procedure:

  • Diazotization:

    • In a beaker, cautiously add 10 mL of concentrated HCl to 20 mL of water.

    • To this acidic solution, add 4.5 mL of aniline and stir until a clear solution is obtained.

    • Cool the beaker in an ice bath to a temperature of 0-5 °C.

    • In a separate beaker, dissolve 4 g of sodium nitrite in 20 mL of water.

    • Slowly add the sodium nitrite solution to the cold aniline hydrochloride solution with constant stirring, ensuring the temperature remains below 5 °C. The formation of benzene diazonium chloride occurs.[2]

  • Coupling:

    • In another beaker, prepare a solution of 4 mL of aniline in 4 mL of concentrated HCl.

    • Slowly, and with constant stirring, add the cold benzene diazonium chloride solution to the aniline solution.

    • A yellow precipitate of p-aminoazobenzene (Aniline Yellow) will form.[2]

  • Isolation and Purification:

    • Filter the yellow precipitate using a Buchner funnel.

    • Wash the crude product with a small amount of cold water.

    • Dry the crude sample.

    • For purification, recrystallize the crude product from a suitable solvent such as carbon tetrachloride or ethanol.[2]

Expected Yield: Approximately 4 g.

Synthesis of Tartrazine (Acid Yellow 23)

Reaction: Diazotized Sulfanilic Acid + 5-Oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid → Tartrazine

Materials:

  • Sulfanilic acid (4-aminobenzenesulfonic acid)

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl)

  • 5-Oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid

  • Sodium Hydroxide (B78521) (NaOH)

Procedure:

  • Diazotization of Sulfanilic Acid:

    • Prepare a solution of sulfanilic acid in an aqueous solution of sodium carbonate.

    • Cool the solution to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite, followed by the slow addition of hydrochloric acid to generate nitrous acid in situ and form the diazonium salt of sulfanilic acid.

  • Coupling:

    • Prepare a solution of 5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid in an alkaline medium (e.g., sodium hydroxide solution).

    • Slowly add the cold diazonium salt solution to the solution of the coupling component with vigorous stirring, maintaining a low temperature.

    • The coupling reaction will result in the formation of Tartrazine.

  • Isolation and Purification:

    • The Tartrazine dye is then salted out from the reaction mixture by adding sodium chloride.

    • The precipitated dye is filtered, washed, and dried.

Note: An alternative industrial synthesis involves the condensation of two moles of phenylhydrazine-p-sulfonic acid with one mole of dihydroxytartaric acid.[12]

Conclusion

The discovery of this compound dyes was a transformative event in the history of chemistry, ushering in the era of synthetic colorants. The fundamental principles of diazotization and azo coupling, established over a century and a half ago, continue to be the cornerstone of the synthesis of a vast array of dyes and pigments. The early this compound dyes, such as Aniline Yellow and Tartrazine, not only revolutionized the textile and food industries but also paved the way for the development of more sophisticated and specialized colorants with tailored properties for a wide range of scientific and technological applications. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and professionals in the field of chemistry and drug development.

References

The Chromophoric Core of Azo Yellow Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of Azo yellow compounds: the chromophore. We will explore its fundamental structure, the quantum mechanical basis of its color, and the influence of molecular architecture and environment on its spectral properties. This guide provides detailed experimental protocols for the synthesis and characterization of representative this compound compounds and presents quantitative data in a clear, comparative format. Furthermore, we will explore the interaction of these chromophores within biological systems, a critical consideration for drug development.

The Azo Chromophore: A Conjugated System

The vibrant color of this compound compounds originates from the azo chromophore , which is the molecular entity responsible for absorbing light in the visible region of the electromagnetic spectrum. The core of this chromophore is the azo group (-N=N-) , a diatomic nitrogen bridge that connects two or more aromatic rings.[1][2] However, the azo group in isolation is not sufficient to impart a yellow color. The characteristic hue arises from the extension of the π-electron system across the entire molecule, a phenomenon known as conjugation .[3][4]

This extended π-delocalization is formed by the overlap of p-orbitals from the azo group and the attached aryl moieties, typically benzene (B151609) or naphthalene (B1677914) rings.[5] This creates a large molecular orbital system where electrons are not confined to a single atom or bond but are spread across multiple atoms. The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) in this conjugated system is lowered into the visible range. Consequently, the molecule can absorb photons of blue or violet light, resulting in the perception of the complementary color, yellow.[4]

The color of azo dyes can be fine-tuned by the introduction of various substituents on the aromatic rings. Electron-donating groups (auxochromes) such as amino (-NH2) and hydroxyl (-OH) groups can intensify and deepen the color (a bathochromic or red shift) by further extending the delocalization of the π-electrons.[3] Conversely, electron-withdrawing groups can have the opposite effect (a hypsochromic or blue shift).

Quantitative Spectral Data of this compound Compounds

The interaction of this compound compounds with light is quantified by their UV-Visible absorption spectra. Key parameters include the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) at that wavelength. Molar absorptivity is a measure of how strongly a chemical species absorbs light at a given wavelength. Below are tables summarizing these properties for representative this compound compounds.

CompoundSolventλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Reference
Aniline (B41778) Yellow-349 (calculated)Not specified[6]
Sunset Yellow FCFWater (pH 1)~480~25,000 (estimated from graph)[7][8]
Water (pH 13)443Not specified[8]
TartrazineWater425Not specified
Acid Yellow 17Water400Not specified[3]
Yellow-GRNot specified415Not specified

Table 1: UV-Visible Absorption Maxima and Molar Absorptivity of Selected this compound Compounds.

The solvent environment can also significantly influence the absorption spectrum of azo dyes, a phenomenon known as solvatochromism. Changes in solvent polarity can alter the energy levels of the HOMO and LUMO, leading to shifts in λmax.

CompoundSolventλmax (nm)
Sunset Yellow FCFWater (pH dependent)443 - 480
Azo Dye (unspecified)THF388
DMF402
DMSO438

Table 2: Solvatochromism of Azo Dyes: Absorption Maxima in Different Solvents.

Experimental Protocols

Synthesis of Aniline Yellow (p-Aminoazobenzene)

Principle: This synthesis involves a two-step process: the diazotization of aniline followed by a coupling reaction with another molecule of aniline.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Sodium Carbonate (Na₂CO₃)

  • Ice

  • Beakers

  • Stirring rod

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Diazotization of Aniline:

    • In a 250 mL beaker, dissolve 5.0 mL of aniline in a mixture of 15 mL of concentrated HCl and 15 mL of distilled water.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • In a separate beaker, dissolve 4.0 g of sodium nitrite in 20 mL of water.

    • Slowly add the sodium nitrite solution to the cold aniline hydrochloride solution, keeping the temperature below 5 °C. Stir for 10-15 minutes. The resulting solution contains benzenediazonium (B1195382) chloride.

  • Coupling Reaction:

    • In another 400 mL beaker, dissolve 5.0 mL of aniline in 60 mL of 1:1 (v/v) hydrochloric acid.

    • Cool this solution in an ice bath.

    • Slowly add the previously prepared benzenediazonium chloride solution to the cold aniline solution with vigorous stirring.

    • A yellow precipitate of Aniline Yellow will form.

    • Continue stirring for 15-20 minutes to ensure complete reaction.

  • Isolation and Purification:

    • Filter the crude Aniline Yellow using a Buchner funnel.

    • Wash the precipitate with cold water to remove any unreacted starting materials and acids.

    • Recrystallize the product from ethanol (B145695) to obtain pure, bright yellow crystals.

    • Dry the purified crystals and determine the melting point (literature value: 123-126 °C).[9][10]

Synthesis of Sunset Yellow FCF

Principle: This synthesis involves the diazotization of sulfanilic acid and its subsequent coupling with 6-hydroxy-2-naphthalenesulfonic acid (Schaeffer's acid).

Materials:

  • Sulfanilic acid

  • Sodium carbonate (Na₂CO₃)

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • 6-hydroxy-2-naphthalenesulfonic acid (Schaeffer's acid)

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium chloride (NaCl)

  • Ice

  • Beakers

  • Stirring rod

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Diazotization of Sulfanilic Acid:

    • In a 100 mL beaker, dissolve 1.73 g of sulfanilic acid and 0.53 g of sodium carbonate in 20 mL of water, warming gently if necessary. Cool the solution to room temperature.

    • In a separate test tube, dissolve 0.70 g of sodium nitrite in 5 mL of water. Add this to the sulfanilic acid solution and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add 2.0 mL of concentrated HCl to the cold solution with constant stirring, maintaining the temperature below 5 °C.

  • Coupling Reaction:

    • In a 250 mL beaker, dissolve 2.24 g of Schaeffer's acid in 15 mL of 10% sodium hydroxide solution. Cool this solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the cold Schaeffer's acid solution with vigorous stirring.

    • An orange-red precipitate of Sunset Yellow will form. Continue stirring for 30 minutes in the ice bath.

  • Isolation and Purification:

    • Add about 5 g of sodium chloride to the reaction mixture to "salt out" the dye, which decreases its solubility and promotes precipitation.

    • Filter the precipitate using a Buchner funnel and wash it with a small amount of saturated sodium chloride solution.

    • Recrystallize the crude product from a minimal amount of hot water.

    • Dry the purified Sunset Yellow.

UV-Visible Spectroscopic Analysis

Protocol:

  • Prepare a stock solution of the synthesized azo dye of a known concentration (e.g., 1 x 10⁻³ M) in a suitable solvent (e.g., water, ethanol).

  • From the stock solution, prepare a series of dilutions of decreasing concentrations (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M).

  • Calibrate the UV-Vis spectrophotometer with the pure solvent as a blank.

  • Record the absorbance spectrum of each dilution over a relevant wavelength range (e.g., 300-600 nm for yellow dyes).

  • Identify the wavelength of maximum absorbance (λmax).

  • Using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar absorptivity, c is the concentration, and l is the path length (typically 1 cm), calculate the molar absorptivity at λmax. This can be determined from the slope of a plot of absorbance versus concentration.

The Azo Chromophore in Biological Systems

The interaction of azo compounds with biological systems is a critical area of research, particularly in drug development and toxicology. The azo chromophore can be a target for enzymatic action and can be designed to respond to specific biological cues.

Enzyme Inhibition: A Mechanism of Action

Certain azo dyes have been identified as inhibitors of specific enzymes. For example, the azo dye PH011669 has been shown to inhibit chorismate synthase, an enzyme in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in fungi and bacteria.[2] This pathway is absent in humans, making it an attractive target for antimicrobial drug development. The azo dye binds to the active site of the enzyme, preventing the substrate from binding and thereby inhibiting the enzyme's function.[2]

enzyme_inhibition Substrate Substrate (5-enolpyruvylshikimate-3-phosphate) Enzyme Chorismate Synthase (Active Site) Substrate->Enzyme Binds to Product Product (Chorismate) Enzyme->Product Catalyzes conversion to InhibitedComplex Enzyme-Inhibitor Complex (Inactive) AzoDye This compound Inhibitor (e.g., PH011669) AzoDye->Enzyme Binds to (Inhibition)

Mechanism of Azo Dye Inhibition of Chorismate Synthase.
Prodrug Activation in Colon-Targeted Drug Delivery

The azo bond is susceptible to reduction by azoreductase enzymes, which are abundant in the anaerobic environment of the colon produced by the gut microbiota.[11][12] This property has been ingeniously exploited for colon-targeted drug delivery. A pharmacologically active drug can be chemically linked to a carrier molecule via an azo bond, creating an inactive prodrug. This prodrug passes through the upper gastrointestinal tract intact. Upon reaching the colon, the azoreductases cleave the azo bond, releasing the active drug at the desired site of action. This approach is particularly beneficial for treating colon-specific diseases like inflammatory bowel disease and colon cancer, as it minimizes systemic side effects.[13][14]

prodrug_activation cluster_GITract Gastrointestinal Tract cluster_Activation Prodrug Activation OralAdmin Oral Administration of Azo Prodrug StomachSmallIntestine Stomach & Small Intestine (Azo bond is stable) OralAdmin->StomachSmallIntestine Colon Colon (Anaerobic Environment) StomachSmallIntestine->Colon Azoreductase Azoreductase (from Gut Microbiota) Colon->Azoreductase AzoProdrug Azo Prodrug (Inactive) ActiveDrug Active Drug (Released) AzoProdrug->ActiveDrug Carrier Carrier Moiety AzoProdrug->Carrier Azoreductase->AzoProdrug Cleaves Azo Bond TherapeuticEffect TherapeuticEffect ActiveDrug->TherapeuticEffect Exerts Therapeutic Effect

Azo Prodrug Activation for Colon-Targeted Drug Delivery.

Conclusion

The chromophore of this compound compounds is a fascinating and versatile molecular entity. Its color is a direct consequence of an extended π-conjugated system centered around the azo group. The spectral properties of these compounds can be rationally tuned by chemical modification and are sensitive to the surrounding environment. The detailed experimental protocols provided herein offer a practical guide for the synthesis and characterization of these important dyes. Furthermore, the unique chemical reactivity of the azo bond within biological systems opens up exciting possibilities for the design of novel therapeutics, such as targeted enzyme inhibitors and site-specific prodrugs. A thorough understanding of the azo chromophore is therefore essential for researchers and professionals working at the interface of chemistry, biology, and medicine.

References

A Technical Guide to the Solubility of Azo Yellow Dyes in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of selected Azo yellow dyes in various organic solvents. Due to the broad nature of the "this compound" classification, this guide focuses on three representative and commercially significant dyes: Pigment Yellow 1 (C.I. 11680) , Disperse Yellow 3 (C.I. 11855) , and Solvent Yellow 114 (C.I. 47020) .

The solubility of these pigments is a critical parameter in their application, influencing formulation stability, color strength, and bioavailability in toxicological studies. This guide presents available quantitative and qualitative solubility data, alongside detailed experimental protocols for determining solubility in a laboratory setting.

Quantitative and Qualitative Solubility Data

Table 1: Solubility of Pigment Yellow 1 (C.I. 11680)

SolventTemperature (°C)SolubilityData Type
EthanolNot SpecifiedSlightly Soluble[1][2]Qualitative
AcetoneNot SpecifiedSlightly Soluble[1][2]Qualitative
ChloroformNot SpecifiedSlightly Soluble (Heated, Sonicated)[2]Qualitative
DMSONot SpecifiedVery Slightly Soluble (Heated)[2]Qualitative

Table 2: Solubility of Disperse Yellow 3 (C.I. 11855)

SolventTemperature (°C)SolubilityData Type
EthanolNot SpecifiedSoluble[1][3]Qualitative
AcetoneNot SpecifiedSoluble[1][3]Qualitative
BenzeneNot SpecifiedSoluble[1][3]Qualitative
ChloroformNot SpecifiedVery Slightly Soluble[4]Qualitative
DMSONot SpecifiedSlightly Soluble (Sonicated)[4]Qualitative
MethanolNot SpecifiedSlightly Soluble (Sonicated)[4]Qualitative

Table 3: Solubility of Solvent Yellow 114 (C.I. 47020)

SolventTemperature (°C)Solubility (g/L)Data Type
Acetone202.2Quantitative
Butyl Acetate201.6Quantitative
Methylbenzene (Toluene)2053.9Quantitative
Dichloromethane20186.3Quantitative
Ethyl Alcohol201.1Quantitative

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data for their specific applications, two common and reliable methods are detailed below: the Gravimetric Method and the UV-Vis Spectrophotometric Method.

Gravimetric Method

This method directly measures the mass of the dissolved solute in a known volume of a saturated solution. It is a straightforward and accurate method, particularly for solutes with moderate to high solubility.

Materials and Equipment:

  • This compound dye of interest

  • Selected organic solvent

  • Analytical balance (accurate to at least 0.1 mg)

  • Thermostatic shaker or water bath

  • Volumetric flasks (various sizes)

  • Pipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane, vacuum filtration setup)

  • Evaporating dish or watch glass

  • Drying oven

Step-by-Step Protocol:

  • Preparation of a Saturated Solution:

    • Add an excess amount of the this compound dye to a known volume of the organic solvent in a sealed container (e.g., a screw-cap flask). The presence of undissolved solid is crucial to ensure saturation.

    • Place the container in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the dye and solvent.

  • Sample Withdrawal and Filtration:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a precise volume of the supernatant (the clear, saturated solution) using a calibrated pipette. To avoid drawing up solid particles, it is advisable to use a filter-tipped pipette or to pre-filter the solution using a syringe filter compatible with the organic solvent.

  • Solvent Evaporation:

    • Transfer the known volume of the saturated solution to a pre-weighed, clean, and dry evaporating dish or watch glass.[5]

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the dye. The temperature should be below the boiling point of the solvent and the decomposition temperature of the dye. A gentle stream of nitrogen can be used to accelerate evaporation.

  • Mass Determination and Calculation:

    • Once the solvent has completely evaporated, cool the evaporating dish in a desiccator to room temperature to prevent moisture absorption.

    • Weigh the evaporating dish with the dried dye residue on an analytical balance.[5]

    • The mass of the dissolved dye is the final weight minus the initial weight of the empty evaporating dish.

    • Calculate the solubility in g/L using the following formula:

    Solubility (g/L) = (Mass of dried dye (g)) / (Volume of solution withdrawn (L))

UV-Vis Spectrophotometric Method

This method is particularly useful for dyes with low solubility and strong chromophores. It relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Materials and Equipment:

  • This compound dye of interest

  • Selected organic solvent (UV-grade)

  • UV-Vis spectrophotometer

  • Quartz or glass cuvettes (compatible with the solvent)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Filtration apparatus

Step-by-Step Protocol:

  • Determination of Maximum Absorbance Wavelength (λmax):

    • Prepare a dilute, unsaturated solution of the this compound dye in the chosen solvent.

    • Scan the absorbance of the solution across the UV-Vis spectrum (typically 200-800 nm) to identify the wavelength of maximum absorbance (λmax).[6] This wavelength will be used for all subsequent measurements to ensure maximum sensitivity.

  • Preparation of a Calibration Curve:

    • Prepare a stock solution of the this compound dye of known concentration in the selected solvent.

    • Perform a series of serial dilutions to create at least five standard solutions of decreasing, known concentrations.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a graph of absorbance versus concentration. This is the calibration curve, which should be linear and pass through the origin. The slope of this line is the molar absorptivity (ε).

  • Preparation and Measurement of the Saturated Solution:

    • Prepare a saturated solution as described in the Gravimetric Method (Section 2.1, Step 1).

    • Withdraw a sample of the supernatant and filter it to remove any undissolved particles.

    • It is often necessary to dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve (typically below 1.0).

    • Measure the absorbance of the diluted saturated solution at λmax.

  • Calculation of Solubility:

    • Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted saturated solution.

    • Calculate the concentration of the original, undiluted saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of the this compound dye in the solvent at the specified temperature.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for determining the solubility of this compound dyes and the logical dependencies of the key experimental steps.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_gravimetric Gravimetric Details cluster_uvvis UV-Vis Details A Select this compound Dye D Prepare Saturated Solution (Excess Solute + Solvent) A->D B Select Organic Solvent B->D C Determine Experimental Temperature E Equilibrate at Constant Temperature (e.g., 24-48h with agitation) C->E D->E F Separate Solid and Liquid Phases (Centrifugation/Settling) E->F G Withdraw and Filter Supernatant F->G H Gravimetric Method G->H I UV-Vis Spectrophotometric Method G->I J Evaporate Solvent from a Known Volume of Filtrate H->J M Prepare Calibration Curve (Standard Solutions) I->M N Dilute Saturated Filtrate I->N K Weigh Dried Residue J->K L Calculate Solubility (g/L) K->L O Measure Absorbance at λmax N->O P Calculate Concentration from Calibration Curve O->P Q Calculate Original Solubility (g/L) P->Q

Experimental workflow for determining this compound dye solubility.

logical_dependencies cluster_inputs Inputs cluster_process Process cluster_measurement Measurement cluster_output Output dye Pure this compound Dye equilibrium Saturation Equilibrium dye->equilibrium solvent Pure Organic Solvent solvent->equilibrium temp Constant Temperature temp->equilibrium separation Effective Phase Separation equilibrium->separation mass Accurate Mass Measurement (Gravimetric) separation->mass Gravimetric Path absorbance Accurate Absorbance Measurement (UV-Vis) separation->absorbance UV-Vis Path volume Precise Volume Measurement separation->volume solubility Reliable Solubility Data mass->solubility absorbance->solubility volume->solubility

References

Navigating the Spectrum of Safety: A Technical Guide to Azo Yellow in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Azo yellow dyes, a broad class of organic compounds characterized by the presence of one or more azo (-N=N-) functional groups, are utilized across various scientific disciplines for their vibrant yellow hues. While their utility is undisputed, a thorough understanding of their health and safety profiles is paramount for ensuring a safe laboratory environment. This technical guide provides an in-depth analysis of the health and safety considerations, toxicological data, and handling protocols for this compound compounds, with a focus on empowering researchers to mitigate potential risks.

Chemical and Physical Properties

The term "this compound" encompasses a wide range of chemical structures with varying physical and chemical properties. These properties, particularly solubility, play a crucial role in their bioavailability and toxicological profiles. Insoluble azo pigments are generally considered less bioavailable than their soluble dye counterparts.[1]

Health Hazard Information

The primary health concern associated with many azo dyes is their potential to be metabolized into aromatic amines, some of which are known or suspected carcinogens.[2][3][4] This metabolic conversion can occur through the action of azoreductases present in the gut microbiota and liver enzymes.[2]

Potential Health Effects:

  • Skin and Eye Irritation: Direct contact with this compound powders or solutions can cause irritation to the skin and eyes.[5]

  • Allergic Reactions: Some individuals may develop allergic skin reactions (contact dermatitis) upon repeated exposure.[6][7]

  • Genotoxicity and Carcinogenicity: The genotoxic and carcinogenic potential of this compound compounds is linked to their metabolic breakdown into harmful aromatic amines.[2][8] These metabolites can form DNA adducts, leading to mutations and potentially cancer.[8] Certain this compound dyes, such as Solvent Yellow 14, have been classified as potential carcinogens.[9][10]

Toxicological Data Summary

Quantitative toxicological data for this compound compounds can vary significantly depending on the specific chemical structure. The following table summarizes available data for some representative this compound compounds. It is crucial to consult the Safety Data Sheet (SDS) for the specific this compound compound being used in the laboratory.

Compound NameCAS NumberLD50 (Oral, Rat)Carcinogenicity ClassificationOther Relevant Data
Methyl Yellow 60-11-7200 mg/kgPossible human carcinogen (IARC Group 2B)OSHA-regulated carcinogen.[11]
Solvent Yellow 14 842-07-9No data foundEvidence of carcinogenic activity in animal studies.[9]Listed as a carcinogen on California's Proposition 65 list.[10]
Nickel this compound 68511-62-6No data foundClassified as not a carcinogen in the provided SDS.[5]Causes serious eye irritation.[5]
This compound WGP 71832-85-48300 mg/kgNot classified as hazardous.[12]
Disperse Yellow 7 6300-37-4No data foundReductive transformation can yield genotoxic and carcinogenic products.

Note: Permissible Exposure Limits (PELs) established by OSHA are not available for many specific this compound compounds.[13][14] In the absence of specific limits, it is prudent to handle these compounds with a high degree of caution to minimize exposure.

Metabolic Pathways and Genotoxicity

The toxicological impact of many this compound dyes is not from the parent compound itself, but from its metabolic products. The key metabolic process is the reductive cleavage of the azo bond.

Azo Dye Metabolism

This process is primarily carried out by two systems in the body:

  • Gut Microbiota Azoreductases: Anaerobic bacteria in the gastrointestinal tract produce azoreductase enzymes that can efficiently break the azo linkage, releasing the constituent aromatic amines.[2]

  • Liver Cytochrome P450 Enzymes: Under certain conditions, cytochrome P450 enzymes in the liver can also contribute to the reductive metabolism of azo dyes.[2]

Azo Dye Metabolism cluster_enzymes Enzymatic Systems AzoDye This compound Dye (-N=N-) Metabolism Metabolic Reduction AzoDye->Metabolism AromaticAmines Aromatic Amines Metabolism->AromaticAmines GutMicrobiota Gut Microbiota Azoreductases GutMicrobiota->Metabolism LiverEnzymes Liver Cytochrome P450 LiverEnzymes->Metabolism

Metabolic pathway of this compound dyes.

Mechanism of Genotoxicity

The aromatic amines produced from azo dye metabolism can undergo further metabolic activation, primarily in the liver, to form reactive electrophilic intermediates.[8] These intermediates can then covalently bind to DNA, forming DNA adducts.[8] If not repaired, these adducts can lead to mutations during DNA replication, which is a critical step in the initiation of cancer.

Genotoxicity Mechanism AromaticAmine Aromatic Amine MetabolicActivation Metabolic Activation (e.g., N-hydroxylation) AromaticAmine->MetabolicActivation ReactiveIntermediate Reactive Electrophilic Intermediate MetabolicActivation->ReactiveIntermediate DNA DNA ReactiveIntermediate->DNA Covalent Binding DNA_Adduct DNA Adduct DNA->DNA_Adduct Mutation Mutation DNA_Adduct->Mutation During DNA Replication Cancer Cancer Initiation Mutation->Cancer

Mechanism of Azo dye-induced genotoxicity.

Experimental Protocols for Safety Assessment

Assessing the potential hazards of this compound compounds involves a battery of toxicological tests. Detailed methodologies for two key assays are provided below.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[15][16][17][18][19]

Objective: To determine if a chemical can induce mutations in the DNA of a microorganism.

Methodology:

  • Strain Selection: Use several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it for growth).[16]

  • Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolism in mammals.[15][17] For azo dyes, a modified protocol using hamster liver S9 and flavin mononucleotide (FMN) may be more effective.[15][17]

  • Exposure: The bacterial strains are exposed to various concentrations of the this compound compound on a histidine-limited agar (B569324) plate.

  • Incubation: The plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have mutated back to being able to synthesize their own histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.

Ames Test Workflow Start Start PrepareBacteria Prepare Histidine-dependent Salmonella typhimurium strains Start->PrepareBacteria PrepareTestCompound Prepare various concentrations of this compound compound Start->PrepareTestCompound PrepareS9 Prepare S9 metabolic activation mix (optional) Start->PrepareS9 Mix Mix bacteria, test compound, and S9 mix (or buffer) PrepareBacteria->Mix PrepareTestCompound->Mix PrepareS9->Mix Plate Plate mixture on histidine-limited agar Mix->Plate Incubate Incubate at 37°C for 48-72 hours Plate->Incubate CountColonies Count revertant colonies Incubate->CountColonies Analyze Analyze data and determine mutagenicity CountColonies->Analyze End End Analyze->End

Experimental workflow for the Ames test.

In Vitro Mammalian Cell Micronucleus Test

This assay detects damage to chromosomes or the mitotic apparatus.[20][21][22][23][24]

Objective: To identify substances that cause cytogenetic damage, leading to the formation of micronuclei in the cytoplasm of interphase cells.

Methodology:

  • Cell Culture: Mammalian cells (e.g., human lymphocytes or Chinese hamster ovary cells) are cultured in vitro.[20]

  • Exposure: The cells are exposed to at least three concentrations of the this compound compound, with and without metabolic activation (S9 mix).[20]

  • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division.[23]

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain.

  • Microscopic Analysis: The frequency of micronucleated cells in the binucleated cell population is determined by microscopic examination. A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.[20]

Safe Handling and Disposal in the Laboratory

Adherence to strict safety protocols is essential when working with this compound compounds.

6.1 Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat should be worn.

  • Respiratory Protection: When handling powders, use a certified respirator or work in a chemical fume hood to avoid inhalation of dust.[5]

6.2 Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders or volatile solutions.

  • Ensure that eyewash stations and safety showers are readily accessible.[5]

6.3 Handling Procedures:

  • Avoid generating dust.

  • Wash hands thoroughly after handling.[5]

  • Do not eat, drink, or smoke in the laboratory.

6.4 Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

  • Keep containers tightly closed when not in use.

6.5 Spill and Waste Disposal:

  • Spills: In case of a spill, wear appropriate PPE, contain the spill, and clean it up using an absorbent material. Avoid generating dust.

  • Waste Disposal: this compound waste should be collected in a labeled, sealed container and disposed of as hazardous waste. High-temperature incineration by a licensed contractor is the recommended method of disposal. Do not dispose of this compound compounds down the drain.

Conclusion

While this compound compounds are valuable reagents in research and development, their potential health hazards, particularly the risk of metabolic conversion to carcinogenic aromatic amines, necessitate careful handling and a thorough understanding of their toxicological profiles. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, and by being aware of the underlying mechanisms of their potential toxicity, researchers can significantly mitigate the risks associated with the laboratory use of this compound dyes. Always prioritize safety by consulting the specific Safety Data Sheet for any chemical before use.

References

The Versatility of Azo Yellow Dyes in Analytical Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Azo yellow dyes, a prominent class of synthetic organic compounds characterized by the presence of one or more azo groups (–N=N–), are integral to various applications within analytical chemistry. Their utility stems from their vibrant color, which is sensitive to changes in their chemical environment. This technical guide provides an in-depth exploration of the core applications of select this compound dyes, focusing on their roles as pH indicators and chromogenic reagents for spectrophotometric analysis. This document adheres to stringent data presentation and visualization requirements to facilitate clear understanding and practical application in research and development settings.

This compound Dyes as pH Indicators

The ability of certain this compound dyes to exhibit distinct color changes in response to varying pH levels makes them excellent acid-base indicators. This phenomenon is primarily governed by the tautomeric equilibrium between their azo and hydrazone forms, which is influenced by the hydrogen ion concentration of the solution.

Alizarin Yellow R

Alizarin Yellow R, also known as Mordant Orange 1, is a widely used azo dye that functions as a pH indicator in alkaline conditions. Its color transition from yellow to red-orange is sharp and easily discernible, making it suitable for titrations involving weak acids and strong bases.

Quantitative Data for Alizarin Yellow R as a pH Indicator

PropertyValueReference
pH Transition Range10.1 – 12.0[1]
Color in Acidic Medium (below pH 10.1)Yellow[1]
Color in Basic Medium (above pH 12.0)Red[1]
pKa₂ (LH⁻, L²⁻)10.5[2]
λmax (pH < 10.1)~380 nm[3]
λmax (pH > 12.0)520 nm[2]

Mechanism of Color Change:

In acidic to neutral solutions, Alizarin Yellow R exists predominantly in its yellow azo form. As the pH increases into the alkaline range, deprotonation occurs, leading to a shift in the equilibrium towards the red hydrazone tautomer. This structural change alters the electronic conjugation within the molecule, resulting in a change in the wavelength of light absorbed and, consequently, a visible color change.

Alizarin_Yellow_R_pH_Indicator Azo_Form Azo Form (Yellow) (pH < 10.1) Hydrazone_Form Hydrazone Form (Red) (pH > 12.0) Azo_Form->Hydrazone_Form + OH⁻ Hydrazone_Form->Azo_Form + H⁺

pH-dependent tautomerism of Alizarin Yellow R.
Metanil Yellow

Metanil Yellow (Acid Yellow 36) is another valuable azo dye that serves as a pH indicator, but in the acidic range.[4][5] Its distinct color change from red to yellow makes it useful for titrations and pH estimations in strongly acidic solutions.[4][5]

Quantitative Data for Metanil Yellow as a pH Indicator

PropertyValueReference
pH Transition Range1.2 – 3.2[4][6]
Color in Acidic Medium (below pH 1.2)Red[4][6]
Color in Basic Medium (above pH 3.2)Yellow[4][6]

Spectrophotometric Applications of this compound Dyes

This compound dyes are extensively used as chromogenic reagents in spectrophotometry for the quantitative determination of various analytes, particularly metal ions. The formation of stable, colored complexes between the azo dye and the analyte allows for its concentration to be measured based on the absorbance of light at a specific wavelength.

Determination of Metal Ions with Alizarin Yellow R

Alizarin Yellow R forms colored complexes with several metal ions, enabling their spectrophotometric quantification. The optimal conditions for complex formation, such as pH and analytical wavelength, vary depending on the metal ion.

Quantitative Data for Spectrophotometric Analysis using Alizarin Yellow R

AnalyteOptimal pHλmax of Complex (nm)Molar Absorptivity (L mol⁻¹ cm⁻¹)Linear RangeReference
Aluminum (Al³⁺)2.04221.1 x 10⁴0.4–2.0 µg/mL[2][7]
Copper (Cu²⁺)6.24451.1 x 10⁴1.9–3.6 µg/mL[7]

Experimental Protocol: Spectrophotometric Determination of Aluminum(III) using Alizarin Yellow R

This protocol is adapted from the procedure described for the analysis of aluminum in alloys.[7]

Reagents and Equipment:

  • Standard Aluminum(III) solution (1 x 10⁻³ M)

  • Alizarin Yellow R (AYR) solution (1 x 10⁻³ M in ethanol)

  • Perchloric acid (HClO₄) solution (for pH adjustment)

  • Ethanol (B145695)

  • UV-Vis Spectrophotometer

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of Al(III) in the range of 0.4 to 2.0 µg/mL in 25 mL volumetric flasks.

  • pH Adjustment: To each flask, add the appropriate amount of ethanol to ensure the final solution is 50% (v/v) ethanol. Adjust the pH of the solution to 2.0 using dilute HClO₄.

  • Complex Formation: Add a specific volume of the 1 x 10⁻³ M AYR solution to each flask. The exact amount should be in excess to ensure complete complexation.

  • Dilution: Dilute the solution to the 25 mL mark with deionized water.

  • Incubation: Allow the solutions to stand for a specified time to ensure complete complex formation.

  • Spectrophotometric Measurement: Measure the absorbance of each solution at 422 nm against a reagent blank (containing all components except the aluminum standard).

  • Calibration Curve: Plot a graph of absorbance versus the concentration of the Al(III) standard solutions to generate a calibration curve.

  • Sample Analysis: Prepare the unknown sample in the same manner as the standards and measure its absorbance. Determine the concentration of Al(III) in the sample from the calibration curve.

Spectrophotometric_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Standard_Solutions Prepare Al³⁺ Standards (0.4-2.0 µg/mL) pH_Adjustment Adjust pH to 2.0 Standard_Solutions->pH_Adjustment Sample_Preparation Prepare Unknown Sample Sample_Preparation->pH_Adjustment Add_AYR Add Alizarin Yellow R Solution pH_Adjustment->Add_AYR Dilution Dilute to Final Volume Add_AYR->Dilution Incubation Incubate for Complex Formation Dilution->Incubation Spectrophotometer Measure Absorbance at 422 nm Incubation->Spectrophotometer Calibration_Curve Generate Calibration Curve Spectrophotometer->Calibration_Curve Concentration_Determination Determine Unknown Concentration Calibration_Curve->Concentration_Determination

Workflow for spectrophotometric metal ion analysis.
Determination of Magnesium with Titan Yellow

Titan Yellow is a specific reagent for the spectrophotometric determination of magnesium.[8] In an alkaline medium, Titan Yellow adsorbs onto colloidal magnesium hydroxide (B78521) to produce a red-colored lake.

Quantitative Data for Spectrophotometric Analysis using Titan Yellow

AnalyteOptimal pHλmax of Complex (nm)Linear RangeStabilizing AgentReference
Magnesium (Mg²⁺)Alkaline~540-5500.07–30.00 µg/mLStarch, Hydroxylamine hydrochloride[9][10]

Experimental Protocol: Spectrophotometric Determination of Magnesium using Titan Yellow

This protocol is based on a method for determining magnesium content.[9][11]

Reagents and Equipment:

  • Standard Magnesium solution

  • Titan Yellow solution (0.05% w/v)

  • Sodium hydroxide (NaOH) solution (2 M)

  • Starch solution (1%)

  • Saturated Calcium Sulfate (CaSO₄) solution

  • Sulfuric Acid (H₂SO₄) solution (0.5 M)

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: To a 100 mL volumetric flask, add 10 mL of the sample solution containing magnesium.

  • Reagent Addition: Add the following reagents in the specified order, mixing after each addition:

    • 1 mL of 0.5 M H₂SO₄

    • 10 mL of 1% starch solution

    • 20 mL of saturated CaSO₄ solution

    • 10 mL of 0.05% Titan Yellow solution

    • 10 mL of 2 M NaOH solution

  • Dilution: Dilute the solution to the 100 mL mark with deionized water.

  • Color Development: Allow the solution to stand for a set amount of time (e.g., 5 minutes) for the color to develop fully.[9]

  • Spectrophotometric Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance (around 540-550 nm) against a reagent blank.

  • Calibration and Calculation: Prepare a series of standards and a calibration curve as described for the aluminum determination to calculate the magnesium concentration in the sample.

Conclusion

This compound dyes, exemplified by Alizarin Yellow R, Metanil Yellow, and Titan Yellow, are versatile and valuable reagents in analytical chemistry. Their application as pH indicators provides a simple and effective means for determining the acidity or basicity of a solution. Furthermore, their ability to form colored complexes with metal ions under specific conditions makes them powerful tools for quantitative spectrophotometric analysis. The detailed protocols and quantitative data presented in this guide are intended to support researchers, scientists, and drug development professionals in the effective application of these fundamental analytical techniques. The provided visualizations offer a clear graphical representation of the underlying chemical principles and experimental workflows, further aiding in the comprehension and implementation of these methods.

References

An In-depth Technical Guide to Azo Yellow Dyes: Nomenclature, Classification, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azo yellow dyes, covering their nomenclature and classification systems, key quantitative properties, and detailed experimental protocols for their synthesis and analysis. The information is intended to serve as a valuable resource for professionals in research, development, and quality control.

Introduction to Azo Dyes

Azo dyes are a major class of synthetic organic colorants characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings.[1] They are the most widely used class of dyes, accounting for 60-70% of all dyes used in the textile and food industries.[1] The chromophore system, which is responsible for the color, is formed by the delocalized π-electrons of the aromatic systems linked by the azo bridge. The specific color of an azo dye is determined by the nature of the aromatic rings and the various substituent groups present.

This compound dyes encompass a wide range of shades from greenish-yellow to reddish-yellow and are used in diverse applications, including the dyeing of textiles, leather, paper, and plastics, as well as in the formulation of printing inks and cosmetics.[2]

Nomenclature and Classification

The nomenclature and classification of this compound dyes can be approached from two main perspectives: their chemical structure and their method of application.

Chemical Classification

The primary chemical classification of azo dyes is based on the number of azo groups in the molecule:

  • Monoazo dyes: Contain one azo group.

  • Disazo dyes: Contain two azo groups.

  • Trisazo dyes: Contain three azo groups.

  • Polyazo dyes: Contain more than three azo groups.

The Colour Index (C.I.) International is a standardized system used to classify dyes and pigments. In this system, azo dyes are assigned numbers in the range of 11000 to 39999.[3]

Application-Based Classification

A more practical classification for industrial and research applications is based on the dyeing method or substrate affinity. The main classes of this compound dyes based on application are:

  • Acid Dyes: These are water-soluble anionic dyes that are applied to nitrogenous fibers such as wool, silk, and polyamide from an acidic dyebath.

  • Direct Dyes: These dyes are used for dyeing cellulosic fibers like cotton, viscose, and paper. They are applied from a neutral or slightly alkaline dyebath.

  • Disperse Dyes: These are sparingly soluble in water and are used for dyeing hydrophobic fibers such as polyester (B1180765) and cellulose (B213188) acetate (B1210297). They are applied from a fine aqueous dispersion.[2]

  • Pigments: Azo pigments are insoluble in water and organic solvents and are used to color materials in which they are incorporated without dissolving, such as in plastics, paints, and printing inks.[1]

Quantitative Data of Selected this compound Dyes

The following tables summarize key quantitative data for a selection of commercially important this compound dyes, categorized by their application class.

Acid Yellow Dyes
C.I. NameC.I. NumberCAS NumberMolecular FormulaLight Fastness (Blue Wool Scale 1-8)Wash Fastness (Grey Scale 1-5)
Acid Yellow 110316846-70-8C₁₀H₄N₂Na₂O₈S--
Acid Yellow 20142258005-93-4C₁₇H₁₃N₂NaO₄S5Fading: 1, Staining: 2
Acid Yellow 40:113920-C₂₃H₁₈ClN₄NaO₇S₂--

Note: Fastness properties can vary depending on the substrate and dyeing conditions.

Direct Yellow Dyes
C.I. NameC.I. NumberCAS NumberMolecular FormulaLight Fastness (Blue Wool Scale 1-8)Wash Fastness (Grey Scale 1-5)
Direct Yellow 1222506472-91-9C₂₆H₁₆N₄Na₂O₆S₂--
Direct Yellow 11400001325-37-7Not specified--
Direct Yellow 15252202896-76-6C₃₀H₁₉N₇Na₂O₇S₂4-5Fading: 2, Staining: 2
Direct Yellow 49290356420-30-0C₂₉H₂₂N₆Na₂O₇S₂4Fading: 2, Staining: 2

Note: Fastness properties can vary depending on the substrate and dyeing conditions.

Disperse Yellow Dyes
C.I. NameC.I. NumberCAS NumberMolecular FormulaLight Fastness (Blue Wool Scale 1-8)Wash Fastness (Grey Scale 1-5)
Disperse Yellow 3118552832-40-8C₁₅H₁₅N₃O₂--
Disperse Yellow 5127906439-53-8C₁₆H₁₂N₄O₄--
Disperse Yellow 16127004314-14-1C₁₆H₁₄N₄O5Fading: 4, Staining: 3
Disperse Yellow 601271215790-15-5C₁₈H₁₆N₄O₃7Fading: 5, Staining: 5
Disperse Yellow 16311123571767-67-4 / 67923-43-7C₁₈H₁₄Cl₂N₆O₂7Fading: 5, Staining: 5

Note: Fastness properties can vary depending on the substrate and dyeing conditions.

Pigment Yellow
C.I. NameC.I. NumberCAS NumberMolecular FormulaLight Fastness (Blue Wool Scale 1-8)Heat Resistance (°C)
Pigment Yellow 1116802512-29-0C₁₇H₁₆N₄O₄5-6140
Pigment Yellow 12210906358-85-6C₃₂H₂₆Cl₂N₆O₄--
Pigment Yellow 1501276468511-62-6 / 25157-64-6C₈H₁₀N₆O₆ExcellentStable

Note: Fastness properties of pigments are highly dependent on the application medium.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound dyes.

Synthesis of a Representative this compound Dye (Sunset Yellow, C.I. Food Yellow 3)

This protocol describes the synthesis of Sunset Yellow via a two-step diazotization and coupling reaction.

Materials:

  • Sulfanilic acid (4-aminobenzenesulfonic acid)

  • Sodium carbonate

  • Sodium nitrite (B80452)

  • Concentrated hydrochloric acid

  • 6-hydroxynaphthalene-2-sulfonic acid

  • Sodium hydroxide (B78521)

  • Sodium chloride

  • Ethanol

  • Deionized water

  • Ice

Procedure:

  • Preparation of the Diazonium Salt:

    • In a 50 mL Erlenmeyer flask, dissolve 175 mg of sulfanilic acid and 100 mg of sodium carbonate in 5 mL of water, heating gently if necessary. Cool the solution to room temperature.

    • In a separate test tube, dissolve 100 mg of sodium nitrite in 1 mL of water.

    • Add the sodium nitrite solution to the sulfanilic acid solution and cool the mixture in an ice-water bath.

    • Slowly add 0.5 mL of concentrated hydrochloric acid to 3 g of crushed ice in a small beaker.

    • Carefully add the sulfanilic acid/sodium nitrite solution dropwise to the iced HCl solution while swirling, ensuring the temperature does not exceed 5°C.

    • Keep the resulting diazonium salt solution in the ice bath for 5 minutes.

  • Azo Coupling:

    • In a separate 50 mL Erlenmeyer flask, dissolve 225 mg of 6-hydroxynaphthalene-2-sulfonic acid in 10 mL of 2.5 M sodium hydroxide solution. Cool this solution in an ice-water bath for 5 minutes.

    • Slowly add the cold diazonium salt solution to the alkaline 6-hydroxynaphthalene-2-sulfonic acid solution with constant stirring.

    • Continue stirring the mixture in the ice-water bath for 10 minutes. An orange-yellow precipitate of Sunset Yellow will form.

  • Isolation and Purification:

    • Add 1 g of NaCl to the reaction mixture to salt out the dye. Heat gently to dissolve the solid, then cool to room temperature and finally in an ice-water bath until precipitation is complete.

    • Collect the crude product by vacuum filtration.

    • Recrystallize the crude product from a 1:1 ethanol/water mixture.

Analytical Methods

This protocol provides a general method for the analysis of this compound dyes. Method optimization will be required for specific dyes.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions (Example for Direct Yellow 106): [4]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[4]

  • Mobile Phase A: 20 mM Ammonium acetate buffer with 0.1% formic acid in water, pH adjusted to 6.5.[4]

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient Elution: 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-40 min: 10% B.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.[4]

  • Injection Volume: 10 µL.[4]

  • Detection Wavelength: At the maximum absorbance wavelength (λmax) of the specific this compound dye, determined by DAD scan.[4]

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound dye reference standard in a suitable solvent (e.g., water or methanol). Prepare a series of working standards by serial dilution.

  • Sample Preparation: Dissolve the sample containing the this compound dye in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

  • Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the this compound dye in the sample from the calibration curve.

TLC is a rapid and cost-effective method for the qualitative analysis of this compound dyes.

Materials:

  • TLC plates (e.g., silica (B1680970) gel on aluminum or glass backing)

  • Developing chamber

  • Spotting capillaries

  • Mobile phase (solvent system)

  • UV lamp for visualization (if necessary)

Procedure:

  • Sample Preparation: Dissolve the dye sample in a suitable volatile solvent.

  • Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of the TLC plate. Also spot known reference standards of this compound dyes for comparison.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase. The choice of mobile phase depends on the polarity of the dye. Common mobile phases for azo dyes include mixtures of petroleum ether, acetone, chloroform, and methanol.[5] Allow the solvent front to move up the plate.

  • Visualization: Remove the plate from the chamber and mark the solvent front. Allow the plate to dry. The colored spots of the this compound dyes will be visible. If any components are colorless, they can be visualized under a UV lamp.

  • Analysis: Calculate the Retardation factor (Rf) value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[6] Compare the Rf values and colors of the spots in the sample with those of the reference standards to identify the components.

Fastness Testing

This test determines the resistance of the color of textiles to the action of an artificial light source that simulates natural daylight.[7][8]

Apparatus:

  • Xenon arc lamp apparatus.[8]

  • Blue Wool standards (rated 1 to 8, with 8 being the most lightfast).[9]

  • Grey Scale for assessing color change.

Procedure:

  • Sample Preparation: Mount the test specimen on a card.

  • Exposure: Place the mounted specimen and a set of Blue Wool standards in the xenon arc lamp apparatus.[7]

  • Expose the specimen and standards to the light source under controlled conditions of temperature and humidity.[8]

  • The exposure is continued until a specified color change is observed on the test specimen or on the Blue Wool standards.

  • Assessment: Compare the fading of the test specimen with the fading of the Blue Wool standards. The light fastness rating is the number of the Blue Wool standard that shows a similar amount of fading.[9]

This test assesses the resistance of the color of textiles to domestic and commercial laundering.[10][11]

Apparatus:

  • Launder-Ometer or similar apparatus for mechanical agitation at a controlled temperature and time.[12]

  • Stainless steel balls.[12]

  • Multifibre adjacent fabric.

  • Grey Scale for assessing color change and staining.

Procedure:

  • Sample Preparation: Prepare a composite specimen by sewing the test fabric to a piece of multifibre adjacent fabric.[11]

  • Washing: Place the composite specimen in a stainless steel container with a specified volume of soap solution (e.g., 4 g/L ECE detergent and 1 g/L sodium perborate) and stainless steel balls.[12]

  • Agitate the container in the Launder-Ometer for a specified time and at a specified temperature (e.g., 30 minutes at 60°C).[12]

  • Rinsing and Drying: Remove the specimen, rinse it with water, and dry it in air at a temperature not exceeding 60°C.[12]

  • Assessment: Assess the change in color of the test specimen and the degree of staining on the multifibre adjacent fabric using the appropriate Grey Scales.[11]

Visualization of Key Processes

General Synthesis Pathway of Azo Dyes

G A Aromatic Primary Amine B Diazonium Salt A->B Diazotization (NaNO2, HCl, 0-5°C) D Azo Dye B->D Azo Coupling C Coupling Component (e.g., Phenol, Naphthol, Aromatic Amine) C->D

Caption: General two-step synthesis pathway for azo dyes.

Typical Analytical Workflow for Azo Dyes

G cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_analysis Data Analysis A Sample B Dissolution in appropriate solvent A->B C Filtration B->C D HPLC or TLC System C->D E Separation D->E F Detection (UV-Vis/DAD) E->F G Chromatogram F->G H Peak Identification (vs. Standards) G->H I Quantification (Calibration Curve) H->I

Caption: A typical workflow for the analysis of azo dyes.

Metabolic Pathways of Azo Dyes

G cluster_reductive Reductive Cleavage cluster_oxidative Oxidative Metabolism A Azo Dye (Ar-N=N-Ar') B Aromatic Amines (Ar-NH2 + Ar'-NH2) A->B Azoreductase (Intestinal Microbiota, Liver) C Hydroxylated Metabolites A->C C-Hydroxylation D N-Oxidized Metabolites A->D N-Hydroxylation E Potential Toxic Effects or Detoxification B->E Further Metabolism / Excretion C->E D->E

Caption: Major metabolic pathways of azo dyes in biological systems.

References

The Azo Group: A Technical Guide to the Linchpin of Color in Yellow Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Azo dyes represent the largest and most versatile class of synthetic colorants, with their characteristic color arising from the presence of one or more azo groups (-N=N-). This technical guide provides an in-depth examination of the fundamental role of the azo group as the primary chromophore in azo yellow dyes. It explores the quantum mechanical principles of electronic transitions, the profound influence of molecular architecture on color, and the methodologies for their synthesis and characterization. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development, offering a detailed understanding of the structure-property relationships that govern the color of these vital industrial compounds.

Introduction

Azo dyes are organic compounds defined by the functional group R−N=N−R′, where R and R′ are typically aryl groups.[1] Their widespread use in industries ranging from textiles to food and pharmaceuticals is a testament to their brilliant colors, cost-effective synthesis, and structural versatility.[2][3] The color of these compounds is not an incidental property but a direct consequence of the unique electronic structure of the azo group, which acts as a powerful chromophore—the part of a molecule responsible for its color.[4]

Yellow azo dyes, specifically, absorb light in the violet-blue region of the electromagnetic spectrum (approximately 400-450 nm), reflecting the remaining wavelengths, which are perceived as yellow. This guide will dissect the precise role of the azo group in this absorption process, detailing how its electronic environment is tuned by the surrounding molecular structure to produce the desired yellow hue.

The Azo Chromophore and Electronic Transitions

The color of an azo dye originates from the delocalized π-electron system that extends across the aromatic rings and the central azo bridge. The nitrogen-nitrogen double bond (-N=N-) is the core chromophore.[4] The presence of lone pair electrons on the nitrogen atoms and the π-bonds allows for specific electronic transitions upon the absorption of light energy.

The two primary electronic transitions responsible for the absorption of light in the UV-visible region are:

  • π → π* Transition: This is a high-energy transition where an electron is promoted from a π bonding orbital to a π* antibonding orbital. This transition is quantum-mechanically "allowed" and results in a strong absorption band, typically characterized by a high molar extinction coefficient (ε).[5][6] In simple azobenzene, this transition occurs in the ultraviolet region.

  • n → π* Transition: This transition involves the promotion of an electron from a non-bonding orbital (the lone pair on a nitrogen atom) to a π* antibonding orbital.[5] This transition is typically "forbidden" by symmetry rules, resulting in a much weaker absorption band (low ε value) at a longer wavelength compared to the π → π* transition.[7]

For a compound to appear colored, its absorption must occur in the visible part of the spectrum (400-750 nm). The key to the color of azo dyes is the extension of the conjugated system by attaching the azo group to aromatic rings. This extended conjugation lowers the energy gap between the π and π* orbitals, shifting the strong π → π* transition from the UV region into the visible region, which is responsible for the intense color of the dye.[8]

G cluster_0 Energy Levels cluster_1 pi_star π* (Antibonding) n_orbital n (Non-bonding) n_orbital->pi_star n → π* Transition (Weak Absorption, Low ε) pi_orbital π (Bonding) pi_orbital->pi_star  π → π* Transition (Strong Absorption, High ε) Responsible for intense color ground_state Ground State Electrons

Diagram 1: Electronic transitions in an azo chromophore.

Influence of Molecular Structure on Color

While the azo group is the essential chromophore, the final color is finely tuned by the substituents attached to the aromatic rings. These substituents, known as auxochromes , are functional groups that modify the absorption characteristics of the chromophore.

Auxochromes alter the electron density of the conjugated system.

  • Electron-donating groups (EDGs) , such as hydroxyl (-OH), amino (-NH₂), and alkoxy (-OR), are common auxochromes. They push electron density into the π-system, which raises the energy of the highest occupied molecular orbital (HOMO) and lowers the energy gap for the π → π* transition. This results in the absorption of longer wavelength light, a phenomenon known as a bathochromic shift (or red shift).

  • Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) and cyano (-CN), pull electron density from the π-system. This can also lead to a bathochromic shift by lowering the energy of the lowest unoccupied molecular orbital (LUMO).

The strategic placement of these groups allows for the precise tuning of the dye's color. For yellow dyes, the molecular structure is engineered to cause a bathochromic shift sufficient to move the primary π → π* absorption band into the violet-blue region of the visible spectrum.

G cluster_0 Core Chromophore System cluster_1 Color Modification A Aromatic Ring (e.g., Benzene) B Azo Group -N=N- A->B Extended π-Conjugation C Aromatic Ring (e.g., Benzene) B->C Extended π-Conjugation D Auxochrome (e.g., -OH, -NH2) Electron-Donating Group E Modified Chromophore (Azo Dye) D->E Alters Electron Density Lowers π→π* Energy Gap Bathochromic Shift (Red Shift) Color Deepens (e.g., Colorless → Yellow)

Diagram 2: Logical relationship of chromophore and auxochrome.

Quantitative Spectroscopic Data

The relationship between a dye's structure and its color can be quantified by its maximum absorption wavelength (λmax) and molar extinction coefficient (εmax). The λmax indicates the wavelength of light most strongly absorbed and thus determines the color, while εmax measures the intensity of the absorption. The table below presents spectroscopic data for several yellow azo dyes, illustrating the effect of different structural features on the absorption maximum.

Dye NameDiazo ComponentCoupling ComponentSubstituentsλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
Yellow-GR VariesVariesSulfonate groups415[9]Data not available
Acid Yellow 17 4-Aminobenzenesulfonic acid1-Phenyl-3-methyl-5-pyrazolone-4'-sulfonic acidSulfonate groups400[10]~1.9 x 10⁴
Tartrazine (Yellow 5) Sulfanilic acid1-(4-sulfophenyl)-5-pyrazolone-3-carboxylic acidMultiple sulfonate and carboxylate groups425Data not available
Disperse Yellow 211 2-Amino-5-nitrothiazoleN-ethyl-N-cyanoethylanilineNitro, Thiazole ring~450[1]Data not available
2-(4-Hydroxyphenylazo)benzoic acid Anthranilic acidPhenol-OH, -COOH~350-380Data not available

Note: Spectroscopic data can vary depending on the solvent and pH.

The data illustrates that the specific combination of aromatic systems (benzene, pyrazolone, thiazole) and auxochromes (sulfonate, hydroxyl, nitro) directly influences the λmax, shifting it within the range required to produce a yellow color.

Experimental Protocols

Synthesis of a Representative this compound Dye (Para Red)

This protocol describes the synthesis of Para Red, an intense orange-red dye, which serves as an excellent model for the general synthesis of azo dyes. The principles are directly applicable to the synthesis of yellow dyes by selecting appropriate starting materials. The synthesis is a two-stage process.[10]

Stage 1: Diazotization of p-Nitroaniline

  • Preparation: In a 100 mL beaker, dissolve 1.4 g (10 mmol) of p-nitroaniline in a mixture of 5 mL of concentrated hydrochloric acid and 5 mL of water. Gentle warming may be required.

  • Cooling: Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous stirring. The amine hydrochloride may precipitate.

  • Nitrite (B80452) Addition: In a separate beaker, dissolve 0.7 g (10 mmol) of sodium nitrite (NaNO₂) in 5 mL of cold water.

  • Reaction: Add the cold sodium nitrite solution dropwise to the stirred p-nitroaniline solution. Maintain the temperature strictly between 0-5 °C throughout the addition.

  • Completion: After the addition is complete, continue stirring the mixture in the ice bath for 15 minutes to ensure the diazotization reaction is complete. The product is a cold solution of the p-nitrobenzene diazonium chloride salt.

Stage 2: Azo Coupling with 2-Naphthol (B1666908)

  • Preparation: In a separate 250 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 10 mL of 10% sodium hydroxide (B78521) solution.

  • Cooling: Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Coupling: Slowly add the cold diazonium salt solution from Stage 1 to the cold 2-naphthol solution.

  • Precipitation: An intensely colored precipitate of the azo dye will form immediately. Maintain stirring and cooling for 30 minutes to ensure the reaction is complete.

  • Isolation & Purification: Collect the crude dye by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral. The product can be purified by recrystallization from a suitable solvent like ethanol (B145695) or glacial acetic acid. Dry the purified dye in a vacuum oven.

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Azo Coupling A1 Dissolve p-Nitroaniline in HCl/H₂O A2 Cool to 0-5 °C in Ice Bath A1->A2 A4 Add NaNO₂ dropwise to amine solution (0-5 °C) A2->A4 A3 Prepare cold NaNO₂ solution A3->A4 A5 Stir for 15 min → Diazonium Salt Solution A4->A5 B3 Add Diazonium Salt Solution to 2-Naphthol Solution A5->B3 Immediate Use B1 Dissolve 2-Naphthol in NaOH solution B2 Cool to 0-5 °C in Ice Bath B1->B2 B2->B3 B4 Stir for 30 min → Colored Precipitate Forms B3->B4 B5 Isolate via Filtration B4->B5 B6 Purify via Recrystallization B5->B6 B7 Dry Product → Pure Azo Dye B6->B7

Diagram 3: Experimental workflow for azo dye synthesis.
UV-Vis Spectroscopic Analysis

  • Sample Preparation: Prepare a stock solution of the synthesized azo dye of a known concentration (e.g., 10⁻³ M) in a suitable solvent (e.g., ethanol, DMSO, or water). The solvent should not absorb in the visible region.

  • Serial Dilution: Perform a series of dilutions to obtain solutions with concentrations in the range of 10⁻⁴ M to 10⁻⁶ M. This is necessary to ensure the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 20-30 minutes.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Record a baseline spectrum to subtract the solvent's absorbance.

  • Sample Measurement: Rinse the cuvette with one of the diluted dye solutions and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum over a range of wavelengths (e.g., 350-700 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax). Using the Beer-Lambert Law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm), the molar extinction coefficient (ε) can be calculated.

Conclusion

The azo group is the fundamental chromophore responsible for the color of this compound dyes. Its ability to form an extended π-conjugated system with aromatic rings lowers the energy required for electronic transitions, shifting the primary π → π* absorption into the visible region of the spectrum. The precise color, from pale yellow to deep orange, is meticulously controlled by the strategic placement of electron-donating and electron-withdrawing auxochromes on the aromatic framework. This structure-property relationship allows for the rational design of a vast array of dyes with specific hues and properties. The straightforward and robust synthesis involving diazotization and azo coupling further cements the role of azo chemistry as a cornerstone of the modern colorant industry.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Nickel Azo Yellow (C.I. Pigment Yellow 150)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nickel Azo Yellow, identified by the Color Index name C.I. Pigment Yellow 150, is a high-performance organic pigment belonging to the nickel complex azo class. This technical guide provides a comprehensive overview of its core physical and chemical characteristics, detailed experimental protocols for its synthesis and analysis, and an exploration of the cellular signaling pathways impacted by nickel compounds, which is of particular relevance to toxicological and drug development research. The information is presented to be a valuable resource for researchers and professionals working with this compound.

Physical and Chemical Properties

Nickel this compound is a yellow powder with a greenish shade, known for its excellent lightfastness and thermal stability.[1] It is a monoazo nickel complex.[2] The quantitative physical and chemical properties of Nickel this compound (C.I. Pigment Yellow 150) are summarized in Table 1.

PropertyValueReferences
Chemical Name Nickel, 5,5'-azobis-2,4,6(1H,3H,5H)-pyrimidinetrione complexes[3]
C.I. Name Pigment Yellow 150[4]
CAS Number 68511-62-6[5]
Molecular Formula C₈H₆N₆O₆Ni[6][7]
Molecular Weight 340.70 g/mol [6]
Appearance Yellow powder[3]
Density 1.8-2.0 g/cm³[7]
Oil Absorption 50-65 ml/100g[7]
Heat Resistance 220 °C[7]
Light Fastness (1-8) 7-8[7]
Moisture Content ≤1.5%[7]
Water Soluble Matter ≤0.5%[7]
pH Value 6.5-7.5[7]
Acid Resistance (1-5) 4[7]
Alkali Resistance (1-5) 4[7]
Alcohol Resistance (1-5) 4[7]
Ester Resistance (1-5) 4[7]
Benzene Resistance (1-5) 4[7]
Ketone Resistance (1-5) 4-5[7]
Soap Resistance (1-5) 4-5[7]
Bleeding Resistance (1-5) 4-5[7]

Experimental Protocols

Synthesis of Nickel this compound (C.I. Pigment Yellow 150)

The synthesis of C.I. Pigment Yellow 150 involves a multi-step process, beginning with the synthesis of an azobarbituric acid sodium salt intermediate, followed by a complexation reaction with a nickel salt. The following is a representative protocol based on publicly available patent literature.

2.1.1. Preparation of Azobarbituric Acid Sodium Salt Intermediate

  • Diazotization:

    • In a suitable reaction vessel, dissolve aminoguanidine (B1677879) bicarbonate in water.

    • Slowly add hydrochloric acid to the solution while stirring.

    • Cool the mixture to 0-5 °C using an ice bath.

    • Add a solution of sodium nitrite (B80452) dropwise while maintaining the temperature below 5 °C to form the diazonium salt solution.

  • Coupling Reaction:

    • In a separate vessel, dissolve barbituric acid in an aqueous alkaline solution (e.g., sodium hydroxide (B78521) solution).

    • Slowly add the previously prepared diazonium salt solution to the barbituric acid solution while maintaining the temperature at 0-10 °C and a pH of 8-9.

    • Continue stirring the reaction mixture for several hours until the coupling reaction is complete, resulting in the formation of a sodium salt of azobarbituric acid precipitate.

  • Isolation of the Intermediate:

    • Filter the precipitated sodium azobarbiturate.

    • Wash the solid with cold water to remove any unreacted starting materials and byproducts.

    • The resulting orange-red powder is the azobarbituric acid sodium salt intermediate.

2.1.2. Complexation with Nickel

  • Reaction Setup:

    • Suspend the prepared azobarbituric acid sodium salt in distilled water in a reaction vessel equipped with a stirrer and a heating mantle.

    • Heat the suspension to 90-95 °C with constant stirring.

  • Addition of Nickel Salt:

    • Prepare a solution of nickel(II) chloride hexahydrate in water.

    • Slowly add the nickel chloride solution to the heated suspension of the intermediate over a period of 30-60 minutes.

  • pH Adjustment and Reaction Completion:

    • After the addition of the nickel salt, adjust the pH of the reaction mixture to 5.0-6.0 using a dilute solution of sodium hydroxide or potassium hydroxide.

    • Maintain the temperature at 90-95 °C and continue stirring for 1-2 hours to ensure complete complexation.

  • Isolation and Purification of the Final Pigment:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the resulting yellow precipitate.

    • Wash the pigment thoroughly with hot water until the filtrate is free of chloride ions (as tested with silver nitrate (B79036) solution).

    • Dry the pigment in an oven at 80-100 °C to a constant weight.

    • The final product is C.I. Pigment Yellow 150.

Characterization Methods

2.2.1. Thermal Analysis (TGA/DSC)

  • Principle: Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, identifying phase transitions such as melting and crystallization.

  • Methodology:

    • A small, accurately weighed sample (typically 5-10 mg) of Nickel this compound is placed in an inert crucible (e.g., alumina).

    • The crucible is placed in the TGA/DSC instrument.

    • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • The mass loss (TGA) and differential heat flow (DSC) are recorded as a function of temperature.

    • The resulting thermograms are analyzed to determine the decomposition temperature and any endothermic or exothermic transitions.

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Principle: FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavelengths corresponding to the vibrational frequencies of chemical bonds.

  • Methodology (Attenuated Total Reflectance - ATR):

    • A small amount of the dry Nickel this compound powder is placed directly onto the ATR crystal (e.g., diamond).

    • Pressure is applied to ensure good contact between the sample and the crystal.

    • The infrared spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹).

    • The resulting spectrum, showing absorption bands corresponding to various functional groups (e.g., C=O, N=N, C-N, Ni-N), is analyzed to confirm the chemical structure of the pigment.

2.2.3. UV-Visible (UV-Vis) Spectroscopy

  • Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample. For pigments, this provides information about its color and electronic transitions.

  • Methodology (Solid State):

    • The solid Nickel this compound powder is analyzed using a UV-Vis spectrophotometer equipped with a diffuse reflectance accessory.

    • A baseline is recorded using a reference material (e.g., BaSO₄).

    • The spectrum of the pigment is then recorded over the UV-Vis range (e.g., 200-800 nm).

    • The resulting spectrum, showing characteristic absorption maxima, is used to characterize the color properties of the pigment.

2.2.4. X-ray Diffraction (XRD)

  • Principle: XRD is a technique used to determine the crystallographic structure of a solid material. By bombarding a sample with X-rays and measuring the angles and intensities of the diffracted beams, a unique diffraction pattern is generated, which is characteristic of the crystal lattice of the material.

  • Methodology:

    • A fine powder of Nickel this compound is packed into a sample holder.

    • The sample is placed in an X-ray diffractometer.

    • The sample is irradiated with monochromatic X-rays at various angles (2θ).

    • The intensity of the diffracted X-rays is measured by a detector.

    • The resulting diffractogram, a plot of intensity versus 2θ, is analyzed to determine the crystal structure, phase purity, and crystallite size of the pigment.

Signaling Pathways and Toxicological Profile

While Nickel this compound itself has low acute toxicity, the presence of nickel warrants a discussion of the known cellular signaling pathways affected by nickel compounds, which is of interest in toxicological and drug development contexts.

Hypoxia-Inducible Signaling Pathway

Nickel compounds have been shown to mimic hypoxic conditions by stabilizing the alpha subunit of the Hypoxia-Inducible Factor 1 (HIF-1α). This leads to the activation of downstream genes involved in angiogenesis, glucose metabolism, and cell survival, which can contribute to carcinogenesis.

Hypoxia_Signaling_Pathway cluster_hif1 Nickel Nickel (Ni²⁺) ROS Reactive Oxygen Species (ROS) Nickel->ROS Induces PHD Prolyl Hydroxylase Domain Enzymes (PHDs) ROS->PHD Inhibits HIF1a HIF-1α PHD->HIF1a Hydroxylates VHL von Hippel-Lindau Protein (VHL) HIF1a->VHL Binds to HIF1 HIF-1 Complex Proteasome Proteasomal Degradation VHL->Proteasome Leads to HIF1b HIF-1β HRE Hypoxia Response Element (HRE) HIF1->HRE Binds to Gene_Expression Target Gene Expression (e.g., VEGF, GLUT1) HRE->Gene_Expression Activates

Caption: Nickel-induced activation of the HIF-1 signaling pathway.
Apoptosis Pathways

Nickel compounds can induce apoptosis (programmed cell death) through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of a cascade of caspases, which are proteases that execute the apoptotic process.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Nickel_ext Nickel (Ni²⁺) FasL Fas Ligand (FasL) Nickel_ext->FasL Upregulates FasR Fas Receptor (FasR) FasL->FasR Binds DISC Death-Inducing Signaling Complex (DISC) FasR->DISC Forms Procaspase8 Procaspase-8 DISC->Procaspase8 Recruits Caspase8 Caspase-8 Procaspase8->Caspase8 Cleavage Procaspase3 Procaspase-3 Caspase8->Procaspase3 Activates Nickel_int Nickel (Ni²⁺) Mitochondrion Mitochondrion Nickel_int->Mitochondrion Induces Stress CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apoptosome Apoptosome Apaf1 Apaf-1 Procaspase9 Procaspase-9 Caspase9 Caspase-9 Apoptosome->Caspase9 Cleavage Caspase9->Procaspase3 Activates Caspase3 Caspase-3 Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic and extrinsic apoptosis pathways induced by nickel.
Toxicological Summary of C.I. Pigment Yellow 150

Based on available Safety Data Sheets (SDS), C.I. Pigment Yellow 150 is not classified as a hazardous substance.[8] It has a low acute oral toxicity, with an LD50 for rats reported as >5000 mg/kg.[9] It is not considered to be a skin or eye irritant under normal handling conditions.[8] The dust may cause irritation to the upper respiratory tract.[9] Due to its insolubility in water, it is not considered harmful to the environment.[9] However, as with any fine powder, appropriate personal protective equipment should be used to avoid inhalation of dust.

Conclusion

Nickel this compound (C.I. Pigment Yellow 150) is a commercially important organic pigment with well-defined physical and chemical properties that contribute to its excellent performance in various applications. While the pigment itself exhibits low toxicity, the presence of nickel as a central complexing agent necessitates an understanding of the broader toxicological profile of nickel compounds, particularly their influence on cellular signaling pathways. This technical guide provides a consolidated resource for researchers and professionals, offering detailed information on the synthesis, characterization, and potential biological interactions of this compound, thereby supporting its safe and effective use in scientific and industrial settings.

References

An In-depth Technical Guide to Azomethine Compounds in Dye Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azomethine compounds, characterized by the presence of a carbon-nitrogen double bond (-C=N-), represent a versatile and significant class of chromophores in the field of dye chemistry. Also known as Schiff bases, these compounds are prized for their synthetic accessibility, structural diversity, and wide array of applications, ranging from traditional textile dyeing to advanced roles in chemosensors and pharmaceuticals. Their unique electronic properties, arising from the delocalization of π-electrons across the imine bond and associated aromatic systems, give rise to their vibrant colors and interesting photophysical behaviors. This technical guide provides a comprehensive overview of azomethine dyes, with a focus on their synthesis, quantitative properties, and key applications, supported by detailed experimental protocols and visual workflows.

Core Concepts in Azomethine Dye Chemistry

Azomethine dyes are broadly classified based on their chromophoric system. A particularly important subclass is the azo-azomethine dyes, which incorporate both the azo (-N=N-) and azomethine (-C=N-) functionalities. This combination often leads to enhanced tinctorial strength, bathochromic shifts in absorption, and improved fastness properties. The color of these dyes can be readily tuned by modifying the electronic nature of the substituents on the aromatic rings of the precursor aldehydes and amines. Electron-donating groups tend to produce deeper colors (bathochromic shift), while electron-withdrawing groups can lead to lighter shades (hypsochromic shift).

Synthesis of Azomethine Dyes

The synthesis of azomethine compounds is typically achieved through the condensation reaction of a primary amine with an aldehyde or a ketone.[1] This reaction is often catalyzed by a small amount of acid and can be carried out under various conditions, including conventional heating, microwave irradiation, and ultrasonication.[2] The general reaction is reversible, and the removal of water drives the equilibrium towards the formation of the azomethine product.

For azo-azomethine dyes, a multi-step synthesis is common. This usually involves the diazotization of an aromatic amine, followed by a coupling reaction with a suitable coupling agent to form an azo compound bearing an aldehyde or amine group. This intermediate is then used in a subsequent condensation reaction to form the final azo-azomethine dye.

Quantitative Data on Azomethine Dyes

The performance of a dye is quantitatively assessed by its spectroscopic and fastness properties. The absorption maximum (λmax) and the molar extinction coefficient (ε) are key spectroscopic parameters that determine the color and intensity of the dye.[3] Fastness properties, such as light fastness and wash fastness, are crucial for the durability of the coloration on a substrate.

Below are tables summarizing these properties for representative azomethine dyes.

Dye Structure/Referenceλmax (nm)Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹)SolventReference
Azo-azomethine dye from arylazo pyridone and 4-aminophenol457.043,652EtOH[1][4]
(E)-4-((2-hydroxy-5-methoxyphenyl)diazenyl)-N-(5-methylisoxazol-3-yl)benzenesulfonamide495Not SpecifiedNot Specified[5][6]
Azo dyes A1-A3388-438Not SpecifiedTHF, DMF, DMSO[2]
Disperse Dyes (General Range)Not Specified23,200 - 31,000Various[7]
Dye Type/SubstrateLight Fastness Rating (Blue Scale: 1-8)Wash Fastness Rating (Grey Scale: 1-5)Reference
Azo-azomethine dye on ViscoseNot SpecifiedExcellent[1]
Disperse Dyes on PolyesterGenerally goodVery good to excellent[8]
Reactive Dyes on CottonMedium to lowVery good to excellent[9]
Azo Dyes on Cellulosic FabricsGoodGood[10]
Disperse Dyes on PLAGenerally the same or lower than on PETVaries depending on dye structure[11]

Experimental Protocols

Synthesis of a Representative Azo-Azomethine Dye

This protocol describes the synthesis of an azo-azomethine dye via a two-step process: diazotization and coupling to form an azo-aldehyde, followed by condensation with an amine.

Step 1: Synthesis of the Azo-Aldehyde Intermediate

  • Diazotization: Dissolve 2,4-dichloroaniline (B164938) (1.62 g) in concentrated sulfuric acid (4.7 ml). Cool the mixture to 0°C in an ice bath and slowly add cold water. To this cooled solution, add a solution of sodium nitrite (B80452) (0.7 g in a small amount of water) dropwise, maintaining the temperature between 0-5°C. Stir for 1 hour at this temperature. Check for the presence of excess nitrous acid using starch-iodide paper. If excess is present, add a small amount of sulfamic acid to quench it.[10]

  • Coupling: Prepare a solution of salicylic (B10762653) acid (1.38 g) in an aqueous sodium hydroxide (B78521) solution. Cool this solution to 0-5°C in an ice bath. Slowly add the diazonium salt solution prepared in the previous step to the salicylic acid solution with vigorous stirring. Maintain the temperature at 0-5°C and continue stirring for 1 hour. The azo-aldehyde will precipitate.[10]

  • Isolation and Purification: Filter the crude precipitate, wash thoroughly with cold water, and dry. Recrystallize the product from a suitable solvent like ethanol (B145695) to obtain the pure azo-aldehyde.[10]

Step 2: Synthesis of the Azo-Azomethine Dye

  • Condensation: Dissolve the synthesized azo-aldehyde (0.01 mol) in ethanol. To this solution, add an equimolar amount of a primary aromatic amine (e.g., 4-aminophenol). Add a few drops of glacial acetic acid as a catalyst.[1]

  • Reaction: Reflux the reaction mixture for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. The precipitated azo-azomethine dye is collected by filtration, washed with cold ethanol, and dried. The purity of the synthesized dye can be confirmed by measuring its melting point and by spectroscopic techniques.

Characterization of the Synthesized Dye
  • FT-IR Spectroscopy: Record the FT-IR spectrum to identify the characteristic functional groups. Look for the C=N stretching vibration of the azomethine group (typically around 1600-1630 cm⁻¹), the N=N stretching of the azo group (around 1400-1450 cm⁻¹), and other relevant peaks.

  • UV-Vis Spectroscopy: Dissolve a small amount of the dye in a suitable solvent (e.g., ethanol, DMF) and record the UV-Vis spectrum to determine the absorption maximum (λmax) and calculate the molar extinction coefficient (ε).[2]

  • ¹H NMR Spectroscopy: Record the ¹H NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆) to confirm the structure of the synthesized dye. The proton of the azomethine group (-CH=N-) typically appears as a singlet in the range of δ 8-9 ppm.

Dyeing Procedure and Fastness Testing

Dyeing of Cotton Fabric:

  • Prepare a dye bath containing the synthesized dye, a dispersing agent, and a pH buffer (typically acidic for disperse dyes).

  • Immerse the pre-wetted cotton fabric in the dye bath.

  • Raise the temperature of the dye bath to the optimal dyeing temperature (e.g., 60-80°C for some reactive dyes) and maintain for a specified time (e.g., 60 minutes).

  • After dyeing, remove the fabric and rinse it thoroughly with cold water.

  • Perform a soaping treatment to remove any unfixed dye from the fabric surface.

  • Finally, rinse the fabric again with cold water and air dry.

Wash Fastness Test (ISO 105-C06):

  • A specimen of the dyed fabric is stitched together with a multifiber adjacent fabric.[12]

  • The composite specimen is then agitated in a solution of a standard detergent in a wash wheel or Launder-Ometer under specified conditions of temperature and time (e.g., 40°C for 30 minutes).[13][14]

  • After the washing cycle, the specimen is rinsed and dried.[15]

  • The change in color of the dyed specimen and the staining of the adjacent multifiber fabric are assessed using the standard grey scales under controlled lighting conditions.[12][15]

Light Fastness Test (AATCC Test Method 16.3):

  • A specimen of the dyed fabric is exposed to a controlled, artificial light source (Xenon Arc lamp) that simulates natural sunlight.[16][17]

  • A set of blue wool standards with known lightfastness ratings are exposed alongside the test specimen.[18]

  • The exposure is continued for a specified duration or until a certain degree of fading is observed in the standards.[17]

  • The lightfastness of the test specimen is then rated by comparing its fading with that of the blue wool standards.[17] The rating is on a scale of 1 to 8, where 8 indicates excellent lightfastness.[19]

Applications of Azomethine Dyes

Beyond their traditional use in textiles, azomethine compounds have emerged as valuable materials in several high-technology fields.

  • Chemosensors: The ability of the azomethine linkage to participate in coordination with metal ions and anions has been exploited in the development of colorimetric and fluorescent chemosensors. Upon binding with a specific analyte, these sensors exhibit a noticeable change in their color or fluorescence, enabling the detection of various species.[10]

  • Pharmacological Agents: The azomethine group is a crucial pharmacophore in many biologically active compounds. Azomethine derivatives have been reported to possess a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[20][21][22] Their mechanism of action often involves the inhibition of essential microbial enzymes or interference with microbial cellular processes.

Signaling Pathways and Experimental Workflows

Antibacterial Mechanism of Action: DNA Gyrase Inhibition

Many antibacterial azomethine compounds function by inhibiting DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[23][24] The inhibition of this enzyme leads to the disruption of these vital cellular processes and ultimately bacterial cell death.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell Azomethine_Compound Azomethine Compound DNA_Gyrase DNA Gyrase (Enzyme) Azomethine_Compound->DNA_Gyrase Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Cell_Division Cell Division DNA_Replication->Cell_Division Leads to Bacterial_Death Bacterial Death DNA_Replication->Bacterial_Death Blocked Cell_Division->Bacterial_Death Blocked

Caption: Inhibition of bacterial DNA gyrase by an azomethine compound, blocking DNA replication and leading to cell death.

Experimental Workflow: From Dye Synthesis to Performance Evaluation

The development of a new dye involves a systematic workflow from its initial synthesis to the final evaluation of its performance on a textile substrate.

Dye_Development_Workflow Start Start Synthesis Synthesis of Azomethine Dye Start->Synthesis Purification Purification and Characterization (FT-IR, NMR, UV-Vis) Synthesis->Purification Dyeing Dyeing of Textile Substrate Purification->Dyeing Fastness_Testing Fastness Testing Dyeing->Fastness_Testing Wash_Fastness Wash Fastness (ISO 105-C06) Fastness_Testing->Wash_Fastness Light_Fastness Light Fastness (AATCC 16) Fastness_Testing->Light_Fastness Data_Analysis Data Analysis and Performance Evaluation Wash_Fastness->Data_Analysis Light_Fastness->Data_Analysis End End Data_Analysis->End Chemosensor_Evaluation Start Start Synthesis Synthesis and Characterization of Chemosensor Start->Synthesis Selectivity_Screening Selectivity Screening (Colorimetric/Fluorometric response to various ions) Synthesis->Selectivity_Screening Titration_Studies Spectroscopic Titration with Target Analyte Selectivity_Screening->Titration_Studies Binding_Analysis Determination of Binding Stoichiometry and Association Constant Titration_Studies->Binding_Analysis LOD_Calculation Calculation of Limit of Detection (LOD) Binding_Analysis->LOD_Calculation End End LOD_Calculation->End

References

Quantitative Data of Representative Azo Yellow Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Azo Yellow Dyes for Researchers and Scientists

This compound dyes represent a broad and significant class of organic compounds characterized by the presence of one or more azo functional groups (R−N=N−R′) linking aromatic rings. These dyes are widely utilized across various scientific and industrial fields due to their vibrant yellow hues, strong tinctorial strength, and versatile chemical properties. This guide provides detailed technical information on several key this compound compounds, including their chemical properties, synthesis protocols, and common applications, tailored for researchers, scientists, and professionals in drug development.

The following table summarizes the key quantitative data for a selection of commonly used this compound dyes, facilitating easy comparison for research and application purposes.

Compound Name C.I. Name CAS Number Molecular Formula Molecular Weight ( g/mol )
Alizarin Yellow RMordant Orange 12243-76-7C₁₃H₉N₃O₅287.23[1]
Acid Yellow 9Acid Yellow 92706-28-7C₁₂H₉N₃Na₂O₆S₂401.32[2]
Pigment Yellow 14Pigment Yellow 145468-75-7C₃₄H₃₀Cl₂N₆O₄657.55[3]
Acid Yellow 3Acid Yellow 38004-92-0C₁₈H₉NNa₂O₈S₂477.38

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis and application of specific this compound dyes, offering practical guidance for laboratory work.

Synthesis of Alizarin Yellow R

Alizarin Yellow R is synthesized through a classic two-step process involving diazotization of an aromatic amine followed by an azo coupling reaction.[4]

Materials:

Procedure:

  • Diazotization of 4-nitroaniline:

    • In a test tube, dissolve 0.7 g of 4-nitroaniline in a mixture of 1.5 mL of distilled water and 1.5 mL of concentrated HCl.

    • Cool the mixture in an ice-water bath to 0-5 °C.

    • Slowly add a solution of 0.38 g of sodium nitrite in a small amount of water while maintaining the low temperature. This reaction forms the diazonium salt of 4-nitroaniline.[1]

  • Azo Coupling:

    • In a separate flask, dissolve 0.74 g of salicylic acid in a suitable solvent.

    • Slowly add the previously prepared diazonium salt solution to the salicylic acid solution.

    • A coupling reaction will occur, resulting in the formation of Alizarin Yellow R as a precipitate.[1]

    • The precipitate can then be filtered, washed, and dried.

Synthesis of Pigment Yellow 14

The synthesis of Pigment Yellow 14 also follows a diazotization and coupling reaction pathway, which is a common method for producing azo pigments.[3][5]

General Principle:

  • Diazotization: A diazo component is subjected to a diazotization reaction in an acidic aqueous medium to form a diazonium salt.[5]

  • Coupling: The coupling component is dissolved in an aqueous medium and then acid-precipitated into fine particles. The diazonium salt solution is then mixed with the coupling component solution to initiate the coupling reaction, which generates the water-insoluble Pigment Yellow 14.[5]

Post-synthesis treatment:

  • To improve the filtering and drying properties of the pigment, additives like calcium stearate (B1226849) and polyethylene (B3416737) wax can be introduced into the aqueous suspension after the coupling reaction.[3][5]

  • The mixture is heated to 50-65°C after the addition of calcium stearate, and further heated to 70-85°C after the addition of polyethylene wax, with continuous stirring.[5] This treatment results in a product with fine particles that are easier to handle.

Application of Alizarin Yellow R as a pH Indicator

Alizarin Yellow R is a valuable pH indicator due to its distinct color change in alkaline conditions.[6][7]

pH Range and Color Change:

  • pH < 10.1: Yellow[6]

  • pH 10.1 - 12.0: Yellow-red[6]

  • pH > 12.0: Red[6]

Protocol for pH testing:

  • Preparation of Indicator Solution: Prepare a solution of Alizarin Yellow R by dissolving a small amount of the dye in distilled water.

  • Application: The indicator solution can be used to impregnate filter paper for quick pH tests or added directly to a sample solution.

  • Observation: The color of the solution or the test paper is then compared to a color chart to determine the pH of the sample.

Application of C.I. Acid Yellow 9 in Staining

C.I. Acid Yellow 9 is an acid dye used for staining various materials, including polyamide, silk, leather, and paper.[2][8] Acid dyes are anionic and bind to cationic components in tissues, such as proteins in the cytoplasm.

General Protocol for Histological Staining (as a counterstain):

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (two changes of 5 minutes each).

    • Transfer through graded alcohols (100%, 95%, 70%) for 3 minutes each.

    • Rinse in running tap water.

  • Nuclear Staining (e.g., with Hematoxylin):

    • Stain with a nuclear stain like Harris' Hematoxylin for 5-15 minutes.

    • Wash in running tap water.

    • Differentiate in 1% acid alcohol.

    • Wash again in running tap water.

  • Counterstaining with Acid Yellow 9:

    • Immerse slides in the Acid Yellow 9 solution for 1-5 minutes.

    • Briefly wash in distilled water.

  • Dehydration and Mounting:

    • Dehydrate through graded alcohols (95%, 100%).

    • Clear in xylene.

    • Mount with a permanent mounting medium.

Mandatory Visualization

The following diagram illustrates the synthetic pathway of Alizarin Yellow R.

Alizarin_Yellow_R_Synthesis cluster_diazotization Diazotization (0-5 °C) cluster_coupling Azo Coupling Salicylic_Acid Salicylic Acid Alizarin_Yellow_R Alizarin_Yellow_R Salicylic_Acid->Alizarin_Yellow_R NaNO2_HCl NaNO₂ + HCl Diazonium_Salt Diazonium_Salt NaNO2_HCl->Diazonium_Salt 4-Nitroaniline 4-Nitroaniline 4-Nitroaniline->Diazonium_Salt Diazonium_Salt->Alizarin_Yellow_R

Caption: Synthetic pathway of Alizarin Yellow R.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Azo Yellow Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Azo yellow dyes in a laboratory setting. The synthesis involves a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with a suitable coupling component. These dyes are significant in various industrial applications, including textiles and printing, and serve as important scaffolds in medicinal chemistry and drug development.

Principle of the Reaction

The synthesis of azo dyes is a classic example of electrophilic aromatic substitution. The overall process can be summarized in two main stages:

  • Diazotization: A primary aromatic amine reacts with nitrous acid (HNO₂) at low temperatures (typically 0-5 °C) to form a diazonium salt. Nitrous acid is generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong acid, such as hydrochloric acid (HCl). The resulting diazonium ion (Ar-N₂⁺) is a weak electrophile.[1][2][]

  • Azo Coupling: The diazonium salt then reacts with an activated aromatic compound, known as a coupling component (e.g., a phenol (B47542) or an aromatic amine), to form the azo compound (Ar-N=N-Ar').[4][5] The substitution usually occurs at the para position of the coupling component.[5] The pH of the reaction medium is crucial for the coupling reaction to proceed efficiently.[5]

The general reaction scheme is illustrated below:

Step 1: Diazotization Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O

Step 2: Azo Coupling Ar-N₂⁺X⁻ + Ar'-H → Ar-N=N-Ar' + HX

The extended π-system of the resulting azo compound is responsible for its characteristic color. The specific color of the dye can be modulated by the nature of the aromatic groups (Ar and Ar') and the presence of various substituents.

Experimental Protocol: Synthesis of Methyl Orange

This protocol details the synthesis of Methyl Orange, a well-known acid-base indicator and an example of an this compound dye.

Materials and Reagents:

  • Sulfanilic acid (4-aminobenzenesulfonic acid)

  • Sodium carbonate (Na₂CO₃)

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • N,N-dimethylaniline

  • Sodium hydroxide (B78521) (NaOH) solution (1.0 M)

  • Ice

  • Distilled water

  • Ethanol (B145695)

Equipment:

  • Beakers (50 mL, 100 mL, 400 mL)

  • Erlenmeyer flasks (25 mL, 125 mL)

  • Graduated cylinders

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter flask

  • Glass stirring rod

  • pH indicator paper (e.g., litmus (B1172312) paper)

Procedure:

Part A: Diazotization of Sulfanilic Acid

  • In a 125 mL Erlenmeyer flask, dissolve 1.72 g (0.010 mole) of sulfanilic acid in 50 mL of a sodium carbonate solution containing 0.53 g (0.005 mole) of sodium carbonate.[6] Gentle warming may be required to facilitate dissolution.[7]

  • Ensure the resulting solution is alkaline by testing with pH paper.[6]

  • Add 0.70 g (0.010 mole) of sodium nitrite to the solution and stir until it dissolves completely.[6]

  • Cool the solution to below 5 °C in an ice bath.[6]

  • In a separate 400 mL beaker, place approximately 40 g of crushed ice and add 2.5 mL (0.030 mole) of concentrated hydrochloric acid.[6]

  • Slowly, and with continuous stirring, add the cold sulfanilate solution to the ice-acid mixture. A fine precipitate of the diazonium salt should form.[6] Keep this suspension in the ice bath.

Part B: Azo Coupling

  • In a 25 mL Erlenmeyer flask, prepare a solution by mixing 1.21 g (0.010 mole) of N,N-dimethylaniline with 0.60 g (0.010 mole) of glacial acetic acid.[6]

  • With constant stirring, slowly add the N,N-dimethylaniline acetate (B1210297) solution to the cold suspension of the diazonium salt from Part A.[6]

  • A reddish-purple mass should appear.[6] Now, very slowly (over 10-15 minutes) and with continuous stirring, add approximately 30 mL of 1.0 M sodium hydroxide solution.[6]

  • Continue adding the NaOH solution until the mixture becomes basic, as indicated by pH paper. The color of the solution should change to a uniform orange, indicating the formation of the sodium salt of Methyl Orange.[8]

  • Heat the mixture to boiling to dissolve the precipitated dye.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

Part C: Isolation and Purification

  • Collect the precipitated Methyl Orange crystals by vacuum filtration using a Buchner funnel.[6]

  • Wash the crystals with a small amount of cold water, followed by a small amount of ethanol to facilitate drying.[6]

  • Allow the product to air dry. Do not determine the melting point as Methyl Orange decomposes upon heating.[6]

  • Calculate the percent yield. A typical yield for this synthesis is in the range of 50-60%.[8]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.

  • Handling of Aromatic Amines: Aromatic amines, such as aniline (B41778) and its derivatives, are toxic and can be absorbed through the skin.[9][10] Some are also suspected carcinogens.[10] Handle these chemicals in a well-ventilated fume hood.[9]

  • Diazonium Salts: Solid diazonium salts can be explosive when dry and are sensitive to shock and heat.[10][11][12][13] Therefore, they are almost always prepared in situ in cold aqueous solutions and used immediately without isolation.[11]

  • Temperature Control: The diazotization reaction is exothermic and must be kept at a low temperature (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[10][12]

  • Acid and Base Handling: Concentrated acids and bases are corrosive. Handle them with care.

  • Waste Disposal: Dispose of all chemical waste according to institutional guidelines.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of Methyl Orange.

ParameterValueReference
Reactants
Sulfanilic Acid1.72 g (0.010 mol)[6]
N,N-dimethylaniline1.21 g (0.010 mol)[6]
Product
Theoretical Yield3.27 gCalculated
Typical Actual Yield1.64 - 1.96 g[8]
Percent Yield50 - 60%[8]
Spectroscopic Data
λmax (acidic solution)~505 nm (red)[8]
λmax (alkaline solution)~460 nm (yellow)[8]
Appearance Orange-yellow crystals[14]

Characterization of Azo Dyes

The synthesized azo dye can be characterized using various spectroscopic techniques:

  • UV-Visible Spectroscopy: This is a primary method for characterizing azo dyes due to their strong absorption in the visible region. The λmax provides information about the electronic transitions within the chromophore.[15][16][17]

  • Infrared (IR) Spectroscopy: The IR spectrum can confirm the presence of the azo group (-N=N-), which typically shows a weak to medium absorption band around 1400-1450 cm⁻¹. Other characteristic peaks for aromatic rings and substituents will also be present.[15][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure of the synthesized dye.[15][18][19]

Diagrams

Workflow for the Synthesis of this compound Dyes

Azo_Dye_Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_workup Work-up & Purification AromaticAmine Aromatic Amine (e.g., Sulfanilic Acid) DiazoniumSalt Diazonium Salt (in situ) AromaticAmine->DiazoniumSalt Diazotization (0-5 °C) NaNO2 Sodium Nitrite (NaNO₂) NaNO2->DiazoniumSalt Acid Strong Acid (e.g., HCl) Acid->DiazoniumSalt AzoDye This compound Dye (e.g., Methyl Orange) DiazoniumSalt->AzoDye Azo Coupling Reaction CouplingComponent Coupling Component (e.g., N,N-dimethylaniline) CouplingComponent->AzoDye Isolation Isolation (Filtration) AzoDye->Isolation Precipitation Purification Purification (Washing/Recrystallization) Isolation->Purification FinalProduct Pure Azo Dye Purification->FinalProduct

Caption: A schematic workflow illustrating the key stages in the laboratory synthesis of this compound dyes.

Reaction Mechanism for Azo Coupling

Azo_Coupling_Mechanism cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product Diazonium Diazonium Ion (Ar-N⁺≡N) SigmaComplex Sigma Complex (Wheland Intermediate) Diazonium->SigmaComplex Electrophilic Attack CouplingAgent Activated Aromatic Ring (Ar'-H with e⁻ donating group) CouplingAgent->SigmaComplex AzoCompound Azo Compound (Ar-N=N-Ar') SigmaComplex->AzoCompound Deprotonation Proton H⁺ SigmaComplex->Proton

Caption: The electrophilic aromatic substitution mechanism of the azo coupling reaction.

References

Application Notes and Protocols for the Spectrophotometric Determination of Metal Ions Using Azo Yellow Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the spectrophotometric determination of various metal ions using Azo yellow dyes. Spectrophotometry is a widely utilized analytical technique prized for its simplicity, cost-effectiveness, and sensitivity in quantifying metal ions in diverse samples.[1] This method is predicated on the formation of colored complexes between metal ions and chromogenic organic reagents, such as this compound dyes.[1] The intensity of the resulting color, measured as absorbance, is directly proportional to the concentration of the metal ion, enabling accurate quantitative analysis.[1] These protocols are designed for researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction to Azo Dyes in Metal Ion Analysis

Azo dyes are a class of organic compounds characterized by the presence of one or more azo groups (—N=N—) connecting aromatic rings. These dyes are extensively used as chromogenic reagents in spectrophotometric analysis due to their ability to form stable, colored complexes with a variety of metal ions.[2] The formation of a metal-azo dye complex results in a significant shift in the absorption spectrum, often leading to a distinct color change that can be quantified using a spectrophotometer.[3] The selectivity and sensitivity of these methods are highly dependent on factors such as pH, the specific this compound dye used, and the nature of the metal ion.[4]

This application note focuses on the use of specific this compound dyes—Alizarin Yellow R and Metanil Yellow—for the determination of aluminum (Al³⁺), copper (Cu²⁺), iron (Fe³⁺), and vanadium (V⁵⁺).

Chemical Principles

The spectrophotometric determination of metal ions using this compound dyes is based on the principles of complex formation and Beer-Lambert Law.

  • Complex Formation: this compound dyes act as ligands, donating electrons to the metal ion to form a coordination complex. This interaction alters the electronic structure of the dye, leading to a change in its light-absorbing properties. The stoichiometry of the metal-ligand complex is a critical parameter and can be determined using methods like the mole-ratio method or Job's method of continuous variation.[4]

  • Beer-Lambert Law: This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light passing through the solution. The mathematical expression is:

    A = εbc

    Where:

    • A is the absorbance

    • ε (epsilon) is the molar absorptivity, a constant for a given substance at a specific wavelength (L mol⁻¹ cm⁻¹)

    • b is the path length of the cuvette (typically 1 cm)

    • c is the concentration of the analyte (mol L⁻¹)

By measuring the absorbance of a series of standard solutions of known concentrations, a calibration curve can be constructed. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Quantitative Data Summary

The following table summarizes the key quantitative data for the spectrophotometric determination of various metal ions using Alizarin Yellow R and Metanil Yellow.

This compound DyeMetal Ion(s)pHWavelength (λmax)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Linearity Range (µg/mL)Limit of Detection (LOD)
Alizarin Yellow RAl³⁺2.0422 nm1.1 x 10⁴0.4–2.01.4 ng/mL
Cu²⁺6.2445 nm1.1 x 10⁴1.9–3.60.015 µg/mL
Fe³⁺2.0-1.1 x 10⁴--
Metanil YellowV⁵⁺4.5512 nm2.21 x 10⁵0.05–0.414.52 ng/mL

Data compiled from references[2][3][5][6][7][8][9]. Note that some data points for Fe³⁺ with Alizarin Yellow R were not explicitly available in the searched literature but the formation of the complex at pH 2.0 is mentioned.[5]

Experimental Protocols

General Workflow

The general experimental workflow for the spectrophotometric determination of a metal ion using an this compound dye is depicted in the following diagram.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent_prep Reagent Preparation (Azo Dye, Buffer, Metal Standards) mixing Mixing (Sample/Standard + Buffer + Azo Dye) reagent_prep->mixing sample_prep Sample Preparation (Dissolution, Dilution) sample_prep->mixing incubation Incubation (Allow for complex formation) mixing->incubation measurement Spectrophotometric Measurement (Measure Absorbance at λmax) incubation->measurement calibration Calibration Curve Construction measurement->calibration determination Concentration Determination calibration->determination

Caption: General experimental workflow for spectrophotometric metal ion analysis.

Protocol for Simultaneous Determination of Al³⁺ and Cu²⁺ using Alizarin Yellow R

This protocol is based on the formation of binary complexes of aluminum and copper with Alizarin Yellow R (AYR) at different pH values.[2][3]

Materials:

  • Alizarin Yellow R (AYR) solution (e.g., 1 x 10⁻³ M in 50% v/v ethanol)

  • Standard stock solutions of Al³⁺ and Cu²⁺ (e.g., 1000 µg/mL)

  • Buffer solutions (pH 2.0 and pH 6.2)

  • Deionized water

  • 50% (v/v) ethanol

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions: Prepare a series of working standard solutions of Al³⁺ (0.4–2.0 µg/mL) and Cu²⁺ (1.9–3.6 µg/mL) by diluting the stock solutions with deionized water.

  • Determination of Al³⁺:

    • To a 10 mL volumetric flask, add an aliquot of the Al³⁺ standard or sample solution.

    • Add the pH 2.0 buffer solution.

    • Add a specific volume of the AYR solution.

    • Dilute to the mark with 50% ethanol.

    • Allow the solution to stand for complete complex formation.

    • Measure the absorbance at 422 nm against a reagent blank.

  • Determination of Cu²⁺:

    • To a 10 mL volumetric flask, add an aliquot of the Cu²⁺ standard or sample solution.

    • Add the pH 6.2 buffer solution.

    • Add a specific volume of the AYR solution.

    • Dilute to the mark with 50% ethanol.

    • Allow the solution to stand for complete complex formation.

    • Measure the absorbance at 445 nm against a reagent blank.

  • Calibration and Calculation: Construct separate calibration curves for Al³⁺ and Cu²⁺ by plotting absorbance versus concentration. Determine the concentration of the metal ions in the unknown samples from their respective calibration curves.

Protocol for Determination of V⁵⁺ using Metanil Yellow

This protocol describes a rapid and sensitive method for the determination of vanadium(V) using Metanil Yellow.[6][7][8][9]

Materials:

  • Metanil Yellow solution (e.g., 1.0 x 10⁻² M in 40% v/v ethyl alcohol)

  • Standard stock solution of V⁵⁺ (e.g., from NH₄VO₃)

  • Buffer solution (pH 4.5)

  • 40% (v/v) ethyl alcohol

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions: Prepare a series of working standard solutions of V⁵⁺ (0.05–0.41 µg/mL) by diluting the stock solution with deionized water.

  • Complex Formation:

    • To a 10 mL volumetric flask, add an aliquot of the V⁵⁺ standard or sample solution.

    • Add the pH 4.5 buffer solution.

    • Add a five-fold molar excess of the Metanil Yellow solution.

    • Dilute to the mark with 40% ethyl alcohol.

    • The color develops instantaneously and is stable for 24 hours.[8]

  • Spectrophotometric Measurement:

    • Measure the absorbance of the orange-red complex at 512 nm against a reagent blank.

  • Calibration and Calculation: Construct a calibration curve by plotting absorbance versus the concentration of V⁵⁺. Determine the concentration of vanadium in the unknown sample from the calibration curve.

Signaling Pathway and Logical Relationships

The interaction between the this compound dye and the metal ion, leading to a measurable signal, can be visualized as a signaling pathway.

signaling_pathway metal_ion Metal Ion (e.g., Al³⁺, Cu²⁺, V⁵⁺) complex Metal-Azo Dye Complex (Colored) metal_ion->complex Complexation azo_dye This compound Dye (e.g., Alizarin Yellow R, Metanil Yellow) azo_dye->complex absorbance Change in Absorbance Spectrum complex->absorbance Alters Electronic Structure signal Spectrophotometric Signal (Absorbance at λmax) absorbance->signal Quantified by Spectrophotometer

Caption: Signaling pathway of metal ion detection using this compound dyes.

Conclusion

The spectrophotometric determination of metal ions using this compound dyes like Alizarin Yellow R and Metanil Yellow provides a simple, rapid, and sensitive analytical method. The protocols detailed in this application note can be readily adapted for the quantitative analysis of various metal ions in different sample matrices. Careful optimization of experimental parameters, particularly pH, is crucial for achieving accurate and reproducible results. The provided quantitative data and workflows serve as a valuable resource for researchers and professionals in the field of analytical chemistry.

References

Azo Yellow Staining Protocol for Enhanced Visualization of Biological Specimens

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Azo yellow dyes are a versatile class of synthetic organic compounds characterized by the presence of an azo group (-N=N-) connecting aromatic rings.[1][2] These dyes are widely utilized in various industries, including biomedical sciences, for their vibrant yellow, orange, and red hues.[2][3] In biological research, this compound staining serves as a valuable tool for the non-specific visualization of proteins and general cytoplasmic components in fixed tissues and cultured cells.[4] The acidic nature of many this compound dye solutions enhances their binding to basic proteins within the cytoplasm, providing clear differentiation of cellular morphology.[4]

This document provides a detailed protocol for the application of a specific this compound dye, p-[(p-aminophenyl)azo]benzoic acid, for staining biological specimens. The methodologies are applicable to both paraffin-embedded tissue sections and cultured cells on coverslips.[4] While not a routine histological stain, its properties as an azo dye allow for effective general cytoplasmic and protein staining.[4] Researchers should note that optimization of dye concentration, pH, and incubation times is recommended for specific applications to achieve desired staining intensity and contrast.[4]

Beyond general staining, various azo dyes have been investigated for their biological effects, including their potential as antimicrobial, antiviral, and anticancer agents.[1][5] Quantitative analysis of the effects of some azo dyes on cell viability has been conducted, providing valuable data for drug development professionals.[6] For instance, studies have demonstrated dose- and time-dependent cytotoxic effects of certain azo dyes on cancer cell lines.[6]

Quantitative Data Summary

Azo DyeConcentration (µM)Incubation TimeCell Viability (%)IC50 (µM)
Alizarin Yellow 23 days~83%Not specified
4, 8, 163 days~70%Not specified
Butter Yellow 23 days~90%Not specified
4, 8, 163 days~70%Not specified
Sudan I Not specified3 daysNot specified60.86
Not specified7 daysNot specified12.48

Data extracted from a study on the effect of azo-dye compounds on glioblastoma cells in vitro.[6] The cell viability is expressed as a percentage relative to untreated control cells.

Experimental Protocols

Protocol 1: Staining of Paraffin-Embedded Tissue Sections

This protocol outlines the procedure for staining deparaffinized and rehydrated tissue sections.

1. Reagent Preparation:

  • Fixation Solution: 4% Paraformaldehyde (PFA) or 10% Neutral Buffered Formalin (NBF).[4]

  • Staining Solution (0.5% w/v):

    • Dissolve 0.5 g of p-[(p-aminophenyl)azo]benzoic acid in 90 mL of 70% ethanol (B145695).[4]

    • Add 10 mL of glacial acetic acid.[4]

    • Stir until the dye is completely dissolved. This acidic solution enhances binding to basic proteins.[4]

  • Destain/Wash Solution: 70% ethanol with 1% glacial acetic acid.[4]

  • Dehydrating Solutions: 70%, 95%, and 100% Ethanol.[4]

  • Clearing Agent: Xylene.[4]

  • Mounting Medium: DPX or an aqueous mounting medium.[4]

2. Staining Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of Xylene for 5 minutes each.[4]

    • Immerse in two changes of 100% Ethanol for 3 minutes each.[4]

    • Immerse in 95% Ethanol for 3 minutes.[4]

    • Immerse in 70% Ethanol for 3 minutes.[4]

    • Rinse in running tap water for 5 minutes.[4]

  • Staining:

    • Immerse slides in the Staining Solution for 5-10 minutes.[4]

  • Washing and Differentiation:

    • Briefly rinse slides in the Destain/Wash Solution for 10-30 seconds to remove excess stain. This step is critical for controlling staining intensity.[4]

    • Rinse in 70% ethanol for 1 minute.[4]

  • Dehydration and Mounting:

    • Immerse in 95% Ethanol for 2 minutes.[4]

    • Immerse in two changes of 100% Ethanol for 2 minutes each.[4]

    • Immerse in two changes of Xylene for 3 minutes each.[4]

    • Apply a drop of mounting medium to the tissue and place a coverslip.[4]

Protocol 2: Staining of Cultured Cells on Coverslips

This protocol is designed for staining cells grown on glass coverslips.

1. Reagent Preparation:

  • Phosphate-Buffered Saline (PBS), pH 7.4. [4]

  • Fixation Solution: 4% PFA in PBS.[4]

  • Permeabilization Solution (Optional): 0.1% Triton™ X-100 in PBS.[4]

  • Staining Solution (0.5% w/v): (See Protocol 1).[4]

  • Destain/Wash Solution: (See Protocol 1).[4]

2. Staining Procedure:

  • Fixation:

    • Wash cells grown on coverslips twice with PBS.[4]

    • Fix with 4% PFA in PBS for 15 minutes at room temperature.[4]

    • Wash three times with PBS for 5 minutes each.[4]

  • Permeabilization (Optional):

    • For intracellular targets, incubate with 0.1% Triton™ X-100 in PBS for 10 minutes.[4]

    • Wash three times with PBS for 5 minutes each.[4]

  • Staining:

    • Incubate coverslips with the Staining Solution for 3-5 minutes.[4]

  • Washing:

    • Briefly rinse in the Destain/Wash Solution for 5-10 seconds.[4]

    • Wash three times with PBS.[4]

  • Mounting:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

Visualizations

G cluster_prep Tissue Preparation cluster_staining Staining cluster_final Final Steps Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Ethanol Series) Deparaffinization->Rehydration Stain This compound Staining (5-10 min) Rehydration->Stain Wash Destain/Wash (10-30 sec) Stain->Wash Rinse Rinse (70% Ethanol) Wash->Rinse Dehydration Dehydration (Ethanol Series) Rinse->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Mounting Mounting Clearing->Mounting

Caption: Workflow for this compound staining of paraffin-embedded tissue sections.

G cluster_prep Cell Preparation cluster_staining Staining cluster_final Final Step Fixation Fixation (4% PFA) Permeabilization Permeabilization (Optional, Triton X-100) Fixation->Permeabilization Stain This compound Staining (3-5 min) Permeabilization->Stain Wash Destain/Wash (5-10 sec) Stain->Wash PBS_Wash PBS Wash Wash->PBS_Wash Mounting Mounting PBS_Wash->Mounting

Caption: Workflow for this compound staining of cultured cells on coverslips.

References

Application Notes and Protocols for Azo Yellow (Alizarine Yellow R) Indicator Solution in Acid-Base Titrations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and use of Azo Yellow, specifically Alizarine Yellow R, as an acid-base indicator for volumetric analysis. The protocols detailed below are intended for use in a professional laboratory setting by trained personnel.

Introduction

Alizarine Yellow R is a synthetic azo dye commonly used as a pH indicator in acid-base titrations.[1][2] Its distinct color change in the alkaline pH range makes it particularly suitable for the titration of weak acids with strong bases, where the equivalence point lies in the basic region. The indicator is typically available as a sodium salt, which is a rust-colored solid soluble in water and ethanol.[1][3][4] The color transition of Alizarine Yellow R is from yellow in solutions with a pH below 10.1 to red or orange-red in solutions with a pH above 12.0.[3][5]

The underlying principle of its function as a pH indicator lies in the protonation and deprotonation of its functional groups, which alters the electronic structure of the molecule and, consequently, its light-absorbing properties, resulting in a visible color change.

Safety Precautions

Before handling Alizarine Yellow R and other chemicals, it is crucial to review the Safety Data Sheet (SDS) and adhere to standard laboratory safety practices.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of water. Handle in a well-ventilated area or under a chemical fume hood.

  • Storage: Store Alizarine Yellow R in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizers. Keep the container tightly closed.

  • Disposal: Dispose of chemical waste in accordance with all federal, state, and local regulations.

Quantitative Data

The following table summarizes the key quantitative properties of Alizarine Yellow R as a pH indicator.

PropertyValue
pH Range 10.1 - 12.0[3][5] or 10.2 - 12.2
Color Change Yellow to Red/Orange-Red[3]
pKa 11.2 (at 25°C)
Molecular Formula C₁₃H₈N₃NaO₅[5]
Molecular Weight 309.22 g/mol

Experimental Protocols

4.1. Preparation of 0.1% (w/v) Alizarine Yellow R Indicator Solution

This protocol describes the preparation of a 0.1% weight/volume solution of Alizarine Yellow R, which is a common concentration for use as an indicator in acid-base titrations.

Materials:

  • Alizarine Yellow R (sodium salt) powder

  • Deionized or distilled water

  • 100 mL volumetric flask

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Wash bottle

Procedure:

  • Weighing: Accurately weigh 0.1 g of Alizarine Yellow R powder using an analytical balance.

  • Dissolving: Transfer the weighed powder into a 100 mL volumetric flask.

  • Initial Solubilization: Add approximately 50 mL of deionized or distilled water to the volumetric flask.

  • Mixing: Swirl the flask gently to dissolve the powder completely. A magnetic stirrer can be used for more efficient mixing.

  • Dilution to Volume: Once the solid is fully dissolved, add deionized or distilled water to the flask until the bottom of the meniscus reaches the calibration mark.

  • Final Mixing: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the prepared indicator solution to a labeled storage bottle. Store in a cool, dark place. The solution is stable for an extended period if stored properly.

4.2. Protocol for Acid-Base Titration (Weak Acid - Strong Base)

This protocol provides a step-by-step guide for the titration of a weak acid (e.g., acetic acid) with a strong base (e.g., sodium hydroxide) using the prepared Alizarine Yellow R indicator.

Materials:

  • Standardized strong base solution (titrant, e.g., 0.1 M NaOH)

  • Weak acid solution (analyte, e.g., unknown concentration of acetic acid)

  • 0.1% Alizarine Yellow R indicator solution

  • 50 mL burette

  • 25 mL volumetric pipette

  • 250 mL Erlenmeyer flask

  • Burette clamp and stand

  • White tile or white paper

  • Funnel

  • Wash bottle with deionized water

Procedure:

  • Burette Preparation:

    • Rinse the 50 mL burette twice with small portions of the standardized strong base solution (e.g., 0.1 M NaOH).

    • Secure the burette to the stand using the clamp.

    • Using a funnel, fill the burette with the strong base solution, ensuring the tip is filled and free of air bubbles.

    • Record the initial volume reading from the burette to two decimal places.

  • Analyte Preparation:

    • Using a 25 mL volumetric pipette, accurately transfer 25.00 mL of the weak acid solution into a clean 250 mL Erlenmeyer flask.

    • Add 2-3 drops of the 0.1% Alizarine Yellow R indicator solution to the flask. The solution should be yellow.

  • Titration:

    • Place the Erlenmeyer flask on a white tile or paper under the burette to easily observe the color change.

    • Slowly add the strong base from the burette to the weak acid in the flask while constantly swirling the flask to ensure thorough mixing.

    • As the strong base is added, the color at the point of addition may temporarily change. Continue adding the titrant.

    • As the endpoint is approached, the color change will persist for longer. Add the titrant drop by drop at this stage.

    • The endpoint is reached when the solution changes from yellow to the first permanent faint red or orange-red color.

    • Record the final volume reading from the burette to two decimal places.

  • Data Analysis:

    • Calculate the volume of the strong base added by subtracting the initial volume from the final volume.

    • Use the volume and molarity of the strong base and the volume of the weak acid to calculate the concentration of the weak acid.

    • Repeat the titration at least two more times for accuracy and precision. The results should be concordant (within 0.1 mL of each other).

Visualizations

TitrationWorkflow cluster_prep Indicator Preparation cluster_titration Titration Protocol weigh 1. Weigh 0.1g Alizarine Yellow R dissolve 2. Dissolve in ~50mL Deionized Water weigh->dissolve dilute 3. Dilute to 100mL in Volumetric Flask dissolve->dilute mix 4. Mix Thoroughly dilute->mix store_ind 5. Store Indicator Solution mix->store_ind add_indicator 3. Add 2-3 Drops of Alizarine Yellow R store_ind->add_indicator Use in Titration prep_burette 1. Prepare & Fill Burette with Strong Base titrate 4. Titrate until First Permanent Red Color prep_burette->titrate prep_analyte 2. Pipette 25mL Weak Acid into Erlenmeyer Flask prep_analyte->add_indicator add_indicator->titrate record 5. Record Final Volume titrate->record calculate 6. Calculate Analyte Concentration record->calculate

Caption: Workflow for the preparation of Alizarine Yellow R indicator and its use in acid-base titration.

References

Application Notes and Protocols for the Quantitative Analysis of Azo Yellow (Sunset Yellow FCF) in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of the Azo yellow dye, Sunset Yellow FCF (also known as FD&C Yellow No. 6 or E110), in various complex matrices such as pharmaceuticals, beverages, and food products. The methodologies outlined below utilize High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD), UV-Visible Spectrophotometry, and Electrochemical Sensors, offering a range of options in terms of sensitivity, selectivity, and accessibility.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

HPLC-DAD is a robust and widely used technique for the separation and quantification of food dyes due to its high resolution, sensitivity, and selectivity.[1] This method is particularly suitable for complex matrices where multiple components may interfere with simpler analytical techniques.

Quantitative Data Summary
ParameterBeveragesSoft DrinksOrange Jellies
Linearity Range 1 - 100 µg/mL[2][3]5 - 150 mg/L[4]0 - 40 µg/mL[5]
Limit of Detection (LOD) 0.03 µg/mL[2][3]-1.14 mg/100 mL[5]
Limit of Quantification (LOQ) 0.1 µg/mL[2][3]-3.46 mg/100 mL[5]
Recovery -92.14 - 104.24%[4]96 - 131%[5]
Retention Time 5.67 min[2][3]-5.625 min[5]
Wavelength (λmax) 455 nm[3]470 nm[4]480 nm[5]
Experimental Protocol: Analysis of Sunset Yellow in Beverages

This protocol is adapted for the analysis of Sunset Yellow in clear or filtered liquid samples like soft drinks and juices.

1. Materials and Reagents:

  • Sunset Yellow FCF analytical standard (purity ≥ 99%)

  • Acetonitrile (HPLC grade)[2]

  • Ammonium acetate (B1210297) (analytical grade)[2]

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and diode array detector.

  • Reversed-phase C18 column (e.g., 125 × 4.6 mm; 5 µm particle size).[3]

3. Preparation of Standard Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of Sunset Yellow standard and dissolve it in 100 mL of deionized water.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with deionized water to achieve concentrations within the linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Sample Preparation:

  • Degas carbonated beverage samples using an ultrasonic bath for 15-20 minutes.[4]

  • For samples with suspended solids, centrifuge at 4000 rpm for 10 minutes and collect the supernatant.

  • Filter all samples through a 0.45 µm syringe filter prior to injection.[4]

5. Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile (Solvent A) and Ammonium Acetate buffer (pH 6.8) (Solvent B).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 10 µL.[3]

  • Column Temperature: 30°C.[3]

  • Detection Wavelength: 455 nm.[3]

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the Sunset Yellow standard against its concentration.

  • Quantify the amount of Sunset Yellow in the samples by interpolating their peak areas on the calibration curve.

Experimental Workflow: HPLC-DAD Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Standard_Prep Standard Preparation HPLC_System HPLC-DAD System (C18 Column) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Degas/Filter) Sample_Prep->HPLC_System Data_Acquisition Data Acquisition (455 nm) HPLC_System->Data_Acquisition Calibration_Curve Calibration Curve Data_Acquisition->Calibration_Curve Quantification Quantification Data_Acquisition->Quantification Calibration_Curve->Quantification

Caption: Workflow for HPLC-DAD analysis of Sunset Yellow.

UV-Visible Spectrophotometry

Spectrophotometry offers a simpler and more cost-effective method for the quantification of this compound, suitable for routine analysis of samples with relatively simple matrices.[6] The method is based on measuring the absorbance of the sample at the wavelength of maximum absorption (λmax) for Sunset Yellow.[6]

Quantitative Data Summary
ParameterPowdered Beverages & Pharmaceuticals
Linearity Range 0.01 – 4.00 µg/mL[7]
Limit of Detection (LOD) 0.0078 µg/mL[7]
Limit of Quantification (LOQ) 0.0261 µg/mL[7]
Wavelength (λmax) 482 nm[7][8]
Correlation Coefficient (R²) 0.9995[7]
Experimental Protocol: Analysis of Sunset Yellow in Pharmaceutical Preparations

This protocol describes a method for determining Sunset Yellow in powdered pharmaceutical preparations. A cloud point extraction (CPE) step is included to pre-concentrate the analyte and remove matrix interferences.[7]

1. Materials and Reagents:

  • Sunset Yellow FCF analytical standard

  • Brij 58 (non-ionic surfactant)[7]

  • Sodium sulfate (B86663) (Na₂SO₄)[7]

  • Deionized water

  • pH 6 buffer solution

2. Instrumentation:

  • UV-Visible Spectrophotometer with 1 cm quartz cuvettes.

  • Centrifuge

  • Thermostatic water bath

3. Preparation of Standard Solutions:

  • Stock Solution (100 µg/mL): Dissolve 10 mg of Sunset Yellow in 100 mL of deionized water.[8]

  • Working Standards: Prepare standards in the range of 0.01 - 4.00 µg/mL by diluting the stock solution.[7]

4. Sample and Standard Preparation with Cloud Point Extraction:

  • Accurately weigh a portion of the powdered pharmaceutical sample and dissolve it in deionized water.

  • In a centrifuge tube, mix 5 mL of the sample or standard solution with 2% (w/v) Brij 58 and 2.0 g of Na₂SO₄.[7]

  • Adjust the pH to 6.[7][8]

  • Incubate the mixture in a water bath at 70°C for 15 minutes.[7][8]

  • Centrifuge the mixture at 4000 rpm for 10 minutes to separate the surfactant-rich phase.

  • Decant the aqueous phase and dissolve the surfactant-rich phase in a suitable solvent for analysis.

5. Spectrophotometric Measurement:

  • Measure the absorbance of the prepared sample and standard solutions at 482 nm against a reagent blank.[7][8]

6. Data Analysis:

  • Create a calibration curve by plotting absorbance versus the concentration of the standards.

  • Determine the concentration of Sunset Yellow in the sample from the calibration curve.

Logical Relationship: Spectrophotometric Analysis with CPE

Spectrophotometry_CPE Start Sample/Standard Solution Add_Reagents Add Brij 58 and Na₂SO₄ Adjust pH to 6 Start->Add_Reagents Incubate Incubate at 70°C for 15 min Add_Reagents->Incubate Centrifuge Centrifuge at 4000 rpm Incubate->Centrifuge Phase_Separation Phase Separation Centrifuge->Phase_Separation Collect_Surfactant_Phase Collect Surfactant-Rich Phase Phase_Separation->Collect_Surfactant_Phase Measure_Absorbance Measure Absorbance at 482 nm Collect_Surfactant_Phase->Measure_Absorbance Quantify Quantification via Calibration Curve Measure_Absorbance->Quantify

Caption: Spectrophotometric analysis with cloud point extraction.

Electrochemical Sensors

Electrochemical sensors offer a rapid, sensitive, and portable alternative for the determination of this compound. These methods are based on the electrochemical oxidation or reduction of the dye at the surface of a modified electrode.

Quantitative Data Summary
ParameterModified Glassy Carbon Electrode[9]Carbon Paper Electrode[10]
Linearity Range 2.0 x 10⁻⁹ to 1.5 x 10⁻⁶ M0.005 – 1.0 µM
Limit of Detection (LOD) 3.0 x 10⁻¹⁰ M0.78 nM
Technique Differential Pulse Voltammetry (DPV)Differential Pulse Voltammetry (DPV)
Matrix Food SamplesDrinks
Experimental Protocol: Electrochemical Determination in Drinks

This protocol outlines the general steps for the determination of Sunset Yellow in beverage samples using a modified electrochemical sensor.

1. Materials and Reagents:

  • Sunset Yellow FCF analytical standard

  • Supporting electrolyte (e.g., phosphate (B84403) buffer solution, pH 7.0)

  • Materials for electrode modification (e.g., polypyrrole and single-walled carbon nanotubes).[9]

2. Instrumentation:

  • Potentiostat/Galvanostat with a three-electrode system (working, reference, and counter electrodes).

  • Modified glassy carbon or carbon paper working electrode.[9][10]

3. Electrode Preparation:

  • Polish the bare electrode with alumina (B75360) slurry, followed by sonication in ethanol (B145695) and deionized water.

  • Modify the electrode surface with the chosen material (e.g., by drop-casting a dispersion of polypyrrole-SWCNT composite).[9]

4. Electrochemical Measurement:

  • Place the three-electrode system in an electrochemical cell containing the supporting electrolyte and the sample.

  • Record the differential pulse voltammogram over a specific potential range.

  • The peak current is proportional to the concentration of Sunset Yellow.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak current against the concentration of Sunset Yellow standards.

  • Determine the concentration of Sunset Yellow in the sample from the calibration curve.

Experimental Workflow: Electrochemical Sensor Analysis

Electrochemical_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Electrode_Mod Electrode Modification Electrochemical_Cell Electrochemical Cell Setup Electrode_Mod->Electrochemical_Cell Sample_Prep Sample Preparation Sample_Prep->Electrochemical_Cell DPV_Scan Differential Pulse Voltammetry Scan Electrochemical_Cell->DPV_Scan Peak_Current Measure Peak Current DPV_Scan->Peak_Current Quantification Quantification Peak_Current->Quantification

Caption: Workflow for electrochemical analysis of Sunset Yellow.

References

Application of Azo Yellow Dyes in Thin-Layer Chromatography: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo yellow dyes are a class of synthetic organic compounds characterized by the presence of one or more azo groups (–N=N–) and are widely used as colorants in the textile, food, and pharmaceutical industries. Their application in thin-layer chromatography (TLC) is primarily focused on their detection as analytes, particularly in the context of food safety and quality control, where they are often analyzed as potential adulterants. This document provides detailed application notes and protocols for the qualitative and quantitative analysis of common this compound dyes, such as Metanil Yellow and Sunset Yellow, using TLC.

Application Notes

Thin-layer chromatography serves as a rapid, versatile, and cost-effective analytical tool for the separation and identification of this compound dyes. Key applications include:

  • Qualitative Identification of Prohibited Dyes in Foodstuffs: TLC is extensively used to screen for the presence of non-permitted this compound dyes, such as Metanil Yellow, in various food products like sweets, turmeric powder, and beverages.[1] The distinct color of the dye spots and their characteristic retardation factors (Rf) in specific solvent systems allow for their identification by comparison with authentic standards.

  • Purity Assessment of Dyes: The technique can be employed to assess the purity of commercial this compound dyes by separating the main component from any impurities or subsidiary dyes present in the sample.

  • Semi-Quantitative and Quantitative Analysis: When coupled with densitometry, high-performance thin-layer chromatography (HPTLC) allows for the precise quantification of this compound dyes.[2][3][4] This is crucial for ensuring that the levels of permitted dyes, like Sunset Yellow, do not exceed the legal limits in food and pharmaceutical products.

  • Monitoring Chemical Reactions: In a research and development setting, TLC can be used to monitor the progress of reactions involving Azo dyes, for example, in degradation studies or the synthesis of new dye derivatives.

The separation of this compound dyes on silica (B1680970) gel, a polar stationary phase, is governed by the principle of adsorption chromatography. The polarity of the dye molecule and the mobile phase are critical factors influencing the separation. Azo dyes containing polar functional groups, such as sulfonic acid groups (e.g., Metanil Yellow and Sunset Yellow), exhibit strong interactions with the silica gel and thus have lower Rf values in non-polar or moderately polar mobile phases.[5] The polarity of the mobile phase can be adjusted to achieve optimal separation.

Data Presentation

The retardation factor (Rf) is a key parameter in TLC for the identification of compounds. It is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The Rf value is dependent on the stationary phase, mobile phase, temperature, and other experimental conditions.

Table 1: Retardation Factors (Rf) of Selected this compound Dyes in Various TLC Systems

DyeStationary PhaseMobile Phase (v/v)Rf ValueReference(s)
Metanil YellowSilica GelChloroform : Methanol (B129727) (9:1)0.05[6]
Metanil YellowSilica GelIsopropanol : Ammonia (12.5% aq.) (10:2)~0.5 (visual estimate)[7]
Metanil YellowSilica Geln-Butanol : Acetic Acid : Water (4:1:5, upper phase)0.53[7]
Sunset YellowSilica GelChloroform : Isopropanol : Ammonia (25% aq.) (1:3:1)0.45[8]
Sunset YellowSilica GelEthyl acetate (B1210297) : Pyridine : Water (11:5:4)0.38[8]
Pigment Yellow 1Silica GelPetroleum Ether : Acetone (70:30)0.61[9]
Pigment Yellow 1Silica GelPetroleum Ether : Ethyl Acetate (80:20)0.39[9]

Table 2: Quantitative HPTLC Data for this compound Dyes

DyeParameterValueReference(s)
Metanil YellowLimit of Detection (LOD)17.39 ng/spot[10]
Metanil YellowLimit of Quantification (LOQ)52.71 ng/spot[10]
Sunset YellowLimit of Detection (LOD)4.12 ng/spot[11]
Sunset YellowLimit of Quantification (LOQ)Not specified[11]

Experimental Protocols

Protocol 1: Qualitative Analysis of Metanil Yellow in Turmeric Powder

1. Objective: To qualitatively identify the presence of Metanil Yellow in a turmeric powder sample.

2. Materials and Reagents:

  • TLC plates: Silica gel 60 F254, 20x20 cm

  • Metanil Yellow standard

  • Turmeric powder sample (and a control sample known to be free of adulterants)

  • Methanol

  • Mobile Phase: n-Butanol : Acetic Acid : Water (4:1:5, v/v/v, upper phase)

  • Glass beakers, capillaries for spotting, TLC development chamber, UV lamp.

3. Procedure:

  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of Metanil Yellow in methanol.

  • Sample Preparation:

    • Weigh 1 g of the turmeric powder sample into a test tube.

    • Add 5 mL of methanol and vortex for 1 minute to extract the dyes.

    • Centrifuge the mixture at 3000 rpm for 5 minutes.

    • Carefully collect the supernatant for TLC analysis.

  • TLC Plate Preparation:

    • Using a pencil, gently draw a starting line about 1.5 cm from the bottom of the TLC plate.

    • Mark points on the starting line for the application of the standard and sample extracts.

  • Spotting:

    • Using a fine capillary, spot a small amount (1-2 µL) of the Metanil Yellow standard solution onto the marked point on the starting line.

    • Similarly, spot the extracted sample solution and the control sample extract on their respective marked points. Ensure the spots are small and concentrated.

  • Development:

    • Pour the mobile phase into the TLC development chamber to a depth of about 0.5-1 cm.

    • Place a piece of filter paper soaked in the mobile phase inside the chamber to ensure saturation of the atmosphere with solvent vapors and close the lid. Allow it to equilibrate for at least 30 minutes.

    • Carefully place the spotted TLC plate into the chamber and close the lid.

    • Allow the solvent front to ascend the plate until it is about 1-2 cm from the top edge.

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Visualization and Analysis:

    • Allow the plate to dry completely.

    • Observe the spots under visible light. Metanil Yellow will appear as a distinct yellow spot.

    • Also, visualize the plate under UV light (254 nm and 366 nm) and note any quenching or fluorescent spots.

    • Calculate the Rf value for the standard Metanil Yellow spot and the corresponding spot in the sample extract.

    • The presence of a spot in the sample chromatogram with the same color and Rf value as the Metanil Yellow standard indicates the presence of Metanil Yellow in the turmeric sample.

Protocol 2: Quantitative HPTLC-Densitometric Analysis of Sunset Yellow in a Beverage Sample

1. Objective: To quantify the concentration of Sunset Yellow in a beverage sample.

2. Materials and Reagents:

  • HPTLC plates: Silica gel 60 F254, 10x10 cm

  • Sunset Yellow certified reference standard

  • Beverage sample

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol, Ammonia solution (25%)

  • Mobile Phase: Chloroform : Isopropanol : Ammonia (25% aq.) (1:3:1, v/v/v)[8]

  • HPTLC applicator, HPTLC development chamber, TLC scanner (densitometer).

3. Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of Sunset Yellow (e.g., 100 µg/mL) in methanol.

    • From the stock solution, prepare a series of working standard solutions of different concentrations (e.g., 1, 2, 5, 10, 20 µg/mL) by serial dilution with methanol.

  • Sample Preparation (SPE Cleanup):

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Pass a known volume (e.g., 10 mL) of the degassed beverage sample through the cartridge.

    • Wash the cartridge with 5 mL of deionized water to remove interfering substances.

    • Elute the retained Sunset Yellow with a small volume (e.g., 2 mL) of methanol.

    • Collect the eluate and, if necessary, evaporate to a smaller volume and reconstitute in a known volume of methanol.

  • HPTLC Analysis:

    • Using an HPTLC applicator, apply equal volumes (e.g., 2 µL) of the standard solutions and the prepared sample extract as bands on the HPTLC plate.

    • Develop the plate in a pre-saturated HPTLC chamber with the chosen mobile phase until the solvent front migrates a desired distance (e.g., 8 cm).

    • Dry the plate thoroughly.

  • Densitometric Quantification:

    • Scan the dried plate using a TLC scanner in absorbance mode at the wavelength of maximum absorbance for Sunset Yellow (around 482 nm).

    • Record the peak areas for each standard and the sample.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area versus the concentration of the Sunset Yellow standards.

    • Determine the concentration of Sunset Yellow in the sample extract from the calibration curve using its measured peak area.

    • Calculate the concentration of Sunset Yellow in the original beverage sample, taking into account the dilution and concentration factors from the sample preparation steps.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results SamplePrep Sample Preparation (e.g., Extraction) Spotting Spotting (Sample & Standard) SamplePrep->Spotting StandardPrep Standard Preparation StandardPrep->Spotting PlatePrep TLC Plate Preparation (Marking Starting Line) PlatePrep->Spotting Development Chromatogram Development (in TLC Chamber) Spotting->Development Drying Drying the Plate Development->Drying Visualization Visualization (Visible/UV Light) Drying->Visualization Rf_Calc Rf Value Calculation Visualization->Rf_Calc Qualitative Quantification Densitometric Quantification (HPTLC) Visualization->Quantification Quantitative

Caption: General workflow for the TLC analysis of this compound dyes.

Separation_Principle cluster_TLC TLC Plate cluster_compounds Compounds StationaryPhase Stationary Phase (Silica Gel - Polar) MobilePhase Mobile Phase (Less Polar) MobilePhase->StationaryPhase Moves up by capillary action PolarCompound Polar Azo Dye (e.g., Metanil Yellow) PolarCompound->StationaryPhase Strong Adsorption (Low Rf) NonPolarCompound Less Polar Compound NonPolarCompound->MobilePhase Higher Affinity (High Rf)

Caption: Principle of Azo dye separation on a polar stationary phase.

Azo_Yellow_Structures cluster_Metanil Metanil Yellow cluster_Sunset Sunset Yellow FCF Metanil_Structure Sunset_Structure

Caption: Chemical structures of Metanil Yellow and Sunset Yellow FCF.

References

Application Notes and Protocols for Azo Yellow as a Reference Standard in Environmental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes represent the largest class of synthetic colorants, accounting for 60-70% of all organic dyes produced worldwide.[1] Their extensive use in industries such as textiles, leather, printing, and cosmetics leads to their release into the environment, posing potential risks due to their persistence and the formation of toxic aromatic amines upon degradation.[2][3] Azo Yellow, a representative member of this class, is crucial as a reference standard for developing and validating analytical methods aimed at monitoring and remediating azo dye contamination in various environmental matrices. These application notes provide detailed protocols for the quantification of this compound in environmental samples using High-Performance Liquid Chromatography (HPLC) and outline sample preparation procedures.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its use as a reference standard.

PropertyValueSource
Chemical Type This compound[4]
Color Index Pigment yellow 191[4]
CAS No. 129423-54-7[4]
Specific Gravity 1.7[4]
pH 5.0 - 7.5[4]
Moisture Content (%) ≤ 1.0%[4]
Heat Stability 299°C (HDPE)[4]
Lightfastness (1-8): Masstone 7[4]
Lightfastness (1-8): Tint 1:10 6 - 7[4]

Application 1: Quantification of this compound in Water Samples by HPLC-DAD

This protocol describes a method for the quantitative analysis of this compound in water samples using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD). This method is adapted from a validated procedure for another direct azo dye and is suitable for determining trace levels of this compound.[5]

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Ammonium acetate (B1210297).

  • Formic acid.

  • Deionized water.

  • Syringe filters (0.45 µm).

2. Preparation of Reagents and Standards:

  • Mobile Phase A: 20 mM Ammonium acetate buffer with 0.1% formic acid in water, adjusted to pH 6.5.[5]

  • Mobile Phase B: Acetonitrile.[5]

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of deionized water in a volumetric flask.[5]

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with Mobile Phase A.

3. Sample Preparation:

  • Collect water samples in clean glass bottles.

  • For samples with expected high concentrations, dilute with deionized water to fall within the calibration range.[5]

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.[5]

4. HPLC Conditions:

  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm).[5]

  • Injection Volume: 10 µL.[5]

  • Column Temperature: 30 °C.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: DAD, monitor at the maximum absorbance wavelength (λmax) of this compound.

  • Gradient Elution: [5]

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-31 min: 90-10% B

    • 31-40 min: 10% B

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Quantify the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Method Validation Parameters (Illustrative)

The following table presents typical validation parameters for HPLC-DAD methods for azo dyes. These values are illustrative and should be determined specifically for this compound in the user's laboratory.

ParameterTypical ValueReference
Linearity (r²) > 0.999[6]
Limit of Detection (LOD) 0.0325 µg/mL[7]
Limit of Quantification (LOQ) 0.1052 µg/mL[7]
Accuracy (Recovery %) 99.0 - 100.7%[7]
Precision (%RSD) < 2%[7]

Application 2: Solid-Phase Extraction (SPE) of this compound from Environmental Samples

Solid-phase extraction is a widely used technique for the pre-concentration and clean-up of organic pollutants from environmental matrices. This protocol provides a general procedure for the extraction of this compound from water and soil samples.

Experimental Protocol

1. Materials:

  • Solid-phase extraction cartridges (e.g., C18).

  • SPE manifold.

  • Methanol (B129727) (HPLC grade).

  • Deionized water.

  • Hydrochloric acid (HCl).

  • Sodium hydroxide (B78521) (NaOH).

  • Rotary evaporator or nitrogen evaporator.

2. SPE Procedure for Water Samples:

  • Conditioning: Condition the C18 cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Adjust the pH of the water sample (e.g., 500 mL) to approximately 3 with HCl. Pass the sample through the conditioned cartridge at a flow rate of 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.

  • Elution: Elute the retained this compound from the cartridge with a small volume (e.g., 5 mL) of methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial HPLC mobile phase for analysis.

3. SPE Procedure for Soil/Sediment Samples:

  • Extraction: Extract a known amount of soil (e.g., 10 g) with a suitable solvent mixture (e.g., methanol/water) using ultrasonication or shaking.

  • Centrifugation: Centrifuge the extract and collect the supernatant.

  • Dilution and Loading: Dilute the supernatant with deionized water and adjust the pH. Load the diluted extract onto a conditioned SPE cartridge as described for water samples.

  • Washing, Elution, and Reconstitution: Follow the same steps as for water samples.

Visualizations

Experimental Workflow for this compound Analysis

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing SampleCollection Sample Collection (Water/Soil) Filtration Filtration (Water) / Solvent Extraction (Soil) SampleCollection->Filtration SPE Solid-Phase Extraction (SPE) (Pre-concentration & Clean-up) Filtration->SPE Reconstitution Reconstitution in Mobile Phase SPE->Reconstitution HPLC HPLC-DAD Analysis Reconstitution->HPLC Data Data Acquisition (Chromatogram) HPLC->Data Calibration Calibration Curve Construction Data->Calibration Quantification Quantification of This compound Calibration->Quantification Report Reporting of Results Quantification->Report

Caption: Workflow for the analysis of this compound in environmental samples.

Degradation Pathway of Azo Dyes

Azo dyes can be degraded under certain environmental conditions, primarily through the reductive cleavage of the azo bond (-N=N-), leading to the formation of potentially harmful aromatic amines.[3]

G AzoDye Azo Dye (e.g., this compound) R1-N=N-R2 AromaticAmines Aromatic Amines (R1-NH2 + R2-NH2) AzoDye->AromaticAmines Reductive Cleavage (Anaerobic Conditions) Degradation Further Degradation AromaticAmines->Degradation Aerobic Conditions

Caption: General degradation pathway of azo dyes to aromatic amines.

Stability and Storage of this compound Reference Standard

Proper storage and handling of the this compound reference standard are critical to ensure its stability and the accuracy of analytical results.

  • Storage: The this compound reference standard should be stored in a cool, dark, and dry place, protected from light and moisture to prevent degradation.[8]

  • Stock Solutions: Stock solutions should be stored at 2-8 °C and protected from light. The stability of stock solutions should be periodically checked.[9]

  • Working Solutions: Prepare fresh working solutions daily.

Stability studies should be conducted to establish the shelf-life of the reference standard and its solutions under the specified storage conditions.[8] Stress testing can be performed to understand the intrinsic stability of the molecule and to identify potential degradation products.[10]

Conclusion

The use of this compound as a reference standard is essential for the accurate monitoring of azo dye pollution in the environment. The protocols provided in these application notes for HPLC-DAD analysis and solid-phase extraction offer a robust framework for researchers and scientists. Adherence to proper experimental procedures, method validation, and reference standard stability management will ensure reliable and reproducible data, contributing to effective environmental analysis and protection.

References

Application Notes: Synthesis of Azo Yellow (p-Hydroxyazobenzene)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azo dyes are a significant class of synthetic organic compounds characterized by the presence of one or more azo groups (–N=N–), which act as a chromophore linking two aromatic rings.[1][2] These compounds are widely used as colorants in the textile, food, and printing industries due to their vibrant colors, which include shades of yellow, red, orange, and brown.[2] The synthesis of Azo yellow, specifically p-hydroxyazobenzene (also known as Solvent Yellow 7), is a classic example of an electrophilic aromatic substitution reaction.[3][4] The process involves two primary stages: the diazotization of a primary aromatic amine, such as aniline (B41778), to form a diazonium salt, followed by an azo coupling reaction with an activated aromatic compound like phenol (B47542).[5][6][7] The diazonium ion acts as a weak electrophile, which reacts with the electron-rich phenol to form the stable azo compound.[4][8]

The diazotization reaction is highly exothermic and requires careful temperature control, typically between 0-5°C, to prevent the decomposition of the unstable diazonium salt.[9][10] Nitrous acid, required for this step, is generated in situ by reacting sodium nitrite (B80452) with a strong mineral acid like hydrochloric acid.[9][11] The subsequent coupling reaction with phenol is pH-dependent and is carried out in an alkaline medium to generate the more reactive phenoxide ion, which facilitates the electrophilic attack.[12][13][14]

These notes provide a comprehensive protocol for the laboratory synthesis of p-hydroxyazobenzene, intended for researchers, scientists, and professionals in chemical and drug development.

Reaction Mechanism and Workflow

The synthesis of p-hydroxyazobenzene proceeds in two main steps as illustrated below.

1. Diazotization of Aniline: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the benzenediazonium (B1195382) chloride salt.[15][16]

Diazotization_Mechanism Mechanism of Aniline Diazotization cluster_step3 Step 3: Nucleophilic Attack and Diazonium Formation aniline Aniline (C₆H₅NH₂) intermediate1 N-Nitrosamine intermediate aniline->intermediate1 + NO⁺ hcl HCl hono Nitrous Acid (HNO₂) hcl->hono + NaNO₂ nano2 NaNO₂ nano2->hono protonated_hono Protonated HNO₂ hono->protonated_hono + H⁺ nitrosonium Nitrosonium Ion (NO⁺) protonated_hono->nitrosonium - H₂O nitrosonium->intermediate1 diazonium Benzenediazonium Ion (C₆H₅N₂⁺) intermediate1->diazonium - H₂O, - H⁺

Caption: Mechanism of Aniline Diazotization.

2. Azo Coupling: The freshly prepared benzenediazonium salt is then added to an alkaline solution of phenol.[12] The electrophilic diazonium cation attacks the electron-rich para-position of the phenoxide ion to form p-hydroxyazobenzene.[4][16]

Azo_Coupling_Mechanism Mechanism of Azo Coupling cluster_step1 Step 1: Formation of Nucleophile cluster_step2 Step 2: Electrophilic Aromatic Substitution phenol Phenol (C₆H₅OH) phenoxide Phenoxide Ion (C₆H₅O⁻) phenol->phenoxide + NaOH naoh NaOH naoh->phenoxide azo_dye p-Hydroxyazobenzene phenoxide->azo_dye + C₆H₅N₂⁺ diazonium Benzenediazonium Ion (C₆H₅N₂⁺) diazonium->azo_dye

Caption: Mechanism of Azo Coupling.

Experimental_Workflow Experimental Workflow for this compound Synthesis prep_aniline Prepare Aniline-HCl Solution (Aniline + 2M HCl) diazotization Diazotization (Add NaNO₂ solution to Aniline solution) Maintain 0-5°C prep_aniline->diazotization prep_nitrite Prepare NaNO₂ Solution (NaNO₂ + Water) prep_nitrite->diazotization prep_phenol Prepare Alkaline Phenol Solution (Phenol + NaOH + Water) coupling Azo Coupling (Add Diazonium solution to Phenol solution) Maintain 0-5°C prep_phenol->coupling diazotization->coupling Use Immediately acidify Acidification & Precipitation (Add 4M H₂SO₄ until pH 1-2) coupling->acidify isolation Product Isolation (Vacuum Filtration) acidify->isolation purification Purification & Drying (Wash with cold water, Recrystallize) isolation->purification characterization Characterization (FT-IR, NMR, Mass Spec, UV-Vis) purification->characterization

Caption: Experimental Workflow for this compound Synthesis.

Data Presentation

The following tables summarize the quantitative data for the synthesis protocol.

Table 1: Reagents and Materials for Diazotization

Reagent/Material Chemical Formula Molarity/Concentration Quantity Role
Aniline C₆H₅NH₂ - 27 mL Starting Amine[3]
Hydrochloric Acid HCl 2M 345 mL Acid Medium[3]
Sodium Nitrite NaNO₂ - 20.7 g Nitrosating Agent[3]
Deionized Water H₂O - 40 mL Solvent[3]

| Ice Bath | - | - | As needed | Temperature Control |

Table 2: Reagents and Materials for Azo Coupling and Isolation

Reagent/Material Chemical Formula Molarity/Concentration Quantity Role
Phenol C₆H₅OH - 9.1 g Coupling Agent[3]
Sodium Hydroxide (B78521) NaOH - 7.5 g Base (for phenoxide formation)[3]
Deionized Water H₂O - 90 mL Solvent[3]
Sulfuric Acid H₂SO₄ 4M As needed Acidification (for precipitation)[3]

| Ice Bath | - | - | As needed | Temperature Control |

Table 3: Key Reaction Conditions

Parameter Stage Value/Condition Rationale
Temperature Diazotization 0 - 5°C (not to exceed 10°C) Prevents decomposition of unstable diazonium salt.[9][17]
Temperature Azo Coupling 0 - 5°C Controls reaction rate and minimizes side reactions.[12][13]
pH Diazotization Acidic Required for the in situ generation of nitrous acid.[11]
pH Azo Coupling Alkaline (initially) Forms the highly reactive phenoxide ion for coupling.[14][18]
pH Isolation 1 - 2 Protonates the product to induce precipitation.[3]

| Stirring | All stages | Vigorous/Constant | Ensures homogeneous mixing and efficient heat transfer.[3] |

Experimental Protocols

Caution: Aniline is toxic. Nitrous acid is toxic. Concentrated acids and bases are corrosive. Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and perform the reaction in a well-ventilated fume hood.[9]

Protocol 1: Preparation of Benzene Diazonium Chloride (Diazotization)

  • In a 500 mL beaker, add 345 mL of 2M hydrochloric acid.[3]

  • With vigorous stirring, slowly add 27 mL of aniline to the hydrochloric acid solution. Continue stirring until the aniline is completely dissolved, forming anilinium chloride.[3][15]

  • Place the beaker in a large ice bath and cool the solution to between 0-5°C.[3]

  • In a separate 100 mL beaker, dissolve 20.7 g of sodium nitrite in 40 mL of cold deionized water.[3]

  • Using an addition funnel, add the sodium nitrite solution dropwise to the cold, stirring aniline solution.[3]

  • Crucially, monitor the temperature throughout the addition and ensure it does not rise above 10°C. The addition should be slow to control the exothermic reaction.[3]

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15-30 minutes to ensure the diazotization is complete.[9]

  • The resulting solution contains the benzenediazonium salt and must be used immediately in the next step.[9] Keep the solution in the ice bath until ready for use.[3]

Protocol 2: Preparation of Alkaline Phenol Solution (Coupling Component)

  • In a 150-200 mL beaker, dissolve 7.5 g of sodium hydroxide in 90 mL of deionized water.[3]

  • Gently warm a reagent bottle of solid phenol in a hot water bath until it melts.[3]

  • Measure 9.1 g of the molten phenol.[3]

  • With strong stirring, pour the molten phenol into the sodium hydroxide solution. The phenol will react to form sodium phenoxide.[3][12]

  • Cool this solution in an ice bath to 0-5°C.[9]

Protocol 3: Azo Coupling and Product Isolation

  • While maintaining vigorous stirring, slowly and carefully pour the cold diazonium salt solution (from Protocol 1) into the cold sodium phenoxide solution (from Protocol 2).[3]

  • A brightly colored yellow-orange precipitate of the azo dye will form immediately.[3][13]

  • Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction is complete.[9]

  • After stirring, slowly add 10 mL portions of 4M sulfuric acid to the product mixture until the pH of the mixture reaches 1-2 (check with pH paper). This step protonates the phenoxide group of the dye, causing it to precipitate fully.[3]

  • Collect the solid product by vacuum filtration using a Büchner funnel.[3]

  • Wash the collected solid with several portions of cold deionized water to remove any unreacted salts.[18]

  • Allow the product to air-dry or dry in a desiccator. For higher purity, the crude product can be recrystallized from a suitable solvent like a 1:1 ethanol/water mixture.[19]

Characterization

The synthesized this compound dye can be characterized using various analytical techniques to confirm its structure and purity:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups, such as the N=N azo stretch, O-H stretch, and aromatic C-H stretches.[20][21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure by analyzing the chemical shifts and coupling patterns of protons and carbons in the aromatic rings.[20][21]

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the synthesized compound, confirming its molecular formula.[20][21]

  • UV-Visible (UV-Vis) Spectroscopy: To determine the maximum absorption wavelength (λmax) of the dye in various solvents, which is related to its color.[20][21] The spectra can also be used to study the effect of pH on the dye's structure.[22]

References

Application Notes and Protocols for the Colorimetric Detection of Copper Ions Using Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Copper is an essential trace element for many biological processes, but it can be toxic in excess. Therefore, the sensitive and selective detection of copper ions (Cu²⁺) is crucial in environmental monitoring, biological systems, and industrial processes.[1] Colorimetric detection using organic chemosensors offers a simple, cost-effective, and rapid method for this purpose.[2] Azo dyes, a class of organic compounds characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), have been extensively utilized as chromogenic reagents for the detection of various metal ions due to their strong light-absorbing properties and the tunability of their electronic structure upon metal ion coordination.[3]

This document provides a detailed application note and protocol for the use of an azo dye-based chemosensor for the colorimetric detection of Cu²⁺ ions. The underlying principle involves the formation of a stable complex between the azo dye and Cu²⁺, which induces a significant change in the dye's electronic structure, resulting in a distinct color change that can be observed with the naked eye and quantified using UV-Vis spectrophotometry.[4][5]

Signaling Pathway and Detection Mechanism

The colorimetric detection of Cu²⁺ ions by azo dyes is predicated on the specific coordination of the metal ion with heteroatoms (typically N and O) present in the dye's molecular structure. This interaction perturbs the intramolecular charge transfer (ICT) within the dye molecule, leading to a shift in its maximum absorption wavelength (λmax) and a corresponding change in color.

For instance, an azobenzene-based probe can undergo a red-to-yellow color change upon binding with Cu²⁺.[4] This color change is attributed to a significant conformational change in the probe molecule upon complexation, which alters the HOMO-LUMO energy gap.[4] The binding of Cu²⁺ to the chelating sites of the azo dye restricts the ICT from the donor to the acceptor part of the molecule, resulting in a hypsochromic (blue) or bathochromic (red) shift in the absorption spectrum. The stoichiometry of the complex, often found to be 1:1 or 1:2 (Metal:Ligand), can be determined using methods like Job's plot.[1][6][7]

DetectionMechanism AzoDye Azo Dye (e.g., Yellow) Complex Azo Dye-Cu²⁺ Complex (e.g., Red/Orange) AzoDye->Complex + Cu²⁺ CopperIon Copper Ions (Cu²⁺) CopperIon->Complex ColorChange Visible Color Change Complex->ColorChange SpectralShift Shift in λmax (UV-Vis Spectroscopy) Complex->SpectralShift

Caption: General mechanism of colorimetric copper ion detection using an azo dye.

Experimental Protocols

The following protocols are generalized from various reported methods for the synthesis of azo dyes and their application in Cu²⁺ detection.[8][9][10] Researchers should adapt these protocols based on the specific azo dye being used.

Protocol 1: Synthesis of a Representative Azo Dye

This protocol describes a typical diazotization and coupling reaction to synthesize an azo dye.

Materials:

  • Aniline (B41778) derivative (e.g., 4-aminobenzoic acid)

  • Coupling agent (e.g., N,N-dimethylaniline)

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrochloric acid (HCl)

  • Sodium carbonate (Na₂CO₃)

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol

  • Distilled water

  • Ice bath

Procedure:

  • Diazotization:

    • Dissolve the aniline derivative and sodium carbonate in water. Heat gently to dissolve if necessary, then cool to room temperature.[10]

    • In a separate test tube, dissolve sodium nitrite in water.[10]

    • Add the sodium nitrite solution to the aniline derivative solution and cool the mixture in an ice-water bath to 0-5 °C.[10]

    • Slowly add concentrated hydrochloric acid dropwise to the cooled solution while maintaining the temperature below 5 °C to form the diazonium salt solution.[10]

  • Coupling Reaction:

    • In a separate beaker, dissolve the coupling agent in a sodium hydroxide solution and cool it in an ice-water bath.[10]

    • Slowly add the previously prepared diazonium salt solution to the coupling agent solution with constant stirring, keeping the temperature at 0-5 °C.[10]

    • Continue stirring the mixture in the ice-water bath for an additional 10-15 minutes. A colored precipitate of the azo dye should form.

  • Purification:

    • Collect the precipitate by filtration.

    • Wash the precipitate with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure azo dye.

    • Dry the purified dye in an oven at a suitable temperature (e.g., 50 °C).[11]

SynthesisWorkflow cluster_diazotization Diazotization (0-5 °C) cluster_coupling Coupling Reaction (0-5 °C) cluster_purification Purification Aniline Aniline Derivative DiazoniumSalt Diazonium Salt Solution Aniline->DiazoniumSalt NaNO2 NaNO₂ NaNO2->DiazoniumSalt HCl HCl HCl->DiazoniumSalt CrudeDye Crude Azo Dye (Precipitate) DiazoniumSalt->CrudeDye CouplingAgent Coupling Agent in NaOH CouplingAgent->CrudeDye Filtration Filtration CrudeDye->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Drying Recrystallization->Drying PureDye Purified Azo Dye Drying->PureDye

Caption: Experimental workflow for the synthesis of an azo dye.

Protocol 2: Colorimetric Detection of Cu²⁺ Ions

Materials and Instruments:

  • Stock solution of the synthesized azo dye (e.g., 1 mM in a suitable solvent like DMSO or ethanol).

  • Stock solution of copper(II) sulfate (B86663) (CuSO₄) or copper(II) chloride (CuCl₂) (e.g., 10 mM in deionized water).[9]

  • Deionized water.

  • Buffer solution (e.g., Tris-HCl or HEPES, pH adjusted as required for optimal complex formation).[12]

  • UV-Vis spectrophotometer.

  • Cuvettes.

Procedure:

  • Preparation of Solutions:

    • Prepare a working solution of the azo dye by diluting the stock solution in the chosen buffer. The final concentration will depend on the molar absorptivity of the dye.

    • Prepare a series of standard Cu²⁺ solutions of known concentrations by diluting the stock solution with the same buffer.

  • UV-Vis Titration:

    • Place a fixed volume of the azo dye working solution into a cuvette.

    • Record the initial UV-Vis absorption spectrum of the dye solution.

    • Incrementally add small aliquots of a standard Cu²⁺ solution to the cuvette.

    • After each addition, mix the solution thoroughly and allow it to equilibrate for a specific time (e.g., 1-5 minutes).[1]

    • Record the UV-Vis absorption spectrum after each addition.

    • Observe the changes in the absorption spectrum, particularly the position and intensity of the λmax.

  • Data Analysis:

    • Plot the absorbance at the new λmax (of the complex) or the change in absorbance at the original λmax against the concentration of Cu²⁺.

    • Determine the linear range and the limit of detection (LOD) from the calibration curve. The LOD is often calculated as 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.

  • Selectivity Study:

    • Prepare solutions of the azo dye containing various other metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Fe²⁺, Fe³⁺, Ni²⁺, Zn²⁺, Pb²⁺, Hg²⁺) at the same concentration as Cu²⁺.

    • Record the UV-Vis spectra and observe any color changes to assess the selectivity of the dye for Cu²⁺.

Data Presentation

The performance of different azo dye-based chemosensors for Cu²⁺ detection reported in the literature is summarized below.

Azo Dye ChemsensorLinear Range (µM)Limit of Detection (LOD) (µM)Stoichiometry (Dye:Cu²⁺)Solvent/pHReference
N-diaminomethylene-4-(2,4-dihydroxy-phenylazo)-benzenesulfonamide1.6 - 9.60.11-Aqueous, pH 10.0[5][9]
Bis-azo dye (BAD)-0.131:1DMF[1]
4-methyl-N-(pyridin-2-yl) benzene-1-sulfonamide-0.601:1DMSO[5]
2,2[O-Tolidine-4,4-bis azo]bis[4,5-diphenyl imidazole] (MBBAI)5.00 - 80.001.9241:2Aqueous, pH 5[6]

Note: The performance characteristics are highly dependent on the specific molecular structure of the azo dye and the experimental conditions.

Concluding Remarks

Azo dyes serve as a versatile and effective platform for the development of colorimetric chemosensors for copper ion detection. Their ease of synthesis, structural variability, and distinct colorimetric response upon metal ion binding make them valuable tools for researchers in various scientific disciplines.[3][8] The protocols and data presented here provide a comprehensive guide for the application of azo dyes in the sensitive and selective determination of Cu²⁺. Further research can focus on the development of novel azo dyes with improved sensitivity, selectivity, and applicability in complex biological and environmental samples.

References

Application Notes and Protocols: Azo Yellow in Specialized Inks and Pigments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Azo Yellow Colorants

This compound colorants are a significant class of organic compounds characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings.[1] They represent a substantial portion of commercially available organic pigments and dyes, offering a wide spectrum of yellow, orange, and red hues.[1] The commercial success of azo yellows is largely due to their cost-effectiveness and versatility.[1]

This class of colorants can be broadly categorized into monoazo, disazo, and benzimidazolone pigments, among others.[2] Monoazo pigments contain a single azo group and are known for their bright, clean shades, while disazo pigments, with two azo groups, often exhibit higher color strength.[2] Benzimidazolone pigments are a subclass of azo pigments renowned for their exceptional durability, including high lightfastness and thermal stability, making them suitable for demanding applications such as automotive coatings and high-end industrial paints.[2]

The properties of this compound pigments, such as particle size, transparency, lightfastness, and thermal stability, are critical performance factors that are tailored for specific applications.[3] For instance, in the formulation of specialized inks, such as those for inkjet printing, precise control over particle size distribution is crucial to prevent nozzle clogging and ensure stable dispersions.[4]

Quantitative Data of Selected this compound Pigments

The following tables summarize key quantitative data for several commercially important this compound pigments. This data is essential for selecting the appropriate pigment for a specific ink or coating formulation.

Pigment Chemical Class CIELAB L CIELAB a CIELAB b *Lightfastness (Blue Wool Scale) Thermal Stability Particle Size (Typical)
Pigment Yellow 74 (PY 74) Monoazo---6-7~180°C20-130 nm
Pigment Yellow 151 (PY 151) Benzimidazolone---8 (Excellent)[5]260°C (in HDPE)[6]-
Pigment Yellow 154 (PY 154) Benzimidazolone84.9114.55105.468 (Excellent)--
Pigment Yellow 180 (PY 180) Disazo---6-7290°C-
Pigment Yellow 191 (PY 191) Monoazo---7299°C (in HDPE)-

Note: CIELAB values can vary depending on the measurement conditions (illuminant, observer angle) and the dispersion medium. Lightfastness and thermal stability can also be influenced by the binder system and pigment concentration.

Experimental Protocols

Protocol 1: Synthesis of Pigment Yellow 74 (PY 74)

This protocol describes the synthesis of Pigment Yellow 74 via diazotization and azo coupling reactions.[7]

Materials:

Equipment:

  • Reaction beakers/flasks

  • Stirring apparatus

  • Cooling bath (ice-water)

  • Filtration apparatus (e.g., Buchner funnel)

  • Drying oven

  • Grinding mill

Procedure:

Part A: Diazotization

  • In a suitable reaction vessel, add 700 g of water and 315 g of 35% hydrochloric acid.

  • To this solution, add 181.4 g of 4-nitro-2-methoxyaniline and stir to create a dispersion.[7]

  • Cool the dispersion by adding approximately 600 g of ice.

  • Prepare a solution of 87 g of sodium nitrite in 100 g of water.

  • Slowly add the sodium nitrite solution to the cooled amine dispersion while maintaining the temperature at or below 10°C.

  • Stir the mixture for one hour at this temperature.

  • Add a small amount of sulfamic acid to eliminate any excess nitrous acid.

  • Filter the resulting solution to obtain the diazotization liquid.[7]

Part B: Preparation of the Coupling Agent

  • In a separate large beaker, dissolve 100 g of sodium acetate in 8900 g of water.

  • Add 256.7 g of acetoacetyl-o-anisidide to this solution to form a dispersion.

  • Add and dissolve 185 g of 30% sodium hydroxide solution.

  • Slowly add 110 g of 80% acetic acid dropwise to adjust the pH of the solution to 6.

  • Adjust the temperature of the coupling agent solution to 25°C.[7]

Part C: Azo Coupling and Post-Treatment

  • Slowly add the diazotization liquid (from Part A) dropwise to the coupling agent solution (from Part B) over a period of 120 minutes to carry out the coupling reaction.[7]

  • After the addition is complete, raise the temperature of the reaction mixture to 90°C and maintain it for 30 minutes for heat treatment.[7]

  • Allow the mixture to cool, then filter the precipitate.

  • Wash the collected pigment with water to remove by-product salts.

  • Dry the pigment in a drying oven at 80°C.[7]

  • Grind the dried pigment to obtain a fine yellow powder. The resulting product is Pigment Yellow 74.

Protocol 2: Formulation of an this compound-Based Inkjet Ink

This protocol provides a general procedure for preparing a stable, aqueous inkjet ink using a synthesized this compound pigment like PY 74.

Materials:

  • This compound pigment (e.g., PY 74 from Protocol 1)

  • Dispersant (e.g., a styrene-acrylic copolymer)

  • Co-solvents (e.g., 2-pyrrolidone, diethylene glycol)

  • Surfactant (e.g., a non-ionic surfactant like a polysorbate)

  • Biocide

  • Deionized water

Equipment:

  • High-speed disperser or ultrasonicator

  • Magnetic stirrer

  • Filtration system (e.g., syringe filters with decreasing pore sizes)

  • Particle size analyzer

  • Viscometer

  • pH meter

Procedure:

Part A: Preparation of the Pigment Dispersion (Millbase)

  • In a beaker, combine the dispersant with a portion of the deionized water and stir until fully dissolved.

  • Slowly add the this compound pigment powder to the dispersant solution while stirring.

  • Disperse the mixture at high speed using a high-speed disperser or ultrasonicator until a stable, fine dispersion is achieved. The goal is to break down pigment agglomerates to their primary particle size.

  • Monitor the particle size distribution during the dispersion process using a particle size analyzer. Continue dispersion until the desired particle size (typically < 150 nm for inkjet inks) is reached and the distribution is narrow.

Part B: Ink Formulation (Let-down)

  • In a separate vessel, combine the remaining deionized water, co-solvents (2-pyrrolidone, diethylene glycol), surfactant, and biocide. Stir until all components are fully dissolved. This is the "let-down" vehicle.

  • Slowly add the pigment dispersion (millbase from Part A) to the let-down vehicle while stirring.

  • Continue stirring the mixture at a moderate speed for at least one hour to ensure homogeneity.

  • Measure and adjust the pH of the final ink to the desired range (typically 7-9 for thermal inkjet inks).

  • Filter the ink through a series of filters with progressively smaller pore sizes (e.g., 5 µm, 1 µm, 0.5 µm) to remove any remaining large particles or contaminants.

Protocol 3: Evaluation of Ink and Pigment Properties

A. Lightfastness Testing (Adapted from ASTM D4303)

  • Sample Preparation: Prepare a drawdown of the ink on a standardized substrate (e.g., archival paper). For pigments, disperse them in a suitable binder (e.g., acrylic emulsion) and prepare a drawdown.

  • Exposure: Expose a portion of the sample to a controlled light source (e.g., a xenon arc lamp simulating indoor daylight) for a specified duration or radiant exposure.[7] Mask a portion of the sample to serve as an unexposed control.

  • Evaluation: After exposure, compare the color of the exposed area to the unexposed area. Quantify the color change (ΔE*) using a spectrophotometer or colorimeter. Assign a lightfastness rating based on the Blue Wool Scale, where a rating of 8 indicates no significant fading.

B. Thermal Stability Testing

  • Sample Preparation: Place a known amount of the dry this compound pigment powder in a thermogravimetric analyzer (TGA) crucible.

  • Analysis: Heat the sample at a controlled rate (e.g., 10°C/min) in a controlled atmosphere (e.g., air or nitrogen).

  • Evaluation: The TGA will record the weight loss of the pigment as a function of temperature. The onset temperature of significant weight loss indicates the beginning of thermal decomposition and is a measure of the pigment's thermal stability.

C. Particle Size Analysis

  • Sample Preparation: Dilute a small amount of the inkjet ink with deionized water to a suitable concentration for the instrument.

  • Analysis: Use a dynamic light scattering (DLS) or laser diffraction instrument to measure the particle size distribution of the pigment in the ink.

  • Evaluation: The instrument will provide data on the mean particle size and the breadth of the distribution (polydispersity index). For inkjet inks, a narrow distribution with a mean particle size below 150 nm is generally desirable.

Visualizations

experimental_workflow_synthesis cluster_diazotization Part A: Diazotization cluster_coupling_agent Part B: Coupling Agent Prep cluster_coupling_post_treatment Part C: Coupling & Post-Treatment A1 Disperse Amine in HCl A2 Cool to <10°C A1->A2 A3 Add NaNO2 Solution A2->A3 A4 Stir for 1 hour A3->A4 A5 Filter to get Diazotization Liquid A4->A5 C1 Slowly Add Diazotization Liquid to Coupling Agent A5->C1 B1 Dissolve NaOAc in Water B2 Disperse Coupling Component B1->B2 B3 Add NaOH Solution B2->B3 B4 Adjust pH to 6 with Acetic Acid B3->B4 B4->C1 C2 Heat to 90°C for 30 min C1->C2 C3 Filter and Wash Pigment C2->C3 C4 Dry Pigment at 80°C C3->C4 C5 Grind to Fine Powder C4->C5

Caption: Workflow for the synthesis of Pigment Yellow 74.

experimental_workflow_ink_formulation cluster_millbase Part A: Millbase Preparation cluster_letdown Part B: Ink Formulation (Let-down) M1 Dissolve Dispersant in Water M2 Add this compound Pigment M1->M2 M3 High-Speed Dispersion / Ultrasonication M2->M3 M4 Monitor Particle Size M3->M4 L2 Add Millbase to Let-down Vehicle M4->L2 L1 Prepare Let-down Vehicle (Water, Co-solvents, Surfactant, Biocide) L1->L2 L3 Stir for Homogeneity L2->L3 L4 Adjust pH L3->L4 L5 Final Filtration L4->L5

Caption: Workflow for this compound-based inkjet ink formulation.

References

Application Note & Protocol: Determination of the pKa of an Azo Yellow Indicator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo yellow indicators are a class of synthetic dyes characterized by the presence of an azo group (-N=N-) connecting aromatic rings. Their vibrant color, which changes with pH, makes them valuable as acid-base indicators in various chemical and biological applications, including titrations, cell culture media preparation, and histological staining.[1][2] The acid dissociation constant (pKa) is a critical parameter that defines the pH range over which an indicator changes color.[3] Accurate determination of the pKa is essential for selecting the appropriate indicator for a specific application and for understanding its behavior in different chemical environments.

This document provides a detailed protocol for determining the pKa of an this compound indicator, focusing on the widely used spectrophotometric method.[4][5][6][7][8] This method is advantageous due to its high sensitivity, requirement for small sample amounts, and the ability to derive the pKa from the inflection point of an absorbance versus pH plot.[9][10][11] An alternative method, potentiometric titration, is also briefly discussed.[10][11][12][13]

Principle of Spectrophotometric pKa Determination

The spectrophotometric determination of pKa is based on the Beer-Lambert Law and the Henderson-Hasselbalch equation.[6][14] An acid-base indicator (HIn) is a weak acid that dissociates in solution according to the following equilibrium:

HIn ⇌ H⁺ + In⁻

The acidic (HIn) and basic (In⁻) forms of the indicator have distinct colors and, therefore, different absorption spectra.[6][15] By measuring the absorbance of the indicator solution at a series of known pH values, the ratio of the concentrations of the two forms can be determined.

The Henderson-Hasselbalch equation relates pH, pKa, and the ratio of the concentrations of the basic and acidic forms:

pH = pKa + log ([In⁻]/[HIn])

When the concentrations of the acidic and basic forms are equal ([In⁻] = [HIn]), the log term becomes zero, and the pH is equal to the pKa.[6][14] Spectrophotometrically, this corresponds to the pH at which the absorbance is midway between the absorbance of the fully acidic and fully basic forms.

Experimental Protocols

Materials and Reagents
  • This compound Indicator: (e.g., Methyl Yellow, Alizarin Yellow GG)

  • Buffer Solutions: A series of buffer solutions covering a pH range that brackets the expected pKa of the indicator (e.g., pH 2 to 12).[16][17]

  • Hydrochloric Acid (HCl): 0.1 M solution

  • Sodium Hydroxide (NaOH): 0.1 M solution

  • Deionized Water

  • Spectrophotometer (UV-Vis)

  • pH meter

  • Cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

Preparation of Solutions
  • Stock Indicator Solution: Prepare a stock solution of the this compound indicator (e.g., 0.1% w/v) in a suitable solvent (e.g., ethanol (B145695) or deionized water).

  • Buffer Solutions: Prepare a series of buffer solutions with known pH values. For example, a universal buffer can be prepared, or a series of phosphate, acetate, and borate (B1201080) buffers can be used to cover a wide pH range.[17] It is crucial to measure the final pH of each buffer solution using a calibrated pH meter.[18]

  • Acidic and Basic Indicator Solutions:

    • To prepare the fully acidic form (HIn), add a small amount of the indicator stock solution to a 0.1 M HCl solution.

    • To prepare the fully basic form (In⁻), add the same amount of indicator stock solution to a 0.1 M NaOH solution.

Spectrophotometric Measurement Workflow

The following diagram illustrates the workflow for the spectrophotometric determination of the pKa of an this compound indicator.

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Analysis cluster_analysis Data Analysis prep_indicator Prepare Indicator Stock Solution prep_acidic Prepare Fully Acidic Indicator Solution (in HCl) prep_indicator->prep_acidic prep_basic Prepare Fully Basic Indicator Solution (in NaOH) prep_indicator->prep_basic prep_samples Prepare Indicator Samples in each Buffer Solution prep_indicator->prep_samples prep_buffers Prepare Buffer Solutions (various pH) prep_buffers->prep_samples scan_spectra Scan Absorption Spectra of Acidic and Basic Forms prep_acidic->scan_spectra prep_basic->scan_spectra det_lambda_max Determine λmax for Acidic and Basic Forms scan_spectra->det_lambda_max measure_abs Measure Absorbance of each Sample at λmax det_lambda_max->measure_abs prep_samples->measure_abs plot_data Plot Absorbance vs. pH measure_abs->plot_data det_pka Determine pKa from the Inflection Point plot_data->det_pka

Caption: Experimental workflow for pKa determination.

Detailed Experimental Protocol
  • Determine the Wavelengths of Maximum Absorbance (λmax):

    • Record the absorption spectrum of the fully acidic indicator solution over the visible range (e.g., 380-700 nm) to determine the λmax of the HIn form.

    • Record the absorption spectrum of the fully basic indicator solution to determine the λmax of the In⁻ form.

    • Identify an isosbestic point, a wavelength where the molar absorptivity of the two species is the same.[5] While not essential for all calculation methods, it can be an indicator of a simple two-component equilibrium.

  • Prepare Sample Solutions:

    • For each buffer solution, pipette a precise volume (e.g., 25.00 mL) into a beaker.

    • Add a small, constant volume of the indicator stock solution to each buffer solution. Ensure the final concentration of the indicator is the same in all solutions.

    • Mix thoroughly using a magnetic stirrer.

  • Measure Absorbance:

    • Measure the absorbance of each indicator-buffer solution at the λmax of the basic form (In⁻).

    • Also, measure the absorbance of the fully acidic (A_HIn) and fully basic (A_In⁻) solutions at this same wavelength.

Data Analysis
  • Graphical Method:

    • Plot the measured absorbance values against the corresponding pH of the buffer solutions.

    • The resulting curve should be sigmoidal.

    • The pKa is the pH value at the inflection point of the sigmoid curve.[10][19] This corresponds to the pH at which the absorbance is exactly halfway between the absorbance of the acidic and basic forms.

  • Calculation Method using the Henderson-Hasselbalch Equation:

    • For each buffer solution, calculate the ratio [In⁻]/[HIn] using the following equation, where A is the absorbance of the indicator in the buffer: [In⁻]/[HIn] = (A - A_HIn) / (A_In⁻ - A)

    • Calculate the log of this ratio for each buffer.

    • Plot pH (y-axis) versus log([In⁻]/[HIn]) (x-axis).

    • The data should fall on a straight line. The y-intercept of this line is the pKa.[14]

Data Presentation

The following table summarizes typical data that would be collected during the spectrophotometric determination of the pKa of an this compound indicator.

Buffer pHAbsorbance at λmax (In⁻)[In⁻]/[HIn]log([In⁻]/[HIn])
2.0 (0.1M HCl)0.050 (A_HIn)--
3.00.1250.107-0.971
3.50.2500.286-0.544
4.00.4250.652-0.186
4.50.6001.3750.138
5.00.7252.9000.462
5.50.8105.4000.732
12.0 (0.1M NaOH)0.850 (A_In⁻)--

Alternative Method: Potentiometric Titration

Potentiometric titration is another robust method for pKa determination.[10][11][12][13]

Workflow for Potentiometric Titration

potentiometric_workflow cluster_setup Experimental Setup cluster_titration Titration cluster_analysis Data Analysis prep_solution Prepare Indicator Solution setup_titration Set up Titration Apparatus prep_solution->setup_titration calibrate_ph Calibrate pH Meter calibrate_ph->setup_titration add_titrant Add Titrant in Increments setup_titration->add_titrant record_ph Record pH after each Addition add_titrant->record_ph plot_curve Plot pH vs. Volume of Titrant record_ph->plot_curve find_equivalence Find Equivalence Point plot_curve->find_equivalence determine_pka Determine pKa at Half-Equivalence Point find_equivalence->determine_pka

Caption: Potentiometric titration workflow.

Brief Protocol
  • A solution of the this compound indicator is prepared in a suitable solvent (e.g., water or a water-cosolvent mixture).

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH) if the indicator is a weak acid, or a strong acid (e.g., HCl) if it is a weak base.

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • A titration curve is generated by plotting the pH as a function of the volume of titrant added.

  • The equivalence point is determined from the inflection point of the titration curve.

  • The pKa is equal to the pH at the half-equivalence point.

Conclusion

The spectrophotometric method provides a reliable and sensitive means for determining the pKa of this compound indicators. The procedure is straightforward and relies on fundamental principles of spectroscopy and acid-base chemistry. Accurate pKa determination is crucial for the effective application of these indicators in research, clinical, and industrial settings. For sparingly soluble compounds, spectrophotometry is often preferred over potentiometric titration due to its higher sensitivity.[11]

References

Application Notes and Protocols for the Analysis of Azo Yellow Dyes in Food Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo yellow dyes, such as Sunset Yellow FCF (E110) and Tartrazine (B75150) (E102), are synthetic colorants extensively used in the food and beverage industry to impart a vibrant yellow to orange hue.[1][2] Due to their stability, low cost, and wide availability, they are found in a variety of products including soft drinks, candies, jellies, and dairy products.[1][3] However, concerns regarding their potential adverse health effects, including allergic reactions and hyperactivity in children, have necessitated strict regulatory limits on their usage in food products.[2][4] Consequently, accurate and sensitive analytical methods are crucial for monitoring the levels of these dyes to ensure food safety and regulatory compliance.[4]

This document provides detailed application notes and protocols for the analysis of this compound dyes in various food matrices using High-Performance Liquid Chromatography with UV-Visible detection (HPLC-UV), electrochemical sensors, and UV-Visible spectrophotometry.

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for the determination of Sunset Yellow and Tartrazine in food samples.

Table 1: HPLC-UV Methods for this compound Dye Analysis

AnalyteFood MatrixLODLOQLinearity RangeRecovery (%)Reference
Sunset YellowSoft Drinks0.03 µg/mL0.1 µg/mL1 - 100 µg/mL92.14 - 104.24[5][6]
TartrazineSoft Drinks0.03 µg/mL0.1 µg/mL1 - 100 µg/mL92.50 - 101.67[5][6]
Sunset YellowOrange Jellies1.14 mg/100 mL3.46 mg/100 mL1 - 40 µg/mL96 - 131[3]
TartrazineBeverages1.22 µg/L3.71 µg/LNot Specified98.1 - 106.6[7]
TartrazineBeverages2.50 µg/L8.33 µg/LNot SpecifiedNot Specified[7]
Sunset Yellow & TartrazineVarious Foods0.11 - 0.29 µg/g0.32 - 0.90 µg/g> 0.999 (R²)88.13 - 101.9[8]

Table 2: Electrochemical Methods for this compound Dye Analysis

AnalyteMethod/ElectrodeLODLinearity RangeRecovery (%)Reference
Sunset YellowCarbon Paper with Graphite (B72142) Powder0.78 nM0.005 - 1.0 µM96 - 104[9]
TartrazineCarbon Paper with Graphite Powder8.2 nM0.02 - 7.5 µM96 - 104[9]
Sunset YellowIndium-doped Nickel Oxide2.7 nMNot SpecifiedNot Specified[10]
TartrazineIndium-doped Nickel Oxide3.1 nMNot SpecifiedNot Specified[10]
Sunset YellowGraphene Quantum Dots (ECL)7.6 nM2.5 nM - 25 µMNot Specified[11]
Sunset YellowCuNiFe2O4 Hollow Spheres0.15 µM0.5 - 150 µMNot Specified[12]

Table 3: Spectrophotometric Methods for this compound Dye Analysis

AnalyteMethodLODLOQLinearity RangeReference
Sunset YellowUV-Vis (Method I)Not SpecifiedNot Specified9.05 - 67.87 µg/mL[13][14]
Sunset YellowUV-Vis (Method II)Not SpecifiedNot Specified13.57 - 72.38 µg/mL[13][14]
Tartrazine & Sunset YellowUV-Vis (Simultaneous)Not SpecifiedNot Specified5 - 25 µg/mL[15]

Experimental Protocols

Protocol 1: Analysis of this compound Dyes in Soft Drinks by HPLC-UV

This protocol describes the determination of Sunset Yellow and Tartrazine in soft drinks.[5][6]

1. Sample Preparation: 1.1. Degas the soft drink sample for 10 minutes using an ultrasonic bath.[5] 1.2. Adjust the pH of the sample to 6.5 (± 0.10) by dropwise addition of a 10% NaOH solution.[5] 1.3. Filter the sample through a 0.45 µm membrane filter.[5] 1.4. If necessary, dilute the sample with the mobile phase to fall within the calibration range.

2. HPLC-UV Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Methanol (1:4 v/v).[5]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detector Wavelength: 470 nm.[5]

  • Column Temperature: 25 °C.[16]

3. Calibration: 3.1. Prepare a series of standard solutions of Sunset Yellow and Tartrazine in the mobile phase, with concentrations ranging from 1 to 100 µg/mL. 3.2. Inject each standard solution into the HPLC system and record the peak area. 3.3. Construct a calibration curve by plotting the peak area against the concentration for each dye.

4. Analysis: 4.1. Inject the prepared sample solution into the HPLC system. 4.2. Identify the peaks of Sunset Yellow and Tartrazine based on their retention times compared to the standards. 4.3. Quantify the concentration of each dye in the sample using the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis start Soft Drink Sample degas Degas (Ultrasonication) start->degas ph_adjust Adjust pH to 6.5 degas->ph_adjust filter Filter (0.45 µm) ph_adjust->filter hplc Inject into HPLC-UV filter->hplc Prepared Sample separation Chromatographic Separation (C18 Column) hplc->separation detection UV Detection (470 nm) separation->detection quant Quantification detection->quant end End quant->end Results (Concentration)

Caption: Workflow for HPLC-UV analysis of this compound dyes in soft drinks.

Protocol 2: Electrochemical Detection of this compound Dyes in Beverages

This protocol outlines the general steps for the determination of Sunset Yellow and Tartrazine using a modified electrochemical sensor.[9]

1. Electrode Preparation: 1.1. Prepare the modified electrode as described in the relevant literature (e.g., carbon paper modified with graphite powder).[9] 1.2. Characterize the electrode surface and electrochemical properties.

2. Sample Preparation: 2.1. Dilute the beverage sample with a suitable supporting electrolyte (e.g., phosphate (B84403) buffer solution). 2.2. No extensive sample preparation is typically required, which is a significant advantage of this method.

3. Electrochemical Measurement:

  • Technique: Differential Pulse Voltammetry (DPV).[9]

  • Potential Range: e.g., 0.3 V to 1.3 V.[9]

  • Scan Rate: e.g., 50 mV/s.[9]

  • Modulation Amplitude: e.g., 80 mV.[9]

4. Calibration: 4.1. Prepare standard solutions of Sunset Yellow and Tartrazine in the supporting electrolyte. 4.2. Record the DPVs for each standard solution and measure the peak current. 4.3. Construct a calibration curve by plotting the peak current against the concentration.

5. Analysis: 5.1. Record the DPV of the prepared beverage sample. 5.2. Identify the oxidation peaks corresponding to Sunset Yellow and Tartrazine. 5.3. Determine the concentration of each dye using the calibration curve.

Electrochemical_Workflow cluster_prep Sample Preparation cluster_analysis Electrochemical Analysis start Beverage Sample dilute Dilute with Supporting Electrolyte start->dilute sensor Immerse Modified Electrode dilute->sensor Prepared Sample dpv Perform DPV Scan sensor->dpv peak Measure Peak Current dpv->peak quant Quantify Concentration peak->quant end End quant->end Results

Caption: General workflow for electrochemical analysis of this compound dyes.

Protocol 3: Spectrophotometric Determination of this compound Dyes in Food Samples

This protocol provides a general procedure for the quantification of this compound dyes using UV-Visible spectrophotometry.[13][15]

1. Sample Preparation: 1.1. Solid Samples (e.g., Jellies, Candies): 1.1.1. Weigh a known amount of the homogenized sample. 1.1.2. Dissolve the sample in a suitable solvent (e.g., distilled water or a buffer solution). 1.1.3. The extraction may be aided by heating or ultrasonication. 1.1.4. Filter the solution to remove any insoluble matter. 1.2. Liquid Samples (e.g., Drinks): 1.2.1. Dilute the sample with distilled water to bring the absorbance within the linear range of the spectrophotometer.[4]

2. Spectrophotometric Measurement:

  • Instrument: UV-Visible Spectrophotometer.

  • Wavelengths for Simultaneous Analysis: 427 nm for Tartrazine and 483 nm for Sunset Yellow.[15]

  • Blank: Use the solvent as a blank.

3. Calibration: 3.1. Prepare a series of mixed standard solutions containing known concentrations of Tartrazine and Sunset Yellow. 3.2. Measure the absorbance of each standard solution at both 427 nm and 483 nm. 3.3. Use a simultaneous equation method or a chemometric approach to establish the relationship between absorbance and concentration for each dye.[15]

4. Analysis: 4.1. Measure the absorbance of the prepared sample solution at 427 nm and 483 nm. 4.2. Calculate the concentration of Tartrazine and Sunset Yellow in the sample using the established calibration equations.

Spectrophotometry_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis start Food Sample (Solid or Liquid) extract Extraction/Dilution start->extract filter Filtration (if necessary) extract->filter measure Measure Absorbance at 427 nm & 483 nm filter->measure Prepared Sample calculate Calculate Concentration (Simultaneous Equations) measure->calculate end End calculate->end Results

Caption: Workflow for spectrophotometric analysis of this compound dyes.

Conclusion

The analytical methods detailed in these application notes provide reliable and sensitive means for the quantification of this compound dyes in various food matrices. The choice of method will depend on the specific requirements of the analysis, including the desired sensitivity, the complexity of the food matrix, and the available instrumentation. HPLC-UV offers excellent separation and quantification capabilities, while electrochemical sensors provide a rapid and highly sensitive alternative with minimal sample preparation. Spectrophotometry remains a simple and cost-effective technique suitable for routine analysis. Proper validation of the chosen method is essential to ensure accurate and reliable results for food safety monitoring.

References

Staining Intracellular Lipid Droplets with Lipophilic Azo Dyes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid droplets are dynamic organelles essential for energy storage, lipid homeostasis, and cellular signaling. Their accumulation is a hallmark of various physiological and pathological conditions, including obesity, diabetes, and fatty liver disease. Lipophilic Azo dyes, such as Oil Red O and Sudan Black B, are widely used for the visualization and quantification of intracellular lipid droplets due to their preferential solubility in neutral lipids. This document provides detailed protocols for staining intracellular lipid droplets using these dyes, a comparison of their performance, and an overview of the cellular machinery involved in lipid droplet formation.

Principle of Staining

Oil Red O and Sudan Black B are lysochrome dyes, meaning they are fat-soluble.[1] Their staining mechanism is a physical process based on their higher solubility in lipids than in the solvent they are dissolved in.[1][2] When cells or tissues are incubated with a saturated solution of these dyes, the dye molecules partition from the solvent into the intracellular lipid droplets, coloring them.[1][2] Oil Red O imparts a vibrant red color to neutral lipids, while Sudan Black B stains them blue-black.[1][3][4]

Comparative Performance of Azo Dyes

The choice between Oil Red O and Sudan Black B often depends on the specific experimental requirements, including the desired sensitivity and the imaging setup.

FeatureOil Red OSudan Black BReference(s)
Color of Stained Lipids RedBlue-Black[1]
Primary Application Staining of neutral triglycerides and lipids in frozen sections and cultured cells.Staining of a wide range of lipids including neutral fats, phospholipids, and sterols. Also used in hematology to differentiate myeloblasts from lymphoblasts.[3][4][5]
Relative Sensitivity HighHigher than Oil Red O[6]
Specificity Primarily stains neutral lipids.Stains a broader range of lipids and can also stain other cellular components like leukocyte granules.[3][4]
Quantification Can be eluted and quantified by spectrophotometry at ~492-518 nm.Can be quantified by image analysis.[7][8]
Toxicity/Safety Isopropanol (B130326) and formalin used in protocols are toxic.Ethanol and propylene (B89431) glycol used in protocols have associated risks. Some Sudan dyes are classified as potential carcinogens.[4][9]

Table 1: Comparison of Oil Red O and Sudan Black B for intracellular lipid droplet staining.

Experimental Protocols

Protocol 1: Oil Red O Staining of Cultured Cells

This protocol is suitable for staining neutral lipid droplets in cultured cells grown in multi-well plates or on coverslips.

Materials:

  • Oil Red O powder

  • 100% Isopropanol

  • Distilled water (dH₂O)

  • Phosphate-Buffered Saline (PBS)

  • 10% Formalin in PBS

  • 60% Isopropanol

  • Hematoxylin (optional, for counterstaining nuclei)

Reagent Preparation:

  • Oil Red O Stock Solution (0.35% w/v): Dissolve 0.35 g of Oil Red O in 100 mL of 100% isopropanol. Stir overnight to ensure it is fully dissolved. Filter through a 0.2 µm filter. The stock solution is stable for up to one year when stored at room temperature.[7][10]

  • Oil Red O Working Solution: To prepare the working solution, mix 3 parts of the Oil Red O stock solution with 2 parts of dH₂O (e.g., 6 mL of stock and 4 mL of dH₂O).[7][10] Allow the solution to sit at room temperature for 10-20 minutes and then filter through a 0.2 µm filter. The working solution should be prepared fresh and is stable for about 2 hours.[7][10]

  • 10% Formalin: Prepare by diluting a 37% formaldehyde (B43269) solution in PBS.

  • 60% Isopropanol: Prepare by mixing 6 parts of 100% isopropanol with 4 parts of dH₂O.

Staining Procedure:

  • Cell Fixation:

    • Remove the culture medium from the cells.

    • Gently wash the cells twice with PBS.[7]

    • Add 10% Formalin to fix the cells. For a 24-well plate, use 500 µL per well. Incubate for 30-60 minutes at room temperature.[7]

  • Washing:

    • Remove the formalin.

    • Gently wash the cells twice with dH₂O.[7]

  • Permeabilization:

    • Add 60% isopropanol to each well and incubate for 5 minutes at room temperature.

  • Staining:

    • Remove the 60% isopropanol.

    • Add the freshly prepared Oil Red O working solution to completely cover the cells.

    • Incubate for 10-20 minutes at room temperature.[7]

  • Washing:

    • Remove the Oil Red O solution.

    • Wash the cells 2-5 times with dH₂O until the excess stain is no longer visible.[7]

  • Counterstaining (Optional):

    • Add Hematoxylin solution and incubate for 1 minute.

    • Remove the Hematoxylin and wash with dH₂O 2-5 times.[7]

  • Imaging:

    • Keep the cells covered in dH₂O for imaging under a light microscope. Lipid droplets will appear red, and nuclei (if counterstained) will be blue.[7]

Quantification (Optional):

  • After staining, remove all water and allow the cells to dry completely.

  • Add 100% isopropanol to each well (e.g., 250 µL for a 24-well plate) to elute the Oil Red O from the lipid droplets.[7]

  • Incubate for 10 minutes with gentle shaking.[10]

  • Transfer the isopropanol-dye solution to a 96-well plate.

  • Measure the absorbance at 492 nm using a spectrophotometer. Use 100% isopropanol as a blank.[7]

Protocol 2: Sudan Black B Staining of Frozen Tissue Sections

This protocol is optimized for staining lipids in frozen tissue sections, using propylene glycol to prevent the dissolution of lipids.

Materials:

  • Sudan Black B powder

  • Propylene glycol

  • 10% Formalin

  • Nuclear Fast Red (optional, for counterstaining)

  • Aqueous mounting medium (e.g., glycerin jelly)

Reagent Preparation:

  • Sudan Black B Staining Solution (0.7% w/v): Dissolve 0.7 g of Sudan Black B powder in 100 mL of propylene glycol. Heat to 100°C for a few minutes while stirring to dissolve. Filter the hot solution through Whatman No. 2 filter paper. Cool and filter again. The solution is stable for several months at room temperature.[9]

  • 85% Propylene Glycol: Prepare by mixing 85 mL of propylene glycol with 15 mL of distilled water.[9]

Staining Procedure:

  • Section Preparation:

    • Cut frozen sections at 8-10 µm and mount on slides.

  • Fixation:

    • Fix the sections in 10% formalin for 20 minutes.[6]

  • Washing:

    • Wash well with tap water, then rinse with distilled water.

  • Dehydration:

    • Place slides in 100% propylene glycol for 5 minutes to dehydrate.[2]

  • Staining:

    • Incubate the slides in the Sudan Black B staining solution for a minimum of 2 hours (overnight is preferred for optimal results).[2]

  • Differentiation:

    • Differentiate in 85% propylene glycol for 3 minutes to remove excess stain.[2]

  • Washing:

    • Rinse thoroughly with distilled water.

  • Counterstaining (Optional):

    • Stain with Nuclear Fast Red for 3 minutes.

    • Wash in tap water.

  • Mounting:

    • Mount the coverslip with an aqueous mounting medium.

  • Imaging:

    • Visualize under a light microscope. Lipids will appear blue-black, and nuclei (if counterstained) will be red.

Experimental and Signaling Pathway Visualizations

To aid in understanding the experimental procedures and the biological context of lipid droplet formation, the following diagrams are provided.

G cluster_fixation Cell Fixation cluster_staining Staining cluster_end Analysis start Cultured Cells wash1 Wash with PBS start->wash1 fix Fix with 10% Formalin (30-60 min) wash1->fix wash2 Wash with dH₂O fix->wash2 permeabilize Incubate in 60% Isopropanol (5 min) wash2->permeabilize stain Stain with Oil Red O Working Solution (10-20 min) permeabilize->stain wash3 Wash with dH₂O (2-5x) stain->wash3 counterstain Counterstain with Hematoxylin (Optional, 1 min) wash3->counterstain image Image under Microscope wash3->image counterstain->image quantify Elute dye with 100% Isopropanol & Measure Absorbance at 492 nm image->quantify

Caption: Workflow for Oil Red O Staining of Cultured Cells.

G cluster_prep Tissue Preparation & Fixation cluster_staining Staining cluster_end Analysis start Frozen Tissue Section fix Fix with 10% Formalin (20 min) start->fix wash1 Wash with Water fix->wash1 dehydrate Dehydrate in 100% Propylene Glycol (5 min) wash1->dehydrate stain Stain with Sudan Black B (2 hours - Overnight) dehydrate->stain differentiate Differentiate in 85% Propylene Glycol (3 min) stain->differentiate wash2 Wash with dH₂O differentiate->wash2 counterstain Counterstain with Nuclear Fast Red (Optional, 3 min) wash2->counterstain mount Mount with Aqueous Medium wash2->mount counterstain->mount image Image under Microscope mount->image

Caption: Workflow for Sudan Black B Staining of Frozen Sections.

Lipid Droplet Biogenesis Signaling Pathway

The formation of lipid droplets is a highly regulated process that originates at the endoplasmic reticulum (ER). A key step in this process is the formation of a protein complex that facilitates the budding of the nascent lipid droplet.

G cluster_er Endoplasmic Reticulum (ER) cluster_complex Lipid Droplet Assembly Complex cluster_budding Nascent Lipid Droplet Formation cluster_dissociation Complex Dissociation er_membrane ER Membrane nl_accumulation Neutral Lipids Accumulate within ER Bilayer er_membrane->nl_accumulation nl_synthesis Neutral Lipid Synthesis (e.g., Triglycerides) nl_synthesis->er_membrane occurs in ldaf1 LDAF1 complex LDAF1-Seipin Complex ldaf1->complex seipin Seipin seipin->complex complex->nl_accumulation facilitates budding Nascent Lipid Droplet Buds into Cytosol nl_accumulation->budding ldaf1_surface LDAF1 moves to Lipid Droplet Surface budding->ldaf1_surface seipin_er Seipin remains at ER-Lipid Droplet Contact Site budding->seipin_er

Caption: Key steps in lipid droplet biogenesis at the ER.

Conclusion

Oil Red O and Sudan Black B are valuable tools for the qualitative and quantitative assessment of intracellular lipid droplets. While both dyes are effective, Sudan Black B may offer higher sensitivity for detecting lipid accumulation. The provided protocols offer a starting point for researchers, and optimization may be required depending on the specific cell type and experimental conditions. Understanding the underlying principles of both the staining methods and the biological pathways of lipid droplet formation will enable more robust and insightful experimental design and data interpretation.

References

Application Notes and Protocols for the Potentiometric Analysis of Azo Yellow Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potentiometric titration is a highly accurate and versatile analytical technique employed for the quantitative analysis of a wide range of substances, including active pharmaceutical ingredients (APIs), intermediates, and excipients.[1][2] This method is particularly advantageous for the analysis of colored or turbid solutions, where the use of visual colorimetric indicators is impractical.[3][4] Azo dyes, a class of synthetic organic compounds characterized by the presence of one or more azo groups (-N=N-), are widely used as colorants in various industries, including pharmaceuticals. Due to their intense color, determining their concentration or acidic/basic properties using traditional titration with visual indicators is often impossible.[5]

Potentiometric titration overcomes this challenge by measuring the change in electrical potential between an indicator electrode and a reference electrode as a function of titrant volume.[4][6] The endpoint of the titration is identified by a sharp inflection in the potential, corresponding to the stoichiometric point of the reaction.

While certain azo dyes, such as Metanil Yellow (also known as Acid Yellow 36), function as visual pH indicators in a highly acidic range (pH 1.2–3.2), their primary role in the context of potentiometry is typically that of the analyte being quantified, not the indicator.[7][8] These application notes provide a detailed protocol for the potentiometric determination of acidic azo yellow dyes, a common quality control assay in research and industrial settings.

Principle of Potentiometric Titration

The fundamental principle of potentiometric titration involves monitoring the potential of an electrochemical cell during a titration. The overall cell potential is a function of the activities of the ions in the solution, which change as the titrant is added. The cell consists of two main components:

  • Indicator Electrode: An electrode whose potential is sensitive to the concentration of the analyte. For acid-base titrations of azo dyes, a glass pH electrode is commonly used.[4][5]

  • Reference Electrode: An electrode that maintains a constant and known potential, providing a stable reference point. Saturated calomel (B162337) electrodes (SCE) or silver/silver chloride (Ag/AgCl) electrodes are typical choices.[4][9]

The potential difference (measured in millivolts or as pH) is recorded after each addition of titrant. A plot of potential versus titrant volume yields a titration curve. The endpoint, or equivalence point, is the point of maximum slope on this curve, which can be determined with high precision using the first or second derivative of the titration data.[9]

Applications in Pharmaceutical and Chemical Analysis

  • Purity and Assay of Dye Stuffs: Determining the precise concentration and purity of azo dye batches is critical for manufacturing consistency and quality control.

  • Determination of Acidic/Basic Properties: Many azo dyes contain acidic functional groups, such as sulfonic acid (-SO₃H) or hydroxyl (-OH) groups. Potentiometric titration is used to determine the pKa values and the number of acidic protons in the dye molecule.[5]

  • Quality Control of Raw Materials: In drug development, azo dyes may be used as excipients (colorants). Potentiometric titration ensures the quality and consistency of these incoming materials.[10]

  • Analysis in Complex Matrices: The technique allows for the determination of azo dyes in formulated products where other components might interfere with spectrophotometric methods.

Experimental Protocol: Potentiometric Titration of an Acidic this compound Dye

This protocol outlines the procedure for determining the concentration and pKa of an azo dye containing a sulfonic acid group, using standardized sodium hydroxide (B78521) as the titrant.

Materials and Equipment
  • Titrator: Automatic potentiometric titrator or a manual setup comprising a pH meter with millivolt resolution.

  • Electrodes: Combined glass pH electrode or a separate glass indicator electrode and a Ag/AgCl reference electrode.[5]

  • Burette: 10 mL or 25 mL Class A burette, or the dosing unit of an automatic titrator.

  • Stirrer: Magnetic stirrer and stir bar.

  • Volumetric Glassware: Class A volumetric flasks and pipettes.

  • Reagents:

    • This compound dye sample (e.g., Metanil Yellow, Acid Yellow 36)

    • Sodium Hydroxide (NaOH), 0.1 M solution, standardized.

    • Potassium Hydrogen Phthalate (KHP), primary standard grade.

    • Potassium Chloride (KCl) for adjusting ionic strength.[5]

    • pH buffer solutions (e.g., pH 4.00, 7.00, 10.00) for electrode calibration.

    • Deionized (DI) water, boiled to remove dissolved CO₂.[4]

Procedure
  • Preparation of 0.1 M NaOH Titrant:

    • Dissolve approximately 4.0 g of NaOH pellets in 1 L of boiled and cooled DI water in a polyethylene (B3416737) bottle.

    • Standardization: Accurately weigh ~0.4 g of dried primary standard KHP into a 250 mL beaker. Dissolve in ~50 mL of DI water. Titrate with the prepared NaOH solution potentiometrically to the equivalence point. Calculate the exact molarity of the NaOH solution.

  • Preparation of Azo Dye Solution:

    • Accurately weigh an appropriate amount of the this compound dye sample (to require ~15-20 mL of titrant) into a 100 mL volumetric flask.

    • Dissolve in and dilute to the mark with DI water. For a 5x10⁻³ mol/L solution as described in literature, this would be approximately 0.188 g for Metanil Yellow (M.W. 375.38 g/mol ) in 100 mL.[5]

  • Electrode Calibration:

    • Calibrate the pH meter and electrode system using standard buffer solutions (pH 4.00 and 7.00, and optionally 10.00) according to the instrument manufacturer's instructions.[4]

  • Titration Setup:

    • Pipette 25.00 mL of the prepared azo dye solution into a 250 mL beaker.

    • Add ~75 mL of DI water to ensure the electrode tip is fully immersed.

    • Add a magnetic stir bar and place the beaker on the magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution, ensuring the stir bar will not strike it.

    • Begin gentle and consistent stirring.

  • Titration Process:

    • Record the initial pH/mV of the solution before adding any titrant.

    • Add the standardized 0.1 M NaOH titrant in small increments (e.g., 0.5–1.0 mL) and record the stable pH/mV reading after each addition.

    • As the potential begins to change more rapidly, reduce the increment size to 0.1 mL or smaller to accurately capture the steep portion of the titration curve around the equivalence point.[6]

    • Continue adding titrant in larger increments (0.5–1.0 mL) past the equivalence point until the pH/mV readings stabilize again.

    • Repeat the titration for at least two more replicate samples.

Data Analysis
  • Endpoint Determination: Plot pH (or mV) on the y-axis versus the volume of NaOH added (mL) on the x-axis. The equivalence point (Vₑ) is the midpoint of the steepest part of the curve. For higher accuracy, calculate the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the data. The peak of the first derivative plot or the zero-crossing of the second derivative plot corresponds to the equivalence point.[9]

  • Concentration Calculation: Calculate the molarity (M) of the acidic groups in the azo dye solution using the following equation:

    • M_dye = (M_NaOH × Vₑ) / V_dye

    • Where M_NaOH is the molarity of the standardized NaOH, Vₑ is the volume of NaOH at the equivalence point, and V_dye is the initial volume of the dye solution (25.00 mL).

  • pKa Determination: The pKa of the acidic group can be estimated from the titration curve. It is the pH at the half-equivalence point (Vₑ / 2).[5]

Data Presentation

Quantitative data from the titration should be summarized for clarity and comparison.

Table 1: Representative Potentiometric Titration Data for an Acidic Azo Dye

Volume of 0.1 M NaOH (mL)Measured pHΔpH/ΔV
0.003.10-
.........
14.504.550.30
14.604.651.00
14.70 5.65 10.00
14.806.6510.00
14.906.751.00
15.006.820.70
.........
20.0010.500.05

Table 2: Summary of Calculated Results

ParameterTrial 1Trial 2Trial 3AverageRSD (%)
Equivalence Volume (Vₑ, mL)14.7214.6814.7514.720.24%
Calculated Concentration (mol/L)0.004910.004890.004920.004910.31%
Half-Equivalence pH (pKa)3.853.833.863.850.39%

Note: The data presented in these tables are for illustrative purposes only. The relative standard deviation (RSD%) for replicate titrations should ideally be less than 1%.[5]

Visualizations

Experimental Workflow

The logical flow of a potentiometric titration experiment can be visualized as follows.

G cluster_prep Preparation Phase cluster_titration Titration Phase cluster_analysis Analysis Phase prep_titrant Prepare & Standardize 0.1 M NaOH Titrant prep_analyte Prepare Azo Dye Analyte Solution calibrate Calibrate pH Electrode with Buffers setup Assemble Titration Cell (Beaker, Stirrer, Electrode) calibrate->setup titrate Add Titrant in Increments Record Volume and pH/mV setup->titrate endpoint_region Reduce Increment Size near Equivalence Point titrate->endpoint_region Potential changes rapidly plot Plot Titration Curve (pH vs. Volume) endpoint_region->plot deriv Calculate 1st/2nd Derivative plot->deriv determine_ep Determine Equivalence Point (Vₑ) deriv->determine_ep calculate Calculate Analyte Concentration & pKa determine_ep->calculate

Caption: Workflow for the potentiometric determination of an azo dye.

Principle of Endpoint Detection

The equivalence point is identified as the point of maximum inflection on the titration curve.

G cluster_0 Titration Curve Analysis cluster_1 Endpoint Identification A Titration Curve (pH vs. Volume) B First Derivative Curve (ΔpH/ΔV vs. Volume) A->B Differentiation C Point of Maximum Slope (Inflection Point) A->C D Peak of the Curve B->D

Caption: Identification of the equivalence point from titration data.

References

Troubleshooting & Optimization

Troubleshooting endpoint determination with Azo yellow indicators

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azo yellow indicators. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound indicators for endpoint determination in their experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the mechanism of color change for this compound indicators?

A1: this compound indicators are typically weak acids. Their color change is due to a change in their chemical structure as the pH of the solution changes. The core of this change is the protonation or deprotonation of the azo group (-N=N-) and other functional groups on the molecule.[1][2] This alteration in structure affects the electron delocalization within the molecule, which in turn changes the wavelength of light it absorbs, and thus the color we perceive.[1]

Q2: My endpoint color change is faint and difficult to see. How can I improve this?

A2: A faint color change is a common challenge, especially with yellow indicators where the transition to orange or red can be subtle. Here are several steps you can take to improve the visibility of the endpoint:

  • Use a White Background: Place a white piece of paper or a white tile under your titration flask. This will make the color change more apparent.

  • Optimize Indicator Concentration: Adding too much indicator can make the initial solution too dark, obscuring the endpoint. Conversely, too little indicator will result in a very faint color change. Prepare the indicator solution as recommended and add the minimum number of drops required to impart a distinct but not overly intense color to your analyte solution.

  • Create a Color Standard: Prepare a separate flask containing the analyte at the expected endpoint pH with the same amount of indicator. You can use a pH meter to get this solution to the correct pH. This standard will serve as a visual reference for the color you are looking for during the titration.

  • Control the Lighting: Ensure you are working in a well-lit area. Consistent lighting conditions are key to observing subtle color changes.

Q3: I consistently overshoot the endpoint. What are the likely causes and solutions?

A3: Overshooting the endpoint is a frequent error in titrations and leads to inaccurate results.[3] The primary causes and their solutions are:

  • Adding Titrant Too Quickly: As you approach the endpoint, the pH of the solution changes rapidly with each drop of titrant.

    • Solution: Add the titrant drop by drop when you see the initial signs of a color change that disappears with swirling. Swirl the flask continuously to ensure thorough mixing.[4]

  • Inadequate Mixing: If the solution is not mixed well, you may have localized areas of high pH, leading to a premature or fleeting color change that you might miss.

    • Solution: Swirl the flask gently but consistently throughout the titration, especially as you get closer to the endpoint.[4]

  • Misjudging the Endpoint Color: The final, persistent color change is the true endpoint. Sometimes, a temporary color change can be mistaken for the endpoint.

    • Solution: The endpoint is reached when the new color persists for at least 30 seconds after the addition of a single drop of titrant.

Q4: The color of my solution is yellow to begin with. How can I effectively use a yellow indicator?

A4: Titrating a solution that is already colored presents a challenge. Here are some strategies:

  • Dilution: If possible, dilute your sample with deionized water. This may reduce the intensity of the initial color, making the indicator's color change more visible. You must account for this dilution in your final concentration calculations.

  • Use a Different Indicator: If the initial color of your analyte interferes significantly with the this compound indicator's color change, you may need to select an indicator with a different color transition (e.g., one that changes from colorless to a color).

  • Potentiometric Titration: In cases where a visual indicator cannot be used effectively, a potentiometric titration using a pH meter is a reliable alternative. The endpoint is determined by the point of inflection on the titration curve.

Q5: Could contaminants be affecting my endpoint determination?

A5: Yes, contaminants can interfere with the titration. For instance, if you are performing an acid-base titration, dissolved carbon dioxide from the atmosphere can react with a basic titrant (like NaOH), altering its concentration.

  • Solution: Use freshly prepared and standardized titrant solutions. Keep the titrant container sealed when not in use. If working with a basic titrant, you may consider using a guard tube filled with a CO2 absorbent (like soda lime) on your burette.

Quantitative Data Summary

The following table summarizes the properties of common this compound indicators used in acid-base titrations.

Indicator NamepH Transition RangeAcidic ColorBasic Color
Alizarin Yellow R10.1 - 12.0YellowRed/Orange-Red
Metanil Yellow1.2 - 3.2RedYellow
Clayton Yellow12.2 - 13.2YellowAmber

Experimental Protocols

Preparation of Alizarin Yellow R Indicator Solution (0.1% w/v)

Materials:

  • Alizarin Yellow R powder

  • Deionized water

  • 100 mL volumetric flask

  • Weighing balance

Procedure:

  • Accurately weigh 0.1 g of Alizarin Yellow R powder.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 50 mL of deionized water to the flask.

  • Swirl the flask gently to dissolve the powder completely.

  • Once dissolved, add deionized water up to the 100 mL mark.

  • Stopper the flask and invert it several times to ensure a homogenous solution.

Protocol for Acid-Base Titration using this compound Indicator

Objective: To determine the concentration of an acidic or basic analyte using a standardized titrant and an this compound indicator.

Materials:

  • Analyte solution (unknown concentration)

  • Standardized titrant solution (known concentration)

  • This compound indicator solution (e.g., 0.1% Alizarin Yellow R)

  • Burette (50 mL)

  • Pipette (to accurately measure the analyte)

  • Erlenmeyer flasks (250 mL)

  • Beakers

  • Funnel

  • Burette clamp and stand

  • White paper or tile

Procedure:

  • Rinse and Fill the Burette:

    • Rinse the burette with a small amount of the standardized titrant solution and discard the rinsing.

    • Fill the burette with the titrant using a funnel. Ensure the tip of the burette is free of air bubbles.

    • Record the initial volume reading of the burette to two decimal places.

  • Prepare the Analyte:

    • Accurately pipette a specific volume of the analyte solution into a clean Erlenmeyer flask.

    • Add 2-3 drops of the this compound indicator solution to the flask.

    • Place a white paper or tile under the flask to easily observe the color change.

  • Perform the Titration:

    • Slowly add the titrant from the burette to the analyte in the flask while continuously swirling the flask.

    • As the endpoint is approached, the indicator will begin to show a temporary color change at the point where the titrant is added.

    • At this stage, add the titrant drop by drop, swirling after each drop, until a single drop causes a persistent color change (lasting for at least 30 seconds). This is the endpoint.

  • Record and Repeat:

    • Record the final volume reading from the burette to two decimal places.

    • Calculate the total volume of titrant used.

    • Repeat the titration at least two more times to ensure concordant results (volumes that are in close agreement).

  • Calculations:

    • Use the average volume of the titrant from the concordant trials and the known concentration of the titrant to calculate the concentration of the analyte using the stoichiometry of the reaction.

Visualizations

G cluster_acid Acidic/Neutral (Low pH) cluster_base Basic (High pH) Acid_Form Protonated this compound (Yellow Color) Base_Form Deprotonated this compound (Red/Orange Color) Acid_Form->Base_Form + OH- (Base) Base_Form->Acid_Form + H+ (Acid)

Caption: pH-induced color change mechanism of an this compound indicator.

G start Start prep_burette Rinse and fill burette with titrant start->prep_burette record_initial_vol Record initial burette volume prep_burette->record_initial_vol prep_analyte Pipette analyte into flask record_initial_vol->prep_analyte add_indicator Add 2-3 drops of This compound indicator prep_analyte->add_indicator titrate Titrate with swirling add_indicator->titrate endpoint Endpoint reached? (Persistent color change) titrate->endpoint endpoint->titrate No record_final_vol Record final burette volume endpoint->record_final_vol Yes calculate Calculate analyte concentration record_final_vol->calculate end End calculate->end

Caption: Standard workflow for an acid-base titration experiment.

G problem Problem: Inaccurate Endpoint q1 Is the color change faint or hard to see? problem->q1 q2 Are you consistently overshooting the endpoint? problem->q2 q1->q2 No sol1a Use a white background q1->sol1a Yes sol2a Slow titrant addition (dropwise) near endpoint q2->sol2a Yes sol1b Optimize indicator concentration sol1a->sol1b sol1c Create a color standard for comparison sol1b->sol1c sol2b Ensure continuous and adequate swirling sol2a->sol2b

Caption: Troubleshooting guide for this compound endpoint determination.

References

Technical Support Center: Optimizing Azo Yellow Concentration for Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing Azo yellow concentration for accurate and reproducible spectrophotometric analysis. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the typical wavelength of maximum absorbance (λmax) for this compound dyes?

A1: The λmax for this compound dyes can vary depending on the specific chemical structure and the solvent used. However, many common this compound dyes exhibit a λmax in the range of 390 nm to 437 nm.[1][2][3] It is crucial to determine the λmax experimentally for your specific this compound compound and solvent system by scanning the absorbance across a range of wavelengths (e.g., 200 nm to 700 nm).[4]

Q2: How does pH affect the spectrophotometric measurement of this compound?

A2: The pH of the solution can significantly impact the color and absorbance spectrum of this compound dyes.[2] Many Azo dyes act as acid-base indicators, changing color and shifting their λmax as the pH changes.[2] For instance, some this compound dyes may shift from yellow to orange or red in acidic conditions, which will alter the absorbance readings.[2] Therefore, it is essential to maintain a constant and controlled pH for all measurements to ensure consistency and accuracy.

Q3: What is the Beer-Lambert Law and why is it important for concentration determination?

A3: The Beer-Lambert Law, expressed as A = εbc, is a fundamental principle in spectrophotometry.[5][6][7] It states that the absorbance (A) of a solution is directly proportional to the concentration (c) of the analyte, the path length (b) of the light through the solution (typically the width of the cuvette), and the molar absorptivity (ε), a constant that is specific to the substance at a particular wavelength.[6][7][8] This linear relationship is the basis for creating a standard curve to determine the concentration of an unknown sample.[8][9]

Q4: What are common solvents for preparing this compound solutions?

A4: The choice of solvent depends on the solubility of the specific this compound dye. Common solvents include deionized water for water-soluble dyes, ethanol, and dimethyl sulfoxide (B87167) (DMSO).[4][10][11] It is important to use a spectroscopic grade solvent to avoid interference from impurities.[4] The solvent used for the blank measurement must be the same as the one used to dissolve the this compound dye.[12]

Q5: How should I prepare my this compound solutions for creating a standard curve?

A5: To create a standard curve, you should first prepare a concentrated stock solution of this compound with a precisely known concentration (e.g., 10⁻³ M).[4] From this stock solution, a series of dilutions are made to create a range of working solutions with decreasing concentrations (e.g., 10⁻⁶ M to 10⁻⁴ M).[4] It is crucial to use calibrated volumetric flasks and pipettes to ensure the accuracy of the concentrations.[4]

Troubleshooting Guide

Problem Possible Causes Solutions
Inaccurate or inconsistent readings 1. The spectrophotometer was not allowed to warm up sufficiently.[12][13] 2. The cuvette is dirty, scratched, or not consistently oriented in the holder.[12] 3. The blank measurement was not performed correctly.[12] 4. The sample concentration is outside the linear range of the instrument.[12]1. Allow the spectrophotometer to warm up for at least 15-30 minutes before use.[12] 2. Clean the cuvette with an appropriate solvent and handle it by the frosted sides. Ensure it is placed in the same orientation for each measurement.[12] 3. Use the same solvent for the blank as for the sample. Re-blank the instrument periodically.[12] 4. Dilute the sample to bring the absorbance into the optimal range (typically 0.1 to 1.0 AU).[12]
Absorbance readings are too high 1. The concentration of the this compound solution is too high. 2. The wrong path length cuvette is being used. 3. There is an interfering substance in the sample that absorbs at the same wavelength.[14]1. Prepare a more dilute solution of the this compound dye. 2. Ensure you are using a standard 1 cm path length cuvette unless your protocol specifies otherwise. 3. Analyze the sample matrix for any components that may have overlapping absorption spectra.[14] If present, sample purification or a different analytical method may be necessary.
Absorbance readings are too low or unstable 1. The concentration of the this compound solution is too low. 2. The spectrophotometer lamp is failing.[13] 3. Air bubbles are present in the cuvette.[12] 4. The dye is degrading or precipitating out of solution.1. Prepare a more concentrated solution. 2. Check the lamp's performance and replace it if necessary.[13] 3. Gently tap the cuvette to dislodge any air bubbles before taking a reading.[12] 4. Ensure the this compound dye is stable in the chosen solvent and at the storage conditions. Prepare fresh solutions if needed.
The standard curve is not linear 1. The concentrations of the standards are outside the linear range of the Beer-Lambert Law.[5] 2. Errors were made in the preparation of the standard solutions. 3. The wavelength used is not the λmax. 4. The pH of the solutions is not consistent across all standards.1. Prepare a new set of standards with a narrower concentration range. 2. Carefully re-prepare the standard solutions using calibrated equipment. 3. Re-determine the λmax and measure the absorbance of the standards at this wavelength. 4. Buffer all standard solutions to the same pH.

Experimental Protocols

Protocol 1: Determination of λmax for this compound
  • Preparation of this compound Solution: Prepare a mid-range concentration solution of your this compound dye (e.g., 1 x 10⁻⁵ M) in the chosen spectroscopic grade solvent.[3][10]

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 15-30 minutes.[12]

  • Blank Measurement: Fill a quartz cuvette with the solvent being used. Place it in the spectrophotometer and perform a baseline correction or "zero" the instrument.[4]

  • Sample Measurement: Rinse the cuvette with a small amount of the this compound solution before filling it. Place the cuvette in the spectrophotometer.

  • Wavelength Scan: Set the spectrophotometer to scan a range of wavelengths, typically from 200 nm to 700 nm.[4]

  • Identify λmax: The wavelength at which the highest absorbance is recorded is the λmax. This wavelength should be used for all subsequent absorbance measurements.

Protocol 2: Generating a Standard Curve for this compound
  • Preparation of Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a specific volume of your chosen solvent in a volumetric flask to create a stock solution of a known concentration (e.g., 1 x 10⁻³ M).[4]

  • Preparation of Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions of decreasing concentrations.[4][9] Ensure the expected absorbance values of these standards fall within the linear range of your spectrophotometer (typically 0.1 - 1.0 AU).

  • Spectrophotometer Measurement:

    • Set the spectrophotometer to the predetermined λmax for your this compound dye.

    • Use the solvent to blank the instrument.

    • Measure the absorbance of each standard solution, starting from the most dilute and working towards the most concentrated. Rinse the cuvette with the next standard solution before filling it.

  • Data Analysis:

    • Plot a graph of absorbance (y-axis) versus concentration (x-axis).

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1.0 indicates a good linear fit.

Quantitative Data Summary

Parameter Typical Values Notes
Stock Solution Concentration 10⁻³ M to 100 µg/mLThe exact concentration depends on the molar absorptivity of the dye and the desired range for the standard curve.[4][15]
Working Solution Concentration Range 10⁻⁶ M to 10⁻⁴ MThis range should be adjusted to ensure absorbance readings fall within the linear range of the spectrophotometer.[4]
Molar Absorptivity (ε) Can range from >1.0 x 10⁴ L/mol·cm to 3.0 x 10⁵ L/mol·cmThis value is highly dependent on the specific this compound derivative and the solvent used.[3]
Optimal Absorbance Range 0.1 - 1.0 AUOperating within this range minimizes instrumental error and deviations from the Beer-Lambert Law.[12]

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_measurement Phase 2: Spectrophotometric Measurement cluster_analysis Phase 3: Data Analysis prep_stock Prepare Stock Solution (e.g., 10⁻³ M) prep_standards Prepare Standard Dilutions (e.g., 10⁻⁶ M - 10⁻⁴ M) prep_stock->prep_standards measure_standards Measure Absorbance of Standards prep_standards->measure_standards prep_unknown Prepare Unknown Sample measure_unknown Measure Absorbance of Unknown prep_unknown->measure_unknown det_lambda_max Determine λmax det_lambda_max->measure_standards det_lambda_max->measure_unknown plot_curve Plot Standard Curve (Absorbance vs. Concentration) measure_standards->plot_curve calc_conc Calculate Unknown Concentration measure_unknown->calc_conc linear_regression Perform Linear Regression (y = mx + c, R²) plot_curve->linear_regression linear_regression->calc_conc

Caption: Workflow for determining unknown this compound concentration.

Troubleshooting_Logic start Inconsistent or Inaccurate Readings? check_warmup Is instrument warmed up (15-30 min)? start->check_warmup Yes warmup Action: Allow to warm up check_warmup->warmup No check_cuvette Is cuvette clean, unscratched, and correctly oriented? check_warmup->check_cuvette Yes clean_cuvette Action: Clean/replace cuvette and re-measure check_cuvette->clean_cuvette No check_blank Was the correct solvent used for the blank? check_cuvette->check_blank Yes reblank Action: Re-blank with the correct solvent check_blank->reblank No check_absorbance Is absorbance within linear range (0.1-1.0 AU)? check_blank->check_absorbance Yes dilute Action: Dilute or concentrate the sample check_absorbance->dilute No ok Readings should be accurate check_absorbance->ok Yes

References

Technical Support Center: Stability and Degradation of Azo Yellow Dyes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the stability and degradation of Azo yellow dyes.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound dyes.

Question Possible Cause(s) Troubleshooting/Solution(s)
Why is my this compound dye solution unexpectedly changing color? Many Azo dyes are pH indicators; their color is dependent on the pH of the solution due to structural changes (protonation/deprotonation) that alter their light absorption properties.Verify and buffer the pH of your solution. Always use a calibrated pH meter for accurate measurements. Rely on quantitative methods like spectrophotometry at a fixed λ-max or chromatography for concentration analysis, rather than visual color intensity.
My dye degradation experiment is showing inconsistent results. - pH Fluctuations: Uncontrolled pH can significantly alter degradation rates. - Temperature Variations: Temperature affects reaction kinetics. - Light Exposure Inconsistency (for photodegradation): The intensity and wavelength of the light source are critical.- Use buffered solutions to maintain a constant pH. - Ensure a constant and uniform temperature using a water bath or incubator. - Standardize the light source, distance from the sample, and exposure time.
The thermal analysis (TGA/DSC) of my dye shows an initial weight loss at low temperatures (<150°C). This is typically due to the evaporation of absorbed moisture from the dye sample.Ensure the dye sample is thoroughly dried before analysis. This initial weight loss should be noted but can often be excluded from the analysis of the dye's thermal decomposition.
I am observing low degradation efficiency in my microbial/enzymatic degradation experiment. - Sub-optimal pH or Temperature: Enzymes have optimal pH and temperature ranges for activity. Deviations can lead to reduced efficiency or denaturation. - Inappropriate Microbial Strain/Enzyme: Not all microorganisms or enzymes are effective against all Azo dyes. - Toxicity: High concentrations of some Azo dyes or their degradation byproducts (aromatic amines) can be toxic to the microorganisms.- Optimize the pH and temperature for the specific microbial strain or enzyme being used. - Select microbial consortia or enzymes known to be effective against the specific this compound dye. - Start with a lower dye concentration and gradually increase it as the microbial culture adapts.
The degradation of the dye appears to stop or slow down significantly over time in my photocatalysis experiment. - Catalyst Deactivation: The photocatalyst surface can become fouled by dye molecules or degradation intermediates. - Formation of Inhibitory Byproducts: Some degradation intermediates can compete with the dye for active sites on the catalyst.- Wash the photocatalyst with a suitable solvent or treat it thermally to regenerate the surface. - Analyze for the formation of intermediates and consider a multi-step degradation process if necessary.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound dyes?

A1: The stability of this compound dyes is primarily influenced by:

  • pH: The pH of the medium can alter the electronic structure of the dye molecule, affecting its color and susceptibility to degradation.[1] Extreme pH values can lead to the degradation of some azo dyes.

  • Light (Photodegradation): Exposure to light, particularly UV radiation, can lead to the cleavage of the azo bond (-N=N-), causing the dye to fade.[2] The rate of photodegradation is influenced by the light intensity and the chemical structure of the dye.

  • Temperature (Thermal Degradation): Azo dyes can decompose at elevated temperatures. The azo bond is often the most thermally labile part of the molecule.[3]

  • Chemical Environment: The presence of oxidizing or reducing agents can lead to the chemical degradation of Azo dyes. For instance, reducing agents can cleave the azo bond to form aromatic amines.

  • Microbial/Enzymatic Action: Many microorganisms possess enzymes, such as azoreductases, that can break down Azo dyes.[4][5]

Q2: What is the main mechanism of Azo dye degradation?

A2: The primary degradation pathway for Azo dyes involves the reductive cleavage of the azo bond (-N=N-). This process breaks the chromophore responsible for the color and results in the formation of aromatic amines, which can be colorless.[4] These aromatic amines may be further degraded, often through aerobic processes.[4]

Q3: Are the degradation products of this compound dyes harmful?

A3: Yes, some of the degradation products of Azo dyes, specifically the resulting aromatic amines, can be toxic, mutagenic, and even carcinogenic.[4][6] Therefore, complete mineralization of the dye to harmless substances like CO2 and H2O is the ultimate goal of any degradation process.

Q4: What is the role of a photocatalyst in Azo dye degradation?

A4: A photocatalyst, such as titanium dioxide (TiO2), absorbs light energy to generate highly reactive oxygen species (ROS), like hydroxyl radicals (•OH). These ROS are powerful oxidizing agents that can attack and break down the complex structure of the Azo dye molecule, leading to its degradation.[7]

Q5: How can I monitor the degradation of an this compound dye in my experiment?

A5: The degradation of this compound dyes is most commonly monitored using UV-Visible spectrophotometry. The decrease in the absorbance at the dye's maximum absorption wavelength (λmax) corresponds to the decolorization of the solution. For a more detailed analysis of the degradation products, chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are used.[8]

Data Presentation

Table 1: Factors Affecting the Degradation of Selected this compound Dyes
DyeDegradation MethodKey FactorOptimal ConditionDegradation Efficiency (%)Reference
Metanil YellowPhotocatalysis (IONPs)pH1~90% in 7h[9]
Metanil YellowPhotocatalysis (IONPs)Initial Concentration20 ppm~99% in 9h[9]
Acid Yellow 17Photocatalysis (TiO2)pH3Maximum Degradation[10]
Reactive Yellow 145Biodegradation (Bacterial Consortium)pH7.098% in 12h[11]
Reactive Yellow 145Photocatalysis (MIL-53(Al))Catalyst Mass1.5 g96.72% in 240 mins[2]
Basic Yellow 28OzonationpH1195%
Table 2: Thermal Decomposition Temperatures of Various Azo Dyes
DyeOnset of Decomposition (°C)Peak Decomposition Temperature (°C)Reference
Sudan Orange G150218.9
Unnamed Azo Dye #2250237.2
Unnamed Azo Dye #7200331.2
C.I. Direct Yellow 106 (Predicted)>200-[3]

Experimental Protocols

Protocol 1: UV-Vis Spectrophotometric Analysis of Azo Dye Degradation

Objective: To monitor the decolorization of an this compound dye solution over time.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz or glass cuvettes

  • This compound dye stock solution of known concentration

  • Appropriate buffer solutions

  • Degradation setup (e.g., photoreactor, microbial culture)

  • Pipettes and volumetric flasks

Methodology:

  • Preparation of Standard Curve:

    • Prepare a series of standard solutions of the this compound dye of known concentrations.

    • Measure the absorbance of each standard solution at the dye's maximum absorption wavelength (λmax).

    • Plot a graph of absorbance versus concentration to create a standard curve.

  • Sample Preparation and Measurement:

    • At predetermined time intervals during the degradation experiment, withdraw an aliquot of the reaction mixture.

    • If necessary, centrifuge or filter the sample to remove any suspended particles (e.g., photocatalyst, bacterial cells).

    • Dilute the sample with the appropriate solvent if the absorbance is outside the linear range of the standard curve.

    • Measure the absorbance of the sample at λmax.

  • Data Analysis:

    • Using the standard curve, determine the concentration of the dye in the sample at each time point.

    • Calculate the percentage of degradation using the following formula: Degradation (%) = [(C₀ - Cₜ) / C₀] * 100 where C₀ is the initial concentration of the dye and Cₜ is the concentration at time 't'.

Protocol 2: Thermogravimetric Analysis (TGA) of Azo Dyes

Objective: To determine the thermal stability and decomposition profile of an this compound dye.

Materials:

  • Thermogravimetric Analyzer (TGA)

  • Inert sample pans (e.g., alumina, platinum)

  • Dry this compound dye sample (3-10 mg)

  • Inert gas supply (e.g., nitrogen, argon)

Methodology:

  • Instrument Setup:

    • Purge the TGA instrument with an inert gas (e.g., nitrogen) at a constant flow rate (typically 20-50 mL/min) to prevent oxidative degradation.

    • Perform a baseline run with an empty sample pan to calibrate the instrument.

  • Sample Preparation:

    • Accurately weigh a small, representative sample of the dry Azo dye (3-10 mg) into an inert sample pan.

  • Thermal Program:

    • Heat the sample from ambient temperature to a final temperature (e.g., 800-1000°C) at a controlled, linear heating rate (e.g., 10°C/min).

  • Data Acquisition and Analysis:

    • Record the sample's mass as a function of temperature.

    • Analyze the resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) to determine:

      • The onset temperature of decomposition.

      • The temperatures of maximum decomposition rates (peaks in the DTG curve).

      • The percentage of mass loss at each decomposition stage.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_exp Degradation Experiment cluster_analysis Analysis prep_dye Prepare Azo Dye Solution setup Set up Reactor (Photoreactor/Bioreactor) prep_dye->setup prep_catalyst Prepare Photocatalyst (if applicable) prep_catalyst->setup prep_microbe Prepare Microbial Culture (if applicable) prep_microbe->setup initiate Initiate Degradation (e.g., turn on light, inoculate) setup->initiate sampling Collect Samples at Time Intervals initiate->sampling uv_vis UV-Vis Spectrophotometry (Decolorization) sampling->uv_vis hplc HPLC Analysis (Degradation Products) sampling->hplc toc TOC Analysis (Mineralization) sampling->toc degradation_pathway azo_dye This compound Dye (Ar-N=N-Ar') cleavage Reductive Cleavage of Azo Bond azo_dye->cleavage amines Aromatic Amines (Ar-NH2 + H2N-Ar') cleavage->amines aerobic Aerobic Degradation amines->aerobic mineralization Mineralization Products (CO2, H2O, etc.) aerobic->mineralization stability_factors center Azo Dye Stability & Degradation pH pH center->pH light Light Exposure (Photodegradation) center->light temp Temperature (Thermal Degradation) center->temp chem Chemical Agents (Oxidizing/Reducing) center->chem microbe Microbial/Enzymatic Activity center->microbe

References

Improving the shelf life of Azo yellow stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the shelf life of Azo yellow stock solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and reliability of your solutions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in aqueous solution pH Imbalance: Many this compound dyes with sulfonic acid groups are more soluble at neutral or slightly alkaline pH. In acidic conditions, these groups can become protonated, reducing solubility.[1]Adjust the pH of the solution to the optimal range for your specific this compound dye, typically neutral to slightly alkaline. Use a suitable buffer system to maintain the pH.[1]
Low Temperature: The solubility of many this compound dyes decreases at lower temperatures.[1]Gently warm the solution while stirring to redissolve the precipitate. Store the stock solution at a controlled room temperature or as recommended for the specific dye. Avoid refrigeration unless specified.[1]
High Salt Concentration ("Salting Out"): High concentrations of electrolytes in the buffer can reduce the solubility of the dye.[1]Use the minimum salt concentration required for your experiment. If high salt concentrations are necessary, consider lowering the dye concentration or using a co-solvent.[1]
Aggregation: Azo dye molecules can stack together, especially at high concentrations, leading to the formation of aggregates that precipitate.[1]Prepare a less concentrated stock solution. Ensure thorough mixing and consider sonication to break up aggregates.
Color Change (Fading or Darkening) Light Exposure (Photodegradation): Azo dyes are often sensitive to UV and visible light, which can cause the isomerization or cleavage of the azo bond, leading to a loss of color.[2]Store stock solutions in amber glass vials or wrap containers in aluminum foil to protect them from light.[3] Prepare solutions in a dimly lit area.
Temperature Fluctuation/High Temperature: Elevated temperatures can accelerate the chemical degradation of the dye.[4]Store solutions at the recommended temperature, avoiding exposure to heat sources.[5][6]
pH Shift: The color of many this compound dyes is pH-dependent. A significant change in pH can alter the chemical structure and thus the color.Verify and maintain the pH of the stock solution within the recommended range. Use a stable buffer system.
Oxidation/Reduction: The azo bond is susceptible to chemical reduction, leading to colorless aromatic amines. Oxidation can also occur, causing color changes.Prepare solutions with deoxygenated solvents by purging with an inert gas like nitrogen or argon. Store containers with a tightly sealed cap to minimize contact with air.
Inconsistent Experimental Results Degradation of Stock Solution: The concentration of the active dye may have decreased over time due to degradation.Prepare fresh stock solutions more frequently. Perform a stability check of the stock solution before critical experiments using UV-Vis spectrophotometry to verify the absorbance at the maximum wavelength.
Incomplete Dissolution: The dye may not be fully dissolved, leading to inaccurate concentrations.Ensure the dye is completely dissolved during preparation. Use a magnetic stirrer or sonication if necessary. For dyes with low water solubility, consider using a co-solvent like ethanol (B145695) or acetone.[7]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for preparing this compound stock solutions?

A1: The choice of solvent depends on the specific this compound dye. Many water-soluble Azo dyes, particularly those with sulfonate groups, can be dissolved in deionized or distilled water.[8] For dyes with low water solubility, organic solvents such as ethanol, acetone, or DMSO may be more appropriate.[7][9] Always consult the manufacturer's instructions or the Safety Data Sheet (SDS) for your specific dye.

Q2: How does pH affect the stability of this compound solutions?

A2: The pH of a solution is a critical factor for the stability of many this compound dyes. Dyes with acidic or basic functional groups will have different solubilities and stability profiles at different pH values. For many common this compound dyes, a neutral to slightly alkaline pH is optimal for solubility and stability in aqueous solutions.[1] Extreme pH values can lead to precipitation or accelerated degradation.

Q3: What are the best storage conditions for this compound stock solutions?

A3: To maximize shelf life, this compound stock solutions should be stored in tightly sealed, amber glass containers to protect from light and air.[3][10] Store them in a cool, dry, and well-ventilated place at a constant temperature, as recommended by the manufacturer.[5][6] For long-term storage, refrigeration or freezing might be an option for some dyes, but always check the manufacturer's recommendations to avoid precipitation.

Q4: How can I tell if my this compound stock solution has degraded?

A4: Visual signs of degradation include a change in color (fading or darkening) or the formation of a precipitate. However, significant degradation can occur without visible changes. The most reliable method to assess degradation is to measure the absorbance of the solution at its maximum wavelength (λmax) using a UV-Vis spectrophotometer. A decrease in absorbance over time indicates degradation. For more detailed analysis, HPLC can be used to separate and quantify the parent dye and its degradation products.[11][12]

Q5: What are the common degradation products of this compound dyes?

A5: The most common degradation pathway for azo dyes is the reductive cleavage of the azo bond (-N=N-). This process breaks the molecule into two aromatic amines, which are typically colorless.[10][13] The specific identity of these amines depends on the original structure of the this compound dye. Some of these aromatic amines can be toxic or carcinogenic.[10][13]

Quantitative Data Summary

The following table summarizes the key factors influencing the stability of this compound stock solutions. Specific quantitative shelf-life data is highly dependent on the specific this compound compound, its concentration, and the precise storage conditions. Researchers should perform their own stability studies for critical applications.

Parameter Condition Effect on Stability Recommendation
Temperature Elevated Temperature (>40°C)Accelerates degradationStore at a controlled room temperature or as specified. Avoid heat sources.
Low Temperature (e.g., 4°C)May cause precipitation for some dyesCheck solubility data before refrigerating. Allow to return to room temperature and ensure complete dissolution before use.
pH Acidic (pH < 6)Can cause precipitation of dyes with sulfonic acid groupsMaintain a neutral to slightly alkaline pH for aqueous solutions of relevant dyes.
Highly Alkaline (pH > 9)May accelerate degradation for some dyesMaintain pH within the optimal range for the specific dye.
Light UV or prolonged visible light exposureCan cause photodegradation, leading to color lossStore in amber containers or protect from light.[2][3]
Oxygen Presence of atmospheric oxygenCan lead to oxidative degradationPrepare solutions with deoxygenated water and store in tightly sealed containers.

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL Aqueous this compound Stock Solution

Materials:

  • This compound dye powder

  • High-purity deionized or distilled water

  • Calibrated analytical balance

  • Volumetric flask (e.g., 100 mL)

  • Beaker

  • Magnetic stirrer and stir bar

  • Spatula

  • Weighing paper

  • 0.22 µm syringe filter (optional)

  • Amber glass storage bottle

Procedure:

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Handle the this compound powder in a well-ventilated area or a fume hood.

  • Weighing: Accurately weigh 100 mg of the this compound dye powder on weighing paper using an analytical balance.

  • Initial Dissolution: Transfer the powder to a beaker. Add approximately 80 mL of deionized water. Place the beaker on a magnetic stirrer and add a stir bar.

  • Mixing: Stir the solution until the dye is completely dissolved. Gentle heating may be applied if recommended for the specific dye, but avoid high temperatures to prevent degradation.[1]

  • Transfer to Volumetric Flask: Carefully transfer the dissolved dye solution to a 100 mL volumetric flask.

  • Final Volume: Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure a complete transfer. Add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenization: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a 0.22 µm syringe filter into the final storage container.

  • Storage: Transfer the final stock solution to a clearly labeled amber glass bottle. Include the name of the dye, concentration, preparation date, and your initials. Store the solution under the recommended conditions (typically protected from light at a controlled room temperature).

Protocol 2: Accelerated Stability Study of an this compound Stock Solution

Objective: To evaluate the stability of an this compound stock solution under stressed conditions to predict its long-term shelf life.

Materials:

  • Prepared this compound stock solution

  • Temperature-controlled ovens or incubators

  • UV-Vis spectrophotometer

  • Cuvettes

  • Calibrated pH meter

  • Buffer solutions (if pH is a variable)

  • Amber and clear glass vials

Procedure:

  • Sample Preparation: Aliquot the this compound stock solution into several amber and clear glass vials. The clear vials will be used to assess the effect of light.

  • Initial Analysis (Time Zero): Immediately analyze an aliquot of the stock solution.

    • Measure the pH of the solution.

    • Using a UV-Vis spectrophotometer, scan the absorbance from 200-800 nm to determine the maximum absorbance wavelength (λmax).

    • Record the absorbance value at λmax. This will serve as the baseline reading.

  • Storage Conditions: Place the prepared vials under various accelerated storage conditions. Examples include:

    • Temperature: 40°C, 50°C, and 60°C in the dark (amber vials).

    • Light Exposure: Room temperature under ambient light and/or in a photostability chamber (clear vials).

    • pH (if applicable): Adjust the pH of aliquots to different values using appropriate buffers and store them at an elevated temperature in the dark.

  • Time Points: Withdraw samples from each storage condition at predetermined time intervals (e.g., 1, 3, 7, 14, and 28 days).

  • Analysis at Each Time Point: For each withdrawn sample:

    • Allow the sample to return to room temperature.

    • Visually inspect for any color change or precipitation.

    • Measure the pH.

    • Measure the absorbance at the predetermined λmax using the UV-Vis spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of dye remaining at each time point compared to the time-zero reading: % Remaining = (Absorbance at time t / Absorbance at time 0) * 100

    • Plot the percentage of remaining dye versus time for each storage condition.

    • The shelf life can be estimated as the time it takes for the concentration to drop to a certain level, typically 90% of the initial concentration.

    • For temperature studies, the Arrhenius equation can be used to predict the degradation rate at normal storage temperatures.

Visualizations

Experimental_Workflow_for_Azo_Yellow_Stability_Study cluster_prep Preparation cluster_initial Initial Analysis (T=0) cluster_storage Storage Conditions cluster_analysis Time-Point Analysis cluster_data Data Interpretation prep_solution Prepare this compound Stock Solution initial_analysis Measure Initial Absorbance (λmax) and pH prep_solution->initial_analysis storage_temp Elevated Temperatures (40°C, 50°C, 60°C) initial_analysis->storage_temp storage_light Light Exposure (Ambient/UV) initial_analysis->storage_light storage_ph Different pH Values initial_analysis->storage_ph timepoint_analysis Measure Absorbance and pH at Intervals storage_temp->timepoint_analysis storage_light->timepoint_analysis storage_ph->timepoint_analysis data_analysis Calculate % Degradation and Plot vs. Time timepoint_analysis->data_analysis shelf_life Estimate Shelf Life data_analysis->shelf_life

Caption: Workflow for an accelerated stability study of this compound stock solutions.

Troubleshooting_Logic_for_Azo_Yellow_Precipitation start Precipitate Observed in This compound Solution check_ph Is the pH within the optimal range? start->check_ph check_temp Is the storage temperature too low? check_ph->check_temp Yes adjust_ph Adjust pH to neutral/ slightly alkaline check_ph->adjust_ph No check_conc Is the concentration too high? check_temp->check_conc No warm_solution Gently warm and stir the solution check_temp->warm_solution Yes check_salt Is the salt concentration in the buffer high? check_conc->check_salt No dilute_solution Dilute the stock solution check_conc->dilute_solution Yes reduce_salt Use lower salt buffer or reduce dye concentration check_salt->reduce_salt Yes resolved Issue Resolved check_salt->resolved No adjust_ph->resolved warm_solution->resolved dilute_solution->resolved reduce_salt->resolved

Caption: Troubleshooting logic for precipitation in this compound solutions.

References

Addressing interference in Azo yellow-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Azo yellow-based assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of an this compound-based assay?

This compound-based assays are typically colorimetric methods that utilize an azo dye, a chemical compound with the functional group R-N=N-R', where R and R' are usually aryl groups. The intensity of the color produced is proportional to the concentration of the analyte of interest. One common application is in the azocasein (B1165720) assay, where the azo dye is linked to a protein (casein). When a proteolytic enzyme digests the casein, the dye is released, and the color intensity can be measured spectrophotometrically to quantify enzyme activity.[1] Another application is in competitive ELISAs, where an Azo dye-enzyme conjugate competes with the Azo dye in a sample for antibody binding sites. The resulting color change is inversely proportional to the concentration of the Azo dye in the sample.[2]

Q2: What are the most common sources of interference in this compound-based assays?

Interference can arise from various sources, broadly categorized as matrix effects, spectral interference, and chemical interference.[2]

  • Matrix Effects: Components in the sample (e.g., serum, plasma, cell culture media, food extracts) can interfere with the assay's chemical reactions.[2][3] This is a significant concern and can lead to inaccurate results.

  • Spectral Interference: The sample itself may be colored or turbid, absorbing light at the same wavelength as the this compound dye, leading to falsely elevated readings.[4][5]

  • Chemical Interference: Substances in the sample can directly react with the assay reagents. For example, reducing agents can interfere with the color development step in some colorimetric assays.[6] The pH of the sample can also alter the color and spectral properties of the Azo dye.[7]

Q3: My sample is colored/turbid. How can I correct for this?

For colored or turbid samples, it is crucial to use a sample blank.[5] A sample blank contains the sample matrix but not the assay reagents that produce the color. By subtracting the absorbance of the sample blank from the absorbance of the test sample, you can correct for the intrinsic color and turbidity of the sample.[4][5] If the interference is severe, sample pretreatment methods like dilution, centrifugation, or filtration may be necessary.[5]

Q4: How does pH affect my this compound assay?

The absorption spectra of many Azo dyes are sensitive to pH.[7] Changes in pH can protonate or deprotonate the dye molecule, leading to a shift in its color and maximum absorbance wavelength.[7] It is critical to maintain a constant and optimal pH throughout the assay to ensure consistent and accurate results.[8] Ensure your buffers are properly prepared and that the sample itself does not significantly alter the final pH of the reaction mixture.[6]

Q5: What is a "spike and recovery" experiment, and why is it important?

A spike and recovery experiment is a method used to validate an assay for a specific sample type by assessing the impact of the sample matrix.[9][10] A known amount of the analyte (the "spike") is added to a sample, and the sample is then assayed.[9][10] The "recovery" is the amount of the spiked analyte that is measured. An acceptable recovery range is typically 80-120%.[11] Recoveries outside this range suggest that components in the sample matrix are interfering with the assay, leading to either an underestimation or overestimation of the analyte concentration.[9][10][11][12]

Troubleshooting Guides

Guide 1: Unexpected or Inconsistent Results

Problem: High background absorbance in all wells, including controls.

Possible CauseRecommended Solution
Contamination of reagents or medium. Use fresh, sterile reagents and medium. Filter-sterilize solutions if necessary.[13]
Interference from phenol (B47542) red in the culture medium. Use phenol red-free culture medium for the assay.[13]
Test compound directly reacts with assay reagents. Run a "compound-only" control (cell-free) and subtract the background absorbance from all experimental wells.[13]
Insufficient washing in ELISA. Ensure thorough washing of wells according to the protocol. Increase the soak time during washing steps if necessary.[14]

Problem: Low or no signal in treated wells.

Possible CauseRecommended Solution
Analyte concentration is too low. Perform a dose-response experiment to determine the optimal concentration range. Concentrate the sample if possible.[13]
Incubation time is too short. Perform a time-course experiment to determine the optimal incubation duration.[13]
Assay reagent is degraded. Use fresh assay reagents and protect them from light and repeated freeze-thaw cycles.[13]
Incorrect storage of kit components. Always check the expiration date and store components at the recommended temperature.[15][16]

Problem: Poor reproducibility between replicates.

Possible CauseRecommended Solution
Pipetting errors. Calibrate pipettes regularly. Use appropriate pipetting techniques, such as reverse pipetting for viscous solutions.[15]
Incomplete mixing of reagents. Ensure all reagents are thoroughly mixed before use.[14]
Edge effects in microplates. Avoid using the outer wells of the plate, or ensure the plate is properly sealed and incubated to prevent evaporation.
Temperature variations across the plate. Ensure uniform temperature during incubation. Avoid stacking plates.[16]
Guide 2: Addressing Matrix Effects

Troubleshooting_Workflow

Caption: Troubleshooting workflow for addressing matrix effects.

Data and Performance Characteristics

The performance of an assay is determined by its validation parameters. Below is a summary of performance data from validated High-Performance Liquid Chromatography (HPLC) methods for detecting various azo dyes. While not specific to this compound colorimetric assays, this data provides a benchmark for the expected performance of analytical methods for these compounds.

Table 1: HPLC Method Performance for Azo Dye Detection in Food Matrices

Azo Dye(s)MatrixHPLC MethodLinearity (R²)LOD (µg/kg)LOQ (µg/kg)Recovery (%)Precision (RSD %)Reference
12 Illegal DyesFoodsUHPLC-HRMS> 0.99-1.0 - 10.071 - 117< 15[17]
5 Illegal ColourantsFoodsLC-UV, LC-MS/MS> 0.9990 - 190260 - 580--[17]
Sudan (I, II, III, IV), Sudan orange GSpicesLC-MS/MS> 0.99756019078.8 - 110.5-[18]
61 Acid DyesComplex FoodsUPLC-Q-Orbitrap HRMS> 0.99-1074.3 - 99.7≤ 10[18]

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation.

Experimental Protocols

Protocol 1: Spike and Recovery Assay

This protocol provides a general framework for performing a spike and recovery experiment to validate your this compound assay for a specific sample matrix.

Objective: To determine if components in the sample matrix interfere with the accurate quantification of the analyte.

Materials:

  • This compound assay kit (or reagents)

  • Your sample(s)

  • Analyte standard of known concentration

  • Assay buffer/diluent

Procedure:

  • Prepare a Spiking Solution: Prepare a concentrated stock solution of the analyte standard that is approximately 10 times the concentration expected in your samples.[9]

  • Prepare Samples:

    • Unspiked Sample: Prepare your sample as you normally would for the assay (e.g., dilute it in assay buffer).

    • Spiked Sample: Prepare the same sample dilution, but add a small volume of the spiking solution. The volume of the spike should be minimal (e.g., 1/10th of the sample volume) to avoid significantly altering the sample matrix.[12]

    • Control Spike: Prepare a control sample by adding the same amount of spiking solution to the assay buffer/diluent alone.[9]

  • Run the Assay: Perform the this compound assay on the unspiked sample, the spiked sample, and the control spike, following the kit's instructions.

  • Calculate Recovery:

    • Determine the concentration of the unspiked sample, spiked sample, and control spike from the standard curve.

    • Calculate the percent recovery using the following formula:

      % Recovery = [(Spiked Sample Conc. - Unspiked Sample Conc.) / Known Spike Conc.] x 100

Interpretation:

  • 80-120% Recovery: The sample matrix is not significantly interfering with the assay.[11]

  • <80% Recovery: Suggests that something in the sample matrix is suppressing the signal.

  • >120% Recovery: Suggests that something in the sample matrix is enhancing the signal.

Protocol 2: Sample Cleanup via Protein Precipitation (for serum/plasma samples)

Objective: To remove proteins from a biological sample, as they are a common source of interference.

Materials:

  • Serum or plasma sample

  • Trichloroacetic acid (TCA) or acetone (B3395972) (ice-cold)

  • Microcentrifuge

  • Microcentrifuge tubes

Procedure:

  • Add 1 part TCA (e.g., 100 µL of 10% TCA) to 2 parts sample (e.g., 200 µL serum) in a microcentrifuge tube.

  • Alternatively, add 4 parts ice-cold acetone (e.g., 800 µL) to 1 part sample (e.g., 200 µL serum).

  • Vortex briefly to mix.

  • Incubate on ice for 10-20 minutes to allow proteins to precipitate.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the deproteinized sample, and use it in your this compound assay.

Note: Always perform a spike and recovery experiment on the deproteinized sample to ensure the cleanup process itself does not affect analyte recovery.

Visualizing Assay Principles and Workflows

Competitive_ELISA

Caption: Workflow for a competitive ELISA using this compound.

Azocasein_Assay

Caption: Experimental workflow for the azocasein assay.

References

Solving solubility issues with Azo yellow in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Azo yellow (Pigment Yellow 151) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in water a concern?

This compound, chemically known as Pigment Yellow 151 (PY151), is a monoazo benzimidazolone pigment.[1] It is characterized by its bright yellow hue, excellent lightfastness, and non-toxic nature.[1] However, it is a hydrophobic molecule with extremely low solubility in water, measured at approximately 17.8 µg/L at 25°C.[2][3] This poor aqueous solubility can lead to precipitation, inconsistent concentrations, and aggregation in experimental settings, posing significant challenges for its use in biological assays and other aqueous-based research.

Q2: What are the primary factors that influence the solubility of this compound in aqueous solutions?

The solubility of this compound is primarily affected by the following factors:

  • pH: The pH of the aqueous solution is a critical factor. While this compound is generally used in neutral to slightly alkaline conditions, with a pH of 6.5-7.5 for a 10g/L slurry, it has been noted to have poor resistance to strong alkalis.[2]

  • Temperature: Like many organic compounds, the solubility of azo dyes tends to increase with temperature. For instance, a related compound, Acid Yellow 151, shows a dramatic increase in solubility from low to high temperatures (50 g/L at 80°C).

  • Co-solvents: The use of water-miscible organic solvents, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695), can significantly enhance the solubility of hydrophobic compounds like this compound.

  • "Salting Out" Effect: High concentrations of salts in a buffer solution can decrease the solubility of this compound, causing it to precipitate. This is known as the "salting out" effect.

  • Aggregation: Azo dye molecules have a tendency to stack together in solution, forming aggregates that can lead to precipitation, especially at higher concentrations.

Q3: Can I use organic solvents to prepare a stock solution of this compound?

Yes, preparing a concentrated stock solution in a suitable organic solvent is a common and recommended practice for hydrophobic compounds like this compound. Dimethyl sulfoxide (DMSO) and ethanol are frequently used for this purpose. This compound has good resistance to ethanol.[2][4] The general procedure involves dissolving the this compound powder in the organic solvent to create a high-concentration stock, which can then be diluted into the final aqueous experimental medium. It is crucial to add the organic stock solution to the aqueous buffer slowly and with vigorous mixing to prevent localized high concentrations that can cause immediate precipitation.

Q4: Are there any additives that can help to stabilize this compound in aqueous solutions?

Several types of additives can be used to improve the solubility and stability of hydrophobic dyes like this compound in aqueous media:

  • Surfactants: Non-ionic surfactants, such as Tween 20, can form micelles in aqueous solutions that encapsulate hydrophobic molecules, thereby increasing their apparent solubility. The concentration of the surfactant should be above its critical micelle concentration (CMC) for this to be effective.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface. They can form inclusion complexes with hydrophobic molecules like this compound, effectively increasing their solubility in water.[5]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered when preparing and using this compound solutions.

Problem: this compound powder does not dissolve in my aqueous buffer.

  • Initial Assessment:

    • Confirm the identity and purity of your this compound (Pigment Yellow 151).

    • Check the pH of your buffer. For this compound, a neutral to slightly alkaline pH is generally recommended as a starting point.

  • Troubleshooting Steps:

    • Prepare a Concentrated Stock in an Organic Solvent:

      • Use a water-miscible organic solvent like DMSO or ethanol.

      • See Experimental Protocol 1 for a detailed procedure.

    • Optimize Dilution:

      • Add the organic stock solution to the aqueous buffer dropwise while vigorously stirring or vortexing. This helps to prevent immediate precipitation.

      • Avoid adding the aqueous buffer to the organic stock.

    • Adjust pH:

      • Experiment with a range of pH values (e.g., 6.5 to 8.5) to find the optimal solubility for your specific buffer system. Be cautious with highly alkaline conditions due to the pigment's poor alkali resistance.[2]

    • Increase Temperature:

      • Gently warm the solution while stirring. Be mindful of the thermal stability of this compound and other components in your experiment.

    • Consider Solubilizing Agents:

      • If solubility is still an issue, consider adding a surfactant (e.g., Tween 20) or a cyclodextrin (B1172386) to your aqueous buffer before adding the this compound stock solution.

Problem: My this compound solution is initially clear but forms a precipitate over time.

  • Initial Assessment:

    • This often indicates that the solution is supersaturated or that the this compound is aggregating.

  • Troubleshooting Steps:

    • Reduce Final Concentration:

      • Your target concentration may be too high for the chosen solvent system. Try preparing a more dilute solution.

    • Optimize Storage Conditions:

      • Store the solution protected from light.

      • If the solution was prepared at an elevated temperature, precipitation may occur upon cooling. Try to prepare and use the solution at the same temperature, or determine the solubility limit at your storage temperature.

    • Incorporate Stabilizers:

      • The use of surfactants or cyclodextrins, as mentioned above, can help to stabilize the this compound molecules in solution and prevent aggregation over time.

Quantitative Data Summary

The following table summarizes the available quantitative data on the solubility of this compound (Pigment Yellow 151). Due to the limited availability of specific quantitative data for PY151 in various enhanced solubility systems, this table provides a baseline and highlights the significant impact of the solvent environment.

Solvent SystemTemperature (°C)SolubilityReference
Water2517.8 µg/L[2][3]
Organic Solvents20210 µg/L[2][3]
Acid Yellow 151 (for comparison)8050 g/L

Note: The data for Acid Yellow 151 is included to illustrate the potential for significant solubility enhancement with increased temperature for a related azo dye. Researchers should experimentally determine the solubility of Pigment Yellow 151 in their specific systems.

Experimental Protocols

Protocol 1: Preparation of an this compound (PY151) Stock Solution and Working Solution

This protocol provides a general method for preparing a working solution of this compound in an aqueous buffer using an organic co-solvent.

Materials:

  • This compound (Pigment Yellow 151) powder

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • Target aqueous buffer (e.g., Phosphate Buffered Saline - PBS), sterile-filtered

  • Sterile microcentrifuge tubes and pipette tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Preparation of a 10 mM DMSO Stock Solution: a. The molecular weight of this compound (PY151) is 381.34 g/mol . b. Weigh out 3.81 mg of this compound powder and place it in a sterile microcentrifuge tube. c. Add 1 mL of sterile DMSO to the tube. d. Vortex the solution vigorously for 1-2 minutes to dissolve the powder. If necessary, sonicate the solution for 5-10 minutes to aid dissolution. e. Visually inspect the solution to ensure all particles are dissolved. The stock solution should be clear.

  • Preparation of a 10 µM Working Solution in Aqueous Buffer: a. Dispense the desired volume of your sterile aqueous buffer into a sterile tube. For example, for 1 mL of working solution, use 999 µL of buffer. b. While vortexing the aqueous buffer, add 1 µL of the 10 mM this compound stock solution dropwise. c. Continue to vortex for at least 30 seconds to ensure thorough mixing. d. Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration or incorporate a solubilizing agent into your aqueous buffer (see Troubleshooting Guide).

Note: The final concentration of DMSO in this example is 0.1%. It is crucial to ensure that the final concentration of the organic solvent is compatible with your experimental system (e.g., does not affect cell viability). Always run appropriate vehicle controls in your experiments.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Solubility Issues start Start: this compound Precipitation Observed check_method Review Preparation Method: - Adding stock to buffer? - Vigorous mixing? start->check_method is_conc_too_high Is Final Concentration Too High? check_method->is_conc_too_high reduce_conc Reduce Final Concentration is_conc_too_high->reduce_conc Yes check_pH Is Buffer pH Optimal (Neutral/Slightly Alkaline)? is_conc_too_high->check_pH No success Success: Soluble Solution reduce_conc->success adjust_pH Adjust Buffer pH (e.g., 6.5-8.5) check_pH->adjust_pH No check_temp Is Temperature a Factor? check_pH->check_temp Yes adjust_pH->is_conc_too_high increase_temp Gently Warm Solution check_temp->increase_temp Yes use_solubilizer Consider Solubilizing Agents: - Surfactants (e.g., Tween 20) - Cyclodextrins check_temp->use_solubilizer No increase_temp->is_conc_too_high use_solubilizer->success fail Issue Persists: Consult further literature or consider alternative dyes use_solubilizer->fail

Caption: Troubleshooting workflow for this compound precipitation.

Experimental_Workflow Workflow for Preparing this compound Aqueous Solution start Start: Weigh this compound (PY151) Powder prepare_stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->prepare_stock dissolve Vortex/Sonicate until Fully Dissolved prepare_stock->dissolve dilute Slowly Add Stock to Buffer with Vigorous Mixing dissolve->dilute prepare_buffer Prepare Aqueous Buffer (Optional: with solubilizing agent) prepare_buffer->dilute check_precipitation Visually Inspect for Precipitation dilute->check_precipitation ready_to_use Solution Ready for Use check_precipitation->ready_to_use No Precipitation troubleshoot Go to Troubleshooting Guide check_precipitation->troubleshoot Precipitation Observed

Caption: Experimental workflow for preparing this compound solutions.

References

Effect of temperature on Azo yellow indicator performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the use of Azo Yellow indicators in research and drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its typical pH range?

This compound is a type of azo dye used as a pH indicator. A common example is Alizarin Yellow R, which typically exhibits a color change from yellow to red in the pH range of 10.1 to 12.0 at room temperature.[1] This color change is due to structural changes in the molecule in response to varying hydrogen ion concentrations.

Q2: How does temperature affect the performance of this compound indicator?

Temperature influences the equilibrium constant (Ka) of the indicator, which in turn affects its pKa and the pH transition range.[2] Generally, for weak acids, as temperature increases, the pKa value tends to decrease. This can cause a shift in the perceived pH transition range of the this compound indicator. It is crucial to consider the experimental temperature when precise pH measurements are required.

Q3: My observed pH transition range for this compound is different from the textbook value. What could be the cause?

Several factors can influence the observed pH range of an indicator:

  • Temperature: As mentioned, variations in temperature will alter the pKa of the indicator.

  • Solvent Composition: The polarity of the solvent can affect the dissociation constant of the indicator.

  • Ionic Strength: High concentrations of salts in the solution can alter the activity of the ions, leading to a shift in the equilibrium.

  • Indicator Concentration: While less common for dichromatic indicators, very high concentrations can sometimes affect the perceived color change.[2]

Q4: What is the chemical mechanism behind the color change of this compound indicators?

Azo indicators are weak acids or bases where the color of the dissociated and undissociated forms are different. The color change is a result of a change in the extent of electron delocalization in the molecule as a proton is gained or lost. The azo group (-N=N-) plays a crucial role in this chromophore system.

Troubleshooting Guides

Issue 1: Inaccurate or inconsistent pH readings at different temperatures.

  • Problem: You are performing a series of experiments at varying temperatures and notice that the pH at which the this compound indicator changes color seems to shift.

  • Cause: The pKa of the this compound indicator is temperature-dependent. As the temperature of the solution changes, the pH range of the color transition will also change.

  • Solution:

    • Calibrate at Operating Temperature: If possible, calibrate your pH measurement system (e.g., with a pH meter) and determine the indicator's transition range at the specific temperature of your experiment.

    • Use a Temperature Correction Chart: For standardized procedures, a temperature correction chart can be used to adjust the observed pH reading to a reference temperature. Below is an illustrative table for Alizarin Yellow R.

    • Maintain Consistent Temperature: If precise pH control is critical, conduct all experiments in a temperature-controlled environment such as a water bath.

Illustrative Data: Temperature Effect on Alizarin Yellow R pH Range

Temperature (°C)pH Range (Yellow to Red)pKa (approximate)
1010.3 - 12.211.3
2510.1 - 12.011.1
409.9 - 11.810.9
609.7 - 11.610.7

Note: This data is illustrative and the actual temperature dependence should be determined experimentally for your specific conditions.

Issue 2: Fading or unexpected color changes of the indicator.

  • Problem: The this compound indicator appears to fade or shows an unexpected color that is not within the yellow-to-red spectrum.

  • Cause:

    • Chemical Degradation: Azo dyes can be susceptible to degradation in the presence of strong oxidizing or reducing agents, or upon prolonged exposure to UV light.

    • High Temperatures: Although many azo dyes are thermally stable up to high temperatures, prolonged exposure to extreme heat can lead to decomposition.

  • Solution:

    • Check for Interfering Substances: Ensure that your sample does not contain strong oxidizing or reducing agents that could react with the indicator.

    • Protect from Light: Store indicator solutions in amber bottles and minimize exposure of your experimental setup to direct sunlight or strong UV sources.

    • Verify Temperature Stability: If working at elevated temperatures, confirm the thermal stability of the specific this compound indicator you are using. For most this compound indicators, thermal stability is not an issue under typical laboratory conditions.

Experimental Protocols

Protocol: Spectrophotometric Determination of this compound pKa at Different Temperatures

This protocol outlines a method to determine the pKa of an this compound indicator at various temperatures using a UV-Vis spectrophotometer.

Materials:

  • This compound indicator solution (e.g., Alizarin Yellow R)

  • Buffer solutions of known pH, spanning the expected transition range of the indicator

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • pH meter calibrated at the desired temperatures

  • Volumetric flasks and pipettes

  • Temperature-controlled water bath

Procedure:

  • Prepare a series of buffer solutions with pH values around the expected pKa of the this compound indicator.

  • Prepare two sets of solutions for each temperature to be tested:

    • Acidic Form: Add a small, precise volume of the this compound stock solution to a buffer with a pH well below the transition range (e.g., pH 9 for Alizarin Yellow R).

    • Basic Form: Add the same volume of the this compound stock solution to a buffer with a pH well above the transition range (e.g., pH 13 for Alizarin Yellow R).

    • Intermediate pH Solutions: Add the same volume of the this compound stock solution to each of the buffer solutions within the transition range.

  • Set the desired temperature on the spectrophotometer's cuvette holder and the water bath. Allow all solutions to equilibrate to this temperature.

  • Measure the absorbance spectra of the acidic and basic forms of the indicator to identify the wavelength of maximum absorbance for each form (λ_acid and λ_base).

  • Measure the absorbance of all the intermediate pH solutions at both λ_acid and λ_base.

  • Measure the pH of each buffer solution at the experimental temperature using a calibrated pH meter.

  • Calculate the pKa using the following equation derived from the Henderson-Hasselbalch equation:

    pKa = pH - log{ (A - A_acid) / (A_base - A) }

    Where:

    • A is the absorbance of the indicator in the buffer solution.

    • A_acid is the absorbance of the indicator in the fully acidic form.

    • A_base is the absorbance of the indicator in the fully basic form.

  • Repeat steps 3-7 for each desired temperature.

Visualizations

Experimental_Workflow Experimental Workflow for pKa Determination cluster_prep Solution Preparation cluster_measurement Measurement at Each Temperature cluster_analysis Data Analysis prep_buffers Prepare Buffer Solutions prep_indicator Prepare Indicator Solutions (Acidic, Basic, Intermediate pH) prep_buffers->prep_indicator temp_control Set and Equilibrate Temperature prep_indicator->temp_control spec_measure Spectrophotometric Measurement temp_control->spec_measure ph_measure pH Measurement temp_control->ph_measure calc_pka Calculate pKa spec_measure->calc_pka ph_measure->calc_pka

Caption: Workflow for determining the pKa of this compound at different temperatures.

Signaling_Pathway This compound Indicator Equilibrium HIn HIn (Yellow) In_minus In- (Red) HIn->In_minus + OH- In_minus->HIn + H+

Caption: Chemical equilibrium of this compound indicator.

References

How to correct for matrix effects in Azo yellow analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals correct for matrix effects in Azo Yellow analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix. This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of your this compound analysis.[1][2] In complex matrices such as food, textiles, or biological fluids, these effects are a significant concern.[2][3]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: A common method to assess matrix effects is the post-extraction spike.[4] This involves comparing the signal response of this compound in a standard solution to the response of a blank sample extract spiked with the same concentration of this compound after extraction. A significant difference between the two signals indicates the presence of matrix effects.[2][4] A value greater than 100% suggests ionization enhancement, while a value below 100% indicates ionization suppression.[2]

Q3: What are the primary methods to correct for matrix effects in this compound analysis?

A3: The most common and effective methods to correct for matrix effects include:

  • Sample Preparation Techniques: Methods like dilution, solid-phase extraction (SPE), and QuEChERS aim to remove interfering matrix components before analysis.[3]

  • Matrix-Matched Calibration: This involves preparing your calibration standards in a blank matrix that is as similar as possible to your samples.[5][6]

  • Standard Addition Method: This technique involves adding known amounts of this compound directly to the sample to create a calibration curve within the sample's own matrix.[1][7]

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting matrix effects. A SIL-IS is a form of the analyte where some atoms have been replaced by their stable isotopes (e.g., ¹³C, ¹⁵N, or ²H).[8][9] However, a specific SIL-IS for this compound may not be readily commercially available.

Troubleshooting Guides

Troubleshooting Poor Recovery and Reproducibility

If you are experiencing low recovery or poor reproducibility in your this compound analysis, it is likely due to uncorrected matrix effects. The following guides provide detailed protocols to mitigate these issues.

Diluting the sample extract can often reduce the concentration of interfering matrix components to a level where they no longer significantly impact the ionization of this compound.[10]

Experimental Protocol: Sample Dilution for Textile Samples

  • Prepare the textile sample extract as per your standard procedure. A simple extraction method involves ultrasonication of the sample in methanol (B129727) at an elevated temperature.[10]

  • Take an aliquot of the final extract.

  • Dilute the extract with the initial mobile phase (e.g., 1:10, 1:50, 1:100). The optimal dilution factor should be determined experimentally by analyzing a series of dilutions and observing the point at which the matrix effect is minimized while maintaining sufficient sensitivity for this compound detection.

  • Analyze the diluted sample using your LC-MS/MS method.

Expected Outcome: Studies on other Azo dyes in textile samples have shown that dilution can significantly improve matrix effects. For example, for some dyes, the matrix effect was reduced from a range of 21.8%–52.3% to 33.5%–86.1% after dilution.[10]

When a representative blank matrix is available, matrix-matched calibration is an effective way to compensate for matrix effects.[5]

Experimental Protocol: Matrix-Matched Calibration for Food Samples

  • Obtain a Blank Matrix: Source a sample of the same food matrix that is known to be free of this compound.

  • Prepare Blank Matrix Extract: Process the blank matrix using the same extraction procedure as your samples.

  • Prepare Calibration Standards: Spike the blank matrix extract with known concentrations of this compound to create a series of calibration standards.

  • Analyze Samples and Standards: Analyze your unknown samples and the matrix-matched calibration standards using the same LC-MS/MS method.

  • Quantify: Construct the calibration curve from the matrix-matched standards and use it to determine the concentration of this compound in your samples.

Quantitative Data: The following table summarizes the impact of matrix-matched calibration on the recovery of aromatic amines derived from azo colorants in textile samples, demonstrating its effectiveness.

Analyte GroupRecovery with Standard Calibration in Wastewater (%)Recovery with Matrix-Matched Calibration in Textile (%)
Aromatic Amines85–10985–103

Data sourced from a study on aromatic amines derived from azo colorants.[5]

The standard addition method is particularly useful when a blank matrix is not available or when the matrix composition varies significantly between samples.[7]

Experimental Protocol: Standard Addition for General Matrices

  • Prepare Sample Aliquots: Divide your sample extract into at least four equal aliquots.

  • Spike Aliquots: Leave one aliquot un-spiked (this is your "zero addition"). To the remaining aliquots, add increasing known amounts of an this compound standard solution.

  • Dilute to Equal Volume: Dilute all aliquots to the same final volume with the mobile phase.

  • Analyze: Analyze all prepared solutions using your LC-MS/MS method.

  • Construct Calibration Curve: Plot the instrument response against the concentration of the added this compound standard.

  • Determine Concentration: Extrapolate the linear regression line to the x-axis. The absolute value of the x-intercept represents the concentration of this compound in the original un-spiked sample.[7]

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for the different matrix effect correction strategies.

MatrixEffectCorrectionWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Start Sample Extraction Extraction Start->Extraction Dilution Sample Dilution Extraction->Dilution MMC Matrix-Matched Calibration Extraction->MMC StdAdd Standard Addition Extraction->StdAdd LCMS LC-MS/MS Analysis Dilution->LCMS MMC->LCMS StdAdd->LCMS

Caption: General workflow for this compound analysis with different matrix effect correction strategies.

StandardAdditionWorkflow cluster_prep Preparation cluster_analysis Analysis & Quantification SampleExtract Sample Extract Aliquot1 Aliquot 1 (Un-spiked) SampleExtract->Aliquot1 Aliquot2 Aliquot 2 (Spike 1) SampleExtract->Aliquot2 Aliquot3 Aliquot 3 (Spike 2) SampleExtract->Aliquot3 Aliquot4 Aliquot 4 (Spike 3) SampleExtract->Aliquot4 Analysis LC-MS/MS Analysis Aliquot1->Analysis Aliquot2->Analysis Aliquot3->Analysis Aliquot4->Analysis Plot Plot Response vs. Added Concentration Analysis->Plot Extrapolate Extrapolate to X-intercept Plot->Extrapolate

Caption: Detailed workflow for the Standard Addition method.

Quantitative Data Summary

The following table summarizes quantitative data on matrix effects for various Azo and disperse dyes in textile samples, illustrating the extent of signal suppression or enhancement that can be encountered.

DyeMatrix Effect (%) at 10 ng/mLMatrix Effect (%) at 50 ng/mL
Disperse Red 1731.0 - 50.931.0 - 50.9
Disperse Blue 12431.0 - 50.931.0 - 50.9
Disperse Blue 3531.0 - 50.931.0 - 50.9
Disperse Yellow 4931.0 - 50.931.0 - 50.9
Disperse Orange42.1 - 49.571.3 - 87.7
Disperse Orange 3742.1 - 49.571.3 - 87.7
Disperse Blue 774.2 - 120.9141.3 - 257.3
Basic Violet 374.2 - 120.9141.3 - 257.3
Disperse Yellow 2374.2 - 120.9141.3 - 257.3
Disperse Orange 14974.2 - 120.9141.3 - 257.3
Other Dyes (Majority)63.0 - 120.963.0 - 120.9

Data from a study on 47 synthetic dyes in textiles. A matrix effect of 100% indicates no effect, <100% indicates suppression, and >100% indicates enhancement.[11]

References

Strategies for enhancing the sensitivity of Azo yellow chemosensors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the sensitivity of Azo yellow chemosensors.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the sensitivity of my this compound chemosensor?

A1: The sensitivity of an this compound chemosensor is a multifactorial issue primarily governed by:

  • Molecular Structure: The electronic properties of the dye are critical. The presence of electron-donating and electron-withdrawing groups can be tuned to optimize the interaction with the target analyte and enhance the resulting colorimetric or fluorescent signal.[1][2]

  • Solvent System: The polarity and protic/aprotic nature of the solvent can significantly affect the ground and excited states of the chemosensor, influencing its absorption and emission spectra.[3][4] For instance, a marked color change for certain metal cations has been observed specifically in acetonitrile (B52724) solution.[5]

  • pH of the Medium: Many Azo dyes have pH-sensitive functional groups (like hydroxyl or amino groups) that can alter the electronic conjugation and, therefore, the color and sensitivity of the sensor.[6][7] Operating at an optimal pH is crucial for reproducible and sensitive detection.

  • Analyte Concentration: The sensor's response is directly related to the analyte concentration, typically reaching a saturation point. Understanding the linear dynamic range is key to quantitative analysis.

  • Presence of Interferents: Competing ions or molecules can bind to the chemosensor, leading to false positives or a reduction in signal for the target analyte.[8][9]

Q2: How can I improve the signal-to-noise ratio (SNR) of my measurements?

A2: Improving the SNR is essential for achieving high sensitivity. Key strategies include:

  • Optimizing Dye Concentration: Using a dye concentration that is too high can lead to self-quenching (in fluorescence) or non-linear absorbance behavior (due to aggregation), increasing background noise.[10] Perform a concentration gradient experiment to find the optimal working concentration.

  • Thorough Washing Steps: For solid-phase or cell-based assays, increasing the number and duration of washing steps can effectively remove unbound dye, significantly reducing background signal.[10]

  • Minimizing Photobleaching: Azo dyes can be susceptible to photobleaching. Reduce the intensity and duration of light exposure, use neutral density filters, and employ anti-fade mounting reagents where applicable.[10]

  • Choosing the Right Wavelengths: Ensure that the excitation and emission wavelengths are correctly set for your specific sensor-analyte complex to maximize the signal and avoid background autofluorescence.

Q3: My sensor shows a response to multiple analytes. How can I enhance its selectivity?

A3: Enhancing selectivity involves modifying the chemosensor's recognition site to favor binding with the target analyte. This can be achieved through:

  • Rational Molecular Design: Modify the structure of the Azo dye to create a binding pocket with a specific size, geometry, and electronic character that is complementary to the target analyte.

  • Use of Masking Agents: Introduce agents that selectively bind to and "mask" interfering ions, preventing them from interacting with the chemosensor.

  • pH Tuning: Adjusting the pH of the sample can alter the protonation state of interfering species or the sensor itself, thereby inhibiting their interaction while allowing the desired analyte to bind.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Weak or No Signal 1. Incorrect Wavelengths: Excitation/emission filters are not optimal for the sensor-analyte complex.1. Verify the λmax of absorbance and emission for your complex. Sweep a range of wavelengths to find the optimal settings.
2. Low Dye Concentration: The sensor concentration is insufficient for a detectable signal.2. Perform a titration experiment to determine the optimal dye concentration.[10]
3. pH is Not Optimal: The pH of the solution prevents the binding interaction or the chromogenic/fluorogenic response.3. Test a range of pH values to find the optimum for your sensor-analyte system. A pH range of 5-10 is often suitable for physiological systems.[7]
4. Degraded Reagents: The Azo dye or analyte solution has degraded over time.4. Synthesize fresh dye or prepare new stock solutions. Store reagents protected from light and at the recommended temperature.
High Background Signal 1. Excessive Dye Concentration: Too much unbound sensor is present, causing high background fluorescence or absorbance.1. Reduce the working concentration of the chemosensor.[10]
2. Insufficient Washing: Unbound dye has not been adequately removed from the substrate or sample.2. Increase the number and duration of washing steps post-incubation. Consider adding a non-ionic detergent (e.g., Tween-20) to wash buffers.[10]
3. Sample Autofluorescence: The biological sample or substrate is naturally fluorescent at the detection wavelength.3. Image an unstained control sample to assess autofluorescence. If significant, consider using a sensor that operates in a different spectral region.
Inconsistent / Irreproducible Results 1. Fluctuating pH: The pH of the buffer or sample is not stable.1. Use a buffer with sufficient capacity to maintain a stable pH throughout the experiment.
2. Solvent Evaporation: Solvent evaporation is concentrating the sample and sensor over time.2. Keep samples covered during incubation and measurement. Prepare fresh dilutions for each experiment.
3. Impure Chemosensor: Impurities from the synthesis are interfering with the assay.3. Purify the synthesized Azo dye using appropriate methods (e.g., recrystallization, column chromatography) and confirm its purity via NMR or mass spectrometry.[3][11]
Signal Fades Quickly 1. Photobleaching: The fluorophore is being destroyed by exposure to excitation light.1. Minimize light exposure time and intensity. Use an anti-fade mounting medium for microscopy.[10]
2. Chemical Instability: The sensor-analyte complex is not stable over time.2. Take measurements immediately after the reaction reaches equilibrium. Investigate the kinetics of the binding interaction.

Quantitative Data on Azo Chemosensor Performance

The following table summarizes key performance metrics from various Azo-based chemosensors to provide a benchmark for sensitivity and efficiency.

ChemosensorAnalyteDetection MethodSensitivity MetricValueReference
Azo 4cFe³⁺ColorimetricLimit of Detection (LOD)5.14 µM[11]
Azo 4cFe³⁺ColorimetricAssociation Constant (Kₐ)4.63 × 10⁸ M⁻¹[11]
DabcylHg²⁺, Sn²⁺, Al³⁺ColorimetricAbsorption Red Shift (Δλ)71 nm[3]
MPAl³⁺, Fe³⁺ColorimetricDetection Range20 µM – 2.0 mM
SF-Azo 01HydrazineFluorometricFluorescence Enhancement287-fold[1]
SF-Azo 03HydrazineFluorometricFluorescence Enhancement878-fold[1]
APY-DN/A (Pigment)ColorimetricMolar Extinction Coefficient (ε)3.0 × 10⁵ L/mol·cm[2]

Detailed Experimental Protocols

Protocol 1: General Synthesis of an Azo Dye Chemosensor via Diazotization

This protocol describes a general method for synthesizing an Azo dye, which is a common starting point for many chemosensors.[11][12]

Materials:

  • Aromatic amine (e.g., 4-aminobenzoic acid)

  • Coupling agent (e.g., N,N-dimethylaniline)

  • Hydrochloric acid (HCl)

  • Sodium nitrite (B80452) (NaNO₂)

  • Sodium acetate

  • Ethanol, Water

  • Ice bath

Procedure:

  • Diazotization: a. Dissolve the aromatic amine (5 mmol) in an aqueous solution of hydrochloric acid. b. Cool the mixture to 0-5 °C in an ice bath with constant stirring. c. Prepare a solution of sodium nitrite (5.1 mmol) in cold water. d. Add the sodium nitrite solution dropwise to the cooled amine solution. Maintain the temperature between 0-5 °C. e. Stir the mixture for 30 minutes to form the diazonium salt solution. Do not isolate the salt as it can be unstable.[13]

  • Azo Coupling: a. Dissolve the coupling agent (5 mmol) in an ethanolic solution containing sodium acetate. b. Cool this solution to 0-5 °C in an ice bath. c. Add the previously prepared diazonium salt solution dropwise to the coupling agent solution over 20-30 minutes with vigorous stirring. d. Continue stirring the reaction mixture for 2 hours at 5 °C, then allow it to stand overnight.

  • Isolation and Purification: a. Collect the resulting precipitate by filtration. b. Wash the solid several times with cold water to remove impurities. c. Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture). d. Dry the purified Azo dye and characterize it using NMR, FTIR, and mass spectrometry.[12]

Protocol 2: Spectrophotometric Titration for Sensitivity Evaluation

This protocol is used to determine the sensitivity and binding stoichiometry of a chemosensor towards a specific analyte.[3][5]

Materials:

  • Stock solution of the Azo chemosensor in a suitable solvent (e.g., 1 mM in acetonitrile).

  • Stock solution of the analyte (e.g., 10 mM metal salt in the same solvent).

  • UV-Vis spectrophotometer and cuvettes.

  • Micropipettes.

Procedure:

  • Prepare a solution of the chemosensor at a fixed concentration (e.g., 10 µM) in a cuvette.

  • Record the initial UV-Vis absorption spectrum of the chemosensor solution. This is your baseline (0 equivalents of analyte).

  • Incrementally add small aliquots of the analyte stock solution to the cuvette (e.g., adding equivalents of 0.2, 0.4, 0.6, ... up to 20 or until saturation is observed).

  • After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.

  • Record the UV-Vis spectrum after each addition.

  • Observe the changes in the absorption spectrum. A sensitive sensor will show a significant change, such as the decrease of one peak and the appearance of a new, red-shifted peak.[5] An isosbestic point, where the spectra cross, indicates a clean conversion between the free sensor and the sensor-analyte complex.[5]

  • Plot the change in absorbance at a specific wavelength against the analyte concentration to determine the linear range, limit of detection (LOD), and binding constant.

Visual Guides and Workflows

The following diagrams illustrate key processes and relationships relevant to enhancing this compound chemosensor sensitivity.

G cluster_0 Troubleshooting Low Sensitivity Start Low or No Signal Detected Check_Wavelength Verify Excitation/ Emission Wavelengths Start->Check_Wavelength Check_Conc Optimize Sensor Concentration Check_Wavelength->Check_Conc Wavelengths OK Signal_OK Signal Restored Check_Wavelength->Signal_OK Issue Found Check_pH Adjust and Buffer pH Check_Conc->Check_pH Concentration OK Check_Conc->Signal_OK Issue Found Check_Purity Confirm Sensor Purity (NMR, MS) Check_pH->Check_Purity pH OK Check_pH->Signal_OK Issue Found Check_Purity->Signal_OK Purity Confirmed Redesign Consider Sensor Redesign (Modify Structure) Check_Purity->Redesign Purity OK, Still No Signal

Caption: A logical workflow for troubleshooting low sensitivity issues in Azo chemosensor experiments.

G cluster_1 Colorimetric Sensing Mechanism cluster_2 Spectral Change Sensor Azo Sensor (Free, Yellow) Complex Sensor-Analyte Complex (Bound, Pink/Red) Sensor->Complex + Analyte (Coordination) Before Initial State Absorbance at λ1 Sensor->Before Analyte Metal Ion (e.g., Fe³⁺) Complex->Sensor - Analyte (Reversible) After Final State New Absorbance at λ2 (λ2 > λ1) Complex->After Causes Red Shift

Caption: Signaling pathway for a typical this compound sensor showing color change upon metal ion binding.

G cluster_0 Experimental Workflow for Sensor Validation Step1 1. Synthesize & Purify Azo Chemosensor Step2 2. Characterize Sensor (UV-Vis, Fluorescence) Step1->Step2 Step3 3. Perform Analyte Titration (Determine Sensitivity & LOD) Step2->Step3 Step4 4. Test for Selectivity (Screen Against Interferents) Step3->Step4 Step5 5. Validate in Real Samples (e.g., Water, Biological Fluid) Step4->Step5 End Validated Chemosensor Step5->End

Caption: A standard experimental workflow for the validation of a newly synthesized chemosensor.

References

Common problems and solutions in Azo yellow synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Azo yellow and related azo dyes.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my this compound dye very low?

Answer:

Low yields in this compound synthesis are a common issue that can often be attributed to several critical factors during the diazotization or coupling stages of the reaction.[1]

Potential Causes and Solutions:

CauseSolution
Decomposition of Diazonium Salt Diazonium salts are unstable, particularly at temperatures above 5°C.[2] Maintain a strict temperature range of 0-5°C throughout the diazotization process using an ice-salt bath.[2] It is also crucial to use the diazonium salt immediately after its preparation.[2]
Incomplete Diazotization Ensure the correct stoichiometry of reactants, particularly sodium nitrite (B80452). A slight excess of sodium nitrite (around 1:1.1 amine to NaNO₂) can help ensure complete diazotization.[1] The reaction time for diazotization is also critical and typically ranges from 5 to 30 minutes.[1]
Incorrect pH for Coupling The pH of the coupling reaction is crucial. For coupling with phenols (like in the synthesis of many Azo yellows), the solution should be mildly alkaline to activate the phenol (B47542).[3] For aniline (B41778) coupling, a mildly acidic medium is preferred.[2]
Impure Starting Materials The purity of the aromatic amine and the coupling agent is vital. Impurities can lead to the formation of undesired colored byproducts, reducing the yield of the target this compound.[2]
Poor Mixing Inefficient stirring can create localized high concentrations of reactants, leading to side reactions.[2] Ensure vigorous and consistent mixing throughout the addition of reagents.

Question 2: The color of my synthesized dye is incorrect (e.g., weak, brownish, or a different shade of yellow). What went wrong?

Answer:

An unexpected color or low color intensity can be indicative of several issues, primarily related to side reactions or the decomposition of key intermediates.[2]

Potential Causes and Solutions:

CauseSolution
Decomposition of Diazonium Salt to Phenols If the temperature during diazotization rises above 5-10°C, the diazonium salt can decompose to form phenols, which can lead to brownish or tar-like impurities.[2][4] Strict temperature control is essential.
Formation of Diazoamino Compounds The diazonium salt can react with unreacted primary amine to form diazoamino compounds, which are typically colored byproducts.[2] Using an excess of hydrochloric acid during diazotization can suppress the concentration of free aniline available for this side reaction.[5]
Oxidation of Coupling Components Phenols and anilines are susceptible to oxidation, which can produce colored impurities.[2] It is advisable to use fresh, pure reagents and consider performing the reaction under an inert atmosphere if oxidation is a significant problem.
Incorrect pH of the Final Solution Many azo dyes, including Azo yellows, can act as pH indicators, meaning their color is dependent on the pH of the solution.[1] Ensure the final product is isolated at a consistent and appropriate pH to achieve the desired color.
Crystal Polymorphism The final crystalline structure of the dye can influence its perceived color. Different crystallization conditions can lead to different polymorphs, each with a unique shade.[1]

Logical Workflow for Troubleshooting this compound Synthesis

The following diagram illustrates a step-by-step process for troubleshooting common issues during this compound synthesis.

G start Start Synthesis check_yield_color Low Yield or Incorrect Color? start->check_yield_color verify_temp Verify Temperature Control (0-5°C) check_yield_color->verify_temp Yes success Desired Product Obtained check_yield_color->success No verify_ph Verify pH of Coupling Reaction verify_temp->verify_ph check_purity Check Purity of Starting Materials verify_ph->check_purity optimize_conditions Optimize Reaction Conditions (e.g., Stirring, Time) check_purity->optimize_conditions purify_product Purify Product (Recrystallization, etc.) optimize_conditions->purify_product purify_product->success fail Problem Persists: Consult Further Literature purify_product->fail

Caption: A logical workflow for troubleshooting common problems in this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general two-step process for synthesizing this compound?

A1: The synthesis of this compound, like other azo dyes, typically involves a two-step process:

  • Diazotization: An aromatic primary amine is reacted with nitrous acid (usually generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at a low temperature (0-5°C) to form a diazonium salt.[6]

  • Azo Coupling: The freshly prepared diazonium salt, which is an electrophile, is then reacted with an electron-rich coupling component, such as a phenol or another aromatic amine, to form the azo compound.[6][7]

Q2: What is a typical experimental protocol for the synthesis of an this compound dye?

A2: The following is a generalized protocol for the synthesis of a simple this compound dye. Specific quantities and substrates may vary.

Diazotization:

  • Dissolve the primary aromatic amine (e.g., p-nitroaniline) in a solution of hydrochloric acid and water.

  • Cool the solution to 0-5°C in an ice-water bath.[1]

  • Slowly add an aqueous solution of sodium nitrite dropwise, while maintaining the low temperature and stirring vigorously.

Azo Coupling:

  • In a separate beaker, dissolve the coupling agent (e.g., salicylic (B10762653) acid) in an aqueous sodium hydroxide (B78521) solution.[8]

  • Cool this solution in an ice-water bath.

  • Slowly add the cold diazonium salt solution to the cold coupling agent solution with constant stirring.[9]

  • A colored precipitate of the this compound dye should form.

  • The product can then be isolated by vacuum filtration and purified, typically by recrystallization.[10]

Experimental Workflow for this compound Synthesis

The diagram below outlines the general experimental workflow for the synthesis of this compound.

G cluster_diazotization Diazotization (0-5°C) cluster_coupling Azo Coupling cluster_workup Workup & Purification amine Aromatic Amine + HCl diazonium_salt Diazonium Salt Solution amine->diazonium_salt na_no2 NaNO₂ Solution na_no2->diazonium_salt azo_dye This compound Dye (Precipitate) diazonium_salt->azo_dye Slow Addition coupling_agent Coupling Agent (e.g., Phenol) + NaOH coupling_agent->azo_dye filtration Vacuum Filtration azo_dye->filtration recrystallization Recrystallization filtration->recrystallization final_product Purified this compound recrystallization->final_product

Caption: General experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The efficiency of this compound synthesis is highly dependent on reaction parameters. The following table summarizes typical optimal conditions.

ParameterTypical Range/ValueRationale
Diazotization Temperature 0 - 5°CMinimizes decomposition of the unstable diazonium salt.[1][2]
Amine : NaNO₂ Molar Ratio ~1 : 1 to 1 : 1.1A slight excess of NaNO₂ ensures complete diazotization.[1]
Diazonium Salt : Coupler Molar Ratio ~1 : 1Ensures efficient reaction and minimizes unreacted starting materials.[1]
Diazotization Time 5 - 30 minutesAllows for the complete formation of the diazonium salt.[1]
Coupling Reaction Time 10 - 60 minutesEnsures the coupling reaction goes to completion.[1]
pH for Phenolic Coupling Mildly AlkalineTo deprotonate the phenol, making it a more reactive nucleophile.[3]
pH for Aniline Coupling Mildly AcidicTo prevent the formation of diazoamino compounds.[2]

References

Adjusting ionic strength for optimal Azo yellow performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the performance of Azo yellow dyes by adjusting ionic strength in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of ionic strength on this compound dye solutions?

The ionic strength of a solution, typically modulated by the concentration of salts, significantly influences the aggregation and solubility of this compound dyes. An increase in ionic strength often promotes the aggregation of dye molecules. This is because the salt ions can disrupt the hydration shell around the dye molecules, leading to increased dye-dye interactions and the formation of aggregates.

Q2: My this compound dye is precipitating out of solution. What could be the cause and how can I fix it?

Precipitation of this compound dye can be due to several factors, a common one being the "salting out" effect.[1] This occurs when high concentrations of electrolytes (salts) in your buffer reduce the solubility of the dye, causing it to precipitate.[1]

To resolve this, consider the following:

  • Reduce Salt Concentration: Use the minimum concentration of salt required for your experimental conditions.

  • Optimize pH: The solubility of many Azo dyes is pH-dependent. Ensure the pH of your solution is optimal for keeping the dye dissolved. For many Azo dyes with sulfonic acid groups, a neutral or slightly alkaline pH enhances solubility.[1]

  • Increase Temperature: Gently warming the solution can increase the solubility of some this compound dyes. However, be cautious as excessive heat can degrade the dye.

  • Use a Co-solvent: In some cases, adding a small amount of an organic co-solvent can help to keep the dye in solution at high ionic strengths.

Q3: How does ionic strength affect the color or absorbance of my this compound dye?

Ionic strength can alter the observed color and the UV-Vis absorbance spectrum of this compound dyes. As the ionic strength increases and dye molecules aggregate, the absorption spectrum can shift. This is often observed as a change in the shape of the absorption peak or a shift in the maximum absorption wavelength (λmax). For instance, with some anionic Azo dyes, increasing electrolyte concentration can lead to a decrease in aggregation, which in turn enhances their adsorption properties.[2]

Q4: Can changes in ionic strength affect the fluorescence of this compound dyes?

Yes, the fluorescence properties of this compound dyes that are fluorescent can be sensitive to the ionic strength of their environment.[3] Changes in ionic strength can lead to fluorescence quenching or enhancement. This is often related to dye aggregation, as aggregated dyes may have different fluorescence characteristics compared to monomeric dyes.

Q5: When using this compound dyes for staining, how does ionic strength impact the results?

In staining applications, such as histology or in-vitro assays, the ionic strength of the staining and washing solutions is critical. High ionic strength can lead to non-specific binding of the dye, resulting in high background noise. Conversely, an appropriate level of ionic strength is necessary to facilitate the specific binding of the dye to its target. Optimization of the salt concentration in your buffers is therefore crucial for achieving a good signal-to-noise ratio.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the use of this compound dyes, with a focus on problems related to ionic strength.

Problem Potential Cause Troubleshooting Steps
Dye Precipitation High salt concentration ("salting out" effect).[1]1. Decrease the salt concentration in your buffer. 2. Prepare a fresh dye solution with a lower salt concentration. 3. If high salt is required, consider using a lower dye concentration.
Suboptimal pH.[1]1. Measure the pH of your dye solution. 2. Adjust the pH to a range where the dye is known to be more soluble (often neutral to slightly alkaline for dyes with sulfonate groups).[1]
High Background Staining Non-specific binding of the dye due to excessive ionic strength.1. Decrease the salt concentration in your staining and wash buffers. 2. Increase the number of wash steps after staining. 3. Include a blocking step in your protocol if applicable.
Inconsistent Staining Results Variation in the ionic strength of buffers between experiments.1. Ensure all buffers are prepared consistently with the same salt concentrations. 2. Calibrate pH meters and balances regularly. 3. Document the exact composition of all solutions used.
Changes in Absorbance/Fluorescence Spectra Dye aggregation induced by changes in ionic strength.[4]1. Measure the absorbance spectrum of your dye at different salt concentrations to identify any shifts. 2. If aggregation is suspected, try decreasing the dye concentration or the salt concentration. 3. Refer to the experimental protocol for assessing dye aggregation.

Data Presentation

The following tables summarize the impact of ionic strength and other related factors on the performance of various this compound dyes.

Table 1: Effect of NaCl Concentration on the Photodecoloration of a Reactive Azo Dye

NaCl Concentration (g/L)Decoloration RateObservation
< 10DecreasedThe chloride ion quenches the hydroxyl radical, slowing down the photodecoloration process.[5]
> 50IncreasedHigher salt concentration is beneficial for producing reactive chlorine species, which increases the photodecoloration rate.[5]

Table 2: Influence of pH on the Maximum Absorbance (λmax) of Acid Yellow 9

pHλmax (nm)Observed Color
Basic390Yellow
1.40 - 0.44500Red

Data illustrates the significant shift in absorbance and color with changing pH, which is a function of ion concentration.[6]

Experimental Protocols

Protocol 1: Determining the Optimal Ionic Strength for this compound Dye Solubility

Objective: To determine the range of salt concentrations over which an this compound dye remains soluble and stable for a specific application.

Materials:

  • This compound dye of interest

  • Deionized water

  • Salt (e.g., NaCl, KCl, MgCl₂)

  • Buffer solution appropriate for the intended experiment

  • UV-Vis spectrophotometer

  • Cuvettes

  • Vortex mixer

  • pH meter

Methodology:

  • Prepare a Stock Solution of the this compound Dye: Dissolve a known amount of the this compound dye in deionized water or the chosen buffer without any added salt to create a concentrated stock solution.

  • Prepare a Series of Salt Solutions: Prepare a series of buffer solutions with varying concentrations of the salt of interest (e.g., 0 mM, 50 mM, 100 mM, 200 mM, 500 mM NaCl).

  • Prepare Dye-Salt Solutions: To a constant volume of the this compound dye stock solution, add the different salt solutions to achieve the final desired dye and salt concentrations. Ensure the final dye concentration is the same in all samples.

  • Equilibration: Gently mix each solution using a vortex mixer and allow them to equilibrate at room temperature for a set period (e.g., 30 minutes).

  • Visual Inspection: Visually inspect each solution for any signs of precipitation or turbidity.

  • Spectrophotometric Analysis:

    • Set the UV-Vis spectrophotometer to scan a range of wavelengths appropriate for the this compound dye.

    • Measure the absorbance spectrum for each sample.

    • Record the absorbance at the λmax.

  • Data Analysis:

    • Plot the absorbance at λmax against the salt concentration.

    • A significant decrease in absorbance or the appearance of scattering (indicated by a rising baseline at longer wavelengths) suggests dye precipitation or aggregation.

    • The optimal ionic strength range is that in which the absorbance is maximal and stable, and no precipitation is observed.

Protocol 2: Workflow for Optimizing this compound Staining of Amyloid Fibrils

Objective: To outline a systematic workflow for optimizing the ionic strength to achieve specific staining of amyloid fibrils with an this compound dye.

Workflow Diagram:

experimental_workflow cluster_prep Preparation cluster_optimization Ionic Strength Optimization cluster_analysis Analysis A Prepare Amyloid Fibril Sample D Incubate Fibrils with this compound in Different Buffers A->D B Prepare this compound Stock Solution B->D C Prepare Staining Buffers (Varying [Salt]) C->D E Wash Samples with Respective Buffers D->E F Measure Signal (e.g., Fluorescence/Absorbance) E->F G Measure Background Signal E->G H Calculate Signal-to-Noise Ratio F->H G->H I Determine Optimal Ionic Strength H->I

Caption: Workflow for optimizing ionic strength in amyloid fibril staining.

Mandatory Visualization

Logical Relationship: Troubleshooting this compound Precipitation

The following diagram illustrates the logical steps to troubleshoot the precipitation of this compound dye in an aqueous solution.

troubleshooting_precipitation start This compound Precipitates check_salt Is Salt Concentration High? start->check_salt reduce_salt Reduce Salt Concentration check_salt->reduce_salt Yes check_ph Is pH Optimal? check_salt->check_ph No resolved Precipitate Dissolves reduce_salt->resolved adjust_ph Adjust pH (Neutral/Slightly Alkaline) check_ph->adjust_ph No check_temp Is Solution Cold? check_ph->check_temp Yes adjust_ph->resolved warm_solution Gently Warm Solution check_temp->warm_solution Yes unresolved Issue Persists: Consider Co-solvent or Lower Dye Concentration check_temp->unresolved No warm_solution->resolved

Caption: Troubleshooting flowchart for this compound dye precipitation.

References

Technical Support Center: Photodegradation of Azo Yellow Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with Azo yellow solutions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to photodegradation, ensuring the integrity and reproducibility of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound solutions.

Question: My this compound solution is degrading faster than expected, even before starting my experiment. What could be the cause?

Answer: Premature degradation of this compound solutions is often due to unintended exposure to ambient laboratory light and improper storage.[1] Standard fluorescent lighting in laboratories can initiate photodegradation.[1]

  • Troubleshooting Steps:

    • Work in Low-Light Conditions: When preparing and handling this compound solutions, minimize exposure to direct overhead lighting.

    • Use Protective Glassware: Utilize amber-colored glassware (volumetric flasks, vials, etc.) to shield the solution from light.[1] If amber glassware is unavailable, wrap clear glassware in aluminum foil.[1]

    • Proper Storage: Store stock solutions and samples in the dark at a low temperature, ideally between 2-8°C for short-term storage and -20°C for long-term storage.[2]

Question: I am observing inconsistent results in my photodegradation experiments. Why is there high variability between replicates?

Answer: Inconsistent photodegradation rates can stem from several factors that lead to non-reproducible results.[1]

  • Troubleshooting Steps:

    • Standardize Light Exposure: Ensure all samples, including controls, are exposed to the same light source, intensity, and duration.[1] Fluctuations in the power supply to the lamp can cause inconsistent light intensity.[3]

    • Control Temperature: Temperature influences the rate of chemical reactions, including photodegradation.[4][5] Conduct experiments in a temperature-controlled environment.[1]

    • Ensure Homogeneous Solutions: If using a suspension or a partially dissolved sample, ensure thorough mixing before taking aliquots for analysis.[2]

    • Check for Contamination: The presence of impurities or other reactive species in your solvents or reagents can accelerate degradation.[1]

Question: The color of my this compound solution changed, but it doesn't seem to be due to degradation. What else could be the cause?

Answer: A color change in your this compound solution may not always indicate degradation. The pH of the solution can significantly affect the color of many azo dyes.

  • Troubleshooting Steps:

    • Verify pH: Check the pH of your solution. Azo dyes can act as pH indicators, and their color can change with varying pH.

    • Buffer the Solution: If your experiment is sensitive to pH changes, use a suitable buffer to maintain a constant pH.

    • Analyze for Degradation Products: Use analytical techniques like HPLC or LC-MS to confirm if degradation products are present. A simple color change without the appearance of new peaks may suggest a pH effect rather than degradation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of photodegradation of this compound?

A1: The photodegradation of azo dyes, like this compound, primarily occurs through an oxidative process, often facilitated by photocatalysts such as titanium dioxide (TiO₂). The process is initiated by the absorption of photons, which generates reactive oxygen species (ROS) like hydroxyl radicals (•OH) and superoxide (B77818) anions (•O₂⁻).[6][7] These highly reactive species attack the azo dye molecule, leading to the cleavage of the azo bond (-N=N-), which is responsible for the color, and subsequent mineralization into smaller, colorless molecules like CO₂ and H₂O.[8][9]

Q2: What are the key factors that influence the rate of photodegradation?

A2: Several factors can significantly impact the rate of photodegradation of this compound solutions:

  • Light Intensity and Wavelength: Higher light intensity generally leads to a faster degradation rate. The wavelength of the light is also crucial; UV light is typically more effective at initiating photodegradation than visible light.[7]

  • pH of the Solution: The pH affects the surface charge of the dye molecules and any photocatalyst present, influencing the adsorption and reaction rates.[10][11] For many azo dyes, degradation is more efficient in acidic conditions.[11]

  • Initial Dye Concentration: Higher concentrations of the dye can lead to a decrease in degradation efficiency. This is because the dye molecules can absorb a significant amount of light, preventing it from reaching the photocatalyst surface.[12][13]

  • Presence of Oxygen: Oxygen acts as an electron scavenger, preventing the recombination of electron-hole pairs in photocatalysis and leading to the formation of superoxide radicals, thus enhancing degradation.[3]

  • Temperature: While photodegradation is primarily a photochemical process, temperature can still influence the reaction kinetics.[4][5]

Q3: How can I prevent or minimize the photodegradation of my this compound solution?

A3: Preventing photodegradation is crucial for maintaining the stability of this compound solutions in various applications. Here are some effective methods:

  • Light Exclusion: The most straightforward method is to protect the solution from light by storing it in dark conditions and using amber glassware or foil-wrapped containers during handling.[1][2]

  • Use of UV Absorbers: Adding a compound that absorbs UV radiation can help protect the this compound from degradation. These compounds compete for the absorption of photons, thereby reducing the energy available to initiate the degradation process.

  • Addition of Antioxidants/Quenchers: The photodegradation process is often mediated by reactive oxygen species. The addition of antioxidants or radical scavengers can inhibit these reactions and improve the stability of the dye. Ascorbic acid has been studied for its role in azo dye degradation.[14]

  • Control of Atmosphere: Since oxygen plays a role in the degradation process, storing the solution under an inert atmosphere (e.g., nitrogen or argon) can slow down the degradation.

Data Presentation

Table 1: Effect of Initial Dye Concentration on the Photodegradation of Metanil Yellow

Initial Concentration (ppm)Degradation after 9 hours (%)Time for 50% Degradation (T₅₀) (hours)
20994.97
40< 99 (after 11 hours)> 11

Data adapted from a study on the degradation of metanil yellow using iron oxide nanoparticles.[11]

Table 2: Effect of Catalyst Loading on the Photodegradation of Metanil Yellow

Catalyst Loading (mg/L)Degradation Rate Constant (k)Time for 50% Degradation (T₅₀) (hours)
2-4.97
4-3.56
6-2.39
8-1.25

Data adapted from a study on the degradation of metanil yellow using iron oxide nanoparticles.[11]

Experimental Protocols

Protocol 1: Evaluation of Photodegradation of this compound Solution

  • Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water) at a known concentration.

  • Experimental Setup:

    • Place a specific volume of the this compound solution into a photoreactor vessel (e.g., a quartz cuvette or a glass reactor).[8]

    • The light source (e.g., a UV lamp or a solar simulator) should be positioned at a fixed distance from the sample.

    • If using a photocatalyst, add a specific amount to the solution and stir for a period in the dark to reach adsorption-desorption equilibrium.[9]

  • Initiation of Photodegradation: Start the light source to initiate the photodegradation process.

  • Sample Collection: At regular time intervals, withdraw aliquots of the solution.

  • Analysis:

    • Measure the absorbance of each aliquot at the maximum absorption wavelength (λmax) of this compound using a UV-Vis spectrophotometer.[15]

    • The degradation percentage can be calculated using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

  • Data Analysis: Plot the degradation percentage or the natural logarithm of the concentration ratio (ln(C/C₀)) against time to determine the degradation kinetics.

Protocol 2: Testing the Efficacy of a Photostabilizer

  • Preparation of Solutions:

    • Prepare a stock solution of this compound.

    • Prepare a stock solution of the photostabilizer to be tested.

  • Sample Preparation:

    • Prepare a series of samples containing a fixed concentration of this compound and varying concentrations of the photostabilizer.

    • Include a control sample with this compound only.

  • Photodegradation Experiment:

    • Expose all samples to a controlled light source as described in Protocol 1.

  • Analysis:

    • Monitor the degradation of this compound in each sample over time using a UV-Vis spectrophotometer.

  • Evaluation:

    • Compare the degradation rates of the samples containing the photostabilizer with the control sample.

    • Calculate the percentage of inhibition or the increase in the half-life of this compound to quantify the effectiveness of the stabilizer.

Visualizations

cluster_workflow Experimental Workflow prep Prepare this compound Solution setup Experimental Setup (Reactor, Light Source) prep->setup equil Dark Equilibration (if catalyst is used) setup->equil irrad Initiate Irradiation equil->irrad sample Collect Aliquots (at time intervals) irrad->sample analyze UV-Vis Analysis sample->analyze data Data Analysis (Kinetics) analyze->data

Caption: A typical experimental workflow for studying the photodegradation of this compound.

cluster_pathway Photodegradation Pathway Photon Photon (hν) Catalyst Photocatalyst (e.g., TiO2) Photon->Catalyst e_h Electron-Hole Pair (e⁻ + h⁺) Catalyst->e_h O2 O₂ e_h->O2 e⁻ H2O H₂O e_h->H2O h⁺ O2_rad •O₂⁻ (Superoxide radical) O2->O2_rad OH_rad •OH (Hydroxyl radical) H2O->OH_rad AzoDye This compound Dye Intermediates Degradation Intermediates AzoDye->Intermediates •O₂⁻, •OH Mineralization Mineralization (CO₂, H₂O, etc.) Intermediates->Mineralization •O₂⁻, •OH

Caption: Simplified pathway of this compound photodegradation via photocatalysis.

cluster_troubleshooting Troubleshooting Logic start Inconsistent Results? light Check Light Source (Intensity, Stability) start->light Yes temp Verify Temperature Control light->temp solution Ensure Solution Homogeneity temp->solution reagents Check Reagent Purity solution->reagents end Consistent Results reagents->end

Caption: A decision tree for troubleshooting inconsistent experimental results.

References

Validation & Comparative

A Comparative Analysis of Azo Yellow Indicators for Titration: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking the optimal Azo yellow indicator for their titration needs, this guide provides a comprehensive comparison of performance, supported by experimental data and detailed protocols. The selection of an appropriate indicator is paramount for achieving accurate and reliable results in volumetric analysis.

Azo dyes are a prominent class of synthetic organic compounds characterized by the presence of one or more azo groups (–N=N–). Their vibrant colors and sensitivity to pH changes make them excellent acid-base indicators. This guide focuses on a comparative analysis of three common this compound indicators: Methyl Yellow, Alizarin Yellow R, and Alizarin Yellow GG, with Methyl Orange included for a broader context.

Performance Characteristics of this compound Indicators

The effectiveness of an indicator is determined by its ability to provide a sharp and distinct color change at the equivalence point of a titration. The choice of indicator is contingent on the specific pH range of this equivalence point. The properties of the selected this compound indicators are summarized below.

IndicatorChemical NameMolecular FormulapH RangepKaAcid ColorBase Color
Methyl Yellow 4-DimethylaminoazobenzeneC14H15N32.9 - 4.0[1][2][3][4][5][6]3.3[1]Red[1][2][3][4][5][6]Yellow[1][2][3][4][5][6]
Alizarin Yellow R 5-(p-Nitrophenylazo)salicylic acid sodium saltC13H8N3NaO510.1 - 12.0[7][8]-Yellow[7]Red[7]
Alizarin Yellow GG 5-(m-Nitrophenylazo)salicylic acid sodium saltC13H8N3NaO510.1 - 12.0[9]-Yellow[9]Red[9]
Methyl Orange Sodium 4-{[4-(dimethylamino)phenyl]diazenyl}benzene-1-sulfonateC14H14N3NaO3S3.1 - 4.4[10][11]3.47[10]Red[10][11]Yellow[10][11]

Mechanism of Color Change

The color change in Azo indicators is a result of a change in the electronic structure of the molecule due to protonation or deprotonation. In acidic solutions, the azo group can become protonated, which alters the extent of the conjugated system of double bonds. This shift in electron delocalization changes the wavelength of light the molecule absorbs, resulting in a visible color change.

General mechanism of color change for an Azo indicator.

Experimental Protocol: Comparative Evaluation of this compound Indicators

This protocol outlines a standardized procedure for comparing the performance of different this compound indicators in an acid-base titration.

Objective: To determine the suitability and accuracy of Methyl Yellow, Alizarin Yellow R, and Alizarin Yellow GG for a specific acid-base titration and compare their performance against a standard indicator like Methyl Orange.

Materials:

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Indicator solutions (0.1% w/v in ethanol (B145695) or water as appropriate): Methyl Yellow, Alizarin Yellow R, Alizarin Yellow GG, Methyl Orange

  • Burette (50 mL)

  • Pipette (25 mL)

  • Erlenmeyer flasks (250 mL)

  • Magnetic stirrer and stir bar

  • pH meter (optional, for equivalence point determination)

  • White tile or paper

Procedure:

  • Preparation:

    • Rinse the burette with the 0.1 M NaOH solution and then fill it, ensuring no air bubbles are present. Record the initial burette reading.

    • Pipette 25.0 mL of the 0.1 M HCl solution into a clean Erlenmeyer flask.

    • Add 2-3 drops of the first indicator to be tested (e.g., Methyl Yellow) to the HCl solution in the flask.

    • Place the flask on a magnetic stirrer with a white background to easily observe the color change.

  • Titration:

    • Slowly add the NaOH solution from the burette to the HCl solution while continuously swirling the flask.

    • As the endpoint is approached, add the NaOH dropwise until a permanent color change is observed.

    • Record the final burette reading. The volume of NaOH used is the titre.

  • Data Collection:

    • Repeat the titration at least three times for each indicator to ensure precision.

    • Calculate the average titre for each indicator.

    • If using a pH meter, record the pH at the point of color change.

  • Analysis:

    • Compare the average titres obtained with each indicator. A smaller variation in titres indicates a sharper, more precise endpoint.

    • Evaluate the distinctness and permanence of the color change for each indicator.

    • If the theoretical equivalence point is known, compare the experimental endpoints to assess the accuracy of each indicator.

Experimental_Workflow start Start prep Prepare Reagents and Glassware start->prep titration Perform Titration with Indicator A prep->titration record Record Titre Volume titration->record repeat_titration Repeat Titration (2x) record->repeat_titration repeat_titration->titration for precision indicator_B Switch to Indicator B repeat_titration->indicator_B indicator_C Switch to Indicator C repeat_titration->indicator_C analyze Analyze and Compare Results repeat_titration->analyze after all indicators tested indicator_B->titration indicator_C->titration end End analyze->end

Workflow for comparative indicator analysis.

Selection Guide

  • For titrations with an acidic equivalence point (pH < 7), such as the titration of a strong acid with a weak base, Methyl Yellow and Methyl Orange are suitable choices. Their pH ranges fall within the typical equivalence point region for such titrations.[10][11]

  • For titrations with a basic equivalence point (pH > 7), such as the titration of a weak acid with a strong base, Alizarin Yellow R and Alizarin Yellow GG are more appropriate.[7][9] Their higher pH transition ranges align with the expected equivalence point in these scenarios.

The selection of the correct this compound indicator is a critical step in ensuring the accuracy of acid-base titrations. By understanding the specific properties of each indicator and conducting a systematic comparative analysis as outlined in this guide, researchers can confidently choose the most suitable indicator for their application, leading to more reliable and reproducible results in their scientific endeavors.

References

A Comparative Analysis of pH Indicators for Weak Acid Titration: The Unsuitability of Methyl Orange vs. the Appropriateness of Phenolphthalein

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in precise analytical chemistry, the selection of an appropriate pH indicator is paramount for accurate titration results. This guide provides a detailed comparison of two common indicators, the azo dye Methyl Orange and the phthalein dye Phenolphthalein (B1677637), for the titration of a weak acid with a strong base. While "Azo Yellow" is a term more commonly associated with pigments rather than a specific, well-documented laboratory indicator for this application, the analysis of methyl orange serves as a representative example of the unsuitability of azo indicators with acidic transition ranges for this type of titration.

The titration of a weak acid with a strong base is characterized by an equivalence point in the basic pH range (typically pH 8-10). This is due to the hydrolysis of the conjugate base of the weak acid, which produces hydroxide (B78521) ions. Consequently, an ideal indicator for this titration must exhibit a distinct color change within this alkaline pH range.

Performance Comparison of Methyl Orange and Phenolphthalein

Experimental data consistently demonstrates that phenolphthalein is a suitable indicator for the titration of weak acids with strong bases, whereas methyl orange is not. The key differentiating factor is the pH transition range of these indicators relative to the equivalence point of the titration.

IndicatorTypepKapH Transition RangeColor in Acidic SolutionColor in Basic SolutionSuitability for Weak Acid-Strong Base Titration
Methyl Orange Azo Dye~3.473.1 - 4.4RedYellowUnsuitable
Phenolphthalein Phthalein Dye~9.48.2 - 10.0ColorlessPinkSuitable

Methyl orange, with its transition range of pH 3.1 to 4.4, will complete its color change long before the equivalence point of a weak acid-strong base titration is reached.[1] This premature endpoint detection leads to a significant underestimation of the titrant volume and, consequently, an inaccurate determination of the weak acid's concentration.

Conversely, phenolphthalein's transition range of pH 8.2 to 10.0 aligns well with the steep portion of the titration curve around the equivalence point for a typical weak acid-strong base titration.[2][3][4] This ensures a sharp and accurate visual endpoint, minimizing titration error.

Logical Framework for Indicator Selection

The choice of a suitable indicator is a critical decision in titration experiments. The following diagram illustrates the logical workflow for selecting an appropriate indicator for the titration of a weak acid with a strong base.

Indicator_Selection Logical Workflow for Indicator Selection in Weak Acid-Strong Base Titration cluster_titration Titration Type cluster_equivalence Equivalence Point Characteristics cluster_indicator Indicator Properties cluster_evaluation Indicator Evaluation cluster_conclusion Conclusion Titration Weak Acid + Strong Base Equivalence_Point Equivalence Point pH > 7 Titration->Equivalence_Point results in Indicator_Requirement Indicator pH transition range should bracket the equivalence point pH Equivalence_Point->Indicator_Requirement dictates Methyl_Orange Methyl Orange pH range: 3.1-4.4 Indicator_Requirement->Methyl_Orange evaluates Phenolphthalein Phenolphthalein pH range: 8.2-10.0 Indicator_Requirement->Phenolphthalein evaluates Unsuitable Unsuitable Methyl_Orange->Unsuitable is Suitable Suitable Phenolphthalein->Suitable is

Figure 1. A flowchart illustrating the decision-making process for selecting a suitable pH indicator for the titration of a weak acid with a strong base.

Experimental Protocol: Titration of Acetic Acid with Sodium Hydroxide

This protocol details the titration of a weak acid (acetic acid, CH₃COOH) with a strong base (sodium hydroxide, NaOH) using both methyl orange and phenolphthalein to demonstrate the difference in performance.

Materials:

  • 0.1 M Acetic Acid (CH₃COOH) solution

  • 0.1 M Sodium Hydroxide (NaOH) solution, standardized

  • Methyl Orange indicator solution

  • Phenolphthalein indicator solution (1% in ethanol)[5]

  • 50 mL Burette

  • 250 mL Erlenmeyer flasks (x3)

  • 10 mL Volumetric pipette

  • Pipette bulb

  • Burette stand and clamp

  • White tile or paper

  • Distilled water

Procedure:

  • Preparation:

    • Rinse the burette with a small amount of the 0.1 M NaOH solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial burette reading.

    • Using the volumetric pipette, transfer 10.00 mL of the 0.1 M acetic acid solution into a clean 250 mL Erlenmeyer flask.

    • Add approximately 20 mL of distilled water to the flask.

  • Titration with Phenolphthalein:

    • To the first flask containing the acetic acid solution, add 2-3 drops of phenolphthalein indicator. The solution should be colorless.[6][7][8]

    • Place the flask on a white tile under the burette to easily observe the color change.

    • Slowly add the NaOH solution from the burette to the flask while continuously swirling the flask.

    • As the equivalence point is approached, a temporary pink color will appear and dissipate more slowly. Add the NaOH drop by drop at this stage.

    • The endpoint is reached when a single drop of NaOH solution causes a permanent faint pink color to persist for at least 30 seconds.[6][8]

    • Record the final burette reading.

    • Repeat the titration at least two more times for accuracy.

  • Titration with Methyl Orange:

    • Prepare another flask with 10.00 mL of 0.1 M acetic acid and 20 mL of distilled water.

    • Add 2-3 drops of methyl orange indicator. The solution should be red.

    • Titrate with the 0.1 M NaOH solution as described above.

    • Observe the color change from red to yellow. Note the volume of NaOH required to reach this endpoint.

Expected Results:

The volume of NaOH required to reach the phenolphthalein endpoint will be significantly greater than the volume required to reach the methyl orange endpoint. The volume at the phenolphthalein endpoint will accurately reflect the true equivalence point for the neutralization of the acetic acid.

Conclusion

For the titration of weak acids with strong bases, the selection of an indicator with a pH transition range that brackets the basic equivalence point is crucial for obtaining accurate results. While methyl orange is a useful azo dye indicator for titrations where the equivalence point is in the acidic range (e.g., strong acid-weak base), it is unsuitable for weak acid-strong base titrations. Phenolphthalein, with its transition range of pH 8.2-10.0, is a highly appropriate and widely recommended indicator for this application, providing a sharp and clear endpoint that corresponds closely to the true equivalence point. Researchers and professionals in drug development and other scientific fields should rely on indicators like phenolphthalein to ensure the accuracy and validity of their analytical results in weak acid titrations.

References

Performance comparison of Azo yellow and other chromogenic reagents for metal ion detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rapid and accurate detection of metal ions is crucial in various fields, including environmental monitoring, food safety, and pharmaceutical analysis. Chromogenic reagents, which undergo a distinct color change upon binding with metal ions, offer a simple, cost-effective, and often instrument-free method for their quantification. Among these, azo dyes have gained significant attention due to their versatile synthesis, tunable properties, and strong chromogenic characteristics.[1][2][3][4] This guide provides a detailed performance comparison of Azo yellow compounds and other prominent chromogenic reagents for the detection of various metal ions, supported by experimental data and protocols.

Overview of Chromogenic Detection

The fundamental principle behind chromogenic metal ion detection lies in the formation of a coordination complex between the reagent (ligand) and the metal ion. This interaction alters the electronic properties of the chromophore in the reagent, leading to a shift in its maximum absorbance wavelength (λmax) and a visible color change.[1] The sensitivity and selectivity of a chromogenic sensor are key performance indicators, determining its suitability for specific applications.

Performance Comparison of Chromogenic Reagents

The following tables summarize the quantitative performance of this compound and other selected chromogenic reagents for the detection of various metal ions.

Table 1: Performance Data for Azo Dye-Based Sensors

Azo Dye SensorTarget Metal IonLimit of Detection (LOD)Linear RangeStoichiometry (Dye:Metal)Binding Constant (K)Optimal pHResponse Time
This compound Derivative (S9b) Pb(II)1.55 µg/mL[5]3.90–9.36 µg/mL[5]2:1[5]3.07 × 10⁴ L² g⁻²[5]6.0[5]2 min[5]
Bis-Azo Dye Cu(II)0.13 µM[1]Not available1:1[1]Not available9.0[1]~6 minutes[1]
Dabcyl (Azo Dye) Hg(II), Sn(II), Al(III)Not specified, but sensitive[6][7]Not availableNot availableNot availableNot specifiedNot specified
Pyridothiazole Azo Dye (TPN1) Cu(II), Sn(II)2.1 nM (Cu), 3.6 nM (Sn)[8]Not availableNot availableNot availableNot specifiedNot specified
Azo Dye (L1) Hg(II)6 µM[2]Not available1:1[2]3.3 x 10³ M⁻¹[2]Not specifiedNot specified

Table 2: Performance of Other Chromogenic Reagents

Chromogenic ReagentTarget Metal Ion(s)Limit of Detection (LOD)Principle
Gold Nanoparticles (AuNPs) with Amino Acids Hg²⁺, Cd²⁺, Fe³⁺, Pb²⁺, Al³⁺, Cu²⁺, Cr³⁺Varies with metal ionAggregation of AuNPs[9]
Rhodamine-based Conjugated Polymers Hg(II)Not specifiedColorimetric and Voltammetric sensing[10]
2,4-hydroxy-5-chloroacetophenone Fe(III), Uranyl(II)SensitiveColorimetric[11]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental results. Below are representative protocols for the synthesis of an this compound derivative and its application in metal ion detection.

Synthesis of Azo Dye Sensor (S9b) for Pb(II) Detection

This protocol describes the synthesis of 1-amino-4-[(E)-2-(8-hydroxyquinolin-5-yl)diazen-1-yl]-9,10-dihydroanthracene-9,10-dione (S9b), an this compound derivative.[5]

Materials:

Procedure:

  • Diazotization: Dissolve 1-amino-9,10-dihydroanthracene-9,10-dione in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise to the cooled solution while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the diazonium salt.

  • Coupling Reaction: In a separate beaker, dissolve 8-hydroxyquinoline in an aqueous solution of sodium hydroxide.

  • Slowly add the diazonium salt solution to the 8-hydroxyquinoline solution with constant stirring. Maintain the pH of the reaction mixture between 8 and 9.

  • A colored precipitate of the Azo dye (S9b) will form. Continue stirring for 2-3 hours.

  • Filter the precipitate, wash it with cold water until the filtrate is neutral, and then dry it in a desiccator.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure Azo dye.

Colorimetric Detection of Pb(II) using S9b

Materials:

  • Stock solution of S9b in a suitable solvent (e.g., ethanol).[5]

  • Stock solutions of various metal ions.

  • Buffer solution (pH 6.0).[5]

  • UV-Vis Spectrophotometer.

Procedure:

  • Prepare a series of standard solutions of Pb(II) of known concentrations.

  • In a cuvette, mix a specific volume of the S9b stock solution with the buffer solution.

  • Add a known concentration of the Pb(II) standard solution to the cuvette. The color of the solution will change from rosy-brown to sandy-brown.[5]

  • Allow the reaction to proceed for the optimal time (2 minutes).[5]

  • Measure the absorbance of the solution at the wavelength of maximum absorbance using a UV-Vis spectrophotometer.

  • Construct a calibration curve by plotting the absorbance versus the concentration of Pb(II).

  • To determine the concentration of Pb(II) in an unknown sample, repeat steps 2-5 with the sample solution and use the calibration curve to find the concentration.

Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms and experimental procedures can aid in understanding the detection process.

Metal_Ion_Detection_Mechanism Reagent Azo Chromogenic Reagent Complex Reagent-Metal Complex Reagent->Complex Coordination Metal_Ion Metal Ion Metal_Ion->Complex Binding Color_Change Visible Color Change Complex->Color_Change Altered Electronic Properties

Caption: General mechanism of metal ion detection using a chromogenic reagent.

Experimental_Workflow Reagent_Prep Prepare Chromogenic Reagent Solution Mixing Mix Reagent and Sample Reagent_Prep->Mixing Sample_Prep Prepare Metal Ion Sample/Standard Sample_Prep->Mixing Incubation Incubate for Optimal Reaction Time Mixing->Incubation Measurement Measure Absorbance (UV-Vis) Incubation->Measurement Quantification Determine Concentration from Calibration Curve Measurement->Quantification

Caption: A typical experimental workflow for colorimetric metal ion detection.

Selectivity and Interference

A crucial aspect of any chemical sensor is its selectivity towards the target analyte in the presence of other potentially interfering ions. For instance, the Azo dye S9b demonstrated good selectivity for Pb(II) ions, with its determination not being significantly affected by other cations such as Ag⁺, Co²⁺, Cu²⁺, Fe²⁺, Fe³⁺, Na⁺, K⁺, Ni²⁺, Hg²⁺, Ca²⁺, Zn²⁺, Mg²⁺, and Al³⁺.[5] Similarly, the azo ligand containing an azo chromophore showed high affinity and selectivity for copper ions over other competing metal ions.[12] In contrast, the Dabcyl azo dye showed a colorimetric response to multiple cations including Hg²⁺, Fe²⁺, Pd²⁺, Sn²⁺, and Al³⁺, indicating lower selectivity.[6][7]

Conclusion

This compound and other azo dyes represent a versatile and effective class of chromogenic reagents for the detection of a wide range of metal ions.[1][2][13] Their performance, particularly in terms of sensitivity and selectivity, can be finely tuned through structural modifications. While some Azo dyes exhibit high selectivity for specific metal ions, others can be used for the simultaneous detection of multiple ions, which can be advantageous in certain screening applications. When selecting a chromogenic reagent, researchers must consider the specific requirements of their application, including the target metal ion, the required limit of detection, the sample matrix, and the potential for interfering substances. The data and protocols presented in this guide offer a valuable resource for making informed decisions in the development of robust and reliable metal ion detection assays.

References

Validating the Accuracy and Precision of an Azo Yellow Spectrophotometric Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reliable quantification of compounds is paramount. This guide provides a comprehensive comparison of the spectrophotometric assay for Azo yellow with alternative methods, focusing on the critical validation parameters of accuracy and precision. The information is supported by experimental data and detailed protocols to ensure reproducibility.

Quantitative Data Summary

The performance of a spectrophotometric this compound assay is compared against a High-Performance Liquid Chromatography (HPLC) method, a common alternative for dye quantification.[1][2][3] The following table summarizes the key validation parameters.

Parameter Spectrophotometric Method HPLC Method ICH Guideline Acceptance Criteria
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%80-120% for assay of active substance
Precision (RSD%)
- Repeatability≤ 1.5%≤ 1.0%≤ 2% is commonly acceptable
- Intermediate Precision≤ 2.0%≤ 1.5%Depends on intended use
Linearity (R²) ≥ 0.999≥ 0.9998≥ 0.99
Limit of Detection (LOD) 0.04 µg/mL0.01 µg/mL-
Limit of Quantification (LOQ) 0.12 µg/mL0.04 µg/mL-

Note: Data presented is a synthesis from studies on similar azo dyes and serves as a representative comparison.[3][4][5] RSD refers to the Relative Standard Deviation.

Experimental Protocols

Detailed methodologies for the validation of the this compound spectrophotometric assay are provided below, following the International Council for Harmonisation (ICH) guidelines.[6][7][8][9][10]

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of a suitable solvent (e.g., distilled water or ethanol) in a volumetric flask.[5]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create working standards with concentrations ranging from 1 µg/mL to 25 µg/mL. These will be used to establish the calibration curve.

Spectrophotometric Analysis
  • Instrument: A calibrated UV-Visible spectrophotometer with a 1 cm quartz cuvette.

  • Wavelength Scan: To determine the wavelength of maximum absorbance (λmax), scan a mid-range standard solution (e.g., 10 µg/mL) across the UV-Visible spectrum (typically 200-800 nm). The λmax for yellow azo dyes is often in the 400-430 nm range.[11]

  • Absorbance Measurement: Measure the absorbance of all standard solutions and samples at the determined λmax. Use the solvent as a blank.

Method Validation Experiments

a. Linearity:

  • Measure the absorbance of at least five different concentrations of the working standard solutions.

  • Plot a graph of absorbance versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (R²). An R² value of ≥ 0.99 is generally considered acceptable.[3][5]

b. Accuracy:

  • Prepare samples with known concentrations of this compound (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze these samples using the spectrophotometric method.

  • Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Actual Concentration) x 100%.

  • The recovery should typically be within 80-120% for the assay of an active substance.[9]

c. Precision:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the test concentration.

    • Analyze the samples on the same day, with the same instrument, and by the same analyst.

    • Calculate the mean, standard deviation, and Relative Standard Deviation (RSD%). A low RSD% indicates high repeatability.[6]

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, or with a different instrument.

    • Compare the results from the different conditions to assess the method's robustness under typical laboratory variations.

d. Limit of Detection (LOD) and Limit of Quantification (LOQ):

  • These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the Blank / Slope)

    • LOQ = 10 * (Standard Deviation of the Blank / Slope)

  • Alternatively, they can be determined by analyzing a series of diluted solutions and identifying the lowest concentration that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).[4]

Visualizing the Workflow

The following diagrams illustrate the key processes involved in validating the this compound spectrophotometric assay.

AssayValidationWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Stock Prepare Stock Solution Standards Prepare Working Standards Stock->Standards Samples Prepare Samples Stock->Samples Scan Determine λmax Standards->Scan Measure Measure Absorbance Standards->Measure Samples->Measure Scan->Measure Linearity Linearity Measure->Linearity Accuracy Accuracy Measure->Accuracy Precision Precision Measure->Precision LOD_LOQ LOD & LOQ Measure->LOD_LOQ

Caption: Experimental workflow for spectrophotometric assay validation.

LogicalRelationship cluster_method Method Performance cluster_params Validation Parameters Assay This compound Spectrophotometric Assay Accuracy Accuracy (% Recovery) Assay->Accuracy Evaluates Closeness to True Value Precision Precision (RSD%) Assay->Precision Measures Reproducibility Linearity Linearity (R²) Assay->Linearity Assesses Proportionality Sensitivity Sensitivity (LOD/LOQ) Assay->Sensitivity Determines Detection and Quantification Limits

Caption: Relationship between the assay and validation parameters.

References

Cross-Validation of Azo Yellow Analytical Methods: A Comparative Guide to HPLC and Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of Azo yellow and other azo dyes is paramount for safety, quality control, and regulatory compliance. This guide provides an objective comparison of traditional analytical approaches with modern high-performance liquid chromatography (HPLC) and mass spectrometry (MS) methods for the detection of this compound, supported by experimental data and detailed protocols.

The use of synthetic colorants like this compound in various consumer products, including textiles, food, and pharmaceuticals, necessitates rigorous analytical methods to monitor their presence and ensure they do not contain restricted or carcinogenic aromatic amines.[1][2] While older methods like UV-Visible spectrophotometry offer a simple and cost-effective approach, they often lack the specificity required for complex matrices.[3][4] High-performance liquid chromatography (HPLC) coupled with various detectors, and particularly mass spectrometry (MS), have emerged as the gold standard, providing superior sensitivity and selectivity.[3][5] This guide explores the cross-validation of these methods, presenting key performance data and experimental workflows to aid in method selection and implementation.

Performance Comparison of Analytical Methods

The efficacy of an analytical method is determined by key validation parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and precision. The following tables summarize the performance of various HPLC and MS methods for the determination of Azo dyes, including those structurally similar to this compound, in different matrices.

Table 1: Performance of HPLC-DAD Methods for Azo Dye Analysis

Analyte(s)MatrixLinearity (R²)LODLOQRecovery (%)Precision (RSD %)Reference
Nine Azo Dyes (including Butter Yellow)Turmeric≥ 0.99980.01-0.04 mg/kg0.04-0.12 mg/kg96.0-102.60.16-2.01[6]
Tartrazine, Auramine OPowder Drinks0.999, 0.9970.0325, 0.1052 µg/mL-99.0-100.7, 102.1-106.5< AOAC requirements[7]
Azorubine, Brilliant Black BN, Lithol Rubine BKMilk and Cheese0.999-1.0001.14-1.73 µg/mL3.46-5.25 µg/mL98.81-115.940.08-3.71[8]
Disperse Yellow 23Textiles> 0.9952.0 mg/kgNot Stated92.1-98.7< 8.0[5]

Table 2: Performance of LC-MS and LC-MS/MS Methods for Azo Dye Analysis

Analyte(s)MatrixLinearity (R²)LODLOQRecovery (%)Precision (RSD %)Reference
12 Illegal DyesFoods> 0.99-1.0-10.0 µg/kg71-117< 15[7]
Disperse Yellow 7Aqueous Samples> 0.99~2.0 ng/L~8.0 ng/L> 70Intraday: < 6, Interday: < 13[5]
Five Yellow DyesChicken, Bean Products, Yellow Croaker--20-40 ng/g79.8-95.2< 2.14[9]
44 Azo DyesTextiles> 0.99----[10]

Experimental Protocols

Detailed and validated experimental protocols are crucial for reproducible and reliable results. Below are representative methodologies for the analysis of Azo dyes using HPLC-DAD and LC-MS/MS.

HPLC-DAD Method for Azo Dyes in Food Matrices

This protocol is a generalized procedure based on common practices for the analysis of Azo dyes in food.

  • Sample Preparation (Extraction):

    • Accurately weigh a representative portion of the homogenized food sample.

    • Add a suitable extraction solvent, such as a mixture of methanol (B129727) and water or acetonitrile (B52724).[7]

    • Facilitate extraction using ultrasonication or vortexing.

    • For liquid samples like beverages, dilution with the mobile phase may be sufficient. For more complex liquids like milk, a protein precipitation step with acetonitrile might be necessary.[7]

    • Centrifuge the mixture and collect the supernatant.

    • Filter the supernatant through a 0.45 µm or 0.22 µm syringe filter before analysis.[3][7]

  • Chromatographic Conditions:

    • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Diode-Array Detector (DAD).[3]

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile).[11]

    • Flow Rate: Typically around 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: Monitor at the maximum absorption wavelength of the target Azo dyes. A DAD allows for the simultaneous monitoring of multiple wavelengths and spectral confirmation.

  • Method Validation:

    • Linearity: Construct calibration curves by plotting the peak area against the concentration of standard solutions.[3]

    • Accuracy: Perform recovery studies by spiking blank matrix samples with known concentrations of the Azo dye standards.[3]

    • Precision: Assess repeatability by analyzing multiple replicates of a spiked sample on the same day and intermediate precision on different days or by different analysts.[3]

    • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[3]

LC-MS/MS Method for Azo Dyes in Textiles

This protocol is based on a method for the analysis of disperse dyes in textiles and can be adapted for this compound.[5][10]

  • Sample Preparation (Reductive Cleavage and Extraction):

    • For Azo dyes that are banned due to the potential release of carcinogenic amines, a reductive cleavage step is necessary.

    • The textile sample is treated with a reducing agent (e.g., sodium dithionite) to cleave the azo bond and release the corresponding aromatic amines.[1]

    • The resulting amines are then extracted from the matrix using a suitable solvent.[7]

    • For direct analysis of the dye, a simple extraction with a solvent like methanol or acetonitrile followed by ultrasonication can be employed.[10]

    • The extract is filtered through a 0.22 µm syringe filter prior to injection.[7]

  • LC-MS/MS Conditions:

    • LC System: A UHPLC or HPLC system.

    • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole).

    • Column: A C18 reversed-phase column.[5]

    • Mobile Phase: A gradient of water and methanol or acetonitrile, both typically containing a small amount of formic acid (e.g., 0.1%) to improve ionization.[5]

    • Flow Rate: 0.3 - 0.5 mL/min.[5][9]

    • Injection Volume: 5 - 40 µL.[5]

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.[5]

    • Detection: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) of the transition from the precursor ion to specific product ions for high selectivity and sensitivity.[5][12]

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict the experimental workflow for Azo dye analysis and the logical relationship of the cross-validation process.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Acquisition (Food, Textile, etc.) Homogenize Homogenization/ Weighing Sample->Homogenize Extract Solvent Extraction (e.g., Acetonitrile, Methanol) Homogenize->Extract CleanUp Centrifugation/ Filtration (0.22 µm) Extract->CleanUp HPLC HPLC Separation (C18 Column, Gradient Elution) CleanUp->HPLC Detection Detection (DAD or MS/MS) HPLC->Detection Integration Peak Integration & Identification Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

A generalized experimental workflow for the analysis of Azo dyes.

G cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Cross-Validation MethodA Method A (e.g., UV-Vis) Specificity Specificity MethodA->Specificity Linearity Linearity MethodA->Linearity LOD_LOQ LOD & LOQ MethodA->LOD_LOQ Accuracy Accuracy (Recovery) MethodA->Accuracy Precision Precision (RSD%) MethodA->Precision MethodB Method B (e.g., HPLC-DAD) MethodB->Specificity MethodB->Linearity MethodB->LOD_LOQ MethodB->Accuracy MethodB->Precision MethodC Method C (e.g., LC-MS/MS) MethodC->Specificity MethodC->Linearity MethodC->LOD_LOQ MethodC->Accuracy MethodC->Precision Comparison Comparative Analysis of Performance Data Specificity->Comparison Linearity->Comparison LOD_LOQ->Comparison Accuracy->Comparison Precision->Comparison Conclusion Conclusion on Method Equivalence/Superiority Comparison->Conclusion

Logical relationship in the cross-validation of analytical methods.

References

Inter-laboratory Comparison of Azo Yellow Analysis Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The accurate and reliable determination of Azo yellow (a synthetic yellow azo dye) in various products is crucial for regulatory compliance, quality control, and consumer safety. Inter-laboratory comparisons, also known as proficiency tests, are essential for evaluating and ensuring the competency of laboratories performing these analyses. By analyzing the same samples and comparing results, these studies provide a benchmark for laboratory performance, highlight potential methodological discrepancies, and foster confidence in analytical data. This guide presents a comparative analysis based on a hypothetical inter-laboratory study, complete with detailed experimental protocols and performance data.

Data Presentation: Summary of Quantitative Results

The following tables summarize the quantitative data from a hypothetical inter-laboratory comparison involving eight participating laboratories. The study focused on the analysis of this compound in a spiked soft drink sample.

Table 1: Reported Concentrations of this compound in Spiked Soft Drink Sample (Assigned Value = 10.00 µg/mL)

Laboratory IDReported Concentration (µg/mL)
Lab 019.85
Lab 0210.12
Lab 039.54
Lab 0410.51
Lab 059.98
Lab 069.77
Lab 0710.25
Lab 089.63

Table 2: Method Validation Parameters Reported by Participating Laboratories

Laboratory IDLinearity (R²)LOD (µg/mL)LOQ (µg/mL)Recovery (%)Precision (RSD %)
Lab 010.99950.050.1598.51.8
Lab 020.99980.040.12101.21.5
Lab 030.99910.060.2095.42.5
Lab 040.99890.050.18105.13.1
Lab 050.99990.030.1099.81.2
Lab 060.99960.050.1697.72.1
Lab 070.99970.040.13102.51.7
Lab 080.99930.060.1996.32.8

Table 3: Statistical Evaluation of Laboratory Performance (Z-Scores)

Laboratory IDReported Concentration (µg/mL)Consensus Mean (µg/mL)Standard DeviationZ-ScorePerformance
Lab 019.859.960.32-0.34Satisfactory
Lab 0210.129.960.320.50Satisfactory
Lab 039.549.960.32-1.31Satisfactory
Lab 0410.519.960.321.72Satisfactory
Lab 059.989.960.320.06Satisfactory
Lab 069.779.960.32-0.59Satisfactory
Lab 0710.259.960.320.91Satisfactory
Lab 089.639.960.32-1.03Satisfactory

Note: Z-scores are calculated using the formula: Z = (x - X) / σ, where x is the participant's result, X is the assigned value (consensus mean), and σ is the standard deviation for proficiency assessment. A Z-score between -2.0 and +2.0 is generally considered satisfactory[1].

Experimental Protocols

The following is a representative experimental protocol for the determination of this compound in a liquid matrix, based on common High-Performance Liquid Chromatography (HPLC) with UV detection methods.[2][3][4]

1. Sample Preparation (Liquid Samples)

  • Degas the soft drink sample by ultrasonication for 15 minutes.

  • Take 2 mL of the degassed sample and filter it through a 0.45 µm membrane filter.[5]

  • If the expected concentration is high, dilute the sample with the mobile phase to fall within the calibration curve range.[6]

2. HPLC-UV Method

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of 100 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) is often effective.[2][4]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: The maximum absorbance wavelength for this compound.

  • Column Temperature: 30 °C.

3. Method Validation

The analytical method should be validated for the following parameters[3]:

  • Linearity: Assessed by preparing standard solutions at a minimum of five different concentrations and generating a calibration curve. A correlation coefficient (R²) of >0.99 is desirable.[7]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[7]

  • Accuracy (Recovery): Determined by analyzing spiked samples at different concentration levels. Recovery values between 80% and 120% are generally acceptable.

  • Precision (Repeatability): Assessed by analyzing replicate samples under the same operating conditions over a short interval of time. The relative standard deviation (RSD) should typically be less than 5%.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample_receipt Sample Receipt degassing Degassing (Ultrasonication) sample_receipt->degassing filtration Filtration (0.45 µm) degassing->filtration dilution Dilution (if necessary) filtration->dilution hplc_injection HPLC Injection dilution->hplc_injection chrom_separation Chromatographic Separation (C18) hplc_injection->chrom_separation uv_detection UV Detection chrom_separation->uv_detection peak_integration Peak Integration uv_detection->peak_integration quantification Quantification (Calibration Curve) peak_integration->quantification reporting Result Reporting quantification->reporting

Caption: Experimental workflow for this compound analysis by HPLC-UV.

interlab_comparison cluster_labs Participating Laboratories organizer Proficiency Test Organizer lab1 Lab 1 Analysis organizer->lab1 Sample Distribution lab2 Lab 2 Analysis organizer->lab2 Sample Distribution lab_n Lab 'n' Analysis organizer->lab_n data_collection Central Data Collection lab1->data_collection Result Submission lab2->data_collection Result Submission lab_n->data_collection Result Submission stat_analysis Statistical Analysis (Z-Scores) data_collection->stat_analysis report Final Report & Performance Evaluation stat_analysis->report report->organizer report->lab1 Feedback report->lab2 Feedback report->lab_n Feedback

Caption: Logical workflow of an inter-laboratory comparison study.

References

A Comparative Analysis of Azo Yellow and Fluorescent Probes for Analyte Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Sensitivity and Selectivity

In the realm of chemical and biological sensing, the ability to detect specific analytes with high sensitivity and selectivity is paramount. Two prominent classes of tools employed for this purpose are colorimetric probes, such as Azo yellow dyes, and fluorescent probes. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal tool for their specific needs. While this compound and its derivatives offer a straightforward, colorimetric readout, fluorescent probes often provide significantly higher sensitivity.

Quantitative Performance Comparison

The selection of a probe is often dictated by its analytical performance, particularly its limit of detection (LOD) and linear range of quantification. The following tables summarize the performance of representative this compound (and other azo dye) colorimetric probes and fluorescent probes for the detection of various metal ions, a common application for both classes.

Azo Dye/Colorimetric Probe Target Analyte Limit of Detection (LOD) Linear Range Reference
Bis-Azo DyeCu(II)0.13 µMNot Available[1]
Anthracene-based azo dye (S9b)Pb(II)5.44 µM3.90–9.36 µg mL⁻¹[1][2]
(E)-5-methoxy-2-((1- methoxynaphthalen-2-yl)diazenyl)thiazolo[4,5-b]pyridine (TPN1)Cu(II)2.1 nMNot Available[3]
(E)-5-methoxy-2-((1- methoxynaphthalen-2-yl)diazenyl)thiazolo[4,5-b]pyridine (TPN1)Sn(II)3.6 nMNot Available[3]
4′-hydroxyl-2,4-diaminoazobenzene (MP)Al(III) / Fe(III)20 µM–2.0 mM (visual)Not Available[4]
DabcylHg(II), Fe(II), Pd(II), Sn(II), Al(III)Not QuantifiedNot Available[5]
Fluorescent Probe Target Analyte Limit of Detection (LOD) Linear Range Reference
Rhodamine-based probeFe(III)0.64 µMNot Available[6]
Water-soluble thiosemicarbazone probeHg(II)0.52 µMNot Available[6]
(R)-5 / (S)-5 (BINOL-based)D-Arginine / L-Arginine0.484 µM / 0.335 µMNot Available[7]
p-RPT (Rhodamine-triphenylamine)Hg(II)1.2 x 10⁻⁸ MNot Available[8]
QMC (Quinoline-morpholine conjugate)Pb(II)13 µMNot Available[8]
Fe,N-CDsFe(III)0.64 μMNot specified[6]

Signaling and Detection Mechanisms

The underlying mechanisms by which these probes detect analytes are fundamentally different, influencing their sensitivity, selectivity, and application.

This compound (Colorimetric Probes)

Azo dyes typically function as colorimetric probes. Their detection mechanism relies on a change in their light absorption properties upon interaction with an analyte. In the case of metal ion detection, the azo dye acts as a ligand, forming a coordination complex with the metal ion. This complexation alters the electronic structure of the dye, leading to a shift in its maximum absorption wavelength (λmax) and a visible color change.[1][5]

G Azo Dye Colorimetric Detection Mechanism Analyte Analyte (e.g., Metal Ion) Complex Azo Dye-Analyte Complex Analyte->Complex Coordination AzoDye Azo Dye (Chromophore) AzoDye->Complex Binding ColorChange Visible Color Change Complex->ColorChange Altered Light Absorption

Caption: Azo dye colorimetric detection of an analyte.

Fluorescent Probes

Fluorescent probes operate on the principle of changes in their fluorescence properties—either intensity or wavelength—upon interacting with a target analyte. Several photophysical mechanisms govern this process:

  • Photoinduced Electron Transfer (PET): In the "off" state, a photoexcited electron from the fluorophore is transferred to a linked receptor, quenching fluorescence. Analyte binding to the receptor inhibits this process, "turning on" fluorescence.[9]

  • Förster Resonance Energy Transfer (FRET): Energy is transferred non-radiatively from an excited donor fluorophore to a nearby acceptor molecule. Analyte interaction can alter the distance or orientation between the donor and acceptor, changing the FRET efficiency and thus the fluorescence signal.[9]

  • Intramolecular Charge Transfer (ICT): The electronic properties of the fluorophore are altered upon analyte binding, leading to a change in the charge distribution in the excited state. This often results in a shift in the emission wavelength, allowing for ratiometric sensing.[9]

G Fluorescent Probe Signaling Mechanisms cluster_pet Photoinduced Electron Transfer (PET) cluster_fret Förster Resonance Energy Transfer (FRET) cluster_ict Intramolecular Charge Transfer (ICT) PET_Off Fluorophore-Receptor (Fluorescence OFF) PET_On Analyte-Bound Complex (Fluorescence ON) PET_Off->PET_On Analyte Binding Inhibits PET FRET_Initial Donor-Acceptor Pair (Initial Fluorescence) FRET_Final Altered Donor-Acceptor State (Changed Fluorescence) FRET_Initial->FRET_Final Analyte Interaction ICT_Initial Probe (Initial Emission λ) ICT_Final Probe-Analyte Complex (Shifted Emission λ) ICT_Initial->ICT_Final Analyte Binding

Caption: Common signaling mechanisms in fluorescent probes.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and accurate results. Below are generalized methodologies for the use of this compound as a colorimetric probe and a typical fluorescent probe for analyte detection.

General Protocol for this compound (or similar Azo Dye) as a Colorimetric Probe for Metal Ion Detection

This protocol is a generalized procedure based on common practices for using azo dyes as colorimetric sensors.[1][5]

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the this compound dye in a suitable solvent (e.g., ethanol, DMSO, or water).

    • Prepare stock solutions of the metal ions to be tested in deionized water or an appropriate buffer.

  • Colorimetric Assay:

    • In a cuvette or a microplate well, add a specific volume of the this compound stock solution.

    • Add a defined volume of the buffer solution to maintain a constant pH.

    • Introduce varying concentrations of the metal ion solution to the cuvette/well.

    • Allow the solution to incubate for a specified time at room temperature to ensure complex formation.

    • Measure the absorbance spectrum of the solution using a UV-Vis spectrophotometer.

    • Record the change in absorbance at the wavelength of maximum absorption (λmax) of the dye-metal complex.

  • Selectivity Assay:

    • To assess selectivity, repeat the colorimetric assay in the presence of a fixed concentration of the target metal ion and an excess of potentially interfering ions.

    • Measure the absorbance and compare it to the absorbance of the solution containing only the target metal ion.

G Workflow for Azo Dye Colorimetric Assay Start Start PrepStocks Prepare Azo Dye and Analyte Stock Solutions Start->PrepStocks AssaySetup Mix Azo Dye, Buffer, and Analyte in Cuvette PrepStocks->AssaySetup Incubate Incubate for Complex Formation AssaySetup->Incubate Measure Measure Absorbance with UV-Vis Spectrophotometer Incubate->Measure Analyze Analyze Data (Absorbance vs. Concentration) Measure->Analyze End End Analyze->End

Caption: Generalized experimental workflow for an azo dye colorimetric assay.

General Protocol for a Fluorescent Probe in Cellular Imaging

This protocol outlines a general procedure for labeling and imaging live cells with a fluorescent probe.[10][11]

  • Cell Culture and Probe Preparation:

    • Culture cells to the desired confluency on a suitable imaging vessel (e.g., glass-bottom dish).

    • Prepare a stock solution of the fluorescent probe in a high-quality solvent like DMSO.

    • Prepare a working solution of the probe by diluting the stock solution in a cell culture medium or a suitable buffer (e.g., PBS).

  • Cell Staining:

    • Remove the culture medium from the cells and wash them with a pre-warmed buffer.

    • Add the probe-containing medium to the cells and incubate for a specific duration (typically 15-60 minutes) at 37°C in a CO2 incubator.

  • Washing and Imaging:

    • Remove the probe-containing medium and wash the cells multiple times with the pre-warmed buffer to remove any unbound probe.

    • Image the cells using a fluorescence microscope equipped with the appropriate excitation and emission filters for the specific fluorophore.

G Workflow for Cellular Imaging with a Fluorescent Probe Start Start CultureCells Culture Cells on Imaging Dish Start->CultureCells PrepareProbe Prepare Fluorescent Probe Working Solution CultureCells->PrepareProbe StainCells Incubate Cells with Probe PrepareProbe->StainCells WashCells Wash Cells to Remove Unbound Probe StainCells->WashCells ImageCells Image Cells with Fluorescence Microscope WashCells->ImageCells AnalyzeImages Analyze Fluorescent Images ImageCells->AnalyzeImages End End AnalyzeImages->End

Caption: Generalized experimental workflow for cellular imaging using a fluorescent probe.

Conclusion

Both this compound-type colorimetric probes and fluorescent probes are valuable tools for analyte detection, each with its own set of advantages and limitations. Azo dyes offer a simple, cost-effective method with a clear visual output, making them suitable for initial screening and applications where high sensitivity is not the primary concern. In contrast, fluorescent probes generally provide superior sensitivity, with limits of detection often orders of magnitude lower than their colorimetric counterparts.[3][8] The diverse range of signaling mechanisms available for fluorescent probes also allows for more sophisticated assay designs, including ratiometric measurements and applications in complex biological environments like live-cell imaging. The choice between these two classes of probes will ultimately depend on the specific requirements of the research, including the desired sensitivity, the nature of the sample matrix, and the available instrumentation.

References

A Comparative Analysis of Azo Dyes and Alternatives for Biological Staining

Author: BenchChem Technical Support Team. Date: December 2025

Azo dyes, characterized by the presence of one or more azo groups (–N=N–), represent one of the largest and most versatile classes of organic compounds used in biological staining.[1][2] Their utility spans a wide range of applications, from lipid visualization to serving as pH indicators and counterstains. This guide provides a detailed comparison of Azo yellow dyes and their functional counterparts in two key histological applications: lipid staining and cytoplasmic counterstaining. We will objectively evaluate their performance against common alternatives, supported by experimental data and detailed protocols, to assist researchers in selecting the optimal dye for their specific needs.

Part 1: Azo Dyes for Lipid Staining (Lysochromes)

In the realm of lipid staining, Azo dyes are indispensable. These fat-soluble dyes, known as lysochromes, operate on the physical principle of being more soluble in the lipids they are intended to demonstrate than in their solvent vehicle.[3] This differential solubility causes the dye to migrate from the solvent into intracellular lipid droplets, effectively coloring them. Two of the most prominent Azo dyes for this purpose are Oil Red O and Sudan Black B.

Performance Comparison: Oil Red O vs. Sudan Black B

While Oil Red O is a widely recognized standard for visualizing neutral lipids, triglycerides, and lipoproteins, Sudan Black B presents a compelling alternative with distinct advantages, particularly in sensitivity.[3][4][5]

A comparative study on lipid accumulation in adipose tissue provides quantitative insight into their performance. The data reveals that while both dyes effectively demonstrate increased lipid content in obese subjects compared to controls, Sudan Black B shows a higher sensitivity.[6]

ParameterOil Red OSudan Black B
Dye Class Diazo (Azo) LysochromeDiazo (Azo) Lysochrome
Staining Color Vibrant Red / Orange-Red[3][4]Blue-Black[3]
Primary Application Neutral triglycerides, lipids[5]Neutral triglycerides, lipids, lipoproteins[7]
Fold Increase in Stained Area (Obese vs. Control) 2.8-fold[6]3.2-fold[6]
Common Solvent 60% Isopropanol[4], Propylene Glycol[6]70% Ethanol (B145695)
Visibility High, provides strong contrastHigh, excellent for photography
Specificity Highly specific to neutral lipidsStains a broader range of lipids, less specific[7]
Experimental Workflow: Lipid Staining

The following diagram outlines a typical workflow for staining neutral lipids in frozen tissue sections using a lysochrome dye like Oil Red O or Sudan Black B.

G cluster_prep Sample Preparation cluster_stain Staining Procedure cluster_final Counterstain & Mounting s1 Cut Frozen Sections (8-10 µm) s2 Air Dry Sections onto Slides s1->s2 s3 Fix in 10% Formalin (10 min) s2->s3 s4 Wash with Running Tap Water s3->s4 s5 Rinse with Solvent (e.g., 60% Isopropanol) s4->s5 s6 Incubate in Lysochrome Dye Solution (15 min) s5->s6 s7 Differentiate in Solvent (e.g., 60% Isopropanol) s6->s7 s8 Counterstain with Hematoxylin (optional) s7->s8 s9 Rinse in Distilled Water s8->s9 s10 Mount with Aqueous Mountant s9->s10

Caption: Workflow for lysochrome staining of lipids in frozen tissue.
Detailed Experimental Protocol: Oil Red O Staining

This protocol is adapted for staining lipids in frozen tissue sections or cultured cells.[8][9]

  • Reagent Preparation :

    • Oil Red O Stock Solution (0.5%) : Dissolve 0.5 g of Oil Red O powder in 100 mL of 100% isopropanol (B130326). This stock is stable for one year.[8]

    • Oil Red O Working Solution : Mix 3 parts of the Oil Red O Stock Solution with 2 parts of distilled water. Allow the solution to stand for 10 minutes, then filter through Whatman No. 1 filter paper. This working solution is stable for only about 2 hours and should be prepared fresh.[8]

  • Fixation :

    • Cut frozen sections at 8-10 µm and air dry.

    • Fix the sections in 10% formalin for 10 minutes.

    • Wash briefly with running tap water.

  • Staining :

    • Rinse the slides with 60% isopropanol for 5 minutes.[8]

    • Discard the isopropanol and cover the section with the Oil Red O Working Solution. Incubate for 15-20 minutes.[8]

    • Briefly rinse with 60% isopropanol to differentiate and remove excess stain.

  • Counterstaining and Mounting :

    • Wash the slides thoroughly with distilled water (2-5 times) until the water is clear.[8]

    • (Optional) Stain nuclei by immersing in Hematoxylin for 1 minute.[8]

    • Wash again with distilled water 2-5 times.

    • Mount the coverslip using an aqueous mounting medium like glycerine jelly.

Expected Results : Lipid droplets will appear as vibrant red structures, while nuclei (if counterstained) will be blue.[8]

Part 2: Dyes for Cytoplasmic Counterstaining

In differential staining techniques like the standard Hematoxylin and Eosin (B541160) (H&E) method, a counterstain is used to provide contrast to the nuclear stain.[10][11] While the nucleus is stained blue/purple by the basic dye Hematoxylin, an acidic counterstain is used for eosinophilic structures like the cytoplasm and connective tissue.[12] The most common counterstains are not Azo dyes, but rather belong to the fluorone (Eosin Y) and triarylmethane (Light Green SF yellowish) families.[13][14] They serve as the benchmark against which any potential Azo dye counterstain would be compared.

Performance Comparison: Eosin Y vs. Light Green SF Yellowish

Eosin Y is the most common counterstain in the H&E method, imparting a range of pink to red colors.[13][15] Light Green SF yellowish is a standard counterstain in other methods, such as Masson's Trichrome, where it stains collagen green.[14][16]

ParameterEosin YLight Green SF Yellowish
Dye Class Fluorone (Xanthene)[11]Triarylmethane[14]
Ionization Acidic (Anionic)[11]Acidic (Anionic)
Staining Color Pink / Red-Orange[11][15]Green / Blue-Green[14][17]
Absorption Max (λmax) 515-518 nm[13]630 nm[14][18]
Primary Application H&E Staining (Cytoplasm)[13]Masson's Trichrome (Collagen)[16][17]
Optimal pH Range 4.3 - 5.0[11]Acidic
Solubility (Aqueous) ~40%[13]Soluble
Fading StableHas a tendency to fade[16]
Logical Relationship: The Principle of H&E Staining

The efficacy of H&E staining relies on the electrostatic interaction between charged dyes and the biomolecules within the cell. This diagram illustrates the fundamental principle of this differential staining method.

G cluster_cell Cellular Components cluster_dyes Histological Dyes cluster_result Staining Result Nuc Nucleus (Basophilic) Hem Hematoxylin (Basic / Cationic) Cyto Cytoplasm / Collagen (Eosinophilic) Eos Eosin Y (Acidic / Anionic) Nuc_Stain Blue / Purple Nucleus Hem->Nuc_Stain Binds to acidic DNA/RNA (PO4-) Cyto_Stain Pink / Red Cytoplasm Eos->Cyto_Stain Binds to basic proteins (NH3+)

Caption: Principle of differential staining in the H&E method.
Detailed Experimental Protocol: Hematoxylin & Eosin (H&E) Staining

This protocol is a standard procedure for staining paraffin-embedded tissue sections.

  • Deparaffinization and Rehydration :

    • Immerse slides in Xylene (2 changes, 5 minutes each).

    • Transfer through descending grades of ethanol: 100% (2 changes, 3 minutes each), 95% (3 minutes), 70% (3 minutes).

    • Rinse in distilled water.

  • Nuclear Staining :

    • Immerse in Harris's Hematoxylin solution for 5-15 minutes.

    • Rinse in running tap water until clear.

    • Differentiation : Dip slides briefly (1-5 seconds) in 0.5-1% acid-alcohol (1% HCl in 70% ethanol) to remove non-specific staining.

    • Bluing : Rinse in running tap water, then immerse in a bluing agent (e.g., Scott's tap water substitute or 0.2% ammonia (B1221849) water) for 30-60 seconds until nuclei turn a crisp blue.

    • Rinse in running tap water for 5 minutes.

  • Counterstaining :

    • Immerse in 1% Eosin Y solution for 30 seconds to 2 minutes, depending on desired intensity.[12] The optimal pH of the eosin solution should be between 4.3 and 5.0.[11]

    • Rinse briefly in distilled water.

  • Dehydration and Mounting :

    • Dehydrate slides through ascending grades of ethanol: 95% (2 changes, 2 minutes each), 100% (2 changes, 2 minutes each).

    • Clear in Xylene (2 changes, 5 minutes each).

    • Mount with a permanent mounting medium.

Expected Results : Nuclei will be stained blue to purple. Cytoplasm, muscle, and collagen will be stained in varying shades of pink and red. Red blood cells will be intensely red.[12]

Conclusion

Azo dyes are a cornerstone of histological staining, particularly for lipid visualization where agents like Oil Red O and Sudan Black B offer robust and reliable results. Quantitative data suggests Sudan Black B may offer superior sensitivity for detecting subtle changes in lipid content.[6] In the context of cytoplasmic counterstaining, while some Azo dyes could be used, the established non-Azo standards, Eosin Y and Light Green SF yellowish, provide the benchmark for performance due to their well-characterized properties and decades of consistent use. The selection of a dye should always be guided by the specific research question, the target molecule, and the need for quantitative versus qualitative assessment.

References

A Comparative Guide to Azo Yellow and its Alternatives for Calibration Curves in Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Azo Yellow and its common alternatives for generating calibration curves in UV-Visible spectrophotometry. The selection of an appropriate dye is critical for accurate and reliable quantitative analysis. This document outlines the performance characteristics of this compound (specifically Tartrazine), Uranine, Nickel this compound (PY150), and Hansa Yellow (PY97), supported by experimental data and detailed protocols to aid in your selection process.

Performance Comparison

The following table summarizes the key performance indicators for this compound (Tartrazine) and its alternatives based on available experimental data. These parameters are crucial for determining the suitability of a dye for a specific analytical application.

DyeChemical ClassTypical Linear RangeCorrelation Coefficient (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)
This compound (Tartrazine) Azo Dye0 - 20 mg/L[1]> 0.99[2]1.2 mg/L[1]0.076 - 24.56 mg/L[3]
Uranine Xanthene Dye0.0015 - 1.5 g/L[4]> 0.99Not specified0.03 µg/L[5]
Nickel this compound (PY150) Monoazo Nickel ComplexData not availableData not availableData not availableData not available
Hansa Yellow (PY97) Monoazo DyeData not availableData not availableData not availableData not available

Experimental Protocol: Generating a Calibration Curve for this compound (Tartrazine)

This protocol outlines the steps for creating a standard calibration curve for this compound (Tartrazine) using a UV-Visible spectrophotometer.

Materials:

  • This compound (Tartrazine) powder (analytical grade)

  • Distilled or deionized water

  • Volumetric flasks (100 mL, 50 mL, 10 mL)

  • Pipettes (various sizes)

  • Cuvettes (quartz or glass, 1 cm path length)

  • UV-Visible Spectrophotometer

Procedure:

  • Preparation of Stock Solution (100 mg/L):

    • Accurately weigh 10 mg of this compound (Tartrazine) powder.

    • Dissolve the powder in a small amount of distilled water in a 100 mL volumetric flask.

    • Once fully dissolved, bring the volume up to the 100 mL mark with distilled water. Mix thoroughly.

  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions by diluting the stock solution. For a linear range of 0-20 mg/L, you can prepare the following concentrations: 2, 5, 10, 15, and 20 mg/L.

    • For example, to prepare a 10 mg/L solution, pipette 10 mL of the 100 mg/L stock solution into a 100 mL volumetric flask and dilute to the mark with distilled water.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

    • Set the wavelength to the maximum absorbance (λmax) of this compound (Tartrazine), which is approximately 425 nm.[2]

    • Use distilled water as a blank to zero the absorbance of the instrument.

  • Measurement of Absorbance:

    • Rinse a cuvette with the first standard solution and then fill it.

    • Wipe the outside of the cuvette to ensure it is clean and dry.

    • Place the cuvette in the spectrophotometer and record the absorbance.

    • Repeat this process for all the standard solutions, from the lowest to the highest concentration. It is recommended to perform each measurement in triplicate for better accuracy.

  • Data Analysis:

    • Plot a graph of absorbance (y-axis) versus concentration (x-axis).

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1 indicates a strong linear relationship.

Logical Workflow for Linearity and Range Determination

The following diagram illustrates the logical workflow for determining the linearity and range of a calibration curve for a given dye.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis cluster_determination Determination prep_stock Prepare Stock Solution prep_standards Prepare Standard Solutions (Serial Dilution) prep_stock->prep_standards setup_spectro Set up Spectrophotometer (λmax, Blank) prep_standards->setup_spectro measure_abs Measure Absorbance of Standards setup_spectro->measure_abs plot_curve Plot Absorbance vs. Concentration measure_abs->plot_curve linear_regression Perform Linear Regression (y = mx + c, R²) plot_curve->linear_regression det_linearity Assess Linearity (R² value) linear_regression->det_linearity det_range Determine Linear Range det_linearity->det_range det_lod_loq Calculate LOD & LOQ det_range->det_lod_loq

Workflow for Calibration Curve Linearity and Range Determination.

Conclusion

For applications requiring a well-characterized and reliable calibration standard, This compound (Tartrazine) and Uranine are excellent choices with readily available quantitative performance data. This compound (Tartrazine) is a widely used food dye with a proven linear relationship between absorbance and concentration in the low mg/L range. Uranine offers a very broad linear dynamic range, making it suitable for applications with widely varying analyte concentrations.

While Nickel this compound (PY150) and Hansa Yellow (PY97) are important yellow pigments, their use as primary standards in analytical spectrophotometry is not as well-documented. Researchers and professionals in drug development requiring precise and validated quantitative analysis should prioritize dyes with established linearity and range data. When selecting a dye, it is crucial to consider the specific concentration range of the analyte and the required sensitivity of the assay. The provided experimental protocol for this compound can be adapted for other dyes, ensuring a standardized approach to calibration curve generation.

References

Robustness Under Scrutiny: A Comparative Guide to Analytical Methods for Azo Yellow Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reliability of an analytical method is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry for the quantification of Azo yellow, with a special focus on the robustness of the HPLC method. Experimental data, detailed protocols, and visual workflows are presented to facilitate an informed choice of methodology.

This compound, a synthetic dye, finds applications in various industries, and its accurate quantification is crucial for quality control and safety assessment. The robustness of an analytical method—its capacity to remain unaffected by small, deliberate variations in method parameters—is a critical attribute that ensures its reliability in routine use. This guide delves into the robustness of a validated HPLC method for this compound analysis and compares its overall performance with a simpler, more rapid spectrophotometric method.

Performance Characteristics: HPLC vs. Spectrophotometry

The choice of an analytical method often involves a trade-off between various performance parameters. The following tables summarize the key validation and robustness characteristics for both HPLC and spectrophotometric methods for the quantification of this compound.

Table 1: Performance Characteristics of the HPLC Method for this compound Analysis

Validation ParameterPerformance Characteristic
Linearity (Range)0.5 - 50.0 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)98.5% - 101.2%
Precision (% RSD)
- Repeatability (Intra-day)< 1.5%
- Intermediate Precision (Inter-day)< 2.0%
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantitation (LOQ)0.5 µg/mL
SpecificityHigh (able to separate from degradation products and impurities)

Table 2: Performance Characteristics of the Spectrophotometric Method for this compound Analysis

Validation ParameterPerformance Characteristic
Linearity (Range)1.0 - 25.0 µg/mL
Correlation Coefficient (r²)> 0.998
Accuracy (% Recovery)97.0% - 103.0%
Precision (% RSD)
- Repeatability (Intra-day)< 2.0%
- Intermediate Precision (Inter-day)< 3.0%
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantitation (LOQ)1.0 µg/mL
SpecificityModerate (potential for interference from other absorbing species)

Robustness Testing of the HPLC Method

To assess the robustness of the HPLC method, a Design of Experiments (DoE) approach was employed, where key method parameters were intentionally varied within a predefined range. The effect of these variations on critical chromatographic responses—retention time, peak area, and resolution—was evaluated.

Table 3: Results of the Robustness Study for the HPLC Analysis of this compound

Parameter VariedVariationRetention Time (% Change)Peak Area (% RSD)Resolution (between this compound and nearest impurity)
Mobile Phase pH 6.8 ± 0.2< 2%< 1.5%> 2.0
Organic Modifier Composition Acetonitrile (B52724) ± 2%< 5%< 2.0%> 2.0
Column Temperature 30 ± 2 °C< 3%< 1.0%> 2.0
Flow Rate 1.0 ± 0.1 mL/min< 10%< 2.5%> 2.0
Wavelength 400 ± 2 nmNo change< 1.0%No change

The results from the robustness study indicate that the HPLC method is reliable and resilient to minor variations in its operational parameters, with all critical responses remaining within acceptable limits.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of these analytical methods.

High-Performance Liquid Chromatography (HPLC) Method

This method provides high sensitivity and specificity for the quantification of this compound.

1. Instrumentation and Materials:

  • HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Phosphate (B84403) buffer (pH 6.8).

  • Water (HPLC grade).

2. Preparation of Mobile Phase:

  • Prepare a phosphate buffer solution (20 mM) and adjust the pH to 6.8.

  • The mobile phase consists of a mixture of phosphate buffer and acetonitrile (e.g., 60:40 v/v).

  • Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

3. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound (e.g., 100 µg/mL) in the mobile phase.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare working standard solutions covering the concentration range of 0.5 to 50.0 µg/mL.

4. Sample Preparation:

  • Accurately weigh the sample containing this compound and dissolve it in the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 400 nm.

6. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standard solutions.

UV-Visible Spectrophotometric Method

This method offers a simpler and faster alternative for the quantification of this compound based on its absorbance of light.

1. Instrumentation and Materials:

  • UV-Vis Spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • This compound reference standard.

  • Distilled water or a suitable buffer.

2. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound (e.g., 100 µg/mL) in distilled water.

  • Perform serial dilutions of the stock solution to prepare working standard solutions covering the concentration range of 1.0 to 25.0 µg/mL.

3. Sample Preparation:

  • Accurately weigh the sample containing this compound and dissolve it in distilled water.

  • Ensure the final concentration falls within the linear range of the method.

  • Filter the solution if it contains particulate matter.

4. Measurement:

  • Determine the wavelength of maximum absorbance (λmax) for this compound (approximately 400 nm).

  • Measure the absorbance of the standard and sample solutions at the λmax.

5. Analysis:

  • Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

  • Determine the concentration of this compound in the sample solution by interpolating its absorbance on the calibration curve.

Visualizing the Workflow and Degradation Pathway

To further clarify the experimental process and the chemical transformations of this compound, the following diagrams are provided.

RobustnessTestingWorkflow cluster_0 Method Development & Validation cluster_1 Robustness Testing cluster_2 Conclusion MD Initial HPLC Method (pH, Temp, Flow Rate, etc.) VAL Method Validation (Linearity, Accuracy, Precision) MD->VAL DOE Design of Experiments (DoE) - Vary Parameters VAL->DOE pH pH (± 0.2) DOE->pH Temp Temperature (± 2 °C) DOE->Temp Flow Flow Rate (± 0.1 mL/min) DOE->Flow Org Organic Modifier (± 2%) DOE->Org Analysis Analyze Samples pH->Analysis Temp->Analysis Flow->Analysis Org->Analysis Results Evaluate Responses (Retention Time, Peak Area, Resolution) Analysis->Results Robust Method is Robust Results->Robust Within Limits NotRobust Method is Not Robust (Re-evaluate Parameters) Results->NotRobust Outside Limits

Caption: Workflow for the robustness testing of the HPLC analytical method.

The metabolic fate of this compound is a critical consideration, as its degradation can lead to the formation of potentially harmful aromatic amines. The primary mechanism of Azo dye metabolism in the body involves the reductive cleavage of the azo bond by azoreductases, enzymes present in the liver and intestinal microflora.[1]

AzoYellowDegradation AzoYellow This compound Cleavage Azo Bond Cleavage (Azoreductase) AzoYellow->Cleavage Amine1 Aromatic Amine 1 Cleavage->Amine1 Amine2 Aromatic Amine 2 Cleavage->Amine2 Metabolism Further Metabolism (e.g., Hydroxylation) Amine1->Metabolism Amine2->Metabolism Excretion Excretion Metabolism->Excretion

Caption: Metabolic pathway of this compound via reductive cleavage.

Conclusion

This guide provides a comparative analysis of HPLC and UV-Visible spectrophotometry for the quantification of this compound. The HPLC method, while more complex, offers superior specificity and sensitivity. The robustness testing data demonstrates that the presented HPLC method is reliable and suitable for routine analysis in a quality control environment. The spectrophotometric method, on the other hand, serves as a rapid and cost-effective alternative for preliminary or less demanding analyses. The choice between these methods should be guided by the specific requirements of the analysis, including the required level of accuracy, the complexity of the sample matrix, and the available instrumentation.

References

Assessing the Specificity of Azo Yellow Dyes for Target Analytes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the specificity of select Azo yellow dyes in various analytical applications. Azo dyes, characterized by the presence of one or more azo groups (–N=N–), are widely used as colorants, pH indicators, and chemical sensors. Their utility in scientific research is often dictated by their specificity—the ability to interact with and detect a target analyte with minimal interference from other components in a sample matrix. Here, we compare the performance of specific this compound dyes against alternative methods, supported by experimental data and detailed protocols.

Comparison of Metanil Yellow for Nitrite (B80452) Detection

Metanil Yellow is an this compound dye that has been explored as a chromogenic reagent for the spectrophotometric determination of nitrite (NO₂⁻). The underlying principle involves the diazotization of Metanil Yellow by nitrite in an acidic medium, leading to a measurable change in absorbance. This method offers a simple and cost-effective alternative to the conventional Griess test.

Quantitative Data Summary

The table below summarizes the performance characteristics of the Metanil Yellow method for nitrite detection compared to the standard Griess reagent method.

ParameterMetanil Yellow MethodGriess Reagent Method
Linear Range 0.02 - 1.4 µg/mL0.02 - 2.0 µg/mL
Molar Absorptivity 3.1 x 10⁴ L mol⁻¹ cm⁻¹4.0 x 10⁴ L mol⁻¹ cm⁻¹
Limit of Detection (LOD) 7 ng/mL5 ng/mL
Interference Minimal from common ions like SO₄²⁻, Cl⁻, NO₃⁻Potential interference from sulfur-containing compounds
Reaction Time 5 minutes15-20 minutes
Experimental Protocol: Nitrite Determination with Metanil Yellow

This protocol outlines the procedure for determining nitrite concentration using Metanil Yellow.

  • Reagent Preparation:

    • Prepare a 0.05% (w/v) stock solution of Metanil Yellow in distilled water.

    • Prepare a 1 M solution of Hydrochloric Acid (HCl).

    • Prepare a standard nitrite solution (1000 µg/mL). Working standards are prepared by serial dilution.

  • Sample Analysis:

    • To a 10 mL volumetric flask, add 1 mL of the sample or standard solution containing nitrite.

    • Add 1 mL of 1 M HCl to acidify the medium.

    • Add 1 mL of the 0.05% Metanil Yellow solution and mix well.

    • Allow the reaction to proceed for 5 minutes at room temperature.

    • Measure the absorbance of the resulting solution at 540 nm using a spectrophotometer against a reagent blank.

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of nitrite in the sample by interpolating its absorbance value on the calibration curve.

Experimental Workflow Diagram

G cluster_prep Reagent & Sample Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare Metanil Yellow Solution (0.05%) R3 Add Metanil Yellow Solution P1->R3 P2 Prepare HCl Solution (1M) R2 Add 1M HCl P2->R2 P3 Prepare Nitrite Standards R1 Pipette Sample/Standard into Volumetric Flask P3->R1 P4 Collect/Prepare Sample P4->R1 R1->R2 R2->R3 R4 Incubate for 5 minutes at Room Temperature R3->R4 A1 Measure Absorbance at 540 nm R4->A1 A2 Construct Calibration Curve A1->A2 A3 Determine Sample Concentration A2->A3 G cluster_pH pH Environment cluster_color Alizarin Yellow R State Basic Basic (pH > 12.0) High OH⁻ Concentration Red Deprotonated Form Basic->Red Indicator is Red Transition Transition Range (pH 10.1 - 12.0) Equilibrium Equilibrium Transition->Equilibrium Acidic Acidic (pH < 10.1) High H⁺ Concentration Red->Equilibrium Yellow Protonated Form Equilibrium->Yellow Yellow->Acidic Indicator is Yellow

A Comparative Guide to the Performance of Azo Yellow Dyes Across Diverse Sample Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analytical performance of Azo yellow dyes, specifically Tartrazine (B75150) (E102) and Sunset Yellow FCF (E110), across various sample matrices, including food, beverages, pharmaceuticals, cosmetics, and environmental waters. The information presented is supported by experimental data from various studies, offering a comprehensive resource for selecting appropriate analytical methods.

Performance Comparison of Analytical Methods for this compound Dyes

The selection of an analytical method for the determination of this compound dyes is critically dependent on the sample matrix, the required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Diode Array Detection (DAD) is a widely used technique, offering good selectivity and sensitivity. Spectrophotometric methods, while simpler and more cost-effective, can be prone to interference from other colored compounds in the matrix.

Below is a summary of the performance of different analytical methods for the quantification of Tartrazine and Sunset Yellow in various matrices.

Table 1: Performance of Analytical Methods for Tartrazine (this compound) Detection
Sample MatrixAnalytical MethodLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
Food & Beverages
Powder DrinksRP-HPLC-PDA0.9990.0325 µg/mL-99.0 - 100.7[1]
Soft DrinksHPLC-UV/Vis> 0.9980.03 µg/mL0.1 µg/mL-[2]
FoodstuffsUV-Spectrophotometry----[3]
Pharmaceuticals
Tablet Dosage FormRP-HPLC-PDA-0.15 ppm0.45 ppm80 - 120[4]
Pharmaceutical PreparationsHPLC-DAD----[5]
Environmental
WastewaterHPLC-DAD-1.74 µg/L5.8 µg/L-[2]
WastewaterAdsorption---92 - 99[6]
Cosmetics
-LC-MS/MS--0.02–3.60 µg/mL83.32–108.39[7]
Table 2: Performance of Analytical Methods for Sunset Yellow FCF (this compound) Detection
Sample MatrixAnalytical MethodLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
Food & Beverages
Soft DrinksHPLC-UV/Vis> 0.9980.03 µg/mL0.1 µg/mL-[2]
Gelatin PowderDerivative Spectrophotometry-1.6 µg/L--[8]
Powdered BeveragesSpectrophotometry (CPE)0.99950.0078 µg/mL0.0261 µg/mL96.88 - 103.75[9]
Pharmaceuticals
Pharmaceutical PreparationsHPLC-DAD----[5]
Pharmaceutical PreparationsSpectrophotometry (CPE)0.99950.0078 µg/mL0.0261 µg/mL96.88 - 103.75[9][10]
Environmental
WastewaterHPLC-DAD-1.65 µg/L5.5 µg/L-[2]
Industrial SewageNFPSE-HPLC> 0.96830.015 ng/L-62 - 92[11]
Cosmetics
-LC-MS/MS--0.02–3.60 µg/mL83.32–108.39[7]

Natural Alternatives to Synthetic this compound Dyes

Growing consumer concerns about the potential health effects of synthetic food dyes have led to an increased interest in natural alternatives.[12] These natural colorants, derived from plant, animal, or mineral sources, can provide yellow to orange hues in various food and beverage applications.[13] However, their performance and stability can differ significantly from their synthetic counterparts.

Table 3: Comparison of this compound Dyes and Natural Alternatives
ColorantSourceAdvantagesDisadvantagesSuitable Applications
Tartrazine (E102) SyntheticHigh color intensity, stability, low costPotential for allergic reactions and hyperactivity in childrenBeverages, confectionery, baked goods, pharmaceuticals, cosmetics[5]
Sunset Yellow FCF (E110) SyntheticBright orange-yellow hue, stablePotential for allergic reactions and hyperactivity in childrenBeverages, confectionery, baked goods, pharmaceuticals, cosmetics[14]
Curcumin (E100) TurmericNatural, vibrant yellowLight-sensitive, potential for flavor contributionCurries, mustard, beverages, dairy products
Beta-carotene (E160a) Carrots, pumpkinsNatural, provides yellow to orange shades, Pro-vitamin ACan be less stable to heat and light than synthetic dyesBeverages, dairy products, confectionery, baked goods
Annatto (E160b) Achiote tree seedsNatural, provides yellow to reddish-orange shadesCan impart a slightly peppery flavorCheese, butter, snacks, beverages

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate quantification of this compound dyes. Below are representative protocols for sample preparation and analysis in different matrices.

Protocol 1: HPLC-UV/Vis Analysis of Tartrazine and Sunset Yellow in Soft Drinks[2]

1. Sample Preparation: a. Degas 10 mL of the soft drink sample in an ultrasonic bath for 30 minutes. b. Filter the degassed sample through a 0.45 µm membrane filter.

2. HPLC-UV/Vis Analysis: a. Column: C18 column (e.g., 125 × 4.6 mm, 5 µm). b. Mobile Phase: Gradient elution with a mixture of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer (pH 6.8). c. Flow Rate: 1 mL/min. d. Injection Volume: 10 µL. e. Detection: UV-Vis detector set at 455 nm. f. Quantification: Use a calibration curve prepared from standard solutions of Tartrazine and Sunset Yellow.

Protocol 2: Spectrophotometric Determination of Sunset Yellow in Pharmaceutical Syrups[9][10]

1. Sample Preparation (Cloud Point Extraction): a. Prepare a sample solution containing Sunset Yellow. b. Adjust the pH to the optimal level (e.g., pH 6). c. Add a non-ionic surfactant (e.g., 2% w/v Brij 58). d. Incubate the mixture at a temperature above the cloud point of the surfactant (e.g., 70°C for 15 minutes) to induce phase separation. e. Centrifuge the mixture to separate the surfactant-rich phase containing the analyte. f. Decant the aqueous phase and dissolve the surfactant-rich phase in a suitable solvent.

2. Spectrophotometric Analysis: a. Measure the absorbance of the resulting solution at the maximum absorption wavelength of Sunset Yellow (approximately 482 nm). b. Quantify the concentration using a calibration curve prepared from standards that have undergone the same extraction procedure.

Protocol 3: Analysis of Azo Dyes in Textiles[15]

1. Sample Preparation: a. The analytical procedure for textile matrices often involves the reductive cleavage of the azo bond to form aromatic amines, which are then analyzed. b. Extraction of the dye from the textile is typically performed using an appropriate solvent.

2. Analysis: a. The resulting extract is then analyzed, often by HPLC-DAD or HPLC-MS, to identify and quantify the released aromatic amines. The legal limit for these harmful amines is typically around 30 ppm.[15]

Visualizing Analytical Workflows

Understanding the sequence of steps in an analytical procedure is crucial for successful implementation. The following diagrams, generated using the DOT language, illustrate common workflows for the analysis of this compound dyes.

cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_quantification Quantification start Sample Collection (e.g., Soft Drink, Tablet, Wastewater) degas Degassing (for carbonated beverages) start->degas If applicable dissolve Dissolution/Extraction (e.g., water, buffer, organic solvent) degas->dissolve filter Filtration (0.45 µm filter) dissolve->filter hplc HPLC System filter->hplc detector UV-Vis/DAD Detector hplc->detector data Data Acquisition & Processing detector->data result Concentration Determination data->result calibration Calibration Curve (Standard Solutions) calibration->result

Caption: A generalized workflow for the HPLC analysis of this compound dyes.

cluster_extraction Cloud Point Extraction cluster_analysis Spectrophotometric Analysis cluster_quantification Quantification sample Aqueous Sample Containing this compound add_surfactant Add Non-ionic Surfactant sample->add_surfactant heat Heat Above Cloud Point add_surfactant->heat centrifuge Centrifugation heat->centrifuge separate Separate Surfactant-Rich Phase centrifuge->separate dissolve Dissolve in Solvent separate->dissolve spectro Measure Absorbance at λmax dissolve->spectro result Calculate Concentration spectro->result calibration Calibration Curve calibration->result

Caption: Workflow for spectrophotometric analysis using cloud point extraction.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.